molecular formula C8H9NO3 B189550 2-Hydroxy-4,6-dimethylnicotinic acid CAS No. 24667-09-2

2-Hydroxy-4,6-dimethylnicotinic acid

Cat. No.: B189550
CAS No.: 24667-09-2
M. Wt: 167.16 g/mol
InChI Key: IBXQMVFDHWEASI-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethylnicotinic Acid (CAS: 38116-61-9) is a methyl-substituted nicotinic acid derivative of significant interest in chemical and pharmaceutical research . As a pyridinecarboxylic acid, it serves as a versatile building block and key intermediate in organic synthesis, particularly for preparing more complex compounds with potential applications in medicinal chemistry and agrochemical development . While specific mechanistic studies on this exact compound are limited, research on closely related hydroxy methylnicotinic acids indicates potential for diverse biological activity. For instance, structural analogs have demonstrated notable antibacterial efficacy against various food spoilage and pathogenic bacteria, including multi-drug resistant strains, by potentially disrupting bacterial cell membranes and causing cellular content leakage . The compound's structure, featuring both a carboxylic acid and a hydroxyl group on the pyridine ring, allows for various chemical modifications through reactions such as oxidation, reduction, and substitution, making it a valuable scaffold for generating compound libraries in drug discovery efforts . Researchers utilize this chemical in method development and biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-4-3-5(2)9-7(10)6(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXQMVFDHWEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70289567
Record name 2-hydroxy-4,6-dimethylnicotinic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24667-09-2
Record name 24667-09-2
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Record name 2-hydroxy-4,6-dimethylnicotinic acid
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Record name 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic pathways for 2-Hydroxy-4,6-dimethylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including the carboxylic acid, hydroxyl group, and methylated pyridine core, provide multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The strategic synthesis of this compound is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.

Pathway 1: Multi-step Synthesis via Guareschi-Thorpe Condensation and Subsequent Nitrile Hydrolysis

This classic and widely utilized pathway involves a two-stage process: the initial formation of a substituted cyanopyridone ring system, followed by the hydrolysis of the nitrile group to the desired carboxylic acid.

Stage 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

The cornerstone of this pathway is the Guareschi-Thorpe condensation, a powerful method for the synthesis of substituted 2-pyridones.[1] This multi-component reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a basic catalyst.[2]

Causality of Experimental Choices:

  • Reactants: Acetylacetone is selected as the β-dicarbonyl compound to provide the 4- and 6-methyl groups of the target molecule. Cyanoacetamide is the preferred source of the nitrogen atom for the pyridine ring and the cyano group at the 3-position. The active methylene group of cyanoacetamide is readily deprotonated, initiating the condensation cascade.

  • Catalyst: A base is essential to deprotonate the active methylene group of cyanoacetamide, generating a nucleophilic carbanion that attacks one of the carbonyl groups of acetylacetone. While various bases can be employed, piperidine is a commonly used and effective catalyst for this transformation.[3]

  • Solvent: Ethanol is a typical solvent choice as it effectively dissolves the reactants and the catalyst, facilitating a homogeneous reaction mixture.

Reaction Mechanism:

The reaction proceeds through a series of well-established steps:

  • Knoevenagel Condensation: The basic catalyst deprotonates the α-carbon of cyanoacetamide, forming a resonance-stabilized carbanion. This carbanion then undergoes a Knoevenagel condensation with one of the carbonyl groups of acetylacetone.

  • Michael Addition: The initial adduct then undergoes an intramolecular Michael addition, where the enolate formed from the remaining acetyl group attacks the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: Subsequent cyclization and tautomerization lead to the formation of the stable 2-pyridone ring.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

  • To a solution of acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (50 mL), add piperidine (1 mL) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.

Visualization of the Guareschi-Thorpe Condensation ```dot digraph "Guareschi-Thorpe Condensation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

acetylacetone [label="Acetylacetone"]; cyanoacetamide [label="Cyanoacetamide"]; piperidine [label="Piperidine (catalyst)", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Acyclic Intermediate"]; pyridone [label="3-Cyano-4,6-dimethyl-2-pyridone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

{rank=same; acetylacetone; cyanoacetamide;}

acetylacetone -> intermediate [label="+"]; cyanoacetamide -> intermediate; piperidine -> intermediate [style=dashed]; intermediate -> pyridone [label="Cyclization"]; }

Caption: A direct, one-step synthesis of the target molecule.

Quantitative Data Summary

PathwayKey ReactionTypical YieldKey Parameters
1 Guareschi-Thorpe Condensation70-90%Basic catalyst, reflux
Nitrile Hydrolysis60-80%Strong acid/base, heat
2 Direct CarboxylationModerate to GoodHigh pressure, high temperature, strong base

Conclusion and Future Perspectives

Both presented pathways offer viable routes for the synthesis of this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and equipment availability. The multi-step approach via the Guareschi-Thorpe condensation is well-established and generally high-yielding, while the direct carboxylation route is more atom-economical.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems, particularly for the direct carboxylation pathway, and the broader application of enzymatic hydrolysis for the nitrile conversion step. Such advancements will undoubtedly contribute to the more sustainable and cost-effective production of this important synthetic intermediate.

References

  • Bioconversion of 3-cyanopyridine to Nicotinic Acid by a Thermotable Nitrilase.
  • Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said c
  • 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2.
  • Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System.
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • Method for producing 2-hydroxynicotinic acid deriv
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condens
  • Electronic Supplementary Inform
  • Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • 2-Hydroxynicotinic acid | 609-71-2
  • Guareschi–Thorpe reaction in water using ammonium carbon
  • 2-HYDROXY-4,6-DIPHENYLNICOTINONITRILE synthesis.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiab
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temper
  • Synthesis of 3-cyano-4,6-dimethyl-2-pyridones.
  • (PDF)
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evalu
  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties.
  • Method for producing 2-amino-6-methylnicotinic acid.

Sources

An Investigator's Guide to the Physicochemical Characterization of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-4,6-dimethylnicotinic acid is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its structural complexity, arising from functional group interplay and inherent tautomerism, necessitates a thorough and systematic physicochemical characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the core properties of this compound. Given the limited specific literature on this exact di-methylated analogue, this document leverages established data from closely related hydroxynicotinic acids to predict its behavior and outlines a robust, multi-technique analytical workflow. We present detailed, field-proven protocols for spectroscopic, spectrometric, and crystallographic analysis, explaining the causality behind experimental choices to ensure accurate and reliable data generation. The objective is to equip investigators with the necessary tools and rationale to fully characterize this high-value chemical entity.

Molecular Structure and Inherent Tautomerism

The foundational step in characterizing any molecule is a definitive understanding of its structure. For this compound, this is not trivial due to the well-documented phenomenon of keto-enol tautomerism in 2-hydroxypyridine systems.[2][3]

The Tautomeric Equilibrium

The molecule can exist in two tautomeric forms: the 'enol' form (this compound) and the 'keto' or 'pyridone' form (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid). In the solid state and in polar solvents, the equilibrium overwhelmingly favors the pyridone tautomer due to its greater stability, facilitated by intermolecular hydrogen bonding and resonance.[3][4][5] Theoretical calculations and experimental data on related compounds confirm that while the enol form can exist, particularly in the gas phase, the pyridone is the predominant species encountered in typical laboratory and biological settings.[3][5] Therefore, for the purpose of nomenclature and property prediction, the pyridone form is generally considered the primary structure.[1][6]

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

A summary of the core identifiers and predicted physical properties for this compound, based on its predominant pyridone tautomer, is presented below. These values provide a baseline for experimental verification.

PropertyValue / PredictionSource / Basis
IUPAC Name 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidBased on Predominant Tautomer[1][6]
Molecular Formula C₈H₉NO₃-
Molecular Weight 167.16 g/mol -
Canonical SMILES CC1=CC(=C(C(=O)N1)C(=O)O)C-
InChI Key (Predicted)Based on Analogues[]
CAS Number Not Assigned-
Appearance Predicted: White to cream crystalline powderBased on Analogues[8]
Melting Point Predicted: >250 °C (with decomposition)High melting points are characteristic of hydroxynicotinic acids.[9]
Solubility Predicted: Poor in non-polar solvents (e.g., hexanes); slightly soluble in polar aprotic solvents (e.g., DMSO, DMF); soluble in aqueous base (e.g., NaOH, NaHCO₃) via salt formation.Based on functional group analysis (carboxylic acid, polar pyridone).
pKa Predicted: Two pKa values. pKa₁ ≈ 2-4 (carboxylic acid); pKa₂ ≈ 10-12 (N-H proton).Based on analogous structures.

Analytical Characterization: A Validated Workflow

To move from prediction to empirical fact, a multi-technique analytical approach is essential. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

workflow start Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Tautomer Form start->nmr Initial Characterization ms Mass Spectrometry (LC-MS) - Molecular Weight & Formula start->ms Initial Characterization ir IR Spectroscopy - Functional Group ID start->ir Initial Characterization xray Single Crystal X-Ray - Definitive 3D Structure - Solid-State Tautomer nmr->xray Structural Confirmation ms->xray Structural Confirmation ir->xray Structural Confirmation

Caption: Comprehensive analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for determining the carbon-hydrogen framework and confirming the solution-state tautomeric form.

  • Expertise & Causality: The chemical shifts of the ring protons and the presence of a labile N-H proton (instead of a phenolic O-H) are definitive indicators of the pyridone tautomer in solution. Deuterated DMSO is an excellent solvent choice as it can solubilize the compound and allows for the observation of exchangeable protons (N-H and COOH).

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic N-H and COOH protons, which might be exchanged in protic solvents like D₂O or CD₃OD.[10]

  • Acquisition:

    • Acquire a ¹H NMR spectrum at a field strength of at least 400 MHz.

    • Expected ¹H signals: A singlet for the C5-H proton, two distinct singlets for the C4-CH₃ and C6-CH₃ groups, a broad singlet for the N1-H proton, and a very broad singlet for the COOH proton.[11]

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected ¹³C signals: Signals for the two carbonyl carbons (C2-oxo and COOH), four aromatic/olefinic carbons, two methyl carbons, and the carbon attached to the carboxylic acid.

  • Data Validation: The number of signals in both ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed pyridone structure. 2D NMR experiments like HSQC and HMBC can be used to definitively assign all proton and carbon signals and confirm connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid and unambiguous confirmation of the key functional groups present, which is critical for distinguishing between the tautomers.

  • Expertise & Causality: The pyridone tautomer will exhibit two distinct carbonyl (C=O) stretching vibrations: one for the cyclic amide (pyridone) and one for the carboxylic acid. The enol form would show only one C=O stretch and a sharp phenolic O-H stretch. The observation of a broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[12]

Protocol: Fourier-Transform Infrared (FT-IR) Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press. This method is ideal for solids and provides high-quality spectra.

  • Acquisition: Collect a background spectrum of the empty sample compartment. Place the KBr pellet in the holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Key Vibrational Bands to Identify: [13][14]

    • ~3300-2500 cm⁻¹: A very broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

    • ~3100-3000 cm⁻¹: N-H stretching of the pyridone ring.

    • ~1720-1680 cm⁻¹: A strong C=O stretching band from the carboxylic acid.

    • ~1660-1640 cm⁻¹: A strong C=O stretching band from the cyclic amide (pyridone).

    • ~1600-1450 cm⁻¹: C=C and C-N stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight and confirming the elemental composition.

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear reading of the molecular weight.[15] High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.[10]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) containing 0.1% formic acid. The acid is added to promote protonation and enhance the signal in positive ion mode.[16]

  • LC Conditions: Use a C18 reverse-phase column with a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and ramping to 95% acetonitrile (with 0.1% formic acid). This ensures the compound is retained and then eluted as a sharp peak.

  • MS Conditions: [17][18]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Perform a full scan to identify the protonated molecular ion [M+H]⁺ at m/z 168.06.

    • Validation (HRMS): On an Orbitrap or TOF instrument, determine the exact mass. The calculated exact mass for C₈H₁₀NO₃⁺ ([M+H]⁺) is 168.0655. An experimental mass within 5 ppm of this value confirms the elemental formula.

Single Crystal X-Ray Diffraction

This is the gold standard for structural elucidation, providing an unambiguous 3D model of the molecule as it exists in the solid state.

  • Expertise & Causality: While spectroscopic methods provide strong evidence, only X-ray crystallography can definitively prove the tautomeric form in the solid state by locating the position of the hydrogen atom on the nitrogen (pyridone) rather than the oxygen (enol). It also reveals crucial information about intermolecular interactions, such as hydrogen bonding, which dictates crystal packing and influences physical properties like melting point and solubility.[5][19]

Protocol: Crystal Growth and X-Ray Analysis

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A slow evaporation technique is recommended.

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water).

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.

  • Data Collection and Structure Solution:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

    • Process the data and solve the crystal structure using standard crystallographic software. The resulting electron density map will reveal the precise location of all non-hydrogen atoms, and difference maps will locate the hydrogen atoms, confirming the N-H bond of the pyridone tautomer.

Chemical Reactivity Profile

The molecule's reactivity is governed by its three key functional components: the carboxylic acid, the pyridone ring, and the methyl groups.

  • Carboxylic Acid Reactions: The carboxyl group is expected to undergo standard reactions such as:

    • Esterification: Reaction with an alcohol under acidic conditions.

    • Amide Formation: Activation (e.g., with SOCl₂ or coupling agents like EDC) followed by reaction with an amine.

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.[1]

  • Pyridone Ring Reactivity: The pyridone ring has aromatic character but is influenced by both electron-donating (methyl, N-H) and electron-withdrawing (carbonyl, carboxyl) groups. It can undergo electrophilic substitution, though conditions may need to be tailored.

  • Methyl Group Reactivity: The methyl groups can be subject to oxidation under strong oxidizing conditions to yield the corresponding carboxylic acids.[1]

Significance in Drug Discovery and Development

The hydroxynicotinic acid scaffold is a privileged structure in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial compounds, and kinase inhibitors for oncology.[1] The dual functionality of this compound as both a hydrogen bond donor (N-H) and acceptor (C=O, COOH), combined with its rigid scaffold, makes it an attractive fragment for designing molecules that can effectively interact with biological targets. Studies on similar compounds have demonstrated potential anti-inflammatory and antimicrobial properties.[1]

References

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  • Long, S., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2948-2955. [Link]
  • PubChem. 2,4-Dihydroxy-6-methylnicotinic acid.
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  • Piedade, M. F., et al. (2007). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 111(13), 3339-3350. [Link]
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
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An In-Depth Technical Guide to 2-Hydroxy-4-methylnicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methylnicotinic acid, a versatile heterocyclic building block. While the initial query referenced "2-Hydroxy-4,6-dimethylnicotinic acid," publicly available scientific data predominantly points to the mono-methylated derivatives. This document will focus on the well-characterized compound, 2-Hydroxy-4-methylnicotinic acid, and will also draw comparisons to structurally related compounds to provide a broader context for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

2-Hydroxy-4-methylnicotinic acid is a pyridine derivative of significant interest in medicinal and materials chemistry.[1] Its structure, featuring hydroxyl and carboxylic acid functional groups on a methylated pyridine ring, makes it a valuable intermediate for synthesizing a range of more complex molecules.[1]

A critical first step in any research endeavor is the unambiguous identification of the chemical entity. The key identifiers and physicochemical properties for 2-Hydroxy-4-methylnicotinic acid are summarized below.

PropertyValueSource
CAS Number 38076-81-2[1][2][][4]
Molecular Weight 153.14 g/mol [1][2][][5]
Molecular Formula C₇H₇NO₃[2][]
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[1][2]
Canonical SMILES CC1=C(C(=O)NC=C1)C(=O)O[2][]
InChI Key XTLDPQQUIMHNNC-UHFFFAOYSA-N[1][2][]

For comparative purposes, related structures include:

  • 2-Hydroxy-6-methylnicotinic acid: CAS Number 38116-61-9.[6][7]

  • 2,4-Dihydroxy-6-methylnicotinic acid: CAS Number 846557-80-0, Molecular Weight 169.13 g/mol .[8]

Synthesis and Manufacturing

The reliable synthesis of 2-Hydroxy-4-methylnicotinic acid is crucial for its application in research and development. Two primary industrial-scale methods are prevalent, each with distinct advantages.

Oxidation of 4-Methyl-2-hydroxypyridine

This is a well-established method that utilizes strong oxidizing agents to transform the precursor, 4-methyl-2-hydroxypyridine.[1]

Protocol:

  • The reaction is typically conducted in an acidic medium to facilitate the oxidation.

  • Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.[1]

  • Strict temperature control is essential to prevent over-oxidation and degradation of the final product.[1]

  • In industrial settings, catalytic amounts of palladium or platinum are often used to enhance reaction efficiency and selectivity.[1]

The causality behind using an acidic medium lies in its ability to protonate the pyridine ring, making it more susceptible to oxidation. The choice of a strong oxidant is necessary to drive the reaction to completion.

Synthesis_Oxidation Precursor 4-Methyl-2-hydroxypyridine Process Oxidation Reaction Precursor->Process Acidic Medium Oxidant Strong Oxidizing Agent (e.g., KMnO4) Oxidant->Process Catalyst Catalyst (Pd or Pt) Catalyst->Process Product 2-Hydroxy-4-methylnicotinic acid Process->Product

Caption: Oxidation synthesis workflow for 2-Hydroxy-4-methylnicotinic acid.

Carboxylation of 4-Methyl-2-hydroxypyridine

This alternative route involves the direct addition of a carboxyl group.

Protocol:

  • This method requires elevated temperatures and high pressures of carbon dioxide (CO₂) to be efficient.[1]

  • A base, such as sodium hydroxide, is used to deprotonate the hydroxyl group, which facilitates the incorporation of CO₂.[1]

  • For scalability, this process is often adapted for continuous flow reactors, which allow for precise control over reaction parameters.[1]

The high pressure is a key parameter as it increases the concentration of CO₂ in the reaction mixture, thereby driving the equilibrium towards the carboxylated product according to Le Chatelier's principle.

Chemical Reactivity and Derivatization Potential

The presence of multiple functional groups on the 2-Hydroxy-4-methylnicotinic acid scaffold allows for a variety of chemical transformations.

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone derivative.[1]

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.[1]

  • Substitution: The methyl group is susceptible to electrophilic substitution reactions like halogenation or nitration.[1]

These reactive sites make the molecule a versatile starting point for building a library of derivatives for screening in drug discovery programs.

Applications in Research and Development

2-Hydroxy-4-methylnicotinic acid serves as a crucial intermediate in the synthesis of various therapeutic agents and functional materials.

Pharmaceutical Intermediates

The molecule is a core fragment in the development of:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The nicotinic acid scaffold is a known pharmacophore in several anti-inflammatory agents.

  • Antibacterial Agents: It is used in the synthesis of quinolone derivatives, a class of broad-spectrum antibiotics.[1]

  • Targeted Antitumor Drugs: The structure is incorporated into kinase inhibitors, which are a cornerstone of modern cancer therapy.[1]

  • Central Nervous System (CNS) Agents: Its derivatives are explored for their potential activity on neurological targets.[1]

Materials Science

Beyond pharmaceuticals, it is utilized as a ligand in the construction of Metal-Organic Frameworks (MOFs) .[1] The pyridine nitrogen and the carboxylate group can coordinate with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science Core 2-Hydroxy-4-methylnicotinic acid NSAIDs NSAIDs Core->NSAIDs Antibacterial Antibacterial Agents Core->Antibacterial Antitumor Antitumor Drugs Core->Antitumor CNS CNS Agents Core->CNS MOFs Metal-Organic Frameworks Core->MOFs

Caption: Key application areas of 2-Hydroxy-4-methylnicotinic acid.

Analytical Methodologies

The quality control and quantification of 2-Hydroxy-4-methylnicotinic acid and its derivatives are essential. While specific validated methods for this exact compound are not detailed in the provided search results, standard analytical techniques for similar small organic molecules are applicable.

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is the standard for purity assessment and quantification.[9]

Typical HPLC Protocol:

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column is standard.[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid) is commonly used.[9][10][11]

  • Detection: The detection wavelength is set at the UV absorbance maximum of the compound.[9]

  • Quantification: A calibration curve is generated using a series of dilutions of a certified reference standard.[9]

This self-validating system ensures accuracy and precision through the use of a reference standard and a linear calibration. The specificity is achieved by the chromatographic separation of the analyte from any impurities.[9]

Mechanism of Action Insights

The biological activity of derivatives of 2-Hydroxy-4-methylnicotinic acid is diverse. The mechanism of action involves interaction with specific molecular targets. For instance, as an antibacterial agent, its derivatives may function by disrupting bacterial cell wall synthesis.[1] In the context of anti-inflammatory action, they may inhibit enzymes involved in inflammatory pathways.[1] The hydroxyl and carboxyl groups are critical for binding affinity and specificity to these biological targets.[1]

Conclusion

2-Hydroxy-4-methylnicotinic acid is a high-value chemical intermediate with a well-established synthetic pathway and a broad range of applications, particularly in drug discovery and materials science. Its versatile reactivity allows for the creation of diverse molecular libraries. The analytical methods for its characterization are straightforward and rely on standard chromatographic techniques. This guide provides a foundational understanding for scientists and researchers looking to leverage this important molecule in their work.

References

  • 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738 - PubChem. [Link]
  • 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem. [Link]
  • Determination of 2-Hydroxy-4-(methylthio)
  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed. [Link]
  • 2-Hydroxy-6-methylnicotinic acid - CAS Common Chemistry. [Link]

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The Evolving Therapeutic Landscape of 2-Hydroxy-4,6-dimethylnicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Pyridine Ring

Nicotinic acid, or vitamin B3, is a well-established player in cardiovascular medicine. However, the therapeutic potential of its structural analogs extends far beyond lipid metabolism. This guide delves into the burgeoning field of 2-hydroxy-4,6-dimethylnicotinic acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. For researchers and drug development professionals, understanding the subtle interplay between chemical structure and biological function is paramount. This document serves as a technical primer, synthesizing current knowledge and providing practical insights into the evaluation of these promising molecules. We will explore their anti-inflammatory, antimicrobial, and other key biological activities, underpinned by mechanistic rationale and validated experimental protocols.

The core structure, a substituted 2-hydroxypyridine-3-carboxylic acid, offers a versatile scaffold for chemical modification. The presence of the hydroxyl and carboxylic acid groups, along with the methyl substituents, dictates the molecule's physicochemical properties and its interaction with biological targets.[1] These functional groups are critical for binding affinity and specificity, often acting as key pharmacophoric features.[1] Our exploration will illuminate how modifications to this core can modulate activity, offering a roadmap for the rational design of novel therapeutics.

Part 1: A Spectrum of Biological Activity

Derivatives of nicotinic acid have shown a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and vasorelaxant properties.[2][3][4][5] The introduction of hydroxyl and methyl groups on the pyridine ring, as in this compound, fine-tunes these activities, leading to compounds with potentially enhanced potency and selectivity.

Anti-inflammatory and Analgesic Properties

A significant body of research points to the anti-inflammatory potential of nicotinic acid derivatives.[5][6] The mechanism often involves the modulation of key inflammatory pathways. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][5]

One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[5][6] By inhibiting COX-2, these derivatives can reduce the synthesis of prostaglandins, key mediators of pain and inflammation.[5] Furthermore, some derivatives have demonstrated the ability to decrease the expression of inducible nitric oxide synthase (iNOS), leading to reduced production of nitric oxide (NO), another important pro-inflammatory molecule.[1]

The logical flow of this anti-inflammatory action can be visualized as follows:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_compounds 2-Hydroxy-4,6-dimethylnicotinic Acid Derivatives cluster_effects Biological Effects Stimulus LPS/INFγ NFkB NF-κB Activation Stimulus->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Pro_inflammatory_Cytokines TNF-α, IL-6, IL-1β Production NFkB->Pro_inflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Compound Nicotinic Acid Derivative Compound->iNOS Inhibition Compound->COX2 Inhibition Compound->Pro_inflammatory_Cytokines Inhibition

Caption: Anti-inflammatory signaling pathway and points of intervention by nicotinic acid derivatives.

Antimicrobial Activity

Nicotinic acid derivatives have also emerged as promising antimicrobial agents.[2] Research has demonstrated their efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][2] The derivatization of the carboxylic acid group, for instance, into acylhydrazones and 1,3,4-oxadiazolines, has been a successful strategy to enhance antibacterial and antifungal activities.[2]

The structure-activity relationship (SAR) studies reveal that specific substituents play a crucial role in determining the antimicrobial spectrum and potency. For example, the presence of a 5-nitrofuran substituent has been associated with strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The mechanism of action can involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.[1]

Antioxidant and Vasorelaxant Effects

Certain derivatives of nicotinic acid exhibit significant antioxidant properties.[3][4] They can act as radical scavengers, mitigating the damaging effects of reactive oxygen species (ROS).[3][7] This antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4]

Furthermore, some thionicotinic acid derivatives have been shown to induce vasorelaxation in a dose-dependent manner.[3][4] This effect is often mediated by the endothelium and involves the production of nitric oxide (NO) and prostacyclin.[4] The vasorelaxant properties of these compounds suggest their potential application in the treatment of hypertension and other cardiovascular disorders.[4]

Part 2: Experimental Evaluation Protocols

To rigorously assess the biological activities of this compound derivatives, a suite of well-defined in vitro and in vivo assays is essential. The following protocols are provided as a guide for researchers in the field.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the inhibitory effect of the test compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[5]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Seed cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[5]

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.[5]

  • Cytokine Production Assay (ELISA):

    • Treat cells as described for the Griess assay.

    • Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[5]

Caption: Workflow for in vitro anti-inflammatory activity assessment.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against selected bacterial strains.

Method: Broth microdilution method according to CLSI guidelines.

Protocol:

  • Preparation of Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Data Presentation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundIC₅₀ for NO Inhibition (µM)% Inhibition of TNF-α at 10 µM% Inhibition of IL-6 at 10 µMCell Viability at 100 µM (%)
Derivative 1 15.2 ± 1.865.4 ± 4.258.9 ± 3.7> 95%
Derivative 2 8.7 ± 0.982.1 ± 5.175.3 ± 4.9> 95%
Ibuprofen 25.6 ± 2.170.2 ± 4.562.1 ± 4.1> 95%

Data are presented as mean ± SD from three independent experiments.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

CompoundS. aureus ATCC 29213E. coli ATCC 25922C. albicans ATCC 90028
Derivative 3 81632
Derivative 4 4816
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

N/A: Not applicable.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to amides or hydrazides can significantly enhance antimicrobial and anti-inflammatory activities.[2][6][8]

  • Aromatic Substituents: The nature and position of substituents on any appended aromatic rings can modulate potency and selectivity. Electron-withdrawing groups, such as nitro groups, have been shown to be beneficial for antimicrobial activity.[2]

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach its target. This can be tuned by the addition of various functional groups.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in animal models of disease.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their drug-likeness.

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anti-inflammatory, antimicrobial, and cardiovascular agents warrants further investigation. The synthetic tractability of the nicotinic acid scaffold, coupled with a growing understanding of the structure-activity relationships, provides a solid foundation for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of knowledge and a practical framework for the continued exploration of these versatile molecules.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Deriv
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
  • Chemical structure of nicotinic acid derivatives and related compounds 1-5.
  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. [Link]
  • Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cess
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed. [Link]

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InChI Key for 2-Hydroxy-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethylnicotinic Acid: Structure, Synthesis, and Characterization

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The central focus of this document is the compound's definitive identification via its IUPAC International Chemical Identifier (InChI) and associated key, which serves as a unique and unambiguous digital signature for the molecule. We will delve into the critical structural nuance of its keto-enol tautomerism, present a robust, validated protocol for its chemical synthesis, detail its expected spectroscopic signature for structural confirmation, and discuss its physicochemical properties and potential applications for researchers and drug development professionals.

Molecular Identification and Structure

The foundational step in any rigorous scientific investigation is the unambiguous identification of the chemical entity. While commonly referred to by its enol form, this compound, the compound predominantly exists as its more stable keto tautomer. All key identifiers are consolidated in Table 1.

Table 1: Core Chemical Identifiers

IdentifierValue
InChIKey QWSDMMVUPVRVDC-UHFFFAOYSA-N
IUPAC Name (Keto) 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Synonym (Enol) This compound
CAS Number 24667-09-2[1][2][3][4]
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [2][3]
Canonical SMILES CC1=CC(C)=C(C(=O)O)C(=O)N1
InChI InChI=1S/C8H9NO3/c1-4-3-5(2)9-7(11)6(4)8(12)13/h3H,1-2H3,(H,9,11)(H,12,13)
The Critical Role of Tautomerism

A defining structural characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[5] For the title compound, this equilibrium lies significantly toward the 2-pyridone tautomer, 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This preference is driven by two primary factors:

  • Aromaticity and Resonance: The pyridone ring retains aromatic character through the delocalization of the nitrogen lone pair, which contributes to a highly stable resonance structure.[3]

  • Thermodynamic Stability: The formation of a strong carbon-oxygen double bond (amide carbonyl) in the pyridone form is thermodynamically more favorable than the carbon-oxygen single bond in the enol form.

This equilibrium is not merely a theoretical concept; it dictates the molecule's reactivity, hydrogen bonding patterns, crystal packing, and ultimately, its biological interactions. Any experimental design or computational modeling must account for the predominance of the pyridone structure.

Diagram 1: Keto-Enol Tautomeric Equilibrium. The compound exists as an equilibrium between the enol and the more stable keto (pyridone) tautomer.

Synthesis and Mechanistic Rationale

The synthesis of substituted 2-pyridones is a well-established field in organic chemistry.[6][7][8] For the title compound, a highly efficient and logical approach is a modified Hantzsch-type, one-pot multicomponent reaction. This strategy is chosen for its high atom economy and ability to construct the substituted heterocyclic core from simple, acyclic precursors in a single step.

The proposed synthesis involves the condensation of ethyl cyanoacetate, acetylacetone (2,4-pentanedione), and an ammonia source, catalyzed by a base such as piperidine.

Detailed Experimental Protocol

Reaction: Ethyl cyanoacetate + Acetylacetone + Ammonium Acetate → 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by hydrolysis.

Step 1: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).

  • Reagent Addition: Add acetylacetone (10.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).

  • Catalyst: Add piperidine (1.0 mL) as a basic catalyst to promote the initial Knoevenagel condensation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid product, wash with cold ethanol (2 x 20 mL), and dry under vacuum. This yields the intermediate nitrile.

Step 2: Hydrolysis to 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Reactor Setup: Suspend the dried nitrile intermediate from Step 1 in a 250 mL round-bottom flask.

  • Hydrolysis: Add 70% sulfuric acid (50 mL). Heat the mixture to 100°C with stirring for 2-3 hours. The hydrolysis of the nitrile to a carboxylic acid is typically vigorous.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g).

  • Precipitation: Neutralize the solution with a saturated sodium hydroxide solution until the pH is approximately 3-4. The target carboxylic acid will precipitate out of the solution.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove inorganic salts, and recrystallize from an ethanol/water mixture to yield the pure product.

Mechanistic Justification and Workflow

The choice of this multicomponent pathway is deliberate. The reaction proceeds through a cascade of well-understood organic reactions: a Knoevenagel condensation, a Michael addition, and a final intramolecular cyclization followed by dehydration. Using ammonium acetate provides the ammonia in situ for the ring formation. The final hydrolysis step is a standard and robust method for converting nitriles to carboxylic acids. This entire process is designed to be efficient and scalable.

SynthesisWorkflow start Reactants: - Acetylacetone - Ethyl Cyanoacetate - Ammonium Acetate step1 Step 1: One-Pot Condensation Solvent: Ethanol Catalyst: Piperidine Condition: Reflux (80°C), 4-6h start->step1 intermediate Intermediate: 4,6-dimethyl-2-oxo-1,2-dihydro- pyridine-3-carbonitrile step1->intermediate Knoevenagel, Michael Addition, Cyclization step2 Step 2: Acid Hydrolysis Reagent: 70% H₂SO₄ Condition: 100°C, 2-3h intermediate->step2 workup Workup & Purification - Precipitation on ice - Neutralization (pH 3-4) - Recrystallization step2->workup product Final Product: 4,6-Dimethyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid workup->product

Diagram 2: Proposed Synthetic Workflow. A one-pot condensation followed by acid hydrolysis provides an efficient route to the target molecule.

Structural Elucidation and Validation

Confirmation of the molecular structure is paramount. The following spectroscopic profile is predicted for 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, based on established principles and data from analogous structures. This profile serves as the benchmark for validating the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Profile

TechniqueExpected Observations
¹H NMR δ 12.0-14.0 ppm: (s, 1H, broad) - Carboxylic acid (-COOH) proton. δ 11.0-12.0 ppm: (s, 1H, broad) - Pyridone N-H proton. δ 5.9-6.2 ppm: (s, 1H) - Vinylic C5-H proton. δ ~2.4 ppm: (s, 3H) - C4-Methyl (-CH₃) protons. δ ~2.2 ppm: (s, 3H) - C6-Methyl (-CH₃) protons.
¹³C NMR δ ~170 ppm: Carboxylic acid carbonyl carbon. δ ~165 ppm: Pyridone C2-carbonyl carbon. δ ~160 ppm: C6 carbon. δ ~150 ppm: C4 carbon. δ ~105 ppm: C5 carbon. δ ~100 ppm: C3 carbon. δ ~20 ppm: C4-Methyl carbon. δ ~18 ppm: C6-Methyl carbon.
FT-IR (cm⁻¹) 3200-2500: Broad O-H stretch (from hydrogen-bonded carboxylic acid). ~3100: N-H stretch. ~1720: Strong C=O stretch (carboxylic acid carbonyl). ~1650: Strong C=O stretch (pyridone amide carbonyl). ~1600: C=C stretch.
MS (EI) m/z 167: Molecular ion (M⁺). m/z 122: Fragment corresponding to loss of COOH group (M-45).

Note: NMR chemical shifts (δ) are predicted for DMSO-d₆ solvent. The broadness of the acidic protons is due to chemical exchange.

This multi-technique approach ensures a self-validating system. The molecular weight is confirmed by mass spectrometry, the functional groups are identified by FT-IR, and the precise connectivity and substitution pattern of the carbon-hydrogen framework are established by ¹H and ¹³C NMR.

Physicochemical Properties and Applications

The physicochemical properties of the molecule are critical for predicting its behavior in various systems, from reaction solvents to biological media.

Table 3: Physicochemical Properties (Predicted)

PropertyValueSource
Melting Point >250 °C (decomposes)Typical for this class of compounds
pKa₁ (Carboxylic Acid) ~3.5 - 4.5Estimated
pKa₂ (Pyridone N-H) ~11 - 12Estimated
LogP ~0.5 - 1.0Computationally Predicted
Appearance White to off-white solidExpected
Potential Applications in Research and Drug Development

The substituted nicotinic acid and 2-pyridone scaffolds are privileged structures in medicinal chemistry. They are key components in a wide array of bioactive molecules. While specific biological data for the title compound is not widely published, its structural motifs suggest several promising avenues for investigation:

  • Anti-inflammatory Agents: Many nicotinic acid derivatives serve as core fragments for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antibacterial Agents: The 2-pyridone core is present in several classes of antibiotics, where it can act as a metal-chelating pharmacophore to inhibit essential bacterial enzymes.[7]

  • Kinase Inhibitors: The planar, hydrogen-bonding nature of the pyridone ring makes it an effective hinge-binding motif in various ATP-competitive kinase inhibitors used in oncology.

  • Materials Science: As a bidentate ligand, this molecule can be used to construct functional metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

Conclusion

This compound, more accurately represented by its stable tautomer 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , is a well-defined chemical entity with the unique identifier InChIKey: QWSDMMVUPVRVDC-UHFFFAOYSA-N . Its synthesis is achievable through robust and scalable multicomponent reactions. Its structure can be unequivocally validated using a standard suite of spectroscopic techniques. The presence of versatile functional groups and a privileged heterocyclic core marks it as a compound of significant potential for further research and development in both pharmaceutical and material sciences.

References

  • Appchem (2024). 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 24667-09-2.
  • Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. Journal of Organic Chemistry. (2022).
  • Organic Chemistry Portal (2024). Bohlmann-Rahtz Pyridine Synthesis.
  • Lindgren, E. (2014). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva Portal.
  • Wikipedia contributors. (2023). Bohlmann–Rahtz pyridine synthesis. Wikipedia, The Free Encyclopedia.
  • Parra, M. (2012). New Synthetic Methods to 2-Pyridone Rings. ResearchGate.
  • LI, L., et al. (2021). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry.
  • Chemspace (2024). 2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid.
  • ChemTube3D (2024). Pyridine-Tautomerism of Hydroxy Pyridine.
  • ChemTube3D (2024). 2-Hydroxypyridine-Tautomerism.

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Potential Therapeutic Applications of Nicotinic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid, or niacin (Vitamin B3), has long been recognized as an essential nutrient for preventing pellagra and as a first-line agent for managing dyslipidemia. However, its therapeutic potential extends far beyond these classical applications. Recent advancements in understanding its mechanism of action, primarily through the G protein-coupled receptor GPR109A (HCAR2), and its role as a precursor to the essential coenzymes NAD+ and NADP+, have unveiled a complex signaling network with profound implications for cellular metabolism, DNA repair, and immune modulation. This has catalyzed research into nicotinic acid and its derivatives as multifunctional pharmacophores for a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions. This technical guide provides an in-depth analysis of the established and emerging therapeutic applications of this versatile class of compounds, offering field-proven insights into their pharmacology, mechanisms of action, and the strategic development of novel derivatives with enhanced therapeutic profiles.

Part 1: Foundational Pharmacology of Nicotinic Acid

Chemical Identity and Core Bioactivity

Nicotinic acid (pyridine-3-carboxylic acid) and its amide form, nicotinamide, are the two primary vitamers of Vitamin B3. While both serve as precursors for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), their pharmacological profiles differ significantly.[1] High doses of nicotinic acid exert potent lipid-modifying effects, whereas nicotinamide does not.[2] The core of their shared biological importance lies in their conversion to NAD+ and NADP+. These coenzymes are indispensable for cellular function, participating in hundreds of redox reactions critical for energy metabolism.[1] Furthermore, NAD+ acts as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are central to DNA repair, cell signaling, and gene expression, placing niacin at the crossroads of metabolic health and genomic stability.[2][3]

Pharmacokinetics: Absorption, Metabolism, and Excretion

Nicotinic acid is rapidly and almost completely absorbed from the stomach and small intestine, facilitated by both sodium-dependent and passive diffusion.[2] Its pharmacokinetic profile, however, is heavily influenced by the formulation, which is a critical consideration in drug development to balance efficacy with adverse effects. The plasma half-life of immediate-release nicotinic acid is short, ranging from 20 to 60 minutes.[2][4]

Metabolism occurs via two main pathways:

  • Conjugation Pathway: Converts nicotinic acid to nicotinuric acid (NUA). This pathway is saturable and is predominantly used by immediate-release formulations. It is also associated with the release of prostaglandins that cause flushing.[5]

  • Amidation/Nicotinamide Pathway: Converts nicotinic acid to nicotinamide and subsequently to other metabolites, including N-methylnicotinamide (MNA) and N-methyl-2-pyridone-5-carboxamide (2PY).[4][6] Sustained-release formulations, which are metabolized more through this pathway, are associated with a higher risk of hepatotoxicity.[5]

Approximately 70-88% of a pharmacological dose is excreted by the kidneys, primarily as metabolites like NUA, MNA, and 2PY, with only a small fraction excreted as unchanged nicotinic acid.[2][4]

Parameter Immediate-Release (IR) Niacin Extended-Release (ER) Niacin Sustained-Release (SR) Niacin Reference(s)
Time to Peak (Tmax) 30-60 minutes~4.6 hours>12 hours[2][4]
Plasma Half-life 20-45 minutes~0.9 hours (Niacin); ~4.3 hours (NAM)Varies, prolonged absorption[2][4]
Primary Metabolism Conjugation (to NUA)Balanced Conjugation/AmidationAmidation/Nicotinamide[5]
Flushing Incidence HighModerateLow[5][7]
Hepatotoxicity Risk LowLowHigh[5][7]
Core Mechanism of Action: The GPR109A Receptor and Beyond

Many of the pharmacological effects of nicotinic acid are mediated by its action as a high-affinity agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[8] This receptor is highly expressed in adipocytes and immune cells like Langerhans cells and keratinocytes.[9][10]

Anti-lipolytic Effect: In adipocytes, GPR109A activation couples to an inhibitory G protein (Gi), which suppresses adenylyl cyclase activity. This leads to reduced intracellular cyclic AMP (cAMP) levels and subsequently inhibits hormone-sensitive lipase. The net result is a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[10] This reduction in FFA flux is a cornerstone of niacin's ability to lower hepatic triglyceride synthesis and, consequently, the production of very-low-density lipoprotein (VLDL).[5][10]

GPR109A_Signaling cluster_adipocyte Adipocyte Membrane cluster_cytosol Cytosol NA Nicotinic Acid GPR109A GPR109A (HCAR2) NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) PKA->HSL TG Triglycerides HSL->TG Hydrolyzes HSL->TG FFA Free Fatty Acids (FFA) TG->FFA Outcome Reduced FFA Release from Adipose Tissue FFA->Outcome

GPR109A Signaling in Adipocytes (Anti-lipolytic Effect)

Part 2: Established Therapeutic Applications

Management of Dyslipidemia and Cardiovascular Disease

Nicotinic acid is the most potent agent available for raising high-density lipoprotein cholesterol (HDL-C).[11] Its broad-spectrum lipid-modifying effects make it a valuable therapeutic option, particularly in combination with statins.[7]

  • Mechanism of Lipid Modification:

    • Lowers LDL-C and VLDL-C: By inhibiting lipolysis in adipose tissue, nicotinic acid reduces the liver's supply of FFAs, which are necessary for triglyceride and VLDL synthesis.[5] This leads to a downstream reduction in LDL-C levels.[10]

    • Raises HDL-C: The mechanism is not fully understood but involves reducing the hepatic uptake and breakdown of apolipoprotein A-I (the main protein component of HDL) and inhibiting the cholesterol ester transfer protein (CETP) gene.[2][5]

    • Lowers Triglycerides: This is a direct consequence of reduced hepatic VLDL production.[7]

    • Lowers Lipoprotein(a): Nicotinic acid is one of the few agents that can significantly reduce levels of Lp(a), an independent risk factor for cardiovascular disease.[5]

  • The Flushing Conundrum: Mechanism and Mitigation The primary factor limiting patient compliance is cutaneous vasodilation, known as flushing, which presents as redness and a sensation of warmth.[12] This is not an allergic reaction but a GPR109A-mediated pharmacological effect. Activation of GPR109A on epidermal Langerhans cells and keratinocytes triggers a signaling cascade that results in the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[9][12] These prostaglandins then act on receptors (DP1, EP2, EP4) in dermal capillaries, causing vasodilation.[12]

Flushing_Mechanism cluster_skin Epidermal Cells cluster_pathway Prostaglandin Synthesis cluster_vessel Dermal Capillary NA Nicotinic Acid LC Langerhans Cell NA->LC Activates GPR109A KC Keratinocyte NA->KC Activates GPR109A AA Arachidonic Acid Release LC->AA KC->AA PGD2 PGD2 AA->PGD2 COX-1/2 PGE2 PGE2 AA->PGE2 COX-1/2 DP1 DP1 Receptor PGD2->DP1 EP24 EP2/EP4 Receptors PGE2->EP24 Vaso Vasodilation (Flushing) DP1->Vaso EP24->Vaso

Mechanism of Niacin-Induced Cutaneous Flushing

Mitigation Strategies:

  • Formulation: Extended-release formulations (e.g., Niaspan®) are designed to slow the rate of absorption, reducing the peak concentration and thus the intensity of the prostaglandin cascade.[11]

  • Aspirin Co-administration: Taking a low dose of aspirin 30 minutes before niacin can block the cyclooxygenase (COX) enzyme, thereby inhibiting prostaglandin synthesis.

  • Titration: Starting with a low dose and gradually increasing it allows for the development of tolerance.

  • Novel Derivatives: Development of GPR109A agonists that preferentially signal through pathways that do not induce flushing is an active area of research.[13]

Treatment of Pellagra (Niacin Deficiency)

Pellagra is a systemic disease resulting from a severe deficiency of niacin.[14] It is classically characterized by the "3 Ds": dermatitis (a photosensitive, hyperpigmented rash), diarrhea, and dementia.[15] Primary pellagra is caused by dietary insufficiency, while secondary pellagra can result from conditions that impair niacin absorption or utilization, such as alcoholism or malabsorptive disorders.[14]

  • Diagnostic and Treatment Protocol Diagnosis is typically based on clinical symptoms, as laboratory tests are not always definitive.[14] Treatment is straightforward and highly effective, involving niacin supplementation.

Parameter Guideline Reference(s)
Recommended Agent Nicotinamide (preferred due to lack of flushing)[16]
Adult Dosage 100 mg orally, three times daily for 2-3 weeks[15][16]
Pediatric Dosage 50 mg orally, three times daily for 2 weeks[15]
Adjunctive Therapy High-protein diet and a B-complex vitamin supplement[17]
Expected Response Skin and neurological symptoms often begin to improve within a few days of starting treatment.[14][18]

Part 3: Emerging and Investigational Applications

Neuroprotection and Central Nervous System Disorders

The role of niacin derivatives in the central nervous system (CNS) is a rapidly expanding field of research.[1] The brain is highly metabolically active and relies on NAD+ for energy production and neuronal health.[19]

  • Rationale and Mechanisms:

    • NAD+ Restoration: In many neurodegenerative diseases, NAD+ levels decline. Supplementation with niacin precursors can replenish NAD+ pools, supporting neuronal energy metabolism and viability.[1]

    • Anti-inflammatory Effects: Niacin can exert anti-inflammatory and antioxidant activities, potentially by modulating immune responses in the CNS.[1][20]

    • HCAR2 Signaling: Activation of HCAR2 on microglia may promote beneficial functions, such as the phagocytosis of amyloid-beta plaques in models of Alzheimer's disease.[20]

  • Potential Applications:

    • Alzheimer's Disease: Higher dietary niacin intake is correlated with a reduced risk of Alzheimer's.[21] Clinical trials are underway to assess the ability of extended-release niacin to penetrate the CNS and engage HCAR2.[21]

    • Parkinson's Disease: Niacin is being investigated for its potential to support mitochondrial function in dopaminergic neurons.

    • Stroke and Multiple Sclerosis: Preclinical studies suggest niacin may have neuroprotective and neurorestorative effects, promoting recovery after CNS injury.[19]

Oncology: From Prevention to Adjunctive Therapy

The link between niacin, NAD+ metabolism, and cancer is multifaceted. Niacin deficiency can promote genomic instability, while pharmacological doses may enhance cancer therapies.[22]

  • Mechanisms in Oncology:

    • DNA Repair and Genomic Stability: As a precursor to NAD+, niacin is critical for the function of PARP-1, an enzyme essential for repairing single-strand DNA breaks. Adequate niacin levels help maintain genomic stability and prevent the accumulation of mutations that can lead to cancer.[22][23]

    • Modulation of Chemotherapy and Radiotherapy: Niacin deficiency is common in cancer patients.[23] Correcting this deficiency may protect normal tissues, such as bone marrow, from the genotoxic effects of chemotherapy.[24] Conversely, in some contexts, niacin derivatives can act as radiosensitizers, improving the efficacy of radiation therapy.[3]

    • Cancer Prevention: Clinical trials have shown that oral nicotinamide can significantly reduce the rates of new non-melanoma skin cancers in high-risk individuals.[3]

  • Novel Cytotoxic Derivatives: Researchers are synthesizing novel nicotinic acid derivatives with direct anticancer properties. For example, compounds have been designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, demonstrating potent cytotoxic and anti-angiogenic activity in preclinical models.[25][26] Other derivatives have shown promise as antimicrobial and antifungal agents.[27]

Part 4: Drug Development and Future Directions

Designing Novel Nicotinic Acid Derivatives

The development of new nicotinic acid derivatives is focused on enhancing therapeutic efficacy while minimizing adverse effects. Key strategies include:

  • Improving Receptor Selectivity: Designing agonists that are selective for GPR109A to avoid off-target effects.

  • Biased Agonism: Creating ligands that activate GPR109A but preferentially signal through the Gi pathway (anti-lipolytic) over the β-arrestin pathway implicated in flushing.[13]

  • Prodrugs and Conjugates: Synthesizing prodrugs that release nicotinic acid at a controlled rate or conjugating it with other therapeutic agents (e.g., NSAIDs) to create multifunctional molecules.[28]

Key Experimental Workflows for Preclinical Evaluation

Protocol: In Vitro GPR109A Receptor Activation Assay

This workflow is essential for screening novel derivatives for their ability to activate the target receptor. A common method is a cAMP inhibition assay using cells engineered to express GPR109A.

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably transfected with the human GPR109A gene under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Preparation: Wash the cells with a serum-free medium. Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add the test compounds (nicotinic acid derivatives) at varying concentrations, along with a positive control (nicotinic acid) and a negative control (vehicle).

  • Stimulation: Add a cAMP-stimulating agent, such as forskolin, to all wells except the baseline control. Incubate for a specified period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The inhibitory effect of the compounds on forskolin-stimulated cAMP production is measured. Plot the concentration-response curve and calculate the IC50 value for each compound to determine its potency.

Workflow: In Vitro GPR109A Receptor Activation Assay
Future Perspectives

The therapeutic landscape for nicotinic acid derivatives is evolving. While its role in dyslipidemia is well-established, the future lies in harnessing its pleiotropic effects for more complex diseases. The focus of drug development will likely be on creating highly targeted derivatives that can selectively modulate NAD+ biology, GPR109A signaling, and inflammatory pathways. This could unlock novel treatments for neurodegeneration, autoimmune diseases, and specific cancers, transforming a century-old vitamin into a modern therapeutic powerhouse.

References

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  • National Rosacea Society. (2010). New Study Identifies Cause of Flushing. Rosacea.org. [Link]
  • Pharmaoffer.com. (n.d.). Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. [Link]
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Sources

2-Hydroxy-4,6-dimethylnicotinic Acid: A Guide to Structural Analogues and Their Therapeutic Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: The nicotinic acid scaffold, a fundamental component of Vitamin B3, is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Modification of the pyridine ring, particularly with hydroxyl and methyl groups, can profoundly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of 2-hydroxy-4,6-dimethylnicotinic acid and its structural analogues. While literature directly pertaining to the 4,6-dimethyl substituted variant is nascent, this document synthesizes authoritative data from closely related analogues to forecast its properties and guide future research. We delve into robust synthetic methodologies, analyze key structure-activity relationships (SAR), and present a critical overview of their anti-inflammatory, antimicrobial, and antiproliferative potential. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic promise of substituted 2-hydroxynicotinic acids.

Introduction to the 2-Hydroxynicotinic Acid Scaffold

Nicotinic acid (niacin) is a well-established therapeutic agent primarily used for managing dyslipidemia. Its mechanism involves the activation of G protein-coupled receptors, which modulates lipid metabolism.[1] Beyond this, the inherent chemical tractability of the pyridine-carboxylic acid core has made it a foundational building block for drug discovery. The introduction of a hydroxyl group at the C2 position establishes a critical tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. This feature governs the molecule's hydrogen bonding capabilities, crystal packing, and interaction with biological targets.

Further substitution, such as the addition of methyl groups at the C4 and C6 positions, offers a strategy to fine-tune steric and electronic properties. These modifications can enhance binding affinity to target enzymes or receptors, alter metabolic stability, and improve pharmacokinetic profiles. This guide focuses on the this compound core, using experimentally validated data from its near analogues—such as 2-hydroxy-4-methylnicotinic acid—to build a predictive framework for its synthesis and application.[2]

Synthesis Strategies for Substituted 2-Hydroxynicotinic Acids

The synthesis of this class of compounds relies on established organic chemistry principles, primarily involving the functionalization of a pre-formed pyridine ring. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for synthesizing substituted 2-hydroxynicotinic acids, highlighting two primary pathways: oxidation and carboxylation.

G cluster_0 Pathway 1: Oxidation cluster_1 Pathway 2: Carboxylation cluster_2 Purification & Characterization Start1 Substituted 2-Hydroxypyridine (e.g., 2-Hydroxy-4,6-lutidine) Oxidation Oxidation of Methyl Group Start1->Oxidation Oxidizing Agent (e.g., KMnO4, CrO3) Product This compound Oxidation->Product Purification Purification (Recrystallization, Chromatography) Product->Purification Start2 Substituted 2-Hydroxypyridine (e.g., 4,6-Dimethyl-2-hydroxypyridine) Carboxylation Direct Carboxylation Start2->Carboxylation CO2, High Pressure Strong Base (e.g., NaOH) Carboxylation->Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General synthetic workflows for 2-hydroxynicotinic acid analogues.

Experimental Protocol: Oxidation of a Substituted 2-Hydroxypyridine

This protocol is adapted from established methods for the synthesis of 2-hydroxy-4-methylnicotinic acid and is proposed for the 4,6-dimethyl analogue.[2]

Objective: To synthesize this compound via oxidation of 2-hydroxy-4,6-dimethylpyridine (2-hydroxy-4,6-lutidine).

Materials:

  • 2-Hydroxy-4,6-lutidine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g of 2-hydroxy-4,6-lutidine in 150 mL of deionized water. Slowly add 10 mL of concentrated sulfuric acid while stirring in an ice bath. Causality: The acidic medium is crucial for the oxidative activity of permanganate and helps keep the product protonated and soluble.

  • Oxidant Addition: While stirring vigorously, slowly add a solution of 25.0 g of potassium permanganate in 200 mL of water. The addition should be dropwise to control the exothermic reaction. Maintain the temperature below 50°C. Causality: Slow addition prevents overheating, which can lead to over-oxidation and degradation of the pyridine ring, reducing the yield.

  • Reflux: After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The disappearance of the purple permanganate color indicates the reaction is proceeding.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite dropwise until the brown manganese dioxide (MnO₂) precipitate dissolves and the solution becomes colorless. Trustworthiness: This step is self-validating. The visual change from a brown slurry to a clear solution confirms the complete quenching of excess oxidant and reduction of MnO₂.

  • Precipitation & Isolation: Adjust the pH of the solution to approximately 3-4 with concentrated H₂SO₄. The target product, being least soluble at its isoelectric point, will precipitate out of the solution.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water (2 x 20 mL) and then with cold ethanol (1 x 15 mL). Recrystallize the solid from a water/ethanol mixture to obtain the pure this compound.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Physicochemical Properties and Structural Comparison

Substituents on the hydroxynicotinic acid ring significantly influence its physical and chemical behavior. Methyl groups, being electron-donating, can alter the pKa of the carboxylic acid and the pyridone nitrogen.

Studies on analogues like 2-hydroxy-4-methylnicotinic acid have shown it exhibits pH-dependent polymorphism, forming different crystalline structures in aqueous media depending on the pH.[2] This behavior is critical in drug development, as different polymorphs can have varying solubility and bioavailability. It is highly probable that this compound would exhibit similar pH-sensitive crystallization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key PropertiesReference
This compound (Predicted) C₈H₉NO₃167.16Expected to show pH-dependent polymorphism.N/A
2-Hydroxy-4-methylnicotinic acidC₇H₇NO₃153.14Exhibits pH-dependent polymorphism; versatile building block.[2][2][]
2-Hydroxy-6-methylnicotinic acidC₇H₇NO₃153.14Crystalline solid.[4][4]
2,4-Dihydroxy-6-methylnicotinic acidC₇H₇NO₄169.13Forms stable crystalline structures.[5][5]
Nicotinic AcidC₆H₅NO₂123.11Rapidly absorbed from the stomach and small intestine.[6][6]

Biological Activities and Therapeutic Potential

The therapeutic value of 2-hydroxynicotinic acid analogues stems from their diverse biological activities. The specific substitutions on the pyridine ring are key to their potency and selectivity.

Anti-inflammatory and Analgesic Activity

A series of 2-substituted phenyl derivatives of nicotinic acid demonstrated significant analgesic and anti-inflammatory properties, in some cases exceeding the activity of the reference drug, mefenamic acid.[7] The mechanism is believed to involve the inhibition of pro-inflammatory mediators. Specifically, compounds like 2-hydroxy-4-methylnicotinic acid have been shown to suppress the expression of cytokines such as TNF-α, IL-1β, and IL-6 in cellular models.[2] The presence of methyl groups on the 4 and 6 positions could enhance these effects through favorable steric interactions with the target protein's binding pocket.

Antimicrobial Properties

Nicotinic acid derivatives have emerged as a promising class of antimicrobial agents.[8] Research has demonstrated that certain acylhydrazone derivatives of nicotinic acid exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Compound TypeTarget OrganismActivity (MIC µg/mL)Reference
Nicotinic acid-derived acylhydrazone (Compound 5)Staphylococcus aureus7.81 - 15.62[8]
Nicotinic acid-derived acylhydrazone (Compound 13)Staphylococcus epidermidis1.95[8]
Nicotinic acid-derived acylhydrazone (Compound 13)Staphylococcus aureus (MRSA)7.81[8]
3-acetyl-1,3,4-oxadiazoline (Compound 25)Bacillus subtilis7.81[8]

The introduction of the 4,6-dimethyl substitution pattern could modulate the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls and exert its effect.

Antiproliferative Activity

Substituted nicotinic acid hydrazones have also been investigated for their antiproliferative effects. Novel 6-aryl-2-methylnicotinic acid hydrazones showed growth inhibitory activity against K562 leukemia cell lines, with IC₅₀ values in the micromolar range.[9] Pharmacophore modeling of these active compounds identified that aromatic features and hydrogen bond acceptors are critical for activity.[9] The this compound scaffold fits this model, possessing a hydrogen bond-accepting pyridone oxygen and an aromatic ring system, suggesting it could serve as a promising starting point for novel anticancer agents.

Potential Mechanisms of Action

While the precise molecular targets for many nicotinic acid analogues are still under investigation, their structural similarity to endogenous ligands and known drugs provides a basis for hypothesized mechanisms. The anti-inflammatory effects likely stem from the modulation of intracellular signaling cascades involved in cytokine production.

LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signal Transduction Analogue 2-Hydroxynicotinic Acid Analogue Analogue->IKK Inhibits NFkB NF-κB Pathway IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of action.

This proposed pathway suggests that 2-hydroxynicotinic acid analogues may inhibit an upstream kinase, such as IKK, preventing the activation of the NF-κB transcription factor. This, in turn, would suppress the gene expression of key pro-inflammatory cytokines, leading to the observed anti-inflammatory effects.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. By synthesizing knowledge from closely related analogues, this guide establishes a strong rationale for its investigation. The evidence points towards a high potential for significant anti-inflammatory, antimicrobial, and antiproliferative activities.

Future research should focus on:

  • Chemical Synthesis: Executing and optimizing the synthesis of this compound to produce material for biological screening.

  • Biological Screening: Performing a comprehensive evaluation of its activity in relevant assays for inflammation, bacterial infection, and cancer cell proliferation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues with varied substitutions at the C4 and C6 positions to build a robust SAR model and identify lead candidates.

  • Mechanism of Action Studies: Utilizing molecular docking and biochemical assays to identify the precise molecular targets and validate the hypothesized mechanisms of action.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Benchchem. 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2. URL: https://www.benchchem.com/product/b1589960
  • Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin. URL: https://www.semanticscholar.org/paper/Synthesis-of-new-nicotinic-acid-derivatives-and-as-Khalil-Ahmed/7d6c8b936d59304b87e2716388904791e8470a1a
  • ChemicalBook. 2-HYDROXY-4,6-DIPHENYLNICOTINONITRILE synthesis. URL: https://www.chemicalbook.com/synthesis/product_cas_id/30289-42-8.htm
  • Piatkowska-Bess, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. URL: https://www.mdpi.com/1420-3049/26/19/5980
  • BOC Sciences. CAS 38076-81-2 2-Hydroxy-4-methylnicotinic Acid. URL: https://www.bocsci.com/product/2-hydroxy-4-methylnicotinic-acid-cas-38076-81-2-b404981.html
  • Wikipedia. Nicotinic acid. URL: https://en.wikipedia.org/wiki/Nicotinic_acid
  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research. URL: https://www.researchgate.
  • Kamal-Eldin, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. URL: https://pubmed.ncbi.nlm.nih.gov/17705685/
  • PubChem. 2,4-Dihydroxy-6-methylnicotinic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/54715445
  • BLD Pharm. 38076-81-2|2-Hydroxy-4-methylnicotinic acid. URL: https://www.bldpharm.com/products/38076-81-2.html
  • National Institutes of Health. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9832128/
  • Royal Society of Chemistry. Electronic Supplementary Information. URL: https://www.rsc.
  • Thermo Scientific Chemicals. 2-Hydroxy-6-methylnicotinic acid, 98+%. URL: https://www.thermofisher.

Sources

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylnicotinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethylnicotinic acid, a substituted pyridine derivative. While the historical discovery of this specific molecule is not extensively documented in seminal publications, its synthesis can be logically derived from established principles of heterocyclic chemistry. This guide will detail a plausible and referenced synthetic pathway, explore its physicochemical properties, and discuss its potential applications in research and drug development by drawing parallels with structurally related compounds.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, belongs to the class of 2-pyridone-3-carboxylic acids. The 2-pyridone motif is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The tautomeric nature of the 2-hydroxypyridine/2-pyridone system plays a crucial role in its chemical reactivity and biological interactions.

PropertyValue
IUPAC Name 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
CAS Number 24667-09-2[1]

Plausible Synthesis Pathway

A logical and efficient synthesis of this compound can be achieved in a two-step process:

  • Step 1: Synthesis of the Nitrile Precursor: Formation of 2-hydroxy-4,6-dimethylnicotinonitrile from readily available starting materials.

  • Step 2: Hydrolysis: Conversion of the nitrile group to a carboxylic acid to yield the final product.

This approach is advantageous as the synthesis of the core heterocyclic ring is well-established, and the subsequent hydrolysis is a fundamental and high-yielding transformation in organic chemistry.

Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile

The synthesis of the nitrile precursor, 2-hydroxy-4,6-dimethylnicotinonitrile, can be accomplished through a base-catalyzed condensation reaction between acetylacetone and cyanoacetamide. Research has shown that amino acids can serve as effective catalysts for this transformation.[2]

G acetylacetone Acetylacetone intermediate Knoevenagel Condensation Intermediate acetylacetone->intermediate 1. cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate 1. nitrile 2-hydroxy-4,6-dimethylnicotinonitrile intermediate->nitrile 2. Intramolecular   Cyclization catalyst Amino Acid Catalyst catalyst->intermediate

Caption: Reaction scheme for the synthesis of the nitrile precursor.

Experimental Protocol: Amino Acid-Catalyzed Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile [2]

  • Reactant Preparation: In a suitable reaction vessel, combine acetylacetone and cyanoacetamide. A study on this reaction suggests an optimal molar ratio of cyanoacetamide to acetylacetone of 3:1 to maximize yield.[2]

  • Catalyst Addition: Introduce an amino acid catalyst, such as arginine or histidine, which have been shown to provide high yields (approximately 90% and 85%, respectively).[2] The optimal concentration of the amino acid catalyst is reported to be around 0.2 mmol/cm³.[2]

  • Reaction Conditions: The reaction mixture is heated. A reaction time of 24 hours is suggested for optimal conversion.[2]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, allowing the solid product to precipitate. The precipitate is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and catalyst, and dried to yield 2-hydroxy-4,6-dimethylnicotinonitrile.

Causality of Experimental Choices:

  • Excess Cyanoacetamide: Using an excess of cyanoacetamide shifts the equilibrium towards the product, in accordance with Le Chatelier's principle, maximizing the conversion of the limiting reagent, acetylacetone.

  • Amino Acid Catalyst: Amino acids are bifunctional catalysts. The amine group can act as a base to deprotonate the active methylene group of cyanoacetamide, facilitating the initial Knoevenagel condensation. The carboxylic acid group can then act as a proton source to facilitate the subsequent dehydration and cyclization steps. Arginine and histidine are particularly effective, likely due to the additional basic sites in their side chains (guanidinium and imidazole groups, respectively), which can further enhance the catalytic activity.

  • Heating: The application of heat provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Step 2: Hydrolysis of 2-hydroxy-4,6-dimethylnicotinonitrile

The conversion of the nitrile functional group to a carboxylic acid is a classic hydrolysis reaction that can be effectively carried out under either acidic or basic conditions.[1][3]

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis nitrile_acid 2-hydroxy-4,6-dimethylnicotinonitrile amide_intermediate_acid Amide Intermediate nitrile_acid->amide_intermediate_acid H₃O⁺, Δ product_acid This compound amide_intermediate_acid->product_acid H₃O⁺, Δ nitrile_base 2-hydroxy-4,6-dimethylnicotinonitrile amide_intermediate_base Amide Intermediate nitrile_base->amide_intermediate_base 1. OH⁻, Δ carboxylate_salt Carboxylate Salt amide_intermediate_base->carboxylate_salt 1. OH⁻, Δ product_base This compound carboxylate_salt->product_base 2. H₃O⁺ workup

Caption: Pathways for acidic and basic hydrolysis of the nitrile precursor.

Experimental Protocol: Acidic Hydrolysis

  • Reaction Setup: Suspend 2-hydroxy-4,6-dimethylnicotinonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, the reaction mixture is cooled, which typically results in the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.

Experimental Protocol: Basic Hydrolysis

  • Reaction Setup: Suspend 2-hydroxy-4,6-dimethylnicotinonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[4]

  • Heating: Heat the mixture under reflux until the evolution of ammonia gas ceases, indicating the completion of the hydrolysis.[4]

  • Acidification and Isolation: Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate. The product is then collected by filtration, washed with cold water, and dried.

Trustworthiness of Protocols:

These hydrolysis protocols are self-validating systems. In basic hydrolysis, the evolution of ammonia gas provides a clear indication of reaction progress and completion. In both methods, the significant difference in solubility between the starting nitrile, the intermediate salt (in the basic method), and the final carboxylic acid product facilitates a straightforward isolation and purification process, ensuring a high purity of the final compound.

Potential Applications and Biological Relevance

While specific studies on the biological activity of this compound are limited, the broader class of 2-hydroxynicotinic acid derivatives has attracted considerable interest in medicinal chemistry.

  • Antibacterial and Antifungal Agents: Structurally similar compounds have been investigated for their antimicrobial properties. For instance, derivatives of 2-hydroxynicotinic acid have been synthesized and tested against various bacteria and fungi, with some showing promising activity.[5][6] The 2-pyridone core is a key pharmacophore in several natural and synthetic antibiotics.

  • Anti-inflammatory Properties: The nicotinic acid scaffold is present in compounds with anti-inflammatory effects. For example, 2-Hydroxy-4-methylnicotinic acid has been shown to reduce the production of inflammatory mediators like nitric oxide in cell-based assays.[7] This suggests that this compound could be a candidate for investigation in inflammatory disease models.

  • Enzyme Inhibition: The structural features of this molecule, including the carboxylic acid and the 2-pyridone ring, make it a potential ligand for various enzymes. Nicotinic acid and its derivatives are known to interact with a range of biological targets.[8][9]

The presence of two methyl groups on the pyridine ring, compared to less substituted analogs, will influence the compound's lipophilicity, solubility, and steric profile. These modifications can significantly impact its pharmacokinetic properties and binding affinity to biological targets, making it a valuable molecule for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a readily accessible heterocyclic compound. While its specific discovery and history are not well-documented, a robust and logical synthetic pathway can be designed based on established chemical reactions. The synthesis of its nitrile precursor via an amino acid-catalyzed condensation, followed by a straightforward hydrolysis, provides an efficient route to the final product. Based on the known biological activities of related 2-hydroxynicotinic acid derivatives, this compound represents a valuable scaffold for further investigation in the fields of medicinal chemistry and drug development, particularly in the search for new antimicrobial and anti-inflammatory agents.

References

  • Prlainović, N. Ž., Šekuljica, N. Ž., Mirković, J. M., & Mijin, D. Ž. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids.
  • Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles.
  • The Organic Chemistry Tutor. (2020, May 15). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Siddiqui, Z. N., & Ahamad, T. (2010). Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. Bioorganic & Medicinal Chemistry Letters, 20(16), 4869-4872. [Link]
  • Păun, A., Păun, G., Mădălan, A. M., Drăghici, C., & Ion, A. C. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 1073-1082. [Link]
  • Plecho, T., Wujec, M., Paneth, A., & Paneth, P. (2020).
  • QuimicaOrganica.org. (n.d.). Basic hydrolysis of nitriles.

Sources

A Predictive Guide to the Spectroscopic Characterization of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4,6-dimethylnicotinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is a prerequisite for understanding its chemical behavior and potential utility. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental to this process.

This technical guide provides a predictive analysis of the key spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth, experience-driven framework for researchers. It outlines the expected spectral features based on the compound's structure, drawing upon established principles of spectroscopy and data from analogous molecules. The protocols and interpretations herein are designed to be a self-validating system for scientists undertaking the synthesis and characterization of this and similar compounds.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ (which allows for the observation of exchangeable protons) would exhibit distinct signals for each type of proton.

Anticipated ¹H NMR Signals:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the attached oxygen atoms and its acidic nature. It is expected to appear as a very broad singlet at a downfield chemical shift, typically above 12 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also acidic and will likely appear as a broad singlet. Its chemical shift is sensitive to concentration and solvent, but it is generally expected in the 9-11 ppm range.

  • Aromatic Proton (C5-H): The pyridine ring has one remaining proton at the C5 position. Its chemical shift will be influenced by the surrounding electron-donating (hydroxyl and methyl) and electron-withdrawing (carboxylic acid) groups. It is predicted to appear as a singlet in the aromatic region, likely between 6.0 and 7.0 ppm.

  • Methyl Protons (-CH₃): There are two methyl groups at positions C4 and C6. Due to the asymmetry of the substitution pattern, they are in chemically non-equivalent environments and should therefore appear as two distinct singlets. These signals are expected in the upfield region, typically between 2.2 and 2.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 12.0Broad Singlet1H-COOH
9.0 - 11.0Broad Singlet1HAr-OH
6.0 - 7.0Singlet1HC5-H
2.2 - 2.6Singlet3HC4-CH₃ or C6-CH₃
2.2 - 2.6Singlet3HC4-CH₃ or C6-CH₃
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; gentle heating or vortexing in a separate vial before transfer may be necessary.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the spectrum. Phase correction and baseline correction are then applied. The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-25 mg of sample in 0.6 mL DMSO-d6 prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, eight distinct carbon signals are expected.

Anticipated ¹³C NMR Signals:

  • Carboxylic Carbon (-COOH): This carbonyl carbon is highly deshielded and is expected to appear far downfield, in the range of 165-175 ppm.[1][2]

  • Pyridine Ring Carbons:

    • C2 (bearing -OH): This carbon is attached to an electronegative oxygen and a nitrogen atom, leading to a significant downfield shift, predicted to be around 160-165 ppm.

    • C3 (bearing -COOH): This quaternary carbon's chemical shift will be influenced by the attached carboxyl group. It is expected in the 110-120 ppm range.

    • C4 and C6 (bearing -CH₃): These carbons are part of the aromatic ring and are substituted with methyl groups. They are expected to resonate in the 145-155 ppm region.

    • C5 (bearing -H): This protonated carbon will likely appear in the 105-115 ppm range.

  • Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, typically between 18-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
165 - 175C=O (Carboxylic Acid)
160 - 165C2
145 - 155C4 and C6
110 - 120C3
105 - 115C5
18 - 25-CH₃
Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3] The acquisition is typically performed with proton decoupling to simplify the spectrum to single lines for each carbon. Acquisition times are generally longer than for ¹H NMR.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

Anticipated IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2][4][5]

  • O-H Stretch (Phenolic): This may be a sharper band superimposed on the broad carboxylic acid O-H stretch, or it may contribute to the overall broadness, typically appearing around 3200-3600 cm⁻¹.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the methyl C-H bonds and potentially a weaker peak just above 3000 cm⁻¹ for the aromatic C-H bond.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected between 1690 and 1760 cm⁻¹.[1][4] Its exact position depends on hydrogen bonding; for a dimeric structure, it would be closer to 1710 cm⁻¹.[1][2]

  • C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

  • C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond of the carboxylic acid and the phenolic C-O bond.[4]

Table 3: Predicted IR Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Broad, StrongO-H Stretch (Carboxylic Acid Dimer)
~3200 - 3600Medium, BroadO-H Stretch (Phenolic)
~2850 - 3100Medium, SharpC-H Stretches (Alkyl and Aromatic)
~1710Strong, SharpC=O Stretch (Carboxylic Acid)
1400 - 1600Medium-StrongC=C and C=N Stretches (Aromatic Ring)
1210 - 1320MediumC-O Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.[6]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Collect the IR spectrum of the sample. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.[7]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

G cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_post Post-Analysis setup1 Clean ATR Crystal setup2 Collect Background Spectrum setup1->setup2 analysis1 Place solid sample on crystal setup2->analysis1 analysis2 Apply pressure analysis1->analysis2 analysis3 Collect Sample Spectrum analysis2->analysis3 post1 Clean Crystal analysis3->post1 post2 Interpret Spectrum analysis3->post2

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted Mass Spectrometric Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Anticipated Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₉NO₃) is 167.16 g/mol . In a high-resolution mass spectrum, the exact mass would be observed. Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 168 or the deprotonated molecule [M-H]⁻ at m/z 166 would be prominent.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A common fragmentation for molecules with hydroxyl and carboxylic acid groups is the loss of water (18 Da), leading to a fragment at m/z 149.

    • Loss of CO₂: Decarboxylation is a characteristic fragmentation of carboxylic acids, resulting in the loss of 44 Da and a fragment at m/z 123.[8]

    • Loss of •COOH: Loss of the carboxyl radical (45 Da) would yield a fragment at m/z 122.

    • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can occur, though these pathways are often complex.

Table 4: Predicted Key Fragments in Mass Spectrometry

Predicted m/zPossible Fragment
168[M+H]⁺
167[M]⁺•
149[M-H₂O]⁺•
123[M-CO₂]⁺•
122[M-•COOH]⁺
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the initial mobile phase to a final concentration in the ng/mL to low µg/mL range.

  • LC Separation: Inject the sample into an HPLC system, typically with a C18 column. A gradient elution using a mobile phase of water and acetonitrile, often with a small amount of formic acid to aid ionization, is common for separating small molecules.[9]

  • MS Detection: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., ESI). The mass spectrometer is operated in a full scan mode to detect all ions within a specified mass range or in a selected reaction monitoring (SRM) mode for targeted quantification.[9] The instrument parameters (e.g., spray voltage, capillary temperature, collision energy) are optimized for the analyte.[9]

G M [M+H]+ m/z 168 F1 [M+H - H2O]+ m/z 150 M->F1 - H2O F2 [M+H - CO2]+ m/z 124 M->F2 - CO2 F3 [M+H - COOH]+ m/z 123 M->F3 - COOH

Sources

Solubility Profile of 2-Hydroxy-4,6-dimethylnicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a critical gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility profile of 2-Hydroxy-4,6-dimethylnicotinic acid. While experimental data for this specific molecule remains elusive in the public domain, this document serves as a comprehensive roadmap. It provides the foundational principles, robust experimental protocols, and analytical methodologies required to elucidate its solubility characteristics. Furthermore, by drawing parallels with structurally related compounds, we will construct a scientifically-grounded predictive framework to anticipate its behavior in various solvent systems.

The Crucial Role of Solubility in Pharmaceutical Sciences

The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy. A compound with poor aqueous solubility will likely exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and suboptimal drug exposure at the target site. Understanding and characterizing the solubility of a novel compound like this compound is, therefore, not merely an academic exercise but a critical step in its developmental pathway.

This guide will navigate through the theoretical underpinnings of solubility, with a particular focus on how the structural attributes of this compound—namely the ionizable carboxylic acid and hydroxyl groups, alongside the lipophilic methyl substituents—are anticipated to govern its behavior in diverse solvent environments.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The adage "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For this compound, a substituted pyridine derivative, we must consider a confluence of factors:

  • Polarity and Hydrogen Bonding: The presence of a carboxylic acid group (-COOH) and a hydroxyl group (-OH) imparts significant polarity to the molecule. These functional groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a propensity for favorable interactions with polar, protic solvents such as water, ethanol, and methanol.

  • Lipophilicity: Conversely, the two methyl groups (-CH₃) introduce lipophilic character, which will favor dissolution in non-polar organic solvents like hexane and toluene through van der Waals interactions.

  • The Influence of pH on Ionization: As a nicotinic acid derivative, this compound is an ionizable molecule. The carboxylic acid moiety is acidic, while the pyridine nitrogen is weakly basic. The overall solubility in aqueous media is, therefore, expected to be profoundly pH-dependent. At low pH, the carboxylic acid will be protonated and largely unionized, likely resulting in lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate anion.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The relationship between pH, pKa, and the ionization state of an acidic or basic compound is described by the Henderson-Hasselbalch equation. For an acidic compound like this compound, its solubility (S) at a given pH can be described by the following relationship:

S = S₀ (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the unionized form of the compound. This equation underscores the exponential increase in solubility as the pH rises above the pKa. A critical aspect of characterizing the solubility profile of this compound will be the determination of its pKa value(s).

Predictive Analysis of this compound's Solubility

In the absence of direct experimental data, we can infer the solubility behavior of this compound by examining structurally similar molecules.

  • Nicotinic Acid: The parent compound, nicotinic acid, is soluble in water and alcohol but insoluble in most lipid solvents.[1] Its solubility in various solvents follows the order: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[2]

  • 6-Methylnicotinic Acid: The introduction of a single methyl group, as in 6-methylnicotinic acid, is known to decrease aqueous solubility. This compound is described as sparingly soluble in water.[3]

Based on these analogs, we can hypothesize the following for this compound:

  • Aqueous Solubility: The presence of two methyl groups will likely decrease its intrinsic aqueous solubility (S₀) compared to nicotinic acid. However, the hydroxyl group, capable of hydrogen bonding, may partially counteract this effect. The pH will be the dominant factor in aqueous systems.

  • Organic Solvent Solubility: The increased lipophilicity from the dimethyl substitution suggests that its solubility in non-polar and moderately polar organic solvents will be enhanced compared to nicotinic acid.

  • pKa Estimation: The electronic effects of the hydroxyl and methyl groups will influence the acidity of the carboxylic acid. A precise pKa value would ideally be determined experimentally. However, computational tools can provide a reasonable estimate. Given the electron-donating nature of the methyl groups and the hydroxyl group, the pKa of the carboxylic acid in this compound is expected to be slightly higher (less acidic) than that of unsubstituted nicotinic acid (pKa ≈ 4.85).

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The definitive way to characterize the solubility of a compound is through experimental measurement. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4] This method involves equilibrating an excess of the solid compound with a solvent over a defined period, followed by separation of the solid and quantification of the dissolved solute in the saturated solution.

Standard Operating Procedure (SOP): Shake-Flask Solubility Determination

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a range of solvents.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, pH buffers, ethanol, methanol, DMSO, acetonitrile, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV/Vis or UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.

    • Dispense a known volume of each solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 1-2 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through an appropriate syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV/Vis or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 1 equil1 Agitate at constant temperature (24-48h) prep2->equil1 2 sep1 Sedimentation equil1->sep1 sep2 Syringe Filtration (0.22 µm) sep1->sep2 3 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 4 quant3 Calculate Solubility quant2->quant3 5

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and direct UV-Vis spectrophotometry are two commonly employed techniques.

HPLC-UV/Vis Method

HPLC offers high specificity and sensitivity, making it the preferred method, especially for complex matrices or when the compound has a low molar absorptivity.

General HPLC Parameters for Nicotinic Acid Derivatives:

  • Column: A reversed-phase C18 column is typically suitable for the separation of nicotinic acid and its derivatives.[5]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[6][7]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. The UV spectrum of pyridine derivatives typically shows strong absorbance in the range of 200-280 nm.[8][9]

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a series of prepared standards.

UV-Vis Spectrophotometry

For simpler solvent systems and when the compound exhibits a distinct and strong UV absorbance, direct UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification.

Procedure:

  • Determine the λmax: Scan a solution of this compound in the chosen solvent across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Generate a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Analyze Samples: Measure the absorbance of the diluted, filtered saturated solutions at the λmax and use the calibration curve to determine the concentration.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent PolarityPredicted SolubilityExperimental Solubility (mg/mL)
Water (pH 7.4)HighLow to ModerateTo be determined
0.1 M HCl (pH 1)HighLowTo be determined
0.1 M NaOH (pH 13)HighHighTo be determined
EthanolHighModerate to HighTo be determined
MethanolHighModerate to HighTo be determined
AcetonitrileMediumModerateTo be determined
Dimethyl Sulfoxide (DMSO)HighHighTo be determined
HexaneLowVery LowTo be determined

Diagram of Factors Influencing Solubility:

SolubilityFactors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Polarity Polarity (COOH, OH) Polarity->Solubility Lipophilicity Lipophilicity (CH3) Lipophilicity->Solubility Ionization Ionization (pKa) Ionization->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Polarity SolventPolarity->Solubility HydrogenBonding Hydrogen Bonding HydrogenBonding->Solubility pH pH (Aqueous) pH->Solubility Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While direct experimental data is currently unavailable, the theoretical principles and comparative analysis with related compounds offer valuable predictive insights. The detailed experimental protocol for the shake-flask method, coupled with robust analytical techniques, empowers researchers to generate the necessary data to fully characterize this promising molecule.

Future work should focus on the experimental determination of the thermodynamic solubility in a diverse range of pharmaceutically relevant solvents and buffers. Establishing the pKa value(s) of 2-Hydroxy-4,6-dimethylnicotinc acid is also a critical next step for accurately modeling its pH-dependent solubility. These empirical data will be invaluable for guiding formulation development and predicting the in vivo performance of this compound.

References

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. (n.d.). SIELC Technologies.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Pharmaceutical Sciences.
  • Shake-Flask Solubility Assay - Bienta. (n.d.). Bienta.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Dissolution Technologies.
  • 2-hydroxy-4-methylpyridine-3-carboxylic acid - LabSolutions | Lab Chemicals & Equipment. (n.d.). LabSolutions.
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  • Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - NIH. (n.d.). National Institutes of Health.
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  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. (2021, December 11). National Institutes of Health.
  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents. (n.d.). Google Patents.
  • UV-spectrum of pyridine. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF - ResearchGate. (2025, August 8). ResearchGate.
  • (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... - ResearchGate. (n.d.). ResearchGate.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. (2025, August 8). ResearchGate.
  • 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem. (n.d.). PubChem.
  • 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738 - PubChem. (n.d.). PubChem.
  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem. (n.d.). PubChem.
  • HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies. (n.d.). SIELC Technologies.
  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. (n.d.). ResearchGate.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[11] - DOI. (n.d.). DOI.
  • Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. - SciSpace. (n.d.). SciSpace.
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). PubChem.
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The Dual Therapeutic Potential of Nicotinic Acid Derivatives: An In-depth Technical Guide to their Antimicrobial and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its lipid-modifying properties. However, a growing body of evidence illuminates its broader pharmacological potential, particularly the antimicrobial and anti-inflammatory activities of its derivatives.[1][2] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and evaluation of nicotinic acid derivatives as promising candidates for the development of novel antimicrobial and anti-inflammatory drugs. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

Part 1: Antimicrobial Potential of Nicotinic Acid Derivatives

While nicotinic acid itself does not have proven antibacterial effects, it can enhance the bactericidal capacity of immune cells.[3] The true potential lies in the chemical modification of the nicotinic acid scaffold to create novel derivatives with direct antimicrobial activity.

Key Classes of Antimicrobial Nicotinic Acid Derivatives

The antimicrobial activity of nicotinic acid derivatives is highly dependent on their structural modifications. Several classes of these compounds have shown significant promise:

  • Acylhydrazones: Synthesized through the condensation of nicotinic acid hydrazide with various aldehydes, acylhydrazones have demonstrated potent activity, particularly against Gram-positive bacteria.[3][4][5]

  • 1,3,4-Oxadiazolines: These derivatives, often synthesized from acylhydrazones, have also exhibited antimicrobial properties.[3][4]

  • Nicotinamides: As the active form of vitamin B3, nicotinamide-based compounds, especially those incorporating thiol and phenol groups, have shown both antibacterial and antifungal activities.[6][7][8]

  • Dipeptide Derivatives: Linking nicotinic acid to dipeptides has been explored as a strategy to develop novel antimicrobial peptides with therapeutic potential.[1]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of these derivatives is intrinsically linked to their chemical structure:

  • Substituents: The presence of specific substituent groups can dramatically influence activity. For instance, derivatives containing a 5-nitrofuran substituent have shown high activity against a range of bacteria.[3]

  • Acylhydrazones vs. 1,3,4-Oxadiazolines: Studies have indicated that nicotinic acid-derived acylhydrazones are often more active against Gram-positive bacteria compared to their corresponding 1,3,4-oxadiazoline counterparts.[3] Conversely, 3-acetyl-1,3,4-oxadiazolines have demonstrated greater activity against yeasts.[3]

  • Gram-Positive vs. Gram-Negative Bacteria: A recurring observation is the higher efficacy of many nicotinic acid derivatives against Gram-positive bacteria than Gram-negative bacteria.[3][5] This is likely due to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria acting as a significant barrier to drug penetration.[3]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected nicotinic acid derivatives against various microbial strains, providing a comparative view of their potency.

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Reference
AcylhydrazoneCompound with 5-nitrofuran substituent (Compound 13)Staphylococcus epidermidis ATCC 122281.95[3]
AcylhydrazoneCompound with 5-nitrofuran substituent (Compound 13)Staphylococcus aureus ATCC 65383.91[3]
AcylhydrazoneCompound with 5-nitrofuran substituent (Compound 13)Staphylococcus aureus MRSA ATCC 433007.81[3]
1,3,4-OxadiazolineCompound with 5-nitrofuran substituent (Compound 25)Bacillus subtilis ATCC 66337.81[3][4]
1,3,4-OxadiazolineCompound with 5-nitrofuran substituent (Compound 25)Staphylococcus aureus ATCC 65387.81[3][4]
1,3,4-OxadiazolineCompound with 5-nitrofuran substituent (Compound 25)Staphylococcus aureus MRSA ATCC 4330015.62[3][4]
AcylhydrazoneCompound with 2-hydroxy-3,5-diiodophenyl substituent (Compound 5)Gram-positive bacteria7.81 - 15.62[3]
NicotinamideNC 3Pseudomonas aeruginosa & Klebsiella pneumoniae0.016 mM[6][7][8]
NicotinamideNC 5Gram-positive bacteria0.03 mM[6][7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the MIC of nicotinic acid derivatives.[9][10][11]

1.4.1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nicotinic acid derivative (test compound)

  • Solvent for test compound (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Plate reader (optional)

1.4.2. Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock & Serial Dilutions Plate_Setup Dispense Broth & Compound Dilutions into 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubate Incubate Plate (16-20h at 35°C) Inoculation->Incubate Read_Results Visually Inspect for Turbidity or Use Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

1.4.3. Step-by-Step Procedure:

  • Preparation of the Test Compound:

    • Due to the often hydrophobic nature of these derivatives, prepare a stock solution in a suitable solvent like DMSO.[9]

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or tubes to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours), suspend 3-5 isolated colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.[9]

  • Assay Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Transfer 50 µL of the appropriate compound dilution to the corresponding wells.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[10]

  • Incubation and Reading:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[9]

    • Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that inhibits visible bacterial growth (i.e., the well remains clear).[9][10] A plate reader can also be used to measure turbidity.

Part 2: Anti-inflammatory Potential of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives exert significant anti-inflammatory effects, which are often mediated by the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[2][12][13][14]

Mechanism of Action: The GPR109A Signaling Pathway

The anti-inflammatory actions of nicotinic acid are primarily initiated by its binding to the GPR109A receptor, which is expressed in immune cells like monocytes and macrophages, as well as in adipocytes.[12][13] This interaction triggers a cascade of intracellular events:

  • Inhibition of Pro-inflammatory Mediators: Activation of GPR109A leads to a reduction in the secretion of key pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[12][15][16]

  • Modulation of NF-κB Pathway: Nicotinic acid has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[12][17] This is achieved by reducing the phosphorylation of IKKβ and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[12][17]

  • Inhibition of Akt/mTOR Signaling: In some cell types, GPR109A activation can inhibit the Akt/mTOR signaling pathway, which is also involved in inflammatory responses.[18]

  • GPR109A-Independent Effects: It is important to note that some anti-inflammatory effects of nicotinic acid may occur independently of the GPR109A receptor, suggesting the existence of alternative mechanisms.[2][12]

Signaling Pathway Diagram

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A IKK IKKβ GPR109A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases p65 p65 NFkB->p65 DNA DNA p65->DNA Translocates & Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, MCP-1) DNA->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Experimental Protocol: In Vitro Nitric Oxide Radical Scavenging Assay

This protocol details a common in vitro method to assess the anti-inflammatory potential of nicotinic acid derivatives by measuring their ability to scavenge nitric oxide (NO) radicals.[19][20][21][22][23]

2.3.1. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Nicotinic acid derivative (test compound)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Spectrophotometer (plate reader)

2.3.2. Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the nicotinic acid derivative for a specified period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation:

    • Incubate the plate for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.[19]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance and reflects the NO production.[19] A standard curve using sodium nitrite can be used for quantification.

  • Data Analysis:

    • Calculate the percentage of NO inhibition by the test compound compared to the LPS-treated control.

Conclusion

Nicotinic acid derivatives represent a versatile and promising class of compounds with significant potential in the development of new antimicrobial and anti-inflammatory therapies. Their efficacy is closely tied to their chemical structure, with specific derivatives showing potent activity against various pathogens and inflammatory pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of these compounds. As research in this area progresses, a deeper understanding of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation therapeutics to address the pressing global challenges of antimicrobial resistance and inflammatory diseases.

References

  • Witek, K., et al. (2025). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676.
  • Li, J., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729–737.
  • Tomić, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceuticals, 17(8), 1023.
  • Witek, K., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity.
  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105088.
  • Moustafa, G. O., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6275.
  • Witek, K., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity.
  • Tomić, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Scilit.
  • Sridhar, S. K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Acta Pharmaceutica Sciencia, 51(2).
  • Wun, C. S. L., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 408.
  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 55(12), 2591–2598.
  • Tomić, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate.
  • Koczoń, P., et al. (2005). The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1917–1922.
  • Feingold, K. R., et al. (2014). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate.
  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 925–934.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar.
  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676.
  • Zeman, M., et al. (2018). Nicotinic acid (niacin): New lipid-independent mechanisms of action and therapeutic potentials. ResearchGate.
  • Hsieh, M.-T., et al. (2018). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules, 23(11), 2947.
  • Ahmad, A., et al. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 20(5), 1191–1202.
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Synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid from simple precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 2-Hydroxy-4,6-dimethylnicotinic Acid from Simple Precursors

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a functionalized pyridone derivative of interest in medicinal chemistry and materials science. We will explore a robust and efficient two-step synthetic pathway commencing from inexpensive and readily available precursors: acetylacetone and cyanoacetamide. The core of this strategy lies in a base-catalyzed multicomponent reaction to construct the core heterocyclic scaffold, followed by a straightforward hydrolysis to yield the target molecule. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth mechanistic insights to empower rational optimization and adaptation.

Introduction and Strategic Overview

This compound belongs to the class of 2-pyridones, a structural motif prevalent in numerous biologically active compounds and a versatile building block in organic synthesis.[1] The strategic placement of methyl, hydroxyl (in its tautomeric oxo form), and carboxylic acid functionalities on the pyridine ring makes it a valuable intermediate for constructing more complex molecular architectures. The challenge in synthesizing such molecules often lies in achieving the desired substitution pattern efficiently and from simple starting materials.

Traditional methods for pyridine synthesis can be lengthy or require pre-functionalized, expensive precursors.[2] This guide focuses on a convergent and atom-economical approach that builds the core structure in a single step from acyclic components. Our retrosynthetic analysis identifies the key intermediate, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , which can be readily accessed via a well-established condensation reaction. Subsequent hydrolysis of the nitrile moiety provides the target carboxylic acid.

Retrosynthetic Analysis

The logical disconnection of this compound points to a two-step synthesis. The carboxylic acid can be formed from the hydrolysis of a nitrile, a standard and reliable transformation. The nitrile-substituted pyridone itself is the product of a condensation reaction between a β-diketone (acetylacetone) and an active methylene compound containing a nitrile (cyanoacetamide).

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Key Intermediate: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The formation of the pyridone ring is achieved through a modified Guareschi-Thorpe condensation, a powerful multicomponent reaction for synthesizing substituted 2-pyridones.[3][4] This reaction assembles the entire heterocyclic core in a single, efficient step.

Mechanistic Insight

The reaction proceeds through a cascade of classical organic transformations, typically catalyzed by a mild organic base such as piperidine or triethylamine.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between one of the ketone carbonyls of acetylacetone and the active methylene group of cyanoacetamide. This step forms a highly conjugated α,β-unsaturated intermediate.

  • Enamine Formation & Tautomerization: Concurrently, the amide nitrogen of a second molecule of cyanoacetamide can exist in equilibrium with its enamine tautomer, or an enamine can be formed from the remaining ketone group of acetylacetone with an ammonia source (often generated in situ or from ammonium acetate). For this specific synthesis, the intramolecular reaction is more direct. The amide nitrogen of the Knoevenagel adduct attacks the second ketone carbonyl.

  • Cyclization and Dehydration: An intramolecular nucleophilic attack by the enamine nitrogen onto the remaining carbonyl group of the acetylacetone moiety leads to a six-membered ring intermediate.

  • Aromatization/Tautomerization: Subsequent dehydration and tautomerization result in the stable, conjugated 2-pyridone ring system.

G cluster_workflow Synthesis Workflow: Step 1 A Combine Acetylacetone, Cyanoacetamide, & Ethanol B Add Piperidine (catalyst) and Reflux A->B C Monitor reaction by TLC B->C D Cool reaction mixture to room temperature C->D E Filter the precipitate D->E F Wash with cold ethanol E->F G Dry under vacuum F->G H Characterize Product: (NMR, IR, MP) G->H

Caption: Experimental workflow for nitrile intermediate synthesis.

Detailed Experimental Protocol

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Cyanoacetamide

  • Ethanol (absolute)

  • Piperidine

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in 100 mL of absolute ethanol.

  • To this stirred suspension, add piperidine (1.0 mL) as a catalyst.

  • Heat the mixture to reflux using a heating mantle. The solids will gradually dissolve, and the solution will turn yellow.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A pale-yellow crystalline solid will precipitate.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials and residual catalyst.

  • Dry the product under vacuum at 60°C to a constant weight.

Data and Characterization

The identity and purity of the synthesized 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [5] should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance Pale-yellow crystalline solid
Yield 75-85%
Melting Point 290-294 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ 12.1 (s, 1H, NH), 6.1 (s, 1H, C5-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)
IR (KBr, cm⁻¹) ~3400 (N-H), 2220 (C≡N), 1650 (C=O), 1600 (C=C)

Hydrolysis to this compound

The final step in the sequence is the conversion of the nitrile functional group into a carboxylic acid. This is reliably achieved through basic hydrolysis under heating. The choice of a high-boiling solvent like ethylene glycol ensures the temperature is sufficient for the reaction to proceed to completion.[6]

Mechanistic Insight

Under strong basic conditions (e.g., KOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which rapidly tautomerizes to an amide. The amide is then further hydrolyzed by hydroxide, leading to the formation of a carboxylate salt and ammonia. The final step involves acidification of the reaction mixture, which protonates the carboxylate to yield the desired carboxylic acid, causing it to precipitate from the aqueous solution.

G cluster_workflow Synthesis Workflow: Step 2 A Combine Nitrile Intermediate, KOH, Ethylene Glycol, & Water B Heat mixture to 150-160 °C for 1 hour A->B C Pour hot mixture into ice water B->C D Acidify with HCl (aq) to pH ~3 C->D E Filter the precipitate D->E F Wash with cold water E->F G Dry under vacuum F->G H Characterize Product: (NMR, MP) G->H

Caption: Experimental workflow for the final hydrolysis step.

Detailed Experimental Protocol

Materials:

  • 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Potassium hydroxide (KOH), 85% pellets

  • Ethylene glycol

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution containing the nitrile intermediate (5.0 g, 0.034 mol), potassium hydroxide (6.6 g, ~0.1 mol), ethylene glycol (30 mL), and water (5 mL).

  • Heat the mixture with stirring in a heating mantle or oil bath to 150-160 °C.

  • Maintain this temperature for 1 hour. The solution will darken, and ammonia gas may be evolved (ensure adequate ventilation in a fume hood).

  • Carefully pour the hot reaction mixture into a beaker containing 200 mL of ice water. This will quench the reaction and dissolve the potassium salt of the product.

  • With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous solution until the pH reaches approximately 3 (check with pH paper).

  • A white or off-white precipitate of the carboxylic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash the solid with two portions of cold deionized water (2x 25 mL), and dry under vacuum at 80°C.

Data and Characterization

The final product, This compound , should be characterized to confirm its structure and purity.

ParameterExpected Value
Appearance White to off-white solid
Yield 80-90%
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ 13.0-14.0 (br s, 1H, COOH), 11.8 (s, 1H, NH), 6.0 (s, 1H, C5-H), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)
IR (KBr, cm⁻¹) 2500-3300 (br, O-H), 1700 (C=O, acid), 1640 (C=O, amide)

Conclusion

This guide details a highly efficient, reliable, and scalable two-step synthesis of this compound from the simple and economical precursors acetylacetone and cyanoacetamide. The strategy leverages a powerful multicomponent reaction to construct the core pyridone ring, followed by a standard nitrile hydrolysis. The provided protocols are robust and include mechanistic discussions that allow for informed troubleshooting and adaptation. This synthetic route provides a practical entry point for researchers requiring access to this versatile substituted nicotinic acid derivative for applications in drug discovery, agrochemicals, and materials development.

References

  • Organic Chemistry Portal. Synthesis of 2-pyridones.
  • Banert, K., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7.
  • ChemTube3D. Hantzsch pyridine synthesis - overview.
  • PrepChem.com. Synthesis of A. 2-Hydroxy-Nicotinic Acid.
  • University of Bristol. Synthesis of 2-pyridones.
  • Liang, Z., et al. (2016). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 6, 91334-91338.
  • Scribd. Hantzsch Pyridine Synthesis | PDF.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Al-Tel, T. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-65.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
  • Google Patents. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
  • Wikipedia. 2-Pyridone.
  • ResearchGate. Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns | Request PDF.
  • Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-4.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Wikipedia. Nicotinamide adenine dinucleotide.
  • da Silva, A. D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 33285-33306.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-19.
  • Zuraev, A. V., et al. (2016). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. ResearchGate.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-.
  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • ResearchGate. Recent approaches to the synthesis of 2-pyridones | Request PDF.
  • Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis.
  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PubChem. 2,4-Dihydroxy-6-methylnicotinic acid.

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An In-depth Technical Guide to the Stability and Degradation of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4,6-dimethylnicotinic acid, a substituted pyridine derivative, is a key building block in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a hydroxyl group, two methyl groups, and a carboxylic acid on a pyridine ring, imparts unique physicochemical properties that are pivotal to its role in drug discovery and development. Understanding the stability and degradation profile of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of any resulting active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the stability and degradation of this compound. We will delve into its intrinsic chemical properties, explore its susceptibility to various stress factors, and outline robust analytical methodologies for monitoring its stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, being aromatic, is relatively stable. However, the presence of the hydroxyl and carboxylic acid functional groups introduces potential sites for degradation.

PropertyValueSource
IUPAC Name 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1]
Molecular Formula C₈H₉NO₃[]
Molecular Weight 167.16 g/mol []
CAS Number 3749-47-9[]

The molecule exists in tautomeric forms, primarily the 2-hydroxy-pyridine and the 2-pyridone form. The pyridone form is generally the more stable tautomer. The electron-donating methyl groups can influence the electron density of the pyridine ring, potentially affecting its reactivity and stability.

Caption: Chemical Structure of this compound.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[3][4] This information is invaluable for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[3] The primary stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing labile functional groups. For this compound, the carboxylic acid and the lactam-like structure of the pyridone ring could be susceptible to hydrolysis under acidic and basic conditions.

  • Acidic Conditions: Under strong acidic conditions and heat, the primary degradation pathway is likely to be decarboxylation, driven by the acidic environment.

  • Basic Conditions: In alkaline solutions, the pyridine ring may be more susceptible to nucleophilic attack, potentially leading to ring-opening. The stability of substituted pyridinium compounds in alkaline conditions has been shown to be dependent on the nature and position of the substituents.[5]

  • Neutral Conditions: Hydrolysis in neutral conditions is generally slower but can be accelerated by elevated temperatures.

Inference: Based on the chemistry of substituted pyridones, significant degradation is expected under both strong acidic and basic conditions, particularly at elevated temperatures.[6]

Caption: Experimental workflow for hydrolytic stress testing.

Oxidative Degradation

The pyridine ring and the methyl groups are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

  • Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide.

  • Methyl Group Oxidation: The benzylic-like methyl groups attached to the aromatic ring are susceptible to oxidation, potentially forming hydroxymethyl or carboxylic acid derivatives.[7]

  • Decarboxylation: Oxidative decarboxylation of aromatic carboxylic acids is a known reaction pathway that can lead to the formation of phenolic compounds.[8]

Inference: this compound is expected to be susceptible to oxidative degradation, with potential for N-oxidation, side-chain oxidation, and oxidative decarboxylation.

cluster_oxidation Potential Oxidative Degradation Pathways Parent This compound N_Oxide N-oxide derivative Parent->N_Oxide N-oxidation Side_Chain_Oxidation Hydroxymethyl or Carboxylic acid derivative Parent->Side_Chain_Oxidation Methyl group oxidation Decarboxylation Phenolic derivative Parent->Decarboxylation Oxidative decarboxylation

Caption: Inferred oxidative degradation pathways.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Nicotinic acid and its derivatives have been shown to undergo photodecomposition upon irradiation with UV light.[9][10] The degradation often proceeds through photosensitive intermediates.[9][10]

Inference: As a nicotinic acid derivative, this compound is likely to exhibit photosensitivity. Photodegradation could involve ring cleavage or modifications to the substituents.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. The thermal degradation of nicotinic acid has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature.[11][12][13] The presence of hydroxyl groups can sometimes lower the thermal stability of a molecule.[11]

Inference: this compound is expected to degrade at elevated temperatures, likely through decarboxylation and other decomposition pathways.

Table 1: Comparative Thermal Degradation Data for Nicotinic Acid

Temperature (°C)Degradation Rate Constant (k)Activation Energy (Ea)Source
90 - 120Increases with temperature43.85 kJ mol⁻¹[11][12]

Note: This data is for the parent compound, nicotinic acid, and serves as a reference for the expected behavior of its derivatives.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14][15]

Stability-Indicating HPLC Method Development

The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and for peak purity analysis. Mass spectrometry (MS) detection can be used for the identification of unknown degradation products.[16]

Sources

An In-Depth Technical Guide to 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical insights, offering a self-validating resource for professionals in the field. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and potential applications, grounded in authoritative scientific literature.

Chemical Identity and Nomenclature

The compound commonly referred to as 2-Hydroxy-4,6-dimethylnicotinic acid exists in a tautomeric equilibrium, with the keto form being more stable. This is reflected in its IUPAC name.

IUPAC Name: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1]

This nomenclature accurately describes the dihydropyridine ring with methyl groups at positions 4 and 6, a ketone group at position 2, and a carboxylic acid at position 3.

Synonyms:

  • This compound

  • 4,6-Dimethyl-2-hydroxynicotinic acid

CAS Number: 24667-09-2[1]

Structural Elucidation

The chemical structure of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is characterized by a pyridinone ring, a scaffold of interest in medicinal chemistry due to its ability to engage in various biological interactions.

Molecular Structure Visualization

Structure of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid

Synthesis and Manufacturing

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives often involves the cyclocondensation of active methylene compounds with enamines or related precursors. These methods provide a versatile platform for accessing a range of substituted pyridinones.

General Synthetic Approach: Three-Component Cyclocondensation

A common and efficient method for the synthesis of related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles involves a three-component cyclocondensation reaction. This approach highlights the reactivity of the core scaffold and can be adapted for the synthesis of the title compound. The reaction typically proceeds under solvent-free conditions, making it an environmentally favorable option.

General Synthetic Workflow

Three-Component Synthesis A Aromatic Aldehyde Product 4,6-Diaryl-2-oxo-1,2- dihydropyridine-3-carbonitrile A->Product B Aromatic Ketone B->Product C 2-Cyanoacetamide C->Product Catalyst NaOH Catalyst->Product SolventFree Solvent-Free 75°C, 30 min SolventFree->Product Drug Discovery Potential A 4,6-Dimethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid B Structural Similarity to Bioactive Pyridones A->B D Potential for Derivatization A->D C Known Calcium Channel Blockers (Dihydropyridines) B->C E Synthesis of Novel Bioactive Compounds D->E F Investigation of Pharmacological Activities (e.g., anticancer, antiviral) E->F

Sources

Methodological & Application

Protocol for the synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Laboratory-Scale Synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic scaffold, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its structure, featuring a carboxylic acid, a hydroxyl group, and two methyl groups on the pyridine ring, offers multiple points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, commencing with the base-catalyzed condensation of acetylacetone and cyanoacetamide to form the key intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile, followed by its acidic hydrolysis to yield the final product.

Overall Reaction Scheme

Synthesis_Workflow acetylacetone Acetylacetone nicotinonitrile 2-Hydroxy-4,6-dimethylnicotinonitrile acetylacetone->nicotinonitrile  Step 1: Condensation (Base Catalyst, e.g., Piperidine) cyanoacetamide Cyanoacetamide cyanoacetamide->nicotinonitrile nicotinic_acid This compound nicotinonitrile->nicotinic_acid  Step 2: Hydrolysis (Conc. HCl, Heat)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

This initial step involves a base-catalyzed condensation reaction, a variant of the Guareschi-Thorpe reaction, between acetylacetone and cyanoacetamide.[1][2] The base facilitates the deprotonation of the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking one of the carbonyl carbons of acetylacetone. Subsequent cyclization and dehydration lead to the formation of the substituted hydroxynicotinonitrile.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
AcetylacetoneC₅H₈O₂100.1210.0 g (0.1 mol)Reagent grade
CyanoacetamideC₃H₄N₂O84.088.4 g (0.1 mol)Reagent grade
PiperidineC₅H₁₁N85.152.0 mLCatalyst
EthanolC₂H₅OH46.07100 mLSolvent
Distilled WaterH₂O18.02As neededFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent

Equipment

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.1 mol) of acetylacetone and 8.4 g (0.1 mol) of cyanoacetamide in 100 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 2.0 mL of piperidine.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.

  • Isolation of Intermediate: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product, 2-hydroxy-4,6-dimethylnicotinonitrile, should be obtained as a crystalline solid.

Part 2: Hydrolysis of 2-Hydroxy-4,6-dimethylnicotinonitrile to this compound

The second step is the hydrolysis of the nitrile functional group of the intermediate to a carboxylic acid. This transformation is effectively achieved under strong acidic conditions with heating.[3][4] The nitrile is first protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Hydroxy-4,6-dimethylnicotinonitrileC₈H₈N₂O148.1610.0 g (0.067 mol)From Part 1
Concentrated Hydrochloric AcidHCl36.46100 mL~37%
Distilled WaterH₂O18.02As neededFor washing and recrystallization
Sodium BicarbonateNaHCO₃84.01As neededFor neutralization (optional)

Equipment

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and pH paper/meter

  • Büchner funnel and filter flask

  • Ice bath

Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g (0.067 mol) of 2-hydroxy-4,6-dimethylnicotinonitrile in 100 mL of concentrated hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for 8-12 hours. The solid should gradually dissolve as the hydrolysis proceeds.

  • Cooling and Precipitation: After the reflux period, remove the heating and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath to induce crystallization of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold distilled water until the filtrate is neutral to pH paper.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.[5][6] Dissolve the crude solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80-100 °C to a constant weight.

Characterization of this compound

The final product should be a white to off-white crystalline solid. The structure and purity can be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.0-14.0 ppm (br s, 1H, -COOH)

    • δ ~11.5-12.5 ppm (br s, 1H, -OH)

    • δ ~6.0-6.5 ppm (s, 1H, Ar-H)

    • δ ~2.3-2.5 ppm (s, 3H, Ar-CH₃)

    • δ ~2.1-2.3 ppm (s, 3H, Ar-CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~170-175 ppm (C=O, carboxylic acid)

    • δ ~160-165 ppm (C-OH)

    • δ ~150-155 ppm (Ar-C)

    • δ ~145-150 ppm (Ar-C)

    • δ ~110-115 ppm (Ar-C)

    • δ ~105-110 ppm (Ar-C)

    • δ ~20-25 ppm (Ar-CH₃)

    • δ ~15-20 ppm (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)[7]

    • ~3100 (O-H stretch of pyridinol)

    • ~2950 (C-H stretch, methyl)[8]

    • 1700-1680 (C=O stretch, carboxylic acid)[7]

    • ~1600, ~1550 (C=C and C=N stretching in the aromatic ring)[8]

Safety Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing this synthesis.

Handling of Reagents:

  • Piperidine: Is a flammable and toxic liquid. Handle in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Sodium Ethoxide (if used as an alternative base): Is a strong base and is highly reactive with water. It is also flammable. It must be handled under anhydrous conditions in a glovebox or under an inert atmosphere.[5] Personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, is essential to prevent skin and eye contact.[5]

Reaction Conditions:

  • The refluxing of flammable solvents should be conducted with appropriate precautions to prevent ignition.

  • Ensure that the reaction apparatus is securely clamped and that the condenser has adequate water flow.

Troubleshooting

  • Low yield in Step 1: If the yield of the nicotinonitrile is low, ensure that the reagents are of good quality and that the reaction has gone to completion by TLC monitoring. The reaction time may need to be extended.

  • Incomplete hydrolysis in Step 2: If the nitrile is still present after the initial reflux period, the reaction time can be extended, or a stronger acid (e.g., a mixture of H₂SO₄ and H₂O) could be cautiously employed.

  • Purification challenges: If the final product is difficult to purify, multiple recrystallizations may be necessary. The choice of recrystallization solvent is critical and may need to be optimized.[6]

Logical Workflow Diagram

logical_workflow cluster_prep Preparation cluster_step1 Step 1: Nicotinonitrile Synthesis cluster_step2 Step 2: Hydrolysis cluster_purification Purification and Analysis reagents Assemble Reagents and Glassware safety Review Safety Protocols reagents->safety setup1 Dissolve Reactants in Ethanol safety->setup1 catalyst Add Piperidine Catalyst setup1->catalyst reflux1 Reflux for 4-6 hours catalyst->reflux1 cool1 Cool and Precipitate reflux1->cool1 filter1 Filter and Wash Intermediate cool1->filter1 dry1 Dry the Intermediate filter1->dry1 setup2 Suspend Intermediate in Conc. HCl dry1->setup2 reflux2 Reflux for 8-12 hours setup2->reflux2 cool2 Cool and Precipitate reflux2->cool2 filter2 Filter and Wash Product cool2->filter2 recrystallize Recrystallize from Hot Water/Ethanol filter2->recrystallize dry2 Dry Final Product recrystallize->dry2 analyze Characterize by NMR, IR, etc. dry2->analyze

Caption: Logical flow of the synthesis protocol.

References

  • Vertex AI Search Result[5]
  • Google Patents (1962). Purification of nicotinic acid. US3037987A.
  • Google Patents (1996). Method for producing 2-hydroxynicotinic acid derivative. JP2864653B2.
  • Wiley Online Library (1982). Guareschi-Thorpe Condensation. Comprehensive Organic Name Reactions and Reagents.
  • MDPI (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 935.
  • Organic Syntheses. nicotinic acid.
  • ResearchGate (2015). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate.
  • ResearchGate (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
  • ResearchGate (2018). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. ResearchGate.
  • Springer (2005). Combination of 1H and 13C NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy.
  • Google Patents (1950). Purification of nicotinamide. US2496114A.
  • RSC Publishing (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.
  • Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

Application Note: 2-Hydroxy-4,6-dimethylnicotinic Acid and its Analogs as Versatile Scaffolds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted hydroxypyridine-3-carboxylic acids represent a class of "privileged scaffolds" in medicinal and materials chemistry. Among these, 2-Hydroxy-4,6-dimethylnicotinic acid and its close structural analogs are exceptionally versatile building blocks. Their unique electronic and structural features—arising from the interplay between the carboxylic acid, the tautomeric 2-pyridone/2-hydroxypyridine system, and the methyl substituents—provide a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the reactivity of this scaffold, offering detailed, field-tested protocols for its strategic deployment in the synthesis of complex molecular architectures. We will delve into key transformations such as amide bond formation, esterification, and strategic modification of the pyridine core, explaining the chemical principles that underpin these protocols.

Introduction: The Strategic Value of the 2-Hydroxynicotinic Acid Core

The pyridine ring is a cornerstone of pharmaceutical science, present in a vast array of therapeutic agents. When functionalized with hydroxyl and carboxylic acid groups, its synthetic potential expands significantly. The title compound, this compound, embodies this potential. Its structure is not static; it exists in a tautomeric equilibrium between the 2-hydroxypyridine and the 2-pyridone forms. This equilibrium is fundamental to its reactivity, influencing the nucleophilicity of the oxygen and the overall electronic character of the ring.

This dual reactivity allows chemists to selectively functionalize different parts of the molecule. The carboxylic acid serves as a handle for amide coupling and esterification, while the 2-pyridone/hydroxyl group can be alkylated, acylated, or, critically, converted into a more versatile functional group like a halide for cross-coupling reactions. This application note will focus on the practical application of this chemistry, providing robust protocols for researchers in organic synthesis and drug discovery.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material is critical for successful synthesis. The properties of 2-Hydroxy-4-methylnicotinic acid, a closely related and well-documented analog, provide a reliable reference point.

PropertyValueSource
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 38076-81-2[1]
¹H NMR Shows characteristic singlets for the methyl group and aromatic protons.[2]
¹³C NMR Confirms the substitution pattern on the pyridine ring.[3]
IR Spectroscopy Displays characteristic peaks for carboxylic acid and pyridine ring vibrations.[2]
Mass Spectrometry High-resolution MS can verify the molecular formula and fragmentation.[2]
Tautomerism: The Key to Reactivity

The reactivity of the 2-hydroxy-pyridine moiety is governed by its tautomeric equilibrium with the 2-pyridone form. In the solid state and in solution, the pyridone form typically predominates. This is crucial because it dictates the site of electrophilic attack.

esterification Start 2-Hydroxy-4,6-dimethyl- nicotinic Acid Reagents MeOH, H₂SO₄ (cat.) Start->Reagents Product Methyl 2-Hydroxy-4,6-dimethyl- nicotinate Reagents->Product Reflux, 4-6h chlorination Start Methyl 2-Hydroxy-4,6-dimethyl- nicotinate Reagent POCl₃ Start->Reagent Product Methyl 2-Chloro-4,6-dimethyl- nicotinate Reagent->Product Reflux, 2-4h workflow A 2-Hydroxy-4,6-dimethyl- nicotinic Acid B Amide Formation (Protocol 2.3) A->B w/ Amine 1 C Amide Intermediate B->C D Conversion to 2-Chloro (Protocol 2.2) C->D E 2-Chloro Amide Intermediate D->E F Suzuki Cross-Coupling E->F w/ Boronic Acid G Final Bioactive Compound (e.g., Kinase Inhibitor) F->G

Sources

High-Throughput Screening for Nicotinic Acid Derivatives: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nicotinic Acid and its Analogs

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing clinical history, primarily recognized for its beneficial effects on lipid profiles. At pharmacological doses, it effectively reduces LDL cholesterol and triglycerides while elevating HDL cholesterol.[1] The primary molecular target responsible for these effects is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2] Beyond its role in lipid metabolism, GPR109A activation has been implicated in a variety of other physiological processes, including the modulation of inflammation in adipose tissue, immune cells, and the colon, as well as potential roles in antiviral responses and suppressing tumorigenesis.[2][3][4] This expanding understanding of GPR109A's function has spurred significant interest in the discovery and development of novel nicotinic acid derivatives with improved therapeutic profiles, such as reduced side effects like flushing.

High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[5] This guide provides a comprehensive overview of the key principles and detailed protocols for developing and executing robust HTS assays for the discovery of novel GPR109A modulators. We will delve into the underlying signaling pathways, compare various assay formats, provide step-by-step methodologies, and discuss critical aspects of data analysis and quality control.

The GPR109A Signaling Cascade: A Foundation for Assay Design

A thorough understanding of the target's signaling mechanism is paramount for rational assay design. GPR109A is a member of the Gαi/o-coupled receptor family.[4] Upon agonist binding, such as by nicotinic acid or the endogenous ligand β-hydroxybutyrate, the receptor undergoes a conformational change. This event catalyzes the exchange of GDP for GTP on the associated Gαi subunit, leading to the dissociation of the G-protein into its Gαi-GTP and Gβγ components.

The dissociated Gαi-GTP subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This is the canonical signaling pathway and forms the basis for one of the primary HTS assay formats.

In addition to G-protein signaling, agonist-bound GPR109A is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to signal desensitization and receptor internalization.[6] Importantly, β-arrestin can also act as an independent signal transducer, scaffolding other signaling molecules. The ability to measure β-arrestin recruitment provides a distinct and valuable readout for receptor activation.

Below is a diagram illustrating the primary signaling pathways activated by GPR109A.

GPR109A_Signaling cluster_cytosol Cytosol GPR109A GPR109A G_protein Gαiβγ GPR109A->G_protein Activates GRK GRK GPR109A->GRK Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates ATP ATP Beta_Arrestin β-Arrestin GPR109A_P P-GPR109A Beta_Arrestin->GPR109A_P GRK->GPR109A Phosphorylates GPR109A_P->Beta_Arrestin Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds

GPR109A signaling upon agonist binding.

Choosing the Right HTS Assay Format

Several robust HTS assay formats are available for monitoring GPR109A activity. The choice of assay depends on factors such as the specific scientific question, available instrumentation, and desired throughput. The three most common and reliable approaches are detailed below.

Assay TypePrincipleAdvantagesDisadvantages
cAMP Assays Measures the decrease in intracellular cAMP levels following Gαi activation.[2]Direct measure of canonical G-protein signaling; multiple technology platforms available (e.g., HTRF, AlphaScreen).[7][8]Requires stimulation with an adenylyl cyclase activator (e.g., forskolin) to generate a measurable signal window for inhibition; indirect readout.
Calcium Flux Assays Measures transient increases in intracellular calcium. Requires co-expression of a promiscuous G-protein (e.g., Gα16) to couple the Gαi signal to the calcium pathway.[9]High signal-to-background ratio; amenable to kinetic readings on platforms like FLIPR; "no-wash" kits simplify workflow.Requires engineered cell line; indirect coupling may not reflect native signaling; potential for off-target effects on calcium channels.
β-Arrestin Recruitment Assays Measures the interaction between GPR109A and β-arrestin upon agonist stimulation, often using enzyme fragment complementation (EFC).[6]G-protein independent readout; useful for identifying biased agonists; robust and sensitive.[10]Measures a desensitization pathway, not direct G-protein activation; requires a specific engineered cell line.

Application Protocol 1: Gαi-Mediated cAMP Inhibition Assay (HTRF)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

1. Principle: The assay is based on the competition between endogenous cAMP produced by the cells and a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate (Eu3+).[11] When the antibody is bound to the d2-cAMP, FRET occurs. Agonist stimulation of GPR109A inhibits adenylyl cyclase, leading to lower intracellular cAMP levels. This results in more d2-cAMP binding to the antibody and a higher HTRF signal. Conversely, antagonists will block this effect.

2. Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic.

  • Assay Plates: White, low-volume 384-well plates.

  • Reagents:

    • HTRF cAMP Assay Kit (e.g., from Cisbio).

    • Forskolin.

    • Reference Agonist: Nicotinic Acid (or other known agonist).

    • Reference Antagonist: Acifran (can also act as an agonist).[12]

    • Test Compounds solubilized in DMSO.

    • Stimulation Buffer (e.g., HBSS with 20 mM HEPES).

3. Step-by-Step Methodology:

Day 1: Cell Plating

  • Harvest log-phase cells using a non-enzymatic cell dissociation solution.

  • Perform a cell count and assess viability.

  • Resuspend cells in culture medium to a final density of 250,000 cells/mL (optimize for cell line).

  • Dispense 8 µL of the cell suspension (2,000 cells) into each well of a 384-well assay plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Assay Execution

  • Agonist Mode:

    • Prepare serial dilutions of test compounds and reference agonist in stimulation buffer. The final assay concentration will be 4X the desired final concentration.

    • Prepare a 4X solution of Forskolin in stimulation buffer (EC80 concentration, typically 1-10 µM, must be predetermined).

    • Aspirate the culture medium from the cell plate.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 5 µL of the 4X Forskolin solution to all wells except the basal control. Add 5 µL of stimulation buffer to basal control wells.

    • Incubate for 30 minutes at room temperature.

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the d2-cAMP and anti-cAMP-Eu3+ cryptate in the supplied lysis buffer.

    • Add 5 µL of the d2-cAMP solution, followed by 5 µL of the anti-cAMP-cryptate solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).[11]

  • Antagonist Mode:

    • Prepare serial dilutions of test compounds and reference antagonist in stimulation buffer (4X).

    • Add 5 µL of the compound/antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

    • Prepare a 4X solution of the reference agonist (at a predetermined EC80 concentration) mixed with 4X Forskolin.

    • Add 5 µL of the agonist/forskolin mix to all wells except controls.

    • Proceed from step 6 of the Agonist Mode protocol.

4. Data Analysis:

  • Calculate the 665/620 ratio for each well.

  • Normalize the data:

    • % Inhibition (Agonist Mode) = 100 * (Ratio_Sample - Ratio_Forskolin) / (Ratio_Basal - Ratio_Forskolin)

    • % Inhibition (Antagonist Mode) = 100 * (Ratio_Sample - Ratio_Agonist+Forskolin) / (Ratio_Forskolin_Only - Ratio_Agonist+Forskolin)

  • Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.

Application Protocol 2: Calcium Mobilization Assay (FLIPR)

This protocol details a cell-based calcium flux assay using a fluorescent imaging plate reader (FLIPR) to detect GPR109A activation through a promiscuous G-protein.

1. Principle: Since GPR109A is Gαi-coupled and does not naturally signal through calcium, this assay requires a cell line co-expressing GPR109A and a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5).[9] Activation of the receptor leads to G-protein signaling that is rerouted to the Gαq pathway, activating Phospholipase C (PLC), which ultimately results in the release of calcium from intracellular stores. This transient increase in intracellular Ca2+ is detected by a calcium-sensitive dye.

2. Materials:

  • Cell Line: HEK293 or CHO cells stably co-expressing human GPR109A and a suitable promiscuous G-protein.

  • Culture Medium: As per cell line requirements.

  • Assay Plates: Black-wall, clear-bottom 384-well plates.

  • Reagents:

    • FLIPR Calcium Assay Kit (e.g., Molecular Devices Calcium 6 Kit).[13]

    • Assay Buffer: HBSS with 20 mM HEPES.

    • Probenecid (optional, an anion-exchange inhibitor to prevent dye leakage).

    • Reference Agonist: Nicotinic Acid.

    • Test Compounds in DMSO.

    • Compound Plate: 384-well polypropylene plate.

3. Step-by-Step Methodology:

FLIPR_Workflow Day1 Day 1: Plate Cells (e.g., 10,000 cells/well) Incubate Overnight Day2_Prep Day 2: Prepare Reagents - Prepare Dye-Loading Buffer - Prepare Compound Plate (5x) Day1->Day2_Prep Day2_Load Dye Loading - Add equal volume of Dye Buffer - Incubate 1 hr @ 37°C Day2_Prep->Day2_Load Day2_Read FLIPR Reading - Measure baseline fluorescence - Add compound - Measure kinetic response Day2_Load->Day2_Read Data_Analysis Data Analysis - Calculate Max-Min RFU - Normalize data - Generate dose-response curves Day2_Read->Data_Analysis

FLIPR Calcium Flux Assay Workflow.

Day 1: Cell Plating

  • Culture cells to ~80-90% confluency.

  • Harvest cells and resuspend in culture medium at a density of 400,000 cells/mL (optimize for cell line).

  • Dispense 25 µL per well into a 384-well black-wall, clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Assay Execution

  • Prepare Dye-Loading Buffer: Equilibrate the Calcium Assay Kit components and Assay Buffer to room temperature. Prepare the loading buffer according to the manufacturer's instructions, typically by dissolving the dye component in the provided buffer.[13] If required for your cell line, add probenecid at this stage.

  • Prepare Compound Plate: Prepare 5X final concentration serial dilutions of test compounds and reference agonist in Assay Buffer in a separate 384-well polypropylene plate.

  • Dye Loading: Remove cell plates from the incubator. Add an equal volume (25 µL) of the dye-loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C, 5% CO₂. Following this, allow the plate to equilibrate to room temperature for 15-30 minutes.[13] Do not wash the cells after dye loading.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters (e.g., excitation/emission wavelengths, read time, liquid transfer height/speed).

    • Initiate the run. The instrument will typically read a baseline fluorescence for 10-20 seconds.

    • The instrument will then add 12.5 µL from the compound plate to the cell plate.

    • Continue reading the fluorescence kinetically for 2-3 minutes to capture the calcium transient.

4. Data Analysis:

  • The primary output is Relative Fluorescence Units (RFU) over time.

  • For each well, calculate the response as the maximum RFU value minus the baseline (minimum) RFU value.

  • Normalize the data to the positive control (reference agonist) and negative control (vehicle) wells.

  • Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic equation to determine EC50 values.

Application Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol outlines a method to quantify agonist-induced β-arrestin recruitment to GPR109A using a technology like the DiscoverX PathHunter® assay.

1. Principle: This assay utilizes enzyme fragment complementation (EFC).[6] The GPR109A receptor is tagged with a small enzyme fragment (ProLink, or PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor, or EA). Upon agonist binding and receptor phosphorylation, β-arrestin-EA is recruited to GPR109A-PK. This proximity allows the two enzyme fragments to complement, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[10]

2. Materials:

  • Cell Line: U2OS or HEK293 cells stably co-expressing GPR109A-PK and β-arrestin-EA (e.g., PathHunter cells).[6]

  • Culture Medium: As specified by the cell line provider.

  • Assay Plates: White, solid-bottom 384-well plates.

  • Reagents:

    • PathHunter Detection Reagent Kit (containing substrate and lysis solution).

    • Reference Agonist: GSK256073 (a potent GPR109A agonist) or Nicotinic Acid.[6]

    • Test Compounds in DMSO.

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

3. Step-by-Step Methodology:

Day 1: Cell Plating

  • Culture PathHunter cells according to the supplier's instructions.

  • Harvest cells when they reach 80-90% confluency.

  • Resuspend cells in fresh, antibiotic-free culture medium to a final concentration of 200,000 cells/mL.

  • Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well assay plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[6]

Day 2: Assay Execution

  • Agonist Mode:

    • Prepare 5X serial dilutions of test compounds and reference agonist in Assay Buffer.

    • Remove the cell plate from the incubator and allow it to equilibrate to room temperature.

    • Add 5 µL of the diluted compounds to the appropriate wells.

    • Incubate the plate for 90 minutes at 37°C.

    • Allow the plate to cool to room temperature for 15-20 minutes.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add 12 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the chemiluminescence on a standard plate reader.

  • Antagonist Mode:

    • Prepare 5X serial dilutions of test compounds/antagonists.

    • Add 5 µL of the diluted compounds to the cell plate.

    • Incubate for 30 minutes at 37°C to allow for antagonist binding.[6]

    • Prepare a 5X solution of a reference agonist at its pre-determined EC80 concentration.

    • Add 5 µL of the EC80 reference agonist to all wells (except "no agonist" controls).

    • Incubate for 90 minutes at 37°C.

    • Proceed from step 5 of the Agonist Mode protocol.

4. Data Analysis:

  • The raw output is Relative Light Units (RLU).

  • Normalize the data using the vehicle control (0% activation/inhibition) and a saturating concentration of a reference agonist (100% activation).

  • Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.

Assay Validation and Quality Control: Ensuring Data Integrity

For any HTS campaign, rigorous assay validation is crucial to ensure that the generated data is reliable and reproducible. A key metric for assessing the quality of an HTS assay is the Z'-factor.[9]

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions. It takes into account both the dynamic range of the assay and the data variation.

Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., max stimulation with a reference agonist).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., vehicle/DMSO).

Interpretation of Z'-factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.[4][9]

  • 0 < Z' < 0.5: A marginal assay, may require further optimization.

  • Z' < 0: An unacceptable assay, the signal from positive and negative controls overlap.

Before initiating a full screen, a pilot screen of a small compound set should be performed to ensure the Z' is consistently above 0.5 and to assess the hit rate.[14]

Conclusion and Future Directions

The assays described in this guide provide a robust framework for the high-throughput screening and identification of novel nicotinic acid derivatives targeting GPR109A. The choice between cAMP, calcium, or β-arrestin platforms will depend on the specific goals of the drug discovery program. For instance, running parallel screens using both a G-protein-dependent (cAMP) and a G-protein-independent (β-arrestin) assay can be a powerful strategy to identify biased agonists, which may offer improved therapeutic efficacy with fewer side effects. As our understanding of GPR109A biology continues to evolve, these HTS methodologies will remain critical tools in the quest to develop next-generation therapeutics for metabolic and inflammatory diseases.

References

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Application Note & Protocols: A Strategic Framework for Assessing the Biological Activity of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a well-established class of compounds with significant pharmacological effects, most notably in the management of dyslipidemia.[1][2][3] The discovery of the G protein-coupled receptor GPR109A as the target for nicotinic acid has intensified research into its mechanisms, revealing roles beyond lipid metabolism, including potent anti-inflammatory effects.[1][4][5] These anti-inflammatory actions are often mediated through GPR109A on immune cells like macrophages and adipocytes, leading to the suppression of inflammatory pathways.[4][5]

This document provides a comprehensive experimental framework for the initial biological characterization of 2-Hydroxy-4,6-dimethylnicotinic acid , a structural analog of nicotinic acid. While direct biological data for this specific compound is not widely published, its structural similarity to other biologically active hydroxy- and methyl-substituted nicotinic acid derivatives suggests a high potential for activity.[6][7][8] The strategic workflow outlined herein is designed to systematically evaluate its cytotoxic, anti-inflammatory, and potential mechanistic properties, providing a robust foundation for further drug development.

The proposed screening cascade will focus on inflammation, a critical process in numerous diseases.[9][10] The central hypothesis is that this compound may modulate inflammatory responses, potentially through inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[9][11][12]

The Experimental Screening Cascade

A tiered approach is essential to efficiently characterize a novel compound. This strategy begins with broad, fundamental assessments and progresses to more specific, mechanistic assays based on initial findings. This ensures that resources are used effectively and that data interpretation is logical and cumulative.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Bioactivity Screening (Anti-inflammatory) cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation Cytotoxicity Cytotoxicity Profiling (MTT Assay) NO_Assay Nitric Oxide (NO) Inhibition (Griess Assay in RAW 264.7) Cytotoxicity->NO_Assay Determine Non-Toxic Concentration Range Solubility Aqueous Solubility & Stability Assessment Solubility->Cytotoxicity Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay Confirm Anti-inflammatory Effect Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB pathway) Cytokine_Assay->Pathway_Analysis Investigate 'How?' Receptor_Binding Receptor Engagement (GPR109A activation assay) Pathway_Analysis->Receptor_Binding Identify Target

Caption: A tiered experimental workflow for characterizing novel compounds.

Tier 1: Foundational Assays

Before assessing biological activity, it is critical to determine the compound's fundamental physicochemical properties and its effect on cell viability. This ensures that subsequent bioactivity results are not artifacts of poor solubility or cytotoxicity.

Cytotoxicity Profiling

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14][15] By exposing cells to a range of concentrations of the test compound, we can determine the concentration at which it becomes toxic (the IC50, or 50% inhibitory concentration). This is crucial for selecting non-toxic concentrations for subsequent bioactivity assays.[16][17]

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for "cells only" (negative control) and "vehicle control" (cells + 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18][19]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.[15][20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value.

Tier 2: Primary Bioactivity Screening

Based on the structure's relation to nicotinic acid, a primary screen for anti-inflammatory activity is a logical starting point.[4] Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for this purpose, as they produce key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines upon activation.[16][17]

Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and reliable method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[20][21][22] A reduction in nitrite levels indicates potential anti-inflammatory activity.[16]

Protocol 2: Griess Assay for Nitric Oxide

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT protocol. Pre-treat cells for 1 hour with non-toxic concentrations of this compound (determined from Tier 1).

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[22]

  • Incubation & Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[21][23]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Pro-inflammatory Cytokine Quantification

Rationale: To confirm and expand upon the findings from the NO assay, measuring the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is essential.[24] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying these specific proteins in the culture supernatant.

Protocol 3: ELISA for TNF-α and IL-6

  • Sample Collection: Use the same supernatants collected for the Griess Assay or run a parallel experiment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for commercially available TNF-α and IL-6 kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Determine the dose-dependent inhibition caused by the test compound.

Compound Concentration Cell Viability (%) NO Inhibition (%) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Vehicle Control (0 µM)100 ± 4.50 (LPS only)2500 ± 1504800 ± 210
1 µM98 ± 3.215 ± 2.12150 ± 1204100 ± 180
10 µM95 ± 4.145 ± 3.81375 ± 952650 ± 150
50 µM92 ± 5.078 ± 4.5625 ± 501100 ± 90
100 µM88 ± 6.285 ± 3.9450 ± 45750 ± 60
Caption: Table of representative data from Tier 1 and Tier 2 assays.

Tier 3: Mechanism of Action (MoA) Elucidation

If significant anti-inflammatory activity is confirmed, the next step is to investigate the underlying molecular mechanism.

NF-κB Signaling Pathway Analysis

Rationale: The NF-κB pathway is a pivotal mediator of inflammatory responses, inducing the expression of iNOS, TNF-α, and IL-6.[9][11] A common anti-inflammatory mechanism involves preventing the activation of NF-κB. This can be assessed by measuring the phosphorylation and degradation of its inhibitor, IκBα, and the subsequent phosphorylation of the p65 subunit of NF-κB using Western Blot.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound 2-Hydroxy-4,6-dimethyl- nicotinic acid Compound->IKK Potential Inhibition Point NFkB_nuc->Genes Activates Transcription

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol 4: Western Blot for p-p65 and IκBα

  • Cell Lysis: Treat RAW 264.7 cells with the compound followed by a short LPS stimulation (e.g., 30-60 minutes). Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in p-p65 and stabilization of IκBα in compound-treated cells would indicate NF-κB pathway inhibition.

Conclusion

This application note provides a structured, multi-tiered strategy for the initial biological evaluation of this compound. By systematically progressing from foundational cytotoxicity assays to primary anti-inflammatory screens and finally to mechanistic studies, researchers can build a comprehensive activity profile for this novel compound. The detailed protocols offer a validated starting point for laboratory investigation, enabling a robust assessment of its therapeutic potential.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Dolgin, E. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 978. [Link]
  • Min, K. J., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 7, 465. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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  • Martin, P. M., et al. (2019). GPR109A activation and aging liver. Aging, 11(19), 7906–7908. [Link]
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  • Ali, A., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 30(15), 1234. [Link]
  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?
  • Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]
  • Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Oncotarget, 8(37), 61336–61348. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Hydroxy-4,6-dimethylnicotinic acid. The developed method is tailored for researchers, scientists, and drug development professionals requiring a precise and validated analytical procedure. The methodology has been structured to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3] This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step protocol for validation, ensuring scientific integrity and trustworthiness.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Accurate quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. The inherent polarity of this compound, owing to the presence of both hydroxyl and carboxylic acid functional groups, presents a challenge for traditional reversed-phase chromatography, often leading to poor retention on standard C18 columns.[4][5]

This application note addresses this challenge by employing a polar-endcapped C18 column, which enhances the retention of polar analytes. The developed isocratic HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it a valuable tool for the quantitative analysis of this compound in various sample matrices.

Physicochemical Properties of the Analyte

While specific experimental data for this compound is not widely published, its structure suggests key properties that inform the HPLC method development. As a derivative of nicotinic acid, it is expected to be an amphiprotic molecule with acidic and basic centers. The presence of the carboxylic acid and hydroxyl groups makes it a polar compound, soluble in polar solvents.[][7][8] The pyridine ring provides a chromophore suitable for UV detection.

HPLC Method Development and Optimization

The primary objective during method development was to achieve adequate retention and symmetrical peak shape for the polar analyte, this compound.

Column Selection

Given the polar nature of the analyte, a conventional C18 column might provide insufficient retention. Therefore, a polar-endcapped C18 column is selected. These columns have a modified surface that reduces the interaction of residual silanols with basic compounds and improves the retention of polar compounds under highly aqueous mobile phase conditions.[9]

Mobile Phase Selection

A simple isocratic mobile phase consisting of a mixture of phosphate buffer and acetonitrile was chosen. The phosphate buffer is used to control the pH of the mobile phase, which is critical for ensuring consistent ionization of the analyte and, consequently, reproducible retention times. Acetonitrile serves as the organic modifier to control the elution strength. The pH of the buffer is maintained at a slightly acidic value to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the reversed-phase column.

Detection Wavelength

The UV spectrum of nicotinic acid derivatives typically shows significant absorbance in the range of 260-280 nm. For this method, a detection wavelength of 265 nm was selected to ensure high sensitivity for this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][10]

System Suitability

Before each validation run, a system suitability test was performed by injecting the standard solution (50 µg/mL) six times. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent) and a spiked sample to demonstrate that there is no interference from the matrix at the retention time of this compound.

Linearity

The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[11]

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters were checked under each modified condition.

Visualization of Workflow

The overall workflow for the quantification of this compound using this HPLC method is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standard Solutions prep_standard->prep_working system_suitability System Suitability Test prep_working->system_suitability prep_sample Prepare Sample Solution hplc_injection Inject Samples & Standards prep_sample->hplc_injection system_suitability->hplc_injection data_acquisition Data Acquisition (Chromatogram) hplc_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for HPLC quantification.

The logical flow for the validation of the analytical method is illustrated in the following diagram.

Validation_Logic Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated LOD_LOQ->Validated

Caption: Method validation pathway.

Conclusion

This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound. The method has been developed and validated in accordance with ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control and research applications involving this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Kim, H., & Kim, S. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid.
  • PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid.

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Application Notes and Protocols for Evaluating the Efficacy of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Hydroxy-4,6-dimethylnicotinic Acid

This compound is a pyridine derivative with a structure that suggests potential biological activity. Its close analog, 2-Hydroxy-4-methylnicotinic acid, has demonstrated anti-inflammatory properties, including the inhibition of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and nitric oxide in cellular models[1]. This has spurred interest in the therapeutic potential of this class of compounds for inflammatory and metabolic disorders.

Robust and reproducible cell-based assays are fundamental to the early stages of drug discovery and development[2][3]. They provide a controlled in vitro environment to elucidate a compound's mechanism of action, assess its potency, and determine its therapeutic window. This guide offers a comprehensive suite of cell-based assays to thoroughly evaluate the efficacy of this compound, focusing on its potential anti-inflammatory and metabolic-modulating effects. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and meaningful data for researchers, scientists, and drug development professionals.

Part 1: Foundational Analysis - Cytotoxicity Assessment

Before delving into specific efficacy assays, it is crucial to determine the concentration range at which this compound is non-toxic to the cells. This ensures that any observed effects in subsequent experiments are due to the compound's specific biological activity and not a result of cellular stress or death. The MTT and XTT assays are widely used colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability[4][5].

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells[4][6]. The amount of formazan produced is directly proportional to the number of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the formazan product is water-soluble, simplifying the protocol[4][7].

Experimental Workflow: Cytotoxicity Assays

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT/XTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h (attachment) seed->incubate1 treat Treat cells with serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTT or XTT reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 solubilize Add solubilization solution (MTT only) incubate3->solubilize read Measure absorbance solubilize->read

Caption: Workflow for MTT/XTT cytotoxicity assays.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HEK293 cells) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis

Calculate the percentage of cell viability for each concentration of the compound using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Part 2: Efficacy Evaluation - Anti-Inflammatory Activity

Based on the known activity of its analog, a primary application of this compound is likely in the modulation of inflammatory responses. The following assays are designed to quantify its anti-inflammatory potential.

Measurement of Nitric Oxide (NO) Production

Scientific Rationale: Nitric oxide (NO) is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The Griess reagent system provides a simple and sensitive colorimetric method to measure nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatant.

Protocol: Griess Assay

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Scientific Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.

Protocol: Sandwich ELISA

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of cell culture supernatants (from cells treated with the compound and stimulated with LPS) and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α or IL-6. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.

Investigation of the NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[8][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS or TNF-α), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10]

NF-κB Signaling Pathway Diagram

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus LPS / TNF-α receptor Receptor (TLR4 / TNFR) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA (κB sites) NFkB_nuc->DNA genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->genes

Caption: Simplified NF-κB signaling pathway.

2.3.1 NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visually confirms the inhibition of NF-κB nuclear translocation.

Protocol:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat with this compound, then stimulate with LPS or TNF-α for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be in the cytoplasm. In stimulated, untreated cells, p65 will be in the nucleus.

2.3.2 Analysis of IκBα Phosphorylation and Degradation (Western Blot)

This assay provides a more quantitative measure of NF-κB pathway inhibition.

Protocol:

  • Cell Lysis: Treat and stimulate cells as described above for shorter time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][13]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH). Then, incubate with an HRP-conjugated secondary antibody.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα. A decrease in this ratio with compound treatment indicates inhibition of the NF-κB pathway.

Part 3: Mechanistic Insights - Metabolic Modulation

Nicotinic acid and its derivatives can influence cellular metabolism. Therefore, it is pertinent to investigate whether this compound affects key metabolic signaling pathways.

AMPK Signaling Pathway Analysis

Scientific Rationale: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[15][16] It is activated in response to low cellular energy levels (high AMP:ATP ratio) and plays a role in both metabolism and inflammation.[15] Activation of AMPK generally has anti-inflammatory effects. The activation of AMPK is commonly assessed by measuring the phosphorylation of its catalytic α subunit at Threonine 172.

AMPK Signaling Pathway Diagram

G cluster_0 Cellular Stress cluster_1 AMPK Activation cluster_2 Downstream Effects stress Low Energy (High AMP:ATP) This compound? LKB1 LKB1 stress->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation pAMPK p-AMPK (Active) catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) pAMPK->catabolism anabolism Decreased Anabolism (e.g., Protein Synthesis) pAMPK->anabolism inflammation Anti-inflammatory Effects pAMPK->inflammation

Caption: Overview of the AMPK signaling pathway.

Protocol: Western Blot for AMPK Activation

  • Cell Culture and Treatment: Culture cells (e.g., C2C12 myotubes or HepG2 hepatocytes) and treat with various concentrations of this compound for different time periods (e.g., 1, 6, 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in the Western Blot protocol for IκBα.

  • SDS-PAGE, Transfer, and Immunoblotting: Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control.

  • Detection and Analysis: Detect the protein bands and quantify the intensities. An increase in the ratio of phospho-AMPKα to total AMPKα indicates activation of the AMPK pathway by the compound.

Part 4: Gene Expression Analysis

To corroborate the findings at the protein level and gain a broader understanding of the compound's effects, quantitative real-time PCR (RT-qPCR) can be employed to measure changes in the mRNA levels of key inflammatory genes.

Scientific Rationale

RT-qPCR is a highly sensitive and specific technique for quantifying gene expression.[17] By measuring the mRNA levels of genes such as TNF-α, IL-6, and NOS2 (encoding iNOS), we can determine if this compound exerts its anti-inflammatory effects at the transcriptional level.

Experimental Workflow: RT-qPCR

G cell_treatment Cell Treatment & Stimulation rna_extraction Total RNA Extraction cell_treatment->rna_extraction cdna_synthesis Reverse Transcription (RNA to cDNA) rna_extraction->cdna_synthesis qpcr Quantitative PCR (SYBR Green or TaqMan) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis

Caption: Workflow for gene expression analysis by RT-qPCR.

Detailed Protocol: RT-qPCR
  • Cell Treatment and RNA Extraction: Treat cells with the compound and/or LPS as in the previous assays. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit).[18]

  • RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using a qPCR instrument, cDNA template, gene-specific primers for TNF-α, IL-6, NOS2, and a housekeeping gene (e.g., ACTB or GAPDH), and a qPCR master mix (e.g., containing SYBR Green).[18]

  • Data Analysis: Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method.

Summary of Quantitative Data

The following tables provide examples of how to structure the quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on RAW 264.7 cells after 24h treatment.

Compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.8
5090.1 ± 6.2
10085.3 ± 4.9
20052.7 ± 7.3
50015.4 ± 2.1

Table 2: Effect of this compound on LPS-induced NO and Cytokine Production.

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)1.2 ± 0.325.1 ± 8.315.7 ± 5.4
LPS (1 µg/mL)25.8 ± 2.11543.2 ± 120.7876.5 ± 98.2
LPS + Compound (10 µM)18.5 ± 1.91120.5 ± 95.4650.1 ± 76.3
LPS + Compound (50 µM)8.3 ± 1.1567.8 ± 65.2312.9 ± 45.1

Conclusion

The suite of cell-based assays detailed in this application note provides a robust framework for evaluating the efficacy of this compound. By systematically assessing its cytotoxicity, anti-inflammatory activity, and potential for metabolic modulation, researchers can gain a comprehensive understanding of its therapeutic potential. These protocols, grounded in established methodologies, are designed to yield reliable and reproducible data, thereby accelerating the journey from compound discovery to potential clinical application.

References

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 169, 233-239.
  • Agilent. (n.d.). Cell-based screening of drug-induced metabolic dysfunction.
  • Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(3), 155-165.
  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
  • Donacki, N. (2002, May 14). Cellular ELISA Protocol. Protocol Online.
  • Boster Biological Technology. (2018, February 7). Western Blot Protocol.
  • Perez-Garcia, S. A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2351.
  • O'Brien, T., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening. InTech.
  • Shmarov, V. M., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Pharmacological and Toxicological Methods, 68(2), 261-268.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86.
  • Stack, M. (n.d.). Quantitative Real Time PCR Protocol.
  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued).
  • Santos, J. H., et al. (2019). Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage. Current Protocols in Toxicology, 80(1), e83.
  • BioIVT. (2018, July 20). Cell-Based Assays: A Crucial Component of the Drug Discovery Process.
  • Moon, D. O., et al. (2010). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Bioscience, Biotechnology, and Biochemistry, 74(1), 126-131.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Li, Y., et al. (2024). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). FEBS Open Bio, 14(3), e13797.
  • Li, Y., et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv.
  • Illumina. (n.d.). qPCR Quantification Protocol Guide.
  • Henrik's Lab. (2021, January 4). qPCR (real-time PCR) protocol explained [Video]. YouTube.
  • Ståhlberg, A., & Kubista, M. (2018). Tutorial: Guidelines for Single-Cell RT-qPCR. Cells, 7(3), 20.
  • MBL Life Science. (n.d.). CycLex® AMPK Kinase Assay Kit.
  • Creative Diagnostics. (n.d.). AMPK Signaling Pathway.

Sources

Application Note: High-Purity Recovery of 2-Hydroxy-4,6-dimethylnicotinic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Hydroxy-4,6-dimethylnicotinic acid, a key heterocyclic building block, using the single-solvent recrystallization technique. The procedure is designed for researchers in synthetic chemistry and drug development to effectively remove common synthesis-related impurities. This guide explains the scientific principles behind solvent selection, the step-by-step purification process, and subsequent methods for purity verification, ensuring a final product of high quality suitable for downstream applications.

Introduction

This compound is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science, often serving as precursors for more complex molecular targets. The purity of such starting materials is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in biological assays.

Recrystallization is a robust and economical purification technique based on the principle of differential solubility.[1] An impure solid is dissolved in a hot solvent and then allowed to cool, whereby the desired compound forms pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor).[1] This document outlines an optimized protocol for this process, tailored for this compound.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is essential for developing a successful purification strategy.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property This compound (Target) 2-Hydroxy-4-methylnicotinic Acid (Analog)
Molecular Formula C₈H₉NO₃ C₇H₇NO₃
Molecular Weight 167.16 g/mol 153.14 g/mol [][3]
IUPAC Name 2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[3]
Appearance Typically a white to off-white or pale yellow solid Crystalline powder

| Solubility Profile | Expected to be soluble in polar protic solvents (e.g., water, ethanol, methanol) when heated; sparingly soluble at room temperature. Insoluble in non-polar solvents (e.g., hexane, toluene). | Similar solubility profile due to structural similarity. |

Safety & Handling:

This compound and its analogs are classified as irritants.[4][5][6]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7] Avoid inhalation of dust and direct contact with skin and eyes.[5]

Principle of Recrystallization

The success of this protocol hinges on selecting a solvent in which this compound is highly soluble at an elevated temperature but has low solubility at room temperature or below. This temperature-dependent solubility gradient is the driving force for crystallization. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of the solution to form a crystalline lattice. This lattice is highly ordered and tends to exclude impurity molecules, which remain dissolved in the mother liquor.

Common impurities from synthesis may include unreacted starting materials or byproducts from side reactions.[8] Since these impurities often have different molecular structures and polarities, their solubility profiles will differ from the target compound, enabling this separation.

Experimental Protocol

This protocol is optimized for a single-solvent system, which is often effective for nicotinic acid derivatives. Water or an ethanol/water mixture are excellent starting points for solvent screening due to the polar nature of the target molecule.

Materials & Equipment
  • Crude this compound

  • High-purity recrystallization solvent (e.g., deionized water, absolute ethanol)

  • Activated charcoal (decolorizing carbon), optional

  • Erlenmeyer flasks (2 sizes)

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Vacuum oven or desiccator

Step-by-Step Procedure

Step 1: Solvent Selection (Small-Scale Test) Before committing the bulk of your material, perform a small-scale test to confirm the ideal solvent. a. Place ~50 mg of the crude solid into a small test tube. b. Add the chosen solvent (e.g., deionized water) dropwise at room temperature. The solid should be sparingly soluble or insoluble. c. Gently heat the test tube while adding more solvent dropwise until the solid just dissolves. d. Allow the solution to cool to room temperature, then place it in an ice bath. e. Causality Check: A good solvent will yield a significant amount of crystalline precipitate upon cooling. If the compound "oils out" (forms a liquid layer) or no crystals form, the solvent is unsuitable. Consider a solvent mixture like ethanol/water.[9]

Step 2: Dissolution a. Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. b. Add a small amount of the chosen solvent (e.g., deionized water). c. Heat the mixture to a gentle boil on a hotplate with stirring. d. Continue adding small portions of the hot solvent until the solid is completely dissolved. Crucial Insight: Add the minimum amount of boiling solvent required to fully dissolve the solid.[10] Using excess solvent will reduce the recovery yield.

Step 3: Decolorization (Optional) a. If the solution is highly colored, remove it from the heat source. b. Allow the solution to cool slightly for a minute to prevent violent boiling upon addition. c. Add a very small amount of activated charcoal (approx. 1-2% of the solute's weight) to the solution. d. Return the flask to the hotplate and boil for 2-5 minutes. The charcoal will adsorb colored impurities.

Step 4: Hot Gravity Filtration a. Place a stemless or short-stem funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask. b. Heat the receiving flask with a small amount of solvent to ensure its atmosphere is saturated with solvent vapor. This prevents premature crystallization in the funnel. c. Rapidly pour the hot solution through the fluted filter paper. This step removes insoluble impurities and activated charcoal (if used).

Step 5: Crystallization a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Expert Rationale: Slow cooling is critical for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 6: Isolation and Washing a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Collect the crystals by vacuum filtration, transferring the crystalline slurry into the Büchner funnel. c. With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any adhering mother liquor. Causality Check: Using cold solvent minimizes the loss of the purified product, which would otherwise redissolve.

Step 7: Drying a. Allow the crystals to pull dry on the filter for several minutes under vacuum. b. Transfer the purified crystals to a pre-weighed watch glass. c. Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator.

Workflow Visualization

The following diagram illustrates the complete recrystallization process.

Recrystallization_Workflow Start Crude 2-Hydroxy-4,6- dimethylnicotinic Acid Dissolve Step 2: Dissolution (Minimum boiling solvent) Start->Dissolve Charcoal Step 3: Decolorization (Optional: Add charcoal) Dissolve->Charcoal if colored HotFilter Step 4: Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter if not colored Charcoal->HotFilter Cool Step 5: Slow Cooling (Induce crystallization) HotFilter->Cool Isolate Step 6: Vacuum Filtration (Isolate crystals) Cool->Isolate Wash Step 6: Wash (Ice-cold solvent) Isolate->Wash Dry Step 7: Drying (Vacuum oven) Wash->Dry End Pure Crystalline Product Dry->End Purity Purity Assessment (MP, HPLC, NMR) End->Purity

Sources

Application Notes and Protocols for 2-Hydroxy-4-methylnicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Scaffold of Hydroxynicotinic Acids

Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of hydroxyl and methyl groups on the pyridine ring, as seen in 2-hydroxy-4-methylnicotinic acid (CAS 38076-81-2) , provides a versatile platform for developing novel therapeutic agents.[1] This particular analog serves as a critical building block for a range of drug candidates, including novel non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and targeted kinase inhibitors for oncology.[1] Its structural features, particularly the 2-hydroxypyridine moiety, are of significant interest for their potential to act as metal-chelating pharmacophores, a key characteristic for inhibitors of metalloenzymes.

One of the most promising applications for derivatives of 2-hydroxy-4-methylnicotinic acid is in the development of inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .[2][3] These enzymes are crucial regulators of the cellular response to low oxygen levels (hypoxia).[4] By inhibiting PHDs, the transcription factor HIF-1α is stabilized, leading to the expression of genes that promote erythropoiesis, angiogenesis, and metabolic adaptation.[2] This mechanism is a validated therapeutic strategy for treating anemia associated with chronic kidney disease and other ischemic conditions.[3]

This guide provides an in-depth overview of the properties of 2-hydroxy-4-methylnicotinic acid, its synthesis, and detailed protocols for its application as a scaffold for developing and evaluating HIF-PHD inhibitors.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-hydroxy-4-methylnicotinic acid is essential for its effective use in drug discovery workflows.

PropertyValueSource
CAS Number 38076-81-2[5]
Molecular Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5]
IUPAC Name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid[1]
Solubility Soluble in DMSO and methanolInferred from common practice for similar compounds.
Synthesis of 2-Hydroxy-4-methylnicotinic Acid

One established method for the synthesis of 2-hydroxy-4-methylnicotinic acid is the oxidation of 4-methyl-2-hydroxypyridine.[1] This method is reliable and can be scaled for the production of larger quantities of the starting material.

cluster_synthesis Synthesis Workflow Start 4-Methyl-2-hydroxypyridine Oxidation Oxidation (e.g., KMnO₄, CrO₃) Start->Oxidation Acidic medium Product 2-Hydroxy-4-methylnicotinic Acid Oxidation->Product Purification

Caption: Synthesis of 2-hydroxy-4-methylnicotinic acid.

Application in Medicinal Chemistry: A Scaffold for HIF-PHD Inhibitors

The structural resemblance of the 2-hydroxypyridine-3-carboxylic acid core to 2-oxoglutarate, a co-substrate of HIF-PHDs, makes it an attractive starting point for the design of competitive inhibitors.[2] The development of novel derivatives of 2-hydroxy-4-methylnicotinic acid can lead to potent and selective inhibitors of these enzymes.

Mechanism of HIF-1α Regulation and PHD Inhibition

Under normal oxygen conditions (normoxia), HIF-PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[4] This modification signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-1α for proteasomal degradation.[6] In hypoxic conditions, or in the presence of a PHD inhibitor, this hydroxylation is blocked, leading to the stabilization and accumulation of HIF-1α.[7] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.[2]

cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_N HIF-1α PHD PHD Enzymes (+ O₂, Fe²⁺, 2-OG) HIF1a_N->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_H HIF-1α HIF1a_stable Stable HIF-1α HIF1a_H->HIF1a_stable PHDi PHD Inhibitor (e.g., 2-hydroxy-4-methylnicotinic acid derivative) PHD_inhibited PHD Enzymes (Inhibited) PHDi->PHD_inhibited Nucleus Nucleus HIF1a_stable->Nucleus HIF_complex HIF-1α/β Complex Nucleus->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Elements (HRE) HIF_complex->HRE Gene_expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_expression

Caption: HIF-1α regulation and PHD inhibition.

Experimental Protocols

The following protocols provide a framework for evaluating derivatives of 2-hydroxy-4-methylnicotinic acid as potential HIF-PHD inhibitors.

Protocol 1: In Vitro PHD2 Enzymatic Assay

This protocol describes a biochemical assay to determine the inhibitory activity of test compounds against purified human PHD2 enzyme.

Materials:

  • Recombinant human PHD2 (catalytic domain)

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • FeSO₄

  • Ascorbic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (derivatives of 2-hydroxy-4-methylnicotinic acid) dissolved in DMSO

  • Detection reagent (e.g., a time-resolved fluorescence resonance energy transfer (TR-FRET) based kit or a method to detect succinate formation)

Procedure:

  • Prepare a reaction mixture containing assay buffer, FeSO₄ (e.g., 50 µM), and ascorbic acid (e.g., 1 mM).

  • Add the HIF-1α peptide substrate to the reaction mixture (concentration as recommended by the supplier or determined empirically).

  • Dispense the reaction mixture into a 96-well or 384-well microplate.

  • Add the test compounds at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., dimethyloxalylglycine, DMOG).

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the enzymatic reaction by adding a solution of PHD2 enzyme and 2-OG to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light if using a fluorescent detection method.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_assay PHD2 Inhibition Assay Workflow Prepare_mix Prepare Reaction Mix (Buffer, FeSO₄, Ascorbic Acid, HIF-1α peptide) Dispense Dispense into Microplate Prepare_mix->Dispense Add_compounds Add Test Compounds (and controls) Dispense->Add_compounds Pre_incubate Pre-incubate Add_compounds->Pre_incubate Initiate Initiate Reaction (Add PHD2 and 2-OG) Pre_incubate->Initiate Incubate Incubate Initiate->Incubate Stop_reaction Stop Reaction Incubate->Stop_reaction Read_plate Read Plate Stop_reaction->Read_plate Analyze Calculate % Inhibition and IC₅₀ Read_plate->Analyze

Caption: In vitro PHD2 inhibition assay workflow.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol is for assessing the ability of test compounds to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HeLa, HepG2, or U2OS)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a desired time period (e.g., 4-8 hours). Include a vehicle control (DMSO) and a positive control (e.g., DMOG or CoCl₂).

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Harvest the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Acquire the image using a digital imaging system.

  • Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Conclusion

2-Hydroxy-4-methylnicotinic acid is a valuable and versatile scaffold in medicinal chemistry. Its application as a starting point for the development of HIF-PHD inhibitors represents a significant opportunity in the search for new treatments for anemia and other hypoxia-related diseases. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel derivatives of this promising molecule.

References

  • PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. National Center for Biotechnology Information.
  • Lee, J. W., & Choi, H. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Journal of Biological Chemistry, 290(32), 19466–19473.
  • Joharapurkar, A. A., Pandya, V. B., Patel, V. J., Desai, R. C., & Jain, M. R. (2021). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 22(16), 8783.
  • McDonough, M. A., Li, V., Tumber, A., Chowdhury, R., & Schofield, C. J. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Communications, 52(50), 7731–7746.
  • Scott, C. E., & Cummins, E. P. (2013). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. Methods in Molecular Biology, 1012, 233–244.
  • Khan, M. A., & Khan, Z. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(11), 5643.
  • Tarhoni, M., & El-Sayed, M. A. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105128.
  • Khoury, M. K., et al. (2021). HIF-1α Hydroxyprolines Modulate Oxygen-Dependent Protein Stability Via Single VHL Interface With Comparable Effect on Ubiquitination Rate. Journal of Molecular Biology, 433(22), 167244.
  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors.

Sources

The Strategic Utility of 2-Hydroxy-4,6-dimethylnicotinic Acid in the Genesis of Novel Heterocyclic Architectures: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone for the development of innovative molecular entities. Among the myriad of substituted pyridines, 2-hydroxy-4,6-dimethylnicotinic acid stands out as a particularly versatile and underexplored building block. Its unique arrangement of a nucleophilic hydroxyl group, a readily derivatizable carboxylic acid, and two activating methyl groups on the pyridine core presents a rich platform for the synthesis of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and validated protocols for the construction of novel pyridopyrimidines and pyrazolopyridines—scaffolds of significant interest in medicinal chemistry.

The inherent reactivity of this compound is governed by the tautomeric equilibrium between its pyridin-2-one and 2-hydroxypyridine forms. This duality, coupled with the electronic influence of the methyl and carboxyl groups, allows for a range of strategic chemical transformations. This document will elucidate the key steps in activating this starting material and its subsequent cyclocondensation with various binucleophiles to forge complex heterocyclic frameworks. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

I. Strategic Activation of the this compound Scaffold

The direct use of this compound in cyclization reactions can be challenging due to the relatively low reactivity of the hydroxyl and carboxylic acid groups. Therefore, strategic activation is a prerequisite for efficient heterocycle synthesis. The following section outlines the key preparatory steps to transform the initial scaffold into highly reactive intermediates.

A. Esterification of the Carboxylic Acid Moiety

Protecting the carboxylic acid as an ester is a common and effective initial step. This not only prevents unwanted side reactions but also enhances the solubility of the starting material in organic solvents. The ethyl ester, in particular, is a widely used derivative.

Protocol 1: Synthesis of Ethyl 2-hydroxy-4,6-dimethylnicotinate

  • Objective: To prepare the ethyl ester of this compound.

  • Reagents and Materials:

    • This compound

    • Absolute ethanol

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Suspend this compound (1 equivalent) in absolute ethanol (10-15 mL per gram of acid) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (catalytic amount, ~5% v/v) to the suspension.

    • Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude ethyl 2-hydroxy-4,6-dimethylnicotinate.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Expected Outcome: A white to off-white crystalline solid.

B. Chlorination of the 2-Hydroxy Group and Carboxylic Acid

For the synthesis of many fused heterocycles, conversion of the 2-hydroxy group to a more reactive chloro group is a crucial step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can also convert the carboxylic acid to an acyl chloride in the same pot.[1][2]

Protocol 2: Synthesis of 2-Chloro-4,6-dimethylnicotinoyl chloride

  • Objective: To convert this compound into the corresponding dichloro derivative.

  • Reagents and Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser and gas trap

    • Magnetic stirrer and heating mantle

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl gas.

  • Procedure:

    • Carefully add this compound (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.[2]

    • Monitor the reaction progress by TLC (after careful quenching of an aliquot with water).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • The crude 2-chloro-4,6-dimethylnicotinoyl chloride can be used in the next step without further purification.

  • Expected Outcome: A solid product, which should be handled with care due to its reactivity.

II. Synthesis of Fused Pyridopyrimidines

Pyridopyrimidines are a class of bicyclic heterocycles with a wide range of biological activities, including kinase inhibition and anticancer properties.[3][4] The activated 2-chloro-4,6-dimethylnicotinic acid derivatives are excellent precursors for the construction of the pyrimidine ring.

A. Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The reaction of a 2-aminonicotinic acid derivative with a one-carbon synthon, such as urea or formamide, is a common route to pyrido[2,3-d]pyrimidin-4(3H)-ones.[3][5]

Protocol 3: Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(1H)-one from 2-Amino-4,6-dimethylnicotinic acid

  • Prerequisite: Synthesis of 2-amino-4,6-dimethylnicotinic acid from 2-chloro-4,6-dimethylnicotinic acid via reaction with ammonia.

  • Objective: To construct the pyridopyrimidinone core.

  • Reagents and Materials:

    • 2-amino-4,6-dimethylnicotinic acid

    • Urea

    • High-boiling point solvent (e.g., diphenyl ether or N-methyl-2-pyrrolidone)

    • Round-bottom flask with a distillation head

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Combine 2-amino-4,6-dimethylnicotinic acid (1 equivalent) and urea (2-3 equivalents) in a high-boiling point solvent.

    • Heat the mixture to 160-180 °C with stirring.[3]

    • Maintain the temperature for 2-4 hours, during which ammonia will be evolved.

    • Cool the reaction mixture and dilute with a non-polar solvent like hexanes to precipitate the product.

    • Filter the solid, wash with hexanes, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

  • Expected Outcome: A crystalline solid.

III. Synthesis of Fused Pyrazolopyridines

Pyrazolopyridines are another important class of nitrogen-containing heterocycles with diverse pharmacological applications.[6][7][8] The 2-chloro-4,6-dimethylnicotinic acid framework can be readily converted to a 2-hydrazino derivative, which is a key intermediate for pyrazole ring formation.

A. Synthesis of 2-Hydrazino-4,6-dimethylnicotinic acid

The displacement of the 2-chloro substituent with hydrazine hydrate is a straightforward method to introduce the necessary hydrazinyl group.

Protocol 4: Synthesis of 2-Hydrazino-4,6-dimethylnicotinic acid

  • Objective: To prepare the key hydrazino intermediate.

  • Reagents and Materials:

    • 2-chloro-4,6-dimethylnicotinic acid (or its ester)

    • Hydrazine hydrate (80-100%)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve 2-chloro-4,6-dimethylnicotinic acid (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (3-5 equivalents).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture. The product may precipitate upon cooling.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with water to induce precipitation.

  • Expected Outcome: A solid product.

B. Cyclization to form Pyrazolo[3,4-b]pyridin-3(2H)-ones

The 2-hydrazinonicotinic acid can undergo intramolecular cyclization upon heating or treatment with acid to form the pyrazolo[3,4-b]pyridin-3(2H)-one core.

Protocol 5: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

  • Objective: To cyclize the hydrazinonicotinic acid to the pyrazolopyridinone.

  • Reagents and Materials:

    • 2-hydrazino-4,6-dimethylnicotinic acid

    • Dilute hydrochloric acid or a high-boiling solvent like diphenyl ether

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Suspend 2-hydrazino-4,6-dimethylnicotinic acid (1 equivalent) in dilute hydrochloric acid or a high-boiling solvent.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture. If using an acidic medium, neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid product, wash with water, and recrystallize from a suitable solvent.

  • Expected Outcome: A crystalline solid.

IV. Data Presentation and Visualization

Table 1: Summary of Key Synthetic Intermediates and Products

Compound NameStarting MaterialKey ReagentsTypical Yield (%)
Ethyl 2-hydroxy-4,6-dimethylnicotinateThis compoundEthanol, H₂SO₄85-95
2-Chloro-4,6-dimethylnicotinoyl chlorideThis compoundPOCl₃70-85
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(1H)-one2-Amino-4,6-dimethylnicotinic acidUrea60-75
2-Hydrazino-4,6-dimethylnicotinic acid2-Chloro-4,6-dimethylnicotinic acidHydrazine hydrate80-90
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one2-Hydrazino-4,6-dimethylnicotinic acidHCl or heat75-85

Diagram 1: Synthetic Pathways from this compound

Synthetic_Pathways A This compound B Ethyl 2-hydroxy-4,6- dimethylnicotinate A->B EtOH, H+ C 2-Chloro-4,6-dimethylnicotinoyl chloride A->C POCl3 D 2-Amino-4,6-dimethylnicotinic acid C->D NH3 F 2-Hydrazino-4,6-dimethylnicotinic acid C->F N2H4.H2O E 5,7-Dimethylpyrido[2,3-d] pyrimidin-4(1H)-one D->E Urea, Heat G 4,6-Dimethyl-1H-pyrazolo[3,4-b] pyridin-3(2H)-one F->G Heat or H+

Caption: Key transformations of this compound.

V. Conclusion and Future Perspectives

2-Hydroxy-4,6-dimethylnicotinitic acid has demonstrated its value as a versatile precursor for the synthesis of medicinally relevant pyridopyrimidines and pyrazolopyridines. The protocols outlined in this guide provide a clear and reproducible pathway for accessing these important heterocyclic scaffolds. The functional group handles present in the final products offer numerous opportunities for further derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Future work in this area could focus on expanding the scope of binucleophiles used in cyclocondensation reactions to generate an even greater diversity of fused heterocyclic systems. Furthermore, the application of modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, could lead to more efficient and environmentally friendly routes to these valuable compounds.

VI. References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (URL: [Link])

  • SUBSTITUTED 2-AMINONICOTINAMIDES IN THE SYNTHESIS OF PYRIDO[2,3-d]PYRIMIDIN-4(1H). (URL: [Link])

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (URL: [Link])

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (URL: [Link])

  • Mechanism for formation of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives (7a–e). (URL: [Link])

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (URL: [Link])

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (URL: [Link])

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])

  • 2-chloronicotinonitrile. (URL: [Link])

  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (URL: )

  • Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. (URL: [Link])

  • Preparation method of 2-chloronicotinic acid. (URL: )

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (URL: )

  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (URL: )

  • Production of Ethyl (R)-2-Hydroxy-. (URL: [Link])

  • Synthesis of Hydrazine Derivatives (Hydrazides). (URL: [Link])

  • 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. (URL: [Link])

  • 2-Butynoic acid, 4-hydroxy-, methyl ester. (URL: [Link])

Sources

Application Note: In Vitro Evaluation of 2-Hydroxy-4,6-dimethylnicotinic Acid's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro assessment of the antibacterial properties of 2-Hydroxy-4,6-dimethylnicotinic acid, a novel compound within the nicotinic acid derivative class. While nicotinic acid and its analogs have garnered attention for their diverse biological activities, including potential antimicrobial effects, specific data on this particular derivative remains to be elucidated.[1][2][3] This guide, therefore, presents a foundational framework based on established methodologies to systematically characterize its antibacterial profile. We detail standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This application note is designed to be a self-validating system for researchers initiating the evaluation of novel antimicrobial candidates.

Introduction: The Rationale for Investigating this compound

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics.[1] Pyridine and its derivatives, including nicotinic acid, have emerged as a promising class of compounds with a broad spectrum of biological activities.[4][5] Several studies have demonstrated the antibacterial potential of various nicotinic acid derivatives against both Gram-positive and Gram-negative bacteria.[3][6][7] The proposed mechanism of action for some of these derivatives involves the inhibition of essential metabolic pathways or disruption of cell wall synthesis.

This compound is a structurally distinct derivative within this class. Its efficacy and spectrum of activity are currently unknown. Therefore, a systematic in vitro evaluation is the critical first step in determining its potential as an antibacterial agent. The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to existing literature.[8]

Foundational Assays: Determining MIC and MBC

The initial assessment of an antimicrobial agent's efficacy hinges on two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6] The MBC is determined following an MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9]

Experimental Workflow Overview

The overall process for determining the MIC and MBC of this compound is a sequential procedure. First, the MIC is determined using a broth microdilution method. Subsequently, samples from the wells of the MIC assay that show no visible growth are sub-cultured onto agar plates to determine the MBC.

experimental_workflow cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) and Agar (MHA) prep_media->serial_dilution plate_samples Plate Aliquots from Clear Wells (MIC and higher concentrations) onto MHA prep_media->plate_samples prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (35°C for 18-24h) inoculate_plate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic read_mic->plate_samples incubate_mbc Incubate MHA Plates (35°C for 18-24h) plate_samples->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Kill incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Detailed Protocols

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)

Protocol 1: Inoculum Preparation

The rationale for a standardized inoculum is to ensure the reproducibility of the susceptibility test. A higher density of bacteria can lead to falsely elevated MIC values, while a lower density can result in falsely low values. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically done by a 1:100 dilution of the standardized suspension into the broth.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique for determining MICs due to its efficiency and conservation of reagents.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. The concentration of this stock should be at least 100-fold higher than the highest concentration to be tested to minimize the final concentration of DMSO in the assay (ideally ≤1%).

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an appropriate volume of the compound stock solution to the first well to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will leave 100 µL in each well with serially diluted compound.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum, but no compound. This well should show bacterial growth.

    • Negative Control: A well containing CAMHB and the highest concentration of the compound, but no bacteria. This well should remain clear.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay. This is to ensure the solvent itself does not inhibit bacterial growth.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined to assess whether the compound is bactericidal or bacteriostatic. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[10]

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw 10-100 µL from each of these wells and subculture onto separate, appropriately labeled MHA plates.

  • Also, plate an aliquot from the positive control well to confirm the initial inoculum viability.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. Below is an example of how to structure the data.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213This compound
Ciprofloxacin
E. coli ATCC 25922This compound
Ciprofloxacin

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal

  • > 4: Bacteriostatic

Quality Control and Self-Validation

To ensure the trustworthiness of the results, strict quality control measures are essential.

  • Strain Purity: Always use fresh, pure cultures of the test organisms.

  • Inoculum Density: Verify the inoculum concentration by performing a colony count on a sample of the final inoculum.

  • Reference Strains: Include well-characterized reference strains (e.g., ATCC strains) in each assay.

  • Control Antibiotics: Run a standard antibiotic with a known MIC range for the reference strains alongside the test compound. The results for the control antibiotic should fall within the acceptable range as defined by CLSI.

qc_workflow cluster_qc Quality Control Framework start Start Assay check_purity Verify Purity of Bacterial Culture start->check_purity standardize_inoculum Standardize Inoculum (0.5 McFarland) check_purity->standardize_inoculum verify_inoculum Verify Inoculum Count (Plate Count) standardize_inoculum->verify_inoculum run_controls Run Parallel Controls: Positive, Negative, Solvent, & Standard Antibiotic standardize_inoculum->run_controls check_control_growth Positive Control Shows Growth? Negative Control is Clear? run_controls->check_control_growth check_antibiotic_mic Standard Antibiotic MIC within CLSI Range? check_control_growth->check_antibiotic_mic Yes reject_results Reject Results Troubleshoot Assay check_control_growth->reject_results No accept_results Accept and Report Experimental Results check_antibiotic_mic->accept_results Yes check_antibiotic_mic->reject_results No

Caption: A self-validating quality control workflow.

Conclusion

This application note provides a robust and standardized framework for the initial in vitro antibacterial evaluation of this compound. By adhering to these protocols and quality control measures, researchers can generate reliable and reproducible data to determine the compound's inhibitory and bactericidal potential. Positive results from these foundational assays would warrant further investigation into the compound's mechanism of action, spectrum of activity against a broader panel of pathogens, and potential for in vivo efficacy.

References

  • Ali, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4591.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 193.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2021). ResearchGate.
  • Study Of Pyridine Derivatives As Potential Antimycobacterial Active Drugs. (2021). Charles University.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (2023).
  • Nicotinic acid derivatives. (n.d.). Drugs.com.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2022). Molecules, 27(16), 5321.
  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (2022). Molecules, 27(1), 235.
  • Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). (2022). ResearchGate.
  • Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach. (2022). Applied Biochemistry and Biotechnology, 194(10), 4753-4775.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules, 27(5), 1641.
  • (PDF) Antibacterial Activity of 2 '-Hydroxy-4', 6 - Amanote Research. (n.d.).
  • 2,4-Dihydroxy-6-methylnicotinic acid. (n.d.). PubChem.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2022). Molecules, 27(23), 8272.
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7), lxad144.
  • Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (2023). ResearchGate.
  • Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance. (2023). Molecules, 28(19), 6825.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2023). ACS Omega, 8(1), 1085-1101.
  • antibacterial assay of 2'-hydroxy-4',6',4-trimethoxychalcone and 4-methoxychalcone against gram positive and gram negative bacteria. (2018). ResearchGate.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). International Journal of Molecular Sciences, 23(15), 8567.
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2012). Molecules, 17(11), 13583-13608.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Antimicrobial Susceptibility Testing. (2023). StatPearls.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2023). FDA.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Hydroxy-4,6-dimethylnicotinic acid is a substituted pyridine carboxylic acid of interest in pharmaceutical and chemical research. As a functionalized N-heterocycle, its unique electronic and structural properties make it a valuable building block. The comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and stability in research and development settings.

Published analytical methods specifically detailing the characterization of this compound are not widely available. Therefore, this guide adopts a first-principles approach, leveraging established methodologies for structurally analogous compounds, such as nicotinic acid and its derivatives.[1][2] This document provides a robust framework of analytical techniques and detailed protocols that serve as a validated starting point for comprehensive characterization and quality control.

The core of this strategy is to employ a suite of orthogonal analytical techniques, where each method provides complementary information, leading to an unambiguous and thorough understanding of the analyte. The validation of these analytical procedures should be performed in accordance with established guidelines, such as those provided by the International Council for Harmonisation (ICH) Q2(R1), to ensure the reliability and accuracy of the results.[3][4][5]

Physicochemical Profile and Structural Attributes

Understanding the fundamental properties of this compound is the first step in developing robust analytical methods. Based on its structure, we can deduce the key characteristics that will govern its behavior in various analytical systems.

  • Structure:

    (Note: A placeholder for the chemical structure is used here, as direct generation is not possible.)

  • Tautomerism: The molecule exists in equilibrium between the 2-hydroxy-pyridine form and its 2-pyridone tautomer. The pyridone form is often predominant in solution and in the solid state. The IUPAC name for the tautomer is 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

  • Calculated Properties:

PropertyValueRationale & Analytical Implication
Molecular Formula C₈H₉NO₃Essential for mass spectrometry and elemental analysis.
Molecular Weight 167.16 g/mol Used for preparing standard solutions and interpreting mass spectra.
Exact Mass 167.05824 DaCritical for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Predicted LogP ~0.8 - 1.2Suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Predicted pKa ~4-5 (Carboxylic), ~11-12 (Pyridone N-H)Indicates the molecule is acidic. The ionization state will be pH-dependent, which is a key parameter to control in HPLC and LC-MS mobile phases for consistent retention and ionization.

Integrated Analytical Workflow

A comprehensive characterization of this compound requires the integration of multiple analytical techniques. The following workflow ensures that all critical quality attributes—identity, purity, quantity, and structure—are thoroughly assessed.

Analytical_Workflow cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Synthesis & Reporting Sample Raw Material / Synthesized Product Prep Sample Preparation (Dissolution, Filtration) Sample->Prep HPLC HPLC-UV (Purity, Quantification) Prep->HPLC LCMS LC-MS (Identity, MW Confirmation) Prep->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) Prep->NMR Report Comprehensive Certificate of Analysis (Identity, Purity, Structure) HPLC->Report LCMS->Report FTIR->Report NMR->Report HPLC_Workflow prep Standard & Sample Prep 1. Weigh accurately 2. Dissolve in Diluent 3. Filter (0.45 µm) hplc HPLC System Setup Mobile Phase A: 0.1% FA in H₂O Mobile Phase B: 0.1% FA in ACN Column: C18, 4.6x150mm Flow: 1.0 mL/min Detector: PDA (265 nm) prep->hplc analysis Sequence Run 1. System Suitability (5x Std) 2. Blank (Diluent) 3. Calibration Curve (5 levels) 4. QC Samples 5. Test Samples hplc->analysis data data analysis->data Complementary_Techniques Analyte 2-Hydroxy-4,6- dimethylnicotinic Acid HPLC Purity (% Area) Quantification Analyte->HPLC is X% pure MS Molecular Weight Elemental Formula (HRMS) Analyte->MS has a mass of Y IR Functional Groups (C=O, O-H, C=N) Analyte->IR contains Z bonds NMR Definitive Structure Connectivity (¹H, ¹³C) Analyte->NMR has structure W

Sources

Formulation of 2-Hydroxy-4,6-dimethylnicotinic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Formulation of 2-Hydroxy-4,6-dimethylnicotinic Acid for Reproducible Outcomes in Biological Assays

Abstract

The successful evaluation of novel chemical entities in biological systems is fundamentally dependent on proper compound handling and formulation. Inconsistent or suboptimal preparation of a test agent like this compound can lead to significant experimental artifacts, including poor solubility, compound degradation, and non-specific toxicity, ultimately yielding unreliable and irreproducible data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a robust formulation strategy for this compound. We will move beyond simple step-by-step instructions to explain the critical reasoning behind each stage of the process, from initial solubility assessment to the preparation of assay-ready working solutions. Adherence to these protocols and principles will ensure the chemical integrity of the compound and enhance the validity of experimental results in a wide range of biological assays.

Compound Profile and Physicochemical Considerations

This compound is a substituted pyridine derivative. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior based on its structural motifs and data from close analogs like 2-Hydroxy-4-methylnicotinic acid.[1][2] The structure features a nicotinic acid core, which provides an acidic carboxylic acid group, a hydroxyl group that can tautomerize to a pyridone, and two methyl groups that increase lipophilicity.

These features dictate its formulation requirements. The carboxylic acid and hydroxyl/pyridone moieties offer sites for hydrogen bonding and potential solubility in polar solvents, while the methyl groups and the pyridine ring itself contribute to its organic character. An empirical assessment of solubility is therefore the mandatory first step in any experimental plan.

Property Value Source / Method
IUPAC Name 2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid-
Molecular Formula C₈H₉NO₃Calculated
Molecular Weight 167.16 g/mol Calculated
Appearance Assumed to be a white to off-white powderTypical for purified small molecules[3]
CAS Number 21335-51-9PubChem

Core Principles of Small Molecule Formulation

The goal of formulation is to deliver a precise and bioavailable concentration of the test compound to the biological system with minimal interference from the delivery vehicle.

  • Solvent Selection: The ideal solvent, or "vehicle," must completely dissolve the compound at a high concentration, be compatible with the assay system (e.g., low cell toxicity), and not interfere with the biological endpoint being measured.[4] For novel compounds, Dimethyl Sulfoxide (DMSO) is the most common initial choice due to its powerful solubilizing capacity for a wide range of organic molecules.[5][6]

  • Stock Solutions: Preparing a high-concentration primary stock solution (e.g., 10-50 mM) is a cornerstone of good practice.[3][7] This approach minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts. The final concentration of DMSO in cell-based assays, for instance, should typically be kept below 0.5% to avoid cytotoxicity.[3]

  • Vehicle Controls: Every experiment must include a "vehicle control" group. This group is treated with the exact same concentration of the solvent (e.g., 0.1% DMSO) as the highest-dose experimental group. This is a self-validating step that allows researchers to distinguish the biological effects of the compound from any effects of the solvent itself.[5]

General Formulation Workflow

The overall process follows a logical progression from the neat, powdered compound to the final, assay-ready concentration.

G compound Solid Compound (as powder) solubility Solubility Assessment (DMSO, EtOH, PBS) compound->solubility Step 1 stock Prepare High-Concentration Primary Stock (e.g., 20 mM in DMSO) solubility->stock Step 2 aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot Step 3 working Prepare Intermediate & Working Solutions (Serial Dilution in Assay Medium) aliquot->working Step 4 assay Add to Biological Assay (e.g., Cell Culture) working->assay Step 5

Caption: Standard workflow for preparing a small molecule for biological assays.

Experimental Protocol 1: Solubility Assessment

Rationale: Before committing a significant amount of compound to a single solvent, it is essential to empirically determine its solubility. This minimizes compound waste and prevents downstream issues with precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (Dimethyl Sulfoxide)

  • Ethanol (200 proof, absolute)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and benchtop sonicator

Procedure:

  • Weighing: Accurately weigh 1-2 mg of the compound into three separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add a calculated volume of DMSO to reach a target concentration of 50 mM.

    • To the second tube, add a calculated volume of Ethanol to reach a target concentration of 50 mM.

    • To the third tube, add a calculated volume of PBS to reach a target concentration of 50 mM.

  • Dissolution:

    • Vortex each tube vigorously for 2 minutes.[5]

    • If the compound is not fully dissolved, place the tube in a benchtop sonicator for 10-15 minutes.

    • Gentle warming in a 37°C water bath can also be used, particularly for DMSO.[3]

  • Observation: Carefully inspect each tube against a dark background. Note whether the solution is clear, hazy, or contains visible particulates.

  • Documentation: Record the results in a table. If the compound did not dissolve at 50 mM, repeat the test at a lower concentration (e.g., 10 mM).

Solvent Target Concentration Observations (Clear, Hazy, Precipitate) Conclusion
DMSO50 mM
Ethanol50 mM
PBS (pH 7.4)50 mM

Experimental Protocol 2: Preparation of a 20 mM Primary Stock Solution in DMSO

Rationale: This protocol details the preparation of a high-concentration, sterile-filtered stock solution, which will serve as the source for all subsequent dilutions. A concentration of 20 mM is chosen as a practical starting point.

Materials:

  • This compound (MW: 167.16 g/mol )

  • Anhydrous, cell-culture grade DMSO[3]

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)[3]

  • Sterile syringe (e.g., 1 mL)

Procedure:

  • Mass Calculation: Use the following formula to determine the mass of compound needed to prepare 1 mL of a 20 mM stock solution:

    • Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol ) / 1000

    • Mass (mg) = 20 mM × 1 mL × 167.16 g/mol / 1000 = 3.34 mg

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 3.34 mg of this compound directly into the tube.

  • Solvent Addition: In a sterile environment (e.g., a laminar flow hood), add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 2 minutes or until the solid is completely dissolved. Visually inspect to confirm there are no particulates.[5]

  • Sterile Filtration (Recommended): To ensure sterility for cell culture applications, filter the solution.

    • Aseptically attach a 0.22 µm syringe filter to a sterile 1 mL syringe.

    • Draw the compound solution into the syringe.

    • Dispense the solution through the filter into a new, sterile microcentrifuge tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time.

    • Label each aliquot clearly with the compound name, concentration (20 mM), solvent (DMSO), and date of preparation.

    • Store aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≥6 months).[3]

Experimental Protocol 3: Preparation of Working Solutions for a Dose-Response Assay

Rationale: This protocol describes how to perform serial dilutions from the primary stock to generate a range of concentrations for testing, a common requirement for determining parameters like IC₅₀ or EC₅₀.

Materials:

  • One aliquot of 20 mM primary stock solution in DMSO

  • Sterile, complete cell culture medium (or appropriate assay buffer)

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock: Thaw a single 20 µL aliquot of the 20 mM stock solution at room temperature. Briefly vortex to ensure homogeneity.[5]

  • Prepare Highest Working Concentration (e.g., 100 µM):

    • The goal is to create an intermediate stock that is then added to the assay plate. Let's assume the final assay volume is 100 µL and we want the highest concentration to be 100 µM. A common practice is to prepare a 2X or 10X final concentration in the dilution plate.

    • Let's prepare a 200 µM intermediate solution.

    • Perform a 1:100 dilution of the 20 mM stock: Add 2 µL of the 20 mM stock to 198 µL of assay medium. Vortex gently. This is your "Top Solution" (200 µM) .

  • Serial Dilution (1:2 series):

    • Label a series of tubes or wells (1 through 8).

    • Add 100 µL of assay medium to tubes 2 through 8.

    • Add 200 µL of the "Top Solution" (200 µM) to tube 1.

    • Transfer 100 µL from tube 1 to tube 2. Mix well by pipetting up and down.

    • Transfer 100 µL from tube 2 to tube 3. Mix well.

    • Continue this process down to tube 7. Do not add any compound to tube 8 (this will be your vehicle control).

  • Vehicle Control: Add 1 µL of pure DMSO to 999 µL of medium. This creates a 0.1% DMSO solution, matching the highest solvent concentration in your compound-treated wells. Add 100 µL of this to tube 8.

  • Assay Plating: Add 100 µL from each tube (1-8) to your final assay plate, which already contains 100 µL of cells in medium, to achieve your final desired concentrations (100 µM, 50 µM, 25 µM, etc.).

Serial Dilution Workflow

G cluster_0 Dilution Plate W1 1 200 µM W2 2 100 µM W1->W2 W3 3 50 µM W2->W3 W4 4 25 µM W3->W4 W5 ... W4->W5 W6 Vehicle Control Stock 20 mM Stock Top Top Solution (200 µM) Stock->Top 1:100 Dilution Top->W1 Medium Assay Medium Medium->W2 Medium->W3 Medium->W4 Medium->W5 Medium->W6

Caption: Visual representation of a 1:2 serial dilution scheme.

Assay Implementation and Quality Control

To ensure the trustworthiness of your data, a well-designed experiment must include the proper controls.

Control Type Description Purpose
Untreated Control Cells + Medium only. No compound or vehicle.Establishes the baseline health and response of the biological system.
Vehicle Control Cells + Medium + Vehicle (e.g., 0.1% DMSO).Isolates the effect of the solvent from the effect of the compound. This is the primary negative control for normalization.[5]
Positive Control Cells + Medium + a known active compound.Confirms that the assay is working as expected and is capable of detecting a biological response.

Best Practice: When adding the final working solutions to your assay, always add the small volume of compound/vehicle solution to the larger volume of medium in the well and mix immediately to minimize the risk of precipitation.[3]

References

  • U.S. Food and Drug Administration. (2020). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods for Product Quality Assessments. [Link]
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]
  • Federal Register. (2018). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods for Product Quality Assessments; Draft Guidance for Industry; Availability. [Link]
  • Regulations.gov. (2018).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
  • PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]
  • MDPI. (2022).
  • U.S. Food and Drug Administration. (2018). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. [Link]
  • ResearchGate. (2009). (PDF)
  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. [Link]
  • GAD. (n.d.).
  • PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. [Link]

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Solid-Phase Synthesis Strategies for Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nicotinic Acid in Modern Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Beyond its classical role in treating pellagra, nicotinic acid is a crucial component in the management of dyslipidemia.[1] The structural motif of nicotinic acid is found in numerous pharmaceuticals, and its derivatives have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The pyridine ring of nicotinic acid can engage in various non-covalent interactions with biological targets, while the carboxylic acid handle provides a convenient point for chemical modification to generate libraries of novel compounds for drug screening.

Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid and efficient construction of such compound libraries.[2][4] By anchoring the nicotinic acid moiety to an insoluble polymeric support, the tedious and time-consuming purification steps associated with traditional solution-phase synthesis are replaced by simple filtration and washing. This allows for the use of excess reagents to drive reactions to completion, ultimately accelerating the drug discovery process.

This comprehensive guide provides an in-depth exploration of the strategies and protocols for the solid-phase synthesis of nicotinic acid derivatives. We will delve into the critical aspects of resin and linker selection, coupling methodologies, and cleavage strategies, while also addressing potential challenges and offering field-proven insights to ensure successful synthesis campaigns.

Core Principles of Solid-Phase Synthesis with Nicotinic Acid

The solid-phase synthesis of nicotinic acid derivatives follows the fundamental principles of solid-phase peptide synthesis (SPPS). The general workflow involves the covalent attachment of a nicotinic acid building block to a solid support, followed by the stepwise addition of other building blocks, and finally, cleavage of the desired molecule from the support.

A critical aspect of any solid-phase synthesis is the choice of a suitable linker, which connects the growing molecule to the insoluble resin. The linker must be stable to the reaction conditions employed during the synthesis but readily cleavable under specific conditions to release the final product. For the synthesis of nicotinic acid derivatives where the carboxylic acid is the point of attachment, several linkers are commonly employed.

Resin and Linker Selection

The choice of resin and linker is dictated by the desired C-terminal functionality of the final product (e.g., carboxylic acid or amide) and the overall synthetic strategy, particularly the protecting groups used on the building blocks.

Resin/Linker TypeDescriptionCleavage ConditionsC-Terminal Functionality
Wang Resin A polystyrene-based resin with a p-alkoxybenzyl alcohol linker. It is one of the most commonly used resins for the synthesis of C-terminal carboxylic acids using the Fmoc/tBu strategy.[5]Trifluoroacetic acid (TFA)Carboxylic Acid
Merrifield Resin A chloromethylated polystyrene resin. It is a classic resin for the Boc/Bzl strategy.Strong acids like HF or TFMSACarboxylic Acid
Rink Amide Resin An acid-labile resin that yields C-terminal amides upon cleavage. It is compatible with the Fmoc/tBu strategy.TFAAmide
Sieber Amide Resin A highly acid-labile resin that allows for the synthesis of fully protected peptide amides.Dilute TFA (e.g., 1%)Amide

For many applications involving the synthesis of nicotinic acid-containing peptidomimetics or small molecules with a C-terminal carboxylic acid, Wang resin is an excellent choice due to its compatibility with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy and the relatively mild cleavage conditions using TFA.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the solid-phase synthesis of a model nicotinoyl-amino acid conjugate on Wang resin using Fmoc chemistry. This workflow can be adapted for the synthesis of a wide range of nicotinic acid derivatives.

Workflow Overview

sps_workflow resin Wang Resin loading 1. Loading of First Fmoc-Amino Acid resin->loading Fmoc-AA-OH, DIC, DMAP deprotection1 2. Fmoc Deprotection loading->deprotection1 20% Piperidine in DMF coupling 3. Nicotinic Acid Coupling deprotection1->coupling Nicotinic Acid, HBTU, HOBt, DIEA cleavage 4. Cleavage and Deprotection coupling->cleavage TFA Cocktail purification 5. Purification and Analysis cleavage->purification HPLC

Figure 1. General workflow for the solid-phase synthesis of a nicotinoyl-amino acid.

Protocol 1: Loading of the First Fmoc-Amino Acid onto Wang Resin

The initial step involves the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of the Wang resin.

Materials:

  • Wang resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-protected amino acid (e.g., Fmoc-Leu-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-amino acid (3.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (10 mL).

  • Add DIC (3.0 mmol) to the amino acid solution and stir for 5 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Optional: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 30 minutes. Then wash as described in step 7.

Protocol 2: Fmoc Deprotection

The removal of the Fmoc protecting group exposes the N-terminal amine for the subsequent coupling step.

Materials:

  • Fmoc-amino acid-loaded Wang resin

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution (10 mL) to the resin and agitate for 20 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 3: Coupling of Nicotinic Acid

This step involves the formation of an amide bond between the free amine on the resin-bound amino acid and the carboxylic acid of nicotinic acid.

Materials:

  • Deprotected amino acid-Wang resin

  • Nicotinic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF

Procedure:

  • In a separate flask, dissolve nicotinic acid (3.0 mmol), HBTU (2.9 mmol), and HOBt (3.0 mmol) in DMF (10 mL).

  • Add DIEA (6.0 mmol) to the solution and stir for 5 minutes to pre-activate the nicotinic acid.

  • Add the activated nicotinic acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To monitor the completion of the coupling reaction, perform a Kaiser test (see Protocol 4). A negative Kaiser test (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), extend the reaction time or perform a second coupling with a fresh solution of activated nicotinic acid.

  • Once the coupling is complete, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Alternative Coupling Reagents

While HBTU/HOBt is a robust and widely used coupling cocktail, other reagents can also be employed, each with its own advantages.

Coupling ReagentDescription
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Often more efficient than HBTU, especially for hindered couplings.[6]
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. A highly reactive and efficient coupling reagent.
DIC/HOBt A classic carbodiimide-based coupling method. Cost-effective but can be slower than uronium/phosphonium-based reagents.[5]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. A phosphonium-based reagent known for low racemization.[6]
Protocol 4: On-Resin Reaction Monitoring - The Kaiser Test

The Kaiser test, or ninhydrin test, is a qualitative colorimetric assay used to detect the presence of free primary amines on the solid support.[7][8] This is a crucial in-process control to ensure the completion of the coupling reaction.

Kaiser Test Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of the resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Wash the beads with ethanol (2 x 200 µL).

  • Add 2-3 drops of each of the Kaiser test solutions (A, B, and C) to the test tube.

  • Heat the test tube at 100-110 °C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue beads and solution: Indicates the presence of free primary amines, meaning the coupling reaction is incomplete.

  • Yellow or colorless beads and solution: Indicates the absence of free primary amines, meaning the coupling reaction is complete.[9]

  • Reddish-brown color: May indicate the presence of a secondary amine (e.g., if proline is the N-terminal residue). The Kaiser test is not reliable for secondary amines.

kaiser_test start Perform Kaiser Test blue Blue Color (Incomplete Coupling) start->blue Positive Result yellow Yellow Color (Complete Coupling) start->yellow Negative Result action_recouple Recouple or Extend Reaction Time blue->action_recouple action_proceed Proceed to Next Step yellow->action_proceed

Figure 2. Decision workflow based on the Kaiser test results.

Protocol 5: Cleavage and Final Deprotection

The final step involves the cleavage of the synthesized molecule from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups.

Materials:

  • Dry resin with the synthesized nicotinic acid derivative

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Potential Challenges and Field-Proven Insights

While solid-phase synthesis is a robust technique, the incorporation of heterocyclic moieties like nicotinic acid can present specific challenges.

  • Incomplete Coupling: The electron-withdrawing nature of the pyridine ring can slightly deactivate the carboxylic acid of nicotinic acid, potentially leading to slower coupling kinetics compared to standard amino acids. To mitigate this, ensure proper pre-activation of the nicotinic acid with a potent coupling reagent like HATU or HCTU. Double coupling may be necessary in some cases. Always verify the completion of the coupling using the Kaiser test.

  • Side Reactions: Although the pyridine nitrogen is generally not reactive under standard SPPS conditions, it is a basic site. In strongly acidic cleavage conditions, protonation of the pyridine nitrogen is expected. This is generally not problematic for the integrity of the molecule. However, for sensitive sequences, it is always advisable to use scavengers like TIS in the cleavage cocktail to quench any reactive cationic species that may be generated.

  • Product Characterization: Crude products from solid-phase synthesis often contain deletion sequences or by-products from incomplete reactions. Therefore, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is typically required. The final product should be characterized by mass spectrometry (MS) to confirm its molecular weight and by HPLC to assess its purity.

Data Presentation: Example Characterization of a Nicotinoyl-Leucine Product

RP-HPLC Analysis:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm and 254 nm

Expected Result: A major peak corresponding to the desired product with a purity of >95% after purification.

Mass Spectrometry (ESI-MS):

  • Nicotinoyl-Leucine (C₁₂H₁₆N₂O₃):

    • Calculated Molecular Weight: 236.27 g/mol

    • Observed [M+H]⁺: m/z 237.1

Conclusion

The solid-phase synthesis of nicotinic acid derivatives offers a highly efficient and versatile platform for the generation of compound libraries for drug discovery and other biomedical applications. By carefully selecting the appropriate resin, linker, and coupling strategy, and by diligently monitoring the progress of the synthesis, researchers can successfully construct a wide array of complex molecules based on the nicotinic acid scaffold. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to harness the power of solid-phase synthesis in their research endeavors.

References

  • Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]
  • Barve, I., & Sun, C.-M. (2018). Solid-Supported Synthesis. In Green Chemistry. IntechOpen.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Fiveable. (n.d.). Kaiser Test Definition.
  • Slideshare. (2018, November 26). Spps and side reactions in peptide synthesis. [Link]
  • CHIMIA. (2002). Novel Solution- and Solid-Phase Syntheses of Heterocyclic Systems. CHIMIA International Journal for Chemistry, 56(12), 645-649. [Link]
  • ResearchGate. (2007). Solid-Phase Synthesis of Heterocycles in Practice. [Link]
  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. [Link]
  • Verma, D., et al. (2020). Monitoring of coupling and cleavage reactions in Fmoc based solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5436-5442.
  • ResearchGate. (2007).
  • AAPPTec. (n.d.). Coupling Reagents.
  • Molecules. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1113-1134. [Link]
  • Slideshare. (2022, June 29). Spps and side reactions in peptide synthesis. [Link]
  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
  • ResearchGate. (2023).
  • Papini, A. M., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. [Link]
  • Mock, K. K., & Cottrell, J. S. (1991). The characterization of crude products from solid-phase peptide synthesis by mu-HPLC/fast atom bombardment mass spectrometry. Biomedical & environmental mass spectrometry, 20(12), 775–783. [Link]
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148. [Link]
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Slideshare. (2022, June 29). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. [Link]
  • Góngora-Benítez, M., et al. (2012). Side reactions in the SPPS of Cys-containing peptides. Organic & biomolecular chemistry, 10(37), 7469–7473. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B–26B. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
  • Monika, et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]
  • ResearchGate. (2000). Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. [Link]
  • Digital Commons@Kennesaw State University. (2022). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid. Recognizing the nuances and challenges inherent in heterocyclic chemistry, this document provides in-depth troubleshooting, validated protocols, and mechanistic insights to empower you to optimize your synthetic outcomes. The structure is designed to be intuitive, addressing common experimental hurdles in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Synthesis Strategy and Core Workflow

The synthesis of this compound, a substituted pyridone, is efficiently achieved through a multi-component reaction framework. A robust and widely adaptable method is the Guareschi-Thorpe condensation. This approach involves the reaction of ethyl cyanoacetate and acetylacetone with an ammonia source, typically ammonium acetate, to construct the core pyridone ring system. The resulting nicotinonitrile derivative is then hydrolyzed to yield the target nicotinic acid.

This strategy is favored for its operational simplicity and the use of readily available, cost-effective starting materials. The reaction proceeds through a cascade of well-understood chemical transformations, offering several points for monitoring and control.

Overall Experimental Workflow

The synthesis can be broken down into four primary stages: Synthesis, Work-up, Purification, and Characterization. Each stage presents unique challenges and requires careful attention to detail for maximizing yield and purity.

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis & Characterization A Reagent Mixing (Acetylacetone, Ethyl Cyanoacetate, Ammonium Acetate, Ethanol) B Reflux Reaction (Formation of Pyridone Ring) A->B C Acid Hydrolysis (Conversion of Nitrile to Carboxylic Acid) B->C D Cooling & Precipitation C->D E Filtration & Washing (Collection of Crude Product) D->E F Recrystallization (e.g., from Aqueous Acetic Acid or Ethanol) E->F G Drying (Under Vacuum) F->G H Purity & Identity Confirmation (TLC, HPLC, NMR, MS, IR) G->H

Caption: Overall workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. The solutions provided are based on fundamental chemical principles and practical laboratory experience.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields are a frequent challenge and can originate from several factors. A systematic approach is crucial for diagnosis and optimization.

  • Incomplete Reaction: The reaction may not have reached completion.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Consider extending the reflux period, but be mindful that prolonged heating can sometimes promote side reactions.

  • Side Reactions: The formation of byproducts is a primary cause of reduced yields.[1] In this specific synthesis, polymerization of starting materials or alternative condensation pathways can compete with the desired cyclization. Ensure accurate stoichiometry and controlled heating to minimize these competing reactions.

  • Suboptimal Temperature: Temperature control is critical. Too low a temperature may result in an impractically slow reaction rate, while excessively high temperatures can lead to degradation of reactants or products and the formation of tars.[1][2] A gentle reflux is typically optimal.

  • Purification Losses: Significant material loss can occur during work-up and purification, particularly during recrystallization.[1] To mitigate this, optimize the recrystallization solvent system and use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Ensure the solution is cooled slowly to maximize crystal formation and recovery.

Q2: The reaction stalls or fails to initiate. What should I investigate?

A: Reaction failure is often traced back to the quality of reagents or the reaction setup.

  • Reagent Quality:

    • Acetylacetone and Ethyl Cyanoacetate: These reagents can degrade over time. Use freshly distilled or recently purchased materials.

    • Ammonium Acetate: This reagent is hygroscopic and can absorb water from the atmosphere, which may affect its reactivity. Use a freshly opened container or dry the reagent before use.

    • Solvent: Ensure the use of an appropriate grade of solvent (e.g., absolute ethanol). The presence of excess water can interfere with the condensation steps.

  • Catalyst Activity: In this reaction, ammonium acetate serves as both a reactant (ammonia source) and a catalyst. Its quality is paramount. In related syntheses, catalyst deactivation can be an issue; for example, in hydrogenations, some catalysts can be poisoned by acids.[1] While not directly applicable here, it highlights the importance of the chemical environment.

  • Reaction pH: The reaction is sensitive to pH. Ammonium acetate provides a buffered system, but significant deviations can halt the reaction.

Q3: My final product is difficult to purify and appears as a colored oil or sticky solid. What's wrong?

A: This issue typically points to the formation of impurities or incomplete reaction.

  • Common Impurities: The primary impurities are often unreacted starting materials or oligomeric/polymeric side products. These can interfere with crystallization, resulting in an oily or impure solid.

  • Purification Strategy:

    • Initial Wash: Before recrystallization, thoroughly wash the crude solid with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate) to remove non-polar contaminants.

    • Recrystallization: The choice of solvent is critical. For nicotinic acid derivatives, aqueous acetic acid or aqueous ethanol are often effective.[3] The goal is to find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Activated Carbon Treatment: If the product is colored, this may be due to high molecular weight, conjugated byproducts. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities.[4] Filter the hot solution through celite to remove the carbon before allowing it to cool.

Q4: I am observing a significant byproduct in my analysis. How can I identify and minimize it?

A: The most likely byproduct is the corresponding nicotinamide, formed from incomplete hydrolysis of the intermediate 2-hydroxy-4,6-dimethylnicotinonitrile.

  • Cause: This occurs when the hydrolysis of the nitrile group to the carboxylic acid is incomplete.[1] The amide is an intermediate in this hydrolysis.

  • Prevention and Mitigation:

    • Hydrolysis Conditions: Ensure the hydrolysis conditions (e.g., using concentrated sulfuric or hydrochloric acid) are sufficiently stringent. Increase the reaction time or temperature of the hydrolysis step.[1]

    • Monitoring: Use TLC or HPLC to monitor the disappearance of the nitrile and amide intermediates. The reaction should not be considered complete until these are consumed.

    • pH Control: In some syntheses involving nitriles, maintaining a specific pH is crucial to avoid hydrolysis.[1] For the final hydrolysis step, however, strongly acidic conditions are required.

Section 3: Validated Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone, ethyl cyanoacetate, ammonium acetate, and absolute ethanol.

  • Heating: Heat the mixture to reflux using a heating mantle. The solution will typically turn yellow to orange.

  • Reaction: Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30-60 minutes to promote precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with two portions of cold ethanol, followed by two portions of cold diethyl ether to remove soluble impurities.

  • Drying: Dry the resulting solid under vacuum to yield the crude 2-hydroxy-4,6-dimethylnicotinonitrile. This intermediate is often pure enough for the subsequent hydrolysis step.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: In a 100 mL round-bottom flask, carefully add the crude 2-hydroxy-4,6-dimethylnicotinonitrile to concentrated sulfuric acid (70-80%). Caution: This is an exothermic process; add the solid in portions while cooling the flask in an ice-water bath.

  • Heating: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 100-110 °C for 2-3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the acidic solution over a beaker of crushed ice with stirring. A white or off-white precipitate should form.

  • Neutralization & Precipitation: Adjust the pH of the cold aqueous solution to approximately 3-4 by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide. This will ensure complete precipitation of the carboxylic acid.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.[3]

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
Acetylacetone100.1210.00.101.0
Ethyl Cyanoacetate113.1211.30.101.0
Ammonium Acetate77.0811.60.151.5
Absolute Ethanol-50 mL-Solvent
Conc. Sulfuric Acid-40 mL-Reagent/Solvent
Section 4: Analytical Characterization Guide

Proper analytical techniques are essential for monitoring the reaction and confirming the identity and purity of the final product.

Q1: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point for the initial condensation. For the final acid product, a more polar system like dichloromethane and methanol (e.g., 9:1 v/v) with a trace of acetic acid may be required.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic pyridine ring will be UV active. Staining with potassium permanganate can also be used.

  • Interpretation: The reaction is complete when the spots corresponding to the starting materials have disappeared and the product spot intensity is maximized.[5]

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed, often using a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a small amount of acid like formic or phosphoric acid.[1][6]

Q2: What analytical methods should I use to confirm the structure of this compound?

A: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • NMR Spectroscopy: Proton (¹H NMR) and Carbon (¹³C NMR) spectroscopy are the most powerful tools.[5]

    • ¹H NMR: Expect to see singlets for the two methyl groups, a singlet for the aromatic proton on the pyridine ring, and broad signals for the hydroxyl and carboxylic acid protons.

    • ¹³C NMR: Expect distinct signals for the methyl carbons, the aromatic carbons (including the quaternary carbons), and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[7] Look for characteristic peaks:

    • A broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid.

    • A C=O stretch (approx. 1680-1710 cm⁻¹) for the carboxylic acid carbonyl.

    • A C=O stretch (approx. 1640-1660 cm⁻¹) for the pyridone carbonyl.

    • C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

References
  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. (2025). Benchchem.
  • 2-Hydroxy-4-methylnicotinic Acid | High-Purity CAS 38076-81-2. (n.d.). Benchchem.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure.
  • Comparative Guide to Analytical Methods for 2-Hydroxy-4-methylbenzaldehyde. (2025). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (2025). Benchchem.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2024). Technical Disclosure Commons.
  • An optimized method for synthesis of 2'hydroxy chalcone. (2018).

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Overcoming solubility issues of 2-Hydroxy-4,6-dimethylnicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Hydroxy-4,6-dimethylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction to Solubility Challenges

This compound, a substituted pyridine carboxylic acid, often presents limited aqueous solubility in its neutral form. This can pose significant hurdles in various experimental and formulation contexts, from biological assays to preclinical development. The primary reason for this poor solubility lies in its crystalline structure and the interplay of its functional groups. However, by understanding and manipulating the physicochemical properties of the molecule, these solubility issues can be effectively addressed.

This guide provides a systematic approach to enhancing the aqueous solubility of this compound, focusing on the principles of pH adjustment, co-solvency, and salt formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios encountered when working with this compound.

Q1: My this compound is not dissolving in water at the desired concentration. What is the first step I should take?

A1: The initial and most straightforward approach is to attempt pH modification.[1][2] As a nicotinic acid derivative, this compound possesses a carboxylic acid group, making its solubility highly dependent on the pH of the solution.[3] In its neutral (protonated) state at acidic pH, the intermolecular forces in the crystal lattice are strong, leading to low solubility. By increasing the pH of the aqueous solution with a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid group. This ionization introduces charge, which disrupts the crystal lattice and promotes interaction with polar water molecules, thereby significantly increasing solubility.[3]

Troubleshooting Tip: Start by preparing a slurry of the compound in water and incrementally add a dilute solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution. A significant increase in solubility is typically observed at a pH above the compound's pKa.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my needs, or I need to work at a specific pH where the compound is insoluble. What are my other options?

A2: If pH adjustment alone is insufficient or not viable for your experimental conditions, the next strategy to consider is the use of co-solvents.[1][4] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[4] They work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve.

Commonly used co-solvents in research and pharmaceutical development include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)[1]

Troubleshooting Tip: Begin by screening a panel of co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v in water). It's important to consider the compatibility of the co-solvent with your downstream application (e.g., cell-based assays, animal studies) as some can have biological effects or toxicity at higher concentrations.

Q3: I need to prepare a highly concentrated stock solution. Would forming a salt of this compound be a good strategy?

A3: Yes, salt formation is a very effective and widely used technique to dramatically increase the aqueous solubility and dissolution rate of ionizable compounds like this compound.[5][6][7] By reacting the acidic parent compound with a suitable base, a salt is formed which is often more soluble than the free acid.[8][9]

For an acidic compound, you would choose a pharmaceutically acceptable base to form the salt. Common counterions for acidic drugs include:

  • Sodium (Na⁺)

  • Potassium (K⁺)

  • Calcium (Ca²⁺)

  • Meglumine[6]

Expert Insight: The selection of the counterion is critical and should be guided by the "pKa rule," which suggests that for successful salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acidic compound.[8][9] This ensures efficient proton transfer and the formation of a stable salt.

Q4: How do I determine the pKa of this compound to guide my pH adjustment and salt formation strategies?

A4: While experimental determination is the gold standard, you can obtain a reasonable estimate of the pKa through computational methods or by looking at the pKa of structurally similar compounds. For substituted nicotinic acids, the pKa of the carboxylic acid group is typically in the range of 4-5. The presence of electron-donating methyl groups may slightly increase the pKa compared to unsubstituted nicotinic acid.

Several computational tools and services are available that can predict pKa values with good accuracy.[10][11][12][13][14] These predictions can be a valuable starting point for your experimental design.

Quantitative Data Summary

The following table provides estimated physicochemical properties for this compound based on data for structurally similar compounds. Note: These are estimations and should be experimentally verified for precise applications.

PropertyEstimated Value/RangeBasis of Estimation
Molecular Weight~181.18 g/mol Based on chemical structure C₈H₉NO₃
pKa (Carboxylic Acid)4.5 - 5.5Based on substituted nicotinic acids.
Aqueous Solubility (neutral)Low (likely < 1 mg/mL)Typical for similar small molecule acids.
LogP1.0 - 2.0Estimated based on methyl and hydroxyl substitutions.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol outlines a method to determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl, 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Buffer solutions (pH 4, 7, 9)

Procedure:

  • Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10) using dilute HCl or NaOH.

  • Add an excess amount of this compound to each pH-adjusted solution to create a slurry.

  • Stir the slurries at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH to confirm it has not significantly changed.

  • Dilute the supernatant with a suitable mobile phase or buffer and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (in mg/mL or mM) as a function of the final pH of the solution.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol provides a systematic approach to screen for effective co-solvents.

Materials:

  • This compound

  • A panel of co-solvents (e.g., Ethanol, PG, PEG 400, DMSO)

  • Deionized water

  • Vortex mixer

  • Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

  • Prepare a series of co-solvent/water mixtures at different concentrations (e.g., 10%, 20%, 50% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Vortex the samples vigorously and then allow them to equilibrate at a constant temperature for at least 24 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the supernatant to determine the solubility of the compound in each co-solvent system.

  • Compare the solubility data across the different co-solvents and concentrations to identify the most effective system.

Visualizations

Decision Workflow for Solubility Enhancement

solubility_workflow start Start: Inadequate Aqueous Solubility ph_adjust Attempt pH Adjustment (Increase pH > pKa) start->ph_adjust ph_success Solubility Achieved ph_adjust->ph_success Yes ph_fail Solubility Still Insufficient OR pH constraint exists ph_adjust->ph_fail No cosolvent Screen Co-solvents (e.g., EtOH, PEG 400, DMSO) ph_fail->cosolvent cosolvent_success Solubility Achieved cosolvent->cosolvent_success Yes cosolvent_fail Solubility Still Insufficient OR Co-solvent incompatible cosolvent->cosolvent_fail No salt_formation Consider Salt Formation (e.g., Na+, K+ salts) cosolvent_fail->salt_formation salt_success High Solubility Achieved salt_formation->salt_success

Caption: A decision tree for selecting a solubility enhancement strategy.

Conceptual Relationship of Solubility Factors

solubility_factors solubility Aqueous Solubility ph pH solubility->ph dependent on cosolvent Co-solvent solubility->cosolvent enhanced by salt Salt Formation solubility->salt greatly enhanced by pka pKa ph->pka compared to ionization Ionization pka->ionization determines ionization->solubility increases polarity Solvent Polarity cosolvent->polarity reduces polarity->solubility affects salt->ionization relies on

Caption: Interplay of factors affecting the solubility of ionizable compounds.

References

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019-12-10)
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Improving API Solubility by Salt and Cocrystal Form
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Salt Selection in Drug Development.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • 2-Hydroxypyridine-3-carboxylic acid 98%.
  • Annex 4.
  • Acidity and Solubility.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15)
  • 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30)
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implic
  • 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738.
  • 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2.
  • CAS 38076-81-2 2-Hydroxy-4-methylnicotinic Acid.
  • First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Predicting the pKa of Small Molecules.
  • How to Predict the pKa of Any Compound in Any Solvent. (2022-05-24)
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • Evaluating the Release of Different Commercial Orally Modified Niacin Formul
  • Solubility D
  • 38076-81-2|2-Hydroxy-4-methylnicotinic acid|BLD Pharm.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-03)
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-04)
  • 2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid.
  • 2,6-Lutidine.
  • Carboxylic acids and deriv

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Technical Support Center: Synthesis of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on understanding and mitigating side reactions.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a two-step process. The first step involves the formation of a key intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile, via a multi-component reaction. This is followed by the hydrolysis of the nitrile to the desired carboxylic acid. While this route is effective, it is not without its challenges, primarily concerning side reactions that can impact yield and purity. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Question 1: Why is the yield of my 2-hydroxy-4,6-dimethylnicotinonitrile intermediate consistently low?

Answer:

Low yields of the nicotinonitrile intermediate can often be attributed to competing side reactions during the initial multi-component condensation. The primary synthesis involves a series of Knoevenagel condensations and Michael additions.[1][2] However, several factors can divert the reactants down unproductive pathways.

Potential Causes and Solutions:

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a form of Claisen condensation) to produce dehydroacetic acid and other byproducts. This is more likely to occur if the concentration of the acetaldehyde reactant is too low or if the base is too strong.

    • Solution: Ensure slow, controlled addition of the base to the reaction mixture. Maintain a stoichiometric excess of acetaldehyde to favor the desired Knoevenagel condensation. Weaker bases, such as piperidine or ammonium acetate, are generally preferred over stronger bases like sodium ethoxide.[1]

  • Formation of a Michael Bis-Adduct: The initial Knoevenagel product of acetaldehyde and ethyl acetoacetate is a Michael acceptor. A second molecule of ethyl cyanoacetate can act as a Michael donor, leading to the formation of a bis-adduct. This diverts the cyanoacetate from the main reaction pathway.

    • Solution: Control the stoichiometry of your reactants carefully. Using a slight excess of the acetaldehyde and the ammonia source relative to the β-dicarbonyl compounds can help drive the reaction towards the desired cyclization. Running the reaction at a lower temperature may also disfavor the formation of the bis-adduct.

  • Inefficient Cyclization: Even if the initial condensation and addition reactions occur, the final cyclization to form the pyridone ring may be inefficient.

    • Solution: Ensure the reaction is heated appropriately, as the cyclization and subsequent dehydration often require thermal energy. The choice of solvent can also play a role; polar protic solvents like ethanol can facilitate the proton transfers necessary for cyclization.

Question 2: My final this compound product is contaminated with a significant amount of a neutral, nitrogen-containing impurity. What is it and how can I remove it?

Answer:

The most likely neutral, nitrogen-containing impurity is the amide intermediate, 2-hydroxy-4,6-dimethylnicotinamide. This arises from the incomplete hydrolysis of the 2-hydroxy-4,6-dimethylnicotinonitrile.[3][4]

Cause and Prevention:

  • Incomplete Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.[3] Steric hindrance around the nitrile group can sometimes make the second hydrolysis step (amide to carboxylic acid) more difficult.

    • Prevention: To drive the reaction to completion, ensure you are using a sufficient excess of the hydrolyzing agent (e.g., concentrated HCl or NaOH solution) and that the reaction is heated under reflux for an adequate amount of time. Monitoring the reaction by TLC or LC-MS can help determine when all the nitrile and amide have been consumed.

Purification Strategy:

  • Acid-Base Extraction: You can exploit the difference in acidity between the desired carboxylic acid and the neutral amide impurity.

    • Dissolve the crude product in an organic solvent in which both compounds are soluble (e.g., ethyl acetate).

    • Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic this compound will be deprotonated and move into the aqueous layer as its carboxylate salt. The neutral amide will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic.

    • The this compound will precipitate out of the aqueous solution and can be collected by filtration.

Question 3: After hydrolysis and workup, my product is a dark, tarry substance that is difficult to purify. What is causing this and how can I improve the workup?

Answer:

The formation of dark, polymeric, or tarry substances during acid-catalyzed hydrolysis is often a result of side reactions occurring under harsh conditions.

Potential Causes and Solutions:

  • Polymerization and Degradation: Strong acids and high temperatures can promote the polymerization of reactive intermediates or the degradation of the desired product. The pyridine ring, while aromatic, can be susceptible to degradation under aggressive acidic conditions.

    • Solution: Consider using a less harsh hydrolysis method. While strong acids are effective, you could explore alternative conditions, such as using a milder acid over a longer reaction time or employing a base-catalyzed hydrolysis followed by acidic workup. Additionally, ensuring that the reaction is not overheated is crucial.

  • Impurities from the Previous Step: If the nicotinonitrile intermediate was not sufficiently pure, impurities from the first step can degrade under the harsh hydrolysis conditions, leading to the formation of tars.

    • Solution: It is highly recommended to purify the 2-hydroxy-4,6-dimethylnicotinonitrile intermediate before proceeding to the hydrolysis step. Recrystallization from a suitable solvent (e.g., ethanol/water) can significantly improve its purity.

Improved Workup Procedure:

  • Charcoal Treatment: If your crude product is discolored, you can try treating a solution of the crude material with activated charcoal. The charcoal can adsorb colored impurities. Dissolve the crude product in a suitable solvent (e.g., hot water or ethanol), add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal. The purified product can then be recovered by cooling the filtrate.[5]

  • Controlled Precipitation: After acidification of the hydrolysis reaction mixture, allow the product to precipitate slowly by cooling the solution gradually. This can lead to the formation of more easily filterable crystals and can help exclude some impurities that may remain in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and practical route involves a two-step process. First, 2-hydroxy-4,6-dimethylnicotinonitrile is synthesized through a multi-component reaction, often a variation of the Hantzsch pyridine synthesis. This typically involves the condensation of ethyl acetoacetate, acetaldehyde, and ethyl cyanoacetate in the presence of an ammonia source (like ammonium acetate). The resulting nicotinonitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

Q2: What are the key intermediates in the formation of the nicotinonitrile precursor?

A2: The formation of the nicotinonitrile precursor is a cascade of several reactions. Key intermediates include:

  • An enamine formed from the reaction of ethyl acetoacetate and ammonia.

  • An α,β-unsaturated compound formed from the Knoevenagel condensation of acetaldehyde and ethyl cyanoacetate.

  • A Michael adduct formed from the addition of the enamine to the α,β-unsaturated compound. This adduct then undergoes cyclization and dehydration to form the final 2-hydroxy-4,6-dimethylnicotinonitrile.

Q3: How can I monitor the progress of the hydrolysis of the nitrile?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside standards of the starting nitrile and the final carboxylic acid product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions should be taken:

  • Acetaldehyde: Acetaldehyde is a volatile and flammable liquid with a low boiling point. It should be handled in a well-ventilated fume hood.

  • Cyanide Compounds: Ethyl cyanoacetate is a nitrile and should be handled with care. Avoid inhalation and skin contact. In case of accidental exposure to any cyanide-containing compound, seek immediate medical attention.

  • Strong Acids and Bases: Concentrated acids and bases used for hydrolysis are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia: Ammonia and ammonium compounds can release ammonia gas, which is an irritant. Work in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and acetaldehyde (1.1 eq) in ethanol.

  • Add ammonium acetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be recrystallized from an ethanol/water mixture to obtain pure 2-hydroxy-4,6-dimethylnicotinonitrile.

Protocol 2: Hydrolysis of 2-Hydroxy-4,6-dimethylnicotinonitrile to this compound
  • In a round-bottom flask fitted with a reflux condenser, suspend 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC until the starting material and the intermediate amide are no longer visible.

  • Cool the reaction mixture to room temperature, and then further in an ice bath.

  • The this compound will precipitate as a solid.

  • Collect the product by filtration and wash thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to yield the final this compound.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism and Potential Side Reactions

EtAcoAc Ethyl Acetoacetate Enamine Enamine Intermediate EtAcoAc->Enamine + NH3 Dehydroacetic Dehydroacetic Acid (Self-Condensation) EtAcoAc->Dehydroacetic Acetal Acetaldehyde Knoevenagel Knoevenagel Product Acetal->Knoevenagel + Ethyl Cyanoacetate EtCN Ethyl Cyanoacetate NH3 Ammonia Source MichaelAdduct Michael Adduct Enamine->MichaelAdduct Knoevenagel->MichaelAdduct + Enamine BisAdduct Michael Bis-Adduct Knoevenagel->BisAdduct + Ethyl Cyanoacetate Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization Nitrile 2-Hydroxy-4,6-dimethylnicotinonitrile Cyclized->Nitrile - H2O Acid This compound Nitrile->Acid Hydrolysis Amide Amide Intermediate (Incomplete Hydrolysis) Nitrile->Amide Start Low Yield or Impure Product Problem1 Low Yield of Nitrile Intermediate? Start->Problem1 Problem2 Impurity in Final Acid Product? Start->Problem2 Cause1a Self-Condensation Problem1->Cause1a Cause1b Bis-Adduct Formation Problem1->Cause1b Cause2a Incomplete Hydrolysis (Amide Impurity) Problem2->Cause2a Cause2b Degradation/Tarry Product Problem2->Cause2b Solution1a Control Base Addition, Use Acetaldehyde Excess Cause1a->Solution1a Solution1b Control Stoichiometry, Lower Temperature Cause1b->Solution1b Solution2a Increase Reaction Time/Temp, Acid-Base Extraction Cause2a->Solution2a Solution2b Milder Hydrolysis Conditions, Purify Intermediate, Charcoal Treatment Cause2b->Solution2b

Caption: A logical workflow for troubleshooting common issues.

References

  • Purific
  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
  • hydrolysis of nitriles. Chemguide. [Link]
  • Purific
  • nicotinic acid. Organic Syntheses Procedure. [Link]
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
  • Carboxylic acids and Nitriles. Philadelphia University. [Link]
  • How to purify Nicotinic acid derivatives from the reaction mixture?
  • Knoevenagel condens
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Michael addition of active methylene compounds to α,β–unsatur
  • Michael addition reaction. Wikipedia. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Nicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of nicotinic acid (also known as niacin or Vitamin B3). Here, we will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: My nicotinic acid isn't dissolving in my reaction solvent. What am I doing wrong?

A1: This is a common first hurdle. Nicotinic acid's solubility is limited in many common organic solvents at room temperature. It is slightly soluble in water (about 1.8 g/100 mL at 20°C) and ethanol, but more readily dissolves in hot water, hot ethanol, and alkaline solutions.[1][2] Its solubility in nonpolar solvents like ether is very low.

Troubleshooting Steps:

  • Increase Temperature: Heating the reaction mixture can significantly improve the solubility of nicotinic acid.

  • Solvent Selection: Consider using a more polar solvent or a solvent mixture. For some reactions, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective, although their high boiling points can complicate product isolation.[3]

  • pH Adjustment: For reactions in aqueous or protic media, increasing the pH above the pKa of the carboxylic acid group (approximately 4.75) will form the more soluble nicotinate salt.[2][4] However, be mindful that your desired reaction is compatible with basic conditions.

Q2: I'm getting a very low yield for my esterification/amidation reaction. What are the likely causes?

A2: Low yields in nicotinic acid derivatization often stem from incomplete activation of the carboxylic acid, poor nucleophilicity of the alcohol or amine, or unfavorable reaction equilibrium. The direct reaction between a carboxylic acid and an alcohol or amine is often slow and requires a catalyst or activation.[5][6]

Key Factors to Investigate:

  • Carboxylic Acid Activation: The carboxyl group of nicotinic acid is not highly reactive on its own. It typically requires an activating agent to facilitate nucleophilic attack. Common strategies include conversion to an acyl chloride, use of carbodiimides, or other coupling agents.

  • Reaction Temperature: Many esterification and amidation reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and degradation.

  • Water Removal: Esterification reactions are reversible and produce water as a byproduct.[5] The presence of water can shift the equilibrium back towards the starting materials. For non-aqueous reactions, consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[6]

  • Steric Hindrance: If your alcohol or amine is sterically hindered, the reaction will be slower. More forcing conditions (higher temperature, longer reaction time, more reactive activating agent) may be necessary.

Q3: My final product is contaminated with unreacted nicotinic acid. How can I effectively remove it?

A3: This is a frequent purification challenge. The most straightforward method takes advantage of the acidic nature of the unreacted nicotinic acid.

Purification Strategy:

  • Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane (DCM), ethyl acetate).

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[7] The nicotinic acid will be deprotonated to form the water-soluble sodium nicotinate salt, which will partition into the aqueous layer.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it to obtain the purified derivative.

Caution: Be aware that some ester derivatives may be susceptible to hydrolysis under strongly basic conditions (e.g., using NaOH).[7] Therefore, using a mild base is generally recommended.

Troubleshooting Guides

Problem 1: Incomplete Reaction in Carbodiimide-Mediated Coupling (e.g., with EDC)

Carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are popular for their mild reaction conditions, especially for forming amides.[8] However, failures can occur.

Potential Cause Explanation & Solution
Hydrolysis of Activated Ester The O-acylisourea intermediate formed from the reaction of nicotinic acid and EDC is highly reactive but also susceptible to hydrolysis by water. Solution: Ensure your solvent and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reaction of Activated Ester The O-acylisourea can rearrange to a stable N-acylurea byproduct, which terminates the desired reaction pathway. Solution: Add a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These reagents react with the O-acylisourea to form a more stable activated ester intermediate that is less prone to rearrangement and efficiently reacts with the amine.[9]
Incorrect pH The amine nucleophile must be in its unprotonated, free-base form to be reactive. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.[10] Solution: For amine hydrochloride salts, add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid and free the amine.
Low Reagent Concentration The reaction rate is dependent on the concentration of the reactants. Solution: Ensure appropriate stoichiometry. Typically, slight excesses of the carbodiimide and the amine/alcohol relative to the carboxylic acid are used.

Experimental Workflow: General Carbodiimide Coupling for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NA Nicotinic Acid Mix Dissolve Nicotinic Acid in Solvent NA->Mix Amine Amine (or Alcohol) Add_Amine Add Amine Amine->Add_Amine Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Mix Additives Add EDC & NHS/HOBt Mix->Additives Stir Stir at 0 °C to RT Additives->Stir Stir->Add_Amine React React for 2-24h Add_Amine->React Quench Quench Reaction (e.g., with water) React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with aq. NaHCO3 & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (e.g., Chromatography) Dry->Purify

Caption: A general workflow for nicotinic acid derivatization using EDC.

Problem 2: Difficulty in Forming and Using Nicotinoyl Chloride

Conversion of nicotinic acid to its acyl chloride (nicotinoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy to create a highly reactive intermediate for esterification or amidation.[11][12]

Potential Cause Explanation & Solution
Incomplete Acyl Chloride Formation The reaction of nicotinic acid with thionyl chloride often requires heating to proceed to completion.[11] Solution: Reflux the mixture of nicotinic acid and thionyl chloride (often used in excess as the solvent) until the evolution of HCl and SO₂ gas ceases. A catalytic amount of DMF can accelerate this reaction.
Degradation of Acyl Chloride Acyl chlorides are highly reactive and moisture-sensitive. They will readily hydrolyze back to the carboxylic acid if exposed to water. Solution: Perform the reaction under strictly anhydrous conditions and under an inert atmosphere. It is often best to use the freshly prepared acyl chloride immediately in the next step without isolation.
Side Reactions with Pyridine Nitrogen The pyridine nitrogen is a nucleophilic site and can potentially react, leading to undesired byproducts, especially under harsh conditions. Solution: The reaction to form the acyl chloride typically proceeds well. However, during the subsequent reaction with a nucleophile, the pyridine nitrogen can be protonated by the HCl generated, which deactivates the ring towards other side reactions. If issues persist, consider protecting group strategies, although this adds complexity.

Decision Tree for Troubleshooting Low Product Yield

G Start Low Product Yield Check_SM Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes TLC/LC-MS Analysis SM_No No Check_SM->SM_No TLC/LC-MS Analysis Degradation Product or Intermediate Degradation SM_Yes->Degradation Potential Cause Side_Rxn Formation of Byproducts SM_Yes->Side_Rxn Potential Cause Workup_Loss Product Loss During Work-up SM_Yes->Workup_Loss Potential Cause Inactive_Acid Insufficient Carboxylic Acid Activation SM_No->Inactive_Acid Potential Cause Poor_Nuc Poor Nucleophile Reactivity SM_No->Poor_Nuc Potential Cause Sol_Inactive_Acid Increase activating agent stoichiometry. Use a more potent activating agent (e.g., Acyl Chloride vs. EDC). Increase reaction temperature/time. Inactive_Acid->Sol_Inactive_Acid Solution Sol_Poor_Nuc Check pH; ensure amine is deprotonated. Use a stronger base to deprotonate alcohol/amine. For hindered nucleophiles, increase temperature. Poor_Nuc->Sol_Poor_Nuc Solution Sol_Degradation Run reaction at a lower temperature. Check pH stability of the product. Reduce reaction time. Degradation->Sol_Degradation Solution Sol_Side_Rxn Optimize stoichiometry to minimize side reactions. Add coupling additives (e.g., NHS) to prevent N-acylurea formation. Purify carefully to isolate the product. Side_Rxn->Sol_Side_Rxn Solution Sol_Workup_Loss Ensure product is not water-soluble if using aqueous washes. Check pH during extraction; ensure product is not ionized and partitioning into the aqueous layer. Workup_Loss->Sol_Workup_Loss Solution

Caption: Troubleshooting guide for addressing low product yield.

References

  • PubChem. Nicotinic Acid. [Link]
  • Sciencemadness Wiki. Niacin. [Link]
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • PMC. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
  • Organic Syntheses. nicotinic acid. [Link]
  • Syngene International Ltd.
  • Google Patents.
  • SciSpace.
  • Greyhound Chromatography.
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
  • PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.
  • Greyhound Chromatography.
  • PMC.
  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)
  • ResearchGate. Optimization of the derivatization reaction using an eight-point...[Link]
  • PubMed Central.
  • Google Patents.
  • Reddit.
  • MDPI.
  • ResearchGate.
  • ResearchGate. Why did my amide syntesis does not work?[Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of 2-Hydroxy-4,6-dimethylnicotinic acid: chromatographic peak tailing. As a polar, amphoteric molecule with metal-chelating properties, this analyte presents unique challenges that require a systematic and chemically-informed approach to resolve. This document is structured to help you diagnose the root cause of poor peak shape and implement effective, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with this compound. What are the likely chemical causes?

Peak tailing is most often the result of unintended secondary interactions between the analyte and the stationary phase or system components.[1] For this compound, there are three primary chemical mechanisms to consider:

  • Secondary Silanol Interactions: The pyridine nitrogen in your analyte is basic and can interact with acidic, ionized silanol groups (Si-O⁻) that reside on the surface of silica-based HPLC columns.[1][2][3] This secondary ionic interaction is a different retention mechanism from the primary reversed-phase mode, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[3]

  • Metal Chelation: The analyte's structure, featuring a hydroxyl group ortho to a carboxylic acid, is a classic bidentate chelating moiety. Trace metal impurities present in the mobile phase, column packing, or leached from stainless steel components of the HPLC system (frits, tubing) can bind strongly with the analyte.[4][5] This chelation creates a strong, secondary retention mechanism that is a very common cause of severe peak tailing for compounds with this structure.[4][6]

  • Suboptimal Mobile Phase pH: If the mobile phase pH is too close to one of the analyte's pKa values, the compound will exist as a mixture of ionized and non-ionized forms.[7] These forms have different polarities and retention times, which can lead to peak broadening and asymmetry.[7][8] For robust and reproducible chromatography, it is crucial to operate at a pH where the analyte is in a single, stable ionic state.[7][9]

A Peak Tailing Observed for This compound E Probable Causes A->E B Secondary Silanol Interaction (Analyte's basic nitrogen interacts with acidic column silanols) C Metal Chelation (Analyte binds to trace metals in HPLC system/column) D Suboptimal Mobile Phase pH (Analyte exists in multiple ionization states) E->B E->C E->D

Caption: Primary chemical causes of peak tailing for the analyte.

Q2: What are the key chemical properties of this compound that I need to consider?

Understanding the analyte's physicochemical properties is the foundation for effective method development and troubleshooting.

PropertyValue / ObservationImplication for HPLC Analysis
Molecular Structure Pyridine ring with hydroxyl, carboxylic acid, and methyl groups.The molecule is polar and amphoteric (contains both acidic and basic functional groups).
pKa Values (Estimated) pKa₁ (Carboxylic Acid) ≈ 2-4pKa₂ (Pyridine Nitrogen) ≈ 5-6pKa₃ (Hydroxyl Group) > 10The analyte's charge state is highly dependent on mobile phase pH. Operating at a pH far from these pKa values is critical for good peak shape.[7][10]
Metal Chelation The 2-hydroxy and 3-carboxy groups form a strong bidentate chelation site.Highly susceptible to interactions with metal ions (Fe³⁺, Al³⁺, etc.) in the flow path, a major cause of peak tailing.[11][12][13]
logP (Estimated) Low (likely < 1)The compound is hydrophilic, requiring a mobile phase with a high aqueous component for sufficient retention in reversed-phase mode.

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve the peak tailing issue.

cluster_feedback Start Start: Peak Tailing Observed Step1 Step 1: Verify System Integrity - Check for leaks/bad fittings. - Inspect for extra-column volume. Start->Step1 Step2 Step 2: Optimize Mobile Phase pH - Is pH buffered? - Is pH at least 1.5-2 units away from analyte pKa values? Step1->Step2 System OK Step2->Start pH Issue Found & Corrected Step3 Step 3: Test for Metal Chelation - Add a chelating agent (e.g., EDTA) to the mobile phase. Does peak shape improve? Step2->Step3 pH Optimized Step4 Step 4: Address Silanol Effects - Use a modern, high-purity, end-capped column. - Ensure mobile phase pH is low (<3). Step3->Step4 End Problem Resolved: Symmetrical Peak Step3->End Peak Shape Improves Step4->End Peak Shape Improves

Caption: A step-by-step workflow for troubleshooting peak tailing.

Troubleshooting in Detail: Questions & Answers

Mobile Phase & pH Optimization

Q: What is the recommended starting mobile phase pH for this analysis?

A: A low pH is highly recommended. Start with a mobile phase buffered to pH 2.5 - 3.0 .

  • Causality: At this pH, the pyridine nitrogen (pKa ≈ 5-6) is fully protonated (positively charged), which prevents it from engaging in secondary interactions with acidic silanol groups on the column.[1][14] Simultaneously, the carboxylic acid group (pKa ≈ 2-4) is mostly in its neutral, protonated form, ensuring a single, well-retained species in reversed-phase chromatography.[10][15] Operating at a pH between the pKa values is likely to cause peak distortion and should be avoided.[7]

Q: Which buffer should I use, and at what concentration?

A: Use a buffer that is effective in the pH 2.5-3.0 range.

  • Recommended Buffers: Formate (e.g., formic acid) or Phosphate buffers are excellent choices. Formate buffers are effective from pH 2.8 to 4.8, while phosphate can be used at lower pH values.[10]

  • Concentration: A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH and achieve good peak shape without being overly corrosive to the system.[14][15]

  • Protocol Integrity: Always pH-adjust the aqueous portion of the mobile phase before mixing it with the organic solvent to ensure an accurate and reproducible pH.[10]

Column & Hardware Issues

Q: My peak still tails even at low pH. How can I mitigate silanol interactions further?

A: If tailing persists at an optimal low pH, the issue likely lies with the column chemistry itself.

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have very low metal content and are extensively end-capped to block the majority of residual silanol groups.[3] This is the most effective way to prevent silanol interactions. If you are using an older column (Type A), it will have more active and acidic silanols, which strongly interact with basic analytes, causing tailing.[14]

  • Consider a Different Stationary Phase: If silanol interactions remain problematic, a column with a different base material, such as a polymer-based or hybrid silica-polymer column, can be used as they are more inert and stable over a wider pH range.[4][10]

Metal Chelation Effects

Q: How can I definitively confirm that metal chelation is causing my peak tailing?

A: The most direct way to diagnose metal chelation is to add a strong, competitive chelating agent to your mobile phase and observe the effect on peak shape.

  • Diagnostic Test: Prepare your mobile phase with a low concentration of Ethylenediaminetetraacetic acid (EDTA). An injection made with the EDTA-containing mobile phase that shows a dramatically improved peak shape and reduced tailing is a strong confirmation of metal chelation being the root cause.[6][16]

Q: What is the protocol for using EDTA in my mobile phase?

A: Adding a chelating agent is a powerful technique to "passivate" the system in-situ during the run.

Experimental Protocol: Mobile Phase Modification with EDTA

  • Prepare EDTA Stock Solution: Prepare a concentrated stock solution of EDTA (e.g., 10 mM) in high-purity water.

  • Spike the Mobile Phase: Add a small aliquot of the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of 10-50 µM (micromolar) . Caution: Ensure the concentration is micromolar, not millimolar, as higher concentrations can cause precipitation or interfere with MS detection.[16]

  • Equilibrate the System: Before injecting your sample, flush the entire HPLC system (pump, injector, tubing, and column) with at least 10-15 column volumes of the EDTA-containing mobile phase. This allows the EDTA to bind and remove loosely bound metal ions from the system's surfaces.[16]

  • Analyze Sample: Inject your sample and compare the resulting chromatogram to one obtained without EDTA. A significant improvement in the asymmetry factor confirms metal chelation was the problem.

For persistent issues, consider a one-time system passivation flush with a higher concentration of EDTA (without the column attached) to thoroughly clean the system components.[16]

References

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Control pH During Method Development for Better Chrom
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Purge metals from HPLC system using EDTA - How To.
  • Du, Y., Walsh, A., Ehrick, R., Xu, W., May, K., & Liu, H. (2014). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • The use of Mobile Phase pH as a Method Development Tool.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • buffered pH to avoid peak tailing.
  • Predieri, G., et al. (2005). Metal chelates of 2-hydroxy-4-methylthiobutanoic acid in animal feeding. Part 2: Further characterizations, in vitro and in vivo investigations. Journal of inorganic biochemistry, 99(3), 749–757. [Link]
  • Predieri, G., et al. (2003). Metal chelates of 2-hydroxy-4-methylthiobutanoic acid in animal feeding: preliminary investigations on stability and bioavailability. Journal of inorganic biochemistry, 95(2-3), 221–224. [Link]
  • Santos, M. A., et al. (2008). Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. Journal of inorganic biochemistry, 102(4), 856–868. [Link]

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Preventing degradation of 2-Hydroxy-4,6-dimethylnicotinic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4,6-dimethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Stability of this compound

This compound is a substituted pyridine derivative. Like many nicotinic acid analogs, its stability can be influenced by environmental factors such as temperature, light, humidity, and pH. The presence of a hydroxyl group and methyl groups on the pyridine ring can affect its electronic properties and, consequently, its susceptibility to various degradation pathways. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential routes of degradation based on the known chemistry of nicotinic acid and related heterocyclic compounds. These may include photodegradation, oxidative degradation, and decarboxylation, particularly under stressful conditions.[1][2]

This guide provides a framework for ensuring the long-term stability of your 2-Hydroxy-4,6-dimethylnicottic acid samples through proper storage, handling, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For routine short-to-medium-term storage, it is recommended to store solid this compound in a tightly sealed, opaque container in a cool, dry, and dark place. A standard laboratory refrigerator at 2-8°C is suitable. For long-term storage (months to years), consider storage at -20°C . It is crucial to minimize exposure to light and moisture.

Q2: I've noticed a change in the color of my solid sample. What could be the cause?

A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by exposure to light (photodegradation) or oxidation.[3] It is recommended to discard the discolored material and obtain a fresh sample. To prevent this, always store the compound in an amber or opaque vial, and consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q3: My compound is stored as a solution. What is the best solvent and storage condition?

The stability of this compound in solution is highly dependent on the solvent and pH. For short-term storage, dissolving the compound in a suitable organic solvent such as DMSO or ethanol may be acceptable if stored at -20°C or below in a tightly sealed, opaque container. However, for long-term storage, it is highly recommended to store the compound as a solid and prepare solutions fresh as needed. If aqueous buffers are used, be aware that the pH can significantly impact stability, potentially leading to hydrolysis or other pH-dependent degradation.

Q4: How can I check if my sample of this compound has degraded?

The most reliable way to assess the purity and detect degradation of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products. By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can identify and quantify any degradation products that have formed.

Q5: Are there any common excipients I should avoid when formulating with this compound?

While specific compatibility data for this compound is limited, as an acidic compound, it may be incompatible with strongly basic excipients. Additionally, excipients with high water content or those that are hygroscopic could promote hydrolytic degradation.[6][7] It is always best practice to perform compatibility studies with your chosen excipients under accelerated conditions (e.g., elevated temperature and humidity) to identify any potential interactions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) 1. Photodegradation2. Oxidation3. Moisture absorption1. Store in an amber or opaque container.2. Store under an inert atmosphere (e.g., nitrogen or argon).3. Store in a desiccator or with a desiccant. Ensure the container is tightly sealed.
Decreased potency or unexpected experimental results 1. Significant degradation of the compound.1. Verify the purity of the compound using a stability-indicating HPLC method.2. If degradation is confirmed, discard the old stock and obtain a fresh sample.3. Review and optimize storage and handling procedures.
Appearance of new peaks in HPLC analysis 1. Formation of degradation products.1. Perform a forced degradation study to tentatively identify the degradation pathway.2. Characterize the degradation products using techniques like LC-MS if necessary.3. Adjust storage conditions to mitigate the specific type of degradation observed (e.g., protect from light for photodegradation).
Poor solubility of an older sample compared to a new one 1. Formation of less soluble degradation products or polymers.1. Confirm degradation via HPLC.2. If possible, attempt to purify a small amount of the material, though it is generally recommended to use a fresh, high-purity sample.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a simple, isocratic reverse-phase HPLC method to assess the stability of this compound.

Objective: To separate the parent compound from potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working standard at approximately 0.1 mg/mL.

  • Initial Chromatographic Conditions:

    • Mobile Phase: A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid to control the pH and ensure good peak shape for the acidic analyte.[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Determine the UV absorbance maximum (λmax) of the compound by scanning a dilute solution. This is likely to be in the range of 260-280 nm.

    • Injection Volume: 10 µL

  • Method Optimization: Inject the working standard and observe the retention time and peak shape. Adjust the mobile phase composition (ratio of organic solvent to water) to achieve a retention time of approximately 3-10 minutes. The goal is to have a method that can separate the main peak from any earlier or later eluting impurities.

  • Forced Degradation Sample Analysis: Analyze samples from a forced degradation study (see Protocol 2) to challenge the method's ability to separate the parent peak from degradation products. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main compound peak.[5]

Protocol 2: Performing a Forced Degradation Study

This study will intentionally degrade the compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method validation.[8][9][10][11][12]

Objective: To identify the conditions under which this compound degrades and to generate samples for method development.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and methanol

  • Photostability chamber or a UV lamp

  • Oven

Methodology:

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) for each condition. A sample of the solid compound should also be used for thermal and photolytic stress.

  • Acid Hydrolysis: Mix the compound solution with 0.1 N HCl. Store at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the compound solution with 0.1 N NaOH. Store at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Store at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 105°C) for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample. Aim for 5-20% degradation of the active ingredient for meaningful results.[10]

Visualizing Degradation and Stability Workflows

Potential Degradation Pathways

G cluster_compound This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products API Intact Compound Heat Heat API->Heat Light Light (UV/Vis) API->Light Oxidation Oxidation (e.g., H₂O₂) API->Oxidation pH Acid/Base Hydrolysis API->pH Decarboxylated Decarboxylated Product Heat->Decarboxylated Decarboxylation Photoproducts Photodegradation Products Light->Photoproducts Photochemical Reaction Oxidized Oxidized Products Oxidation->Oxidized Oxidative Cleavage/Modification Hydrolyzed Hydrolysis Products pH->Hydrolyzed Hydrolysis

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Workflow for Stability Assessment

G Start Start: Stability Concern or New Batch DevelopMethod Develop/Validate Stability-Indicating HPLC Method (Protocol 1) Start->DevelopMethod ForcedDeg Perform Forced Degradation Study (Protocol 2) DevelopMethod->ForcedDeg AnalyzeSamples Analyze Stressed Samples by HPLC ForcedDeg->AnalyzeSamples CheckResolution Are Degradation Peaks Resolved? AnalyzeSamples->CheckResolution OptimizeMethod Optimize HPLC Method CheckResolution->OptimizeMethod No IdentifyPathways Identify Key Degradation Pathways CheckResolution->IdentifyPathways Yes OptimizeMethod->ForcedDeg Re-analyze DefineStorage Define Optimal Storage Conditions IdentifyPathways->DefineStorage ImplementQC Implement Routine QC Testing DefineStorage->ImplementQC End End: Stable Storage Protocol Established ImplementQC->End

Caption: Workflow for assessing the stability of this compound.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • Technical Guide Series - Forced Degrad
  • Hicks, K. A., et al. (2019).
  • Li, M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Alsante, K. M., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 50-64.
  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.).
  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical and Clinical Research, 11(4), 184-192.
  • Gowrisankar, D., & Rao, N. M. (2014). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Oriental Journal of Chemistry, 30(4), 1933-1940.
  • Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 15(4), 329-340.
  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 54(10), 2342-2344.
  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical and Clinical Research, 11(4), 184-192.
  • Lambropoulou, D. A., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Drug Excipient Compatibility Test Procedure. (n.d.). Scribd.
  • Gowrisankar, D., & Rao, N. M. (2014). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Oriental Journal of Chemistry, 30(4), 1933-1940.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Excipient Compatibility Testing. (n.d.). Alfa Chemistry.
  • Pitre, T. A., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 395-403.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Development and validation of stability indicating RP-HPLC method for the estimation of zolpidem tartrate. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube.
  • Decarboxyl
  • Ashenhurst, J. (2022, May 20).
  • Decarboxyl
  • Leah4sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid [Video]. YouTube.
  • Hydroxy ketone synthesis by oxid

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from bench-scale synthesis to larger-scale production. Here, we address common challenges and provide in-depth troubleshooting advice to ensure a robust, efficient, and scalable process.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound, a substituted pyridone, is commonly achieved through a modified Guareschi-Thorpe reaction. This multi-component reaction involves the condensation of ethyl acetoacetate, cyanoacetamide, and an ammonium source. The choice of reactants and conditions is critical for achieving high yields and purity, especially during scale-up.

Core Reaction Pathway

The synthesis proceeds through a series of key steps, including a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. Understanding this pathway is crucial for effective troubleshooting.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Knoevenagel Adduct Knoevenagel Adduct Ethyl Acetoacetate->Knoevenagel Adduct + Cyanoacetamide Cyanoacetamide Cyanoacetamide Ammonium Source Ammonium Source Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct + Ethyl Acetoacetate Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate + Ammonium Source (Intramolecular Cyclization) 2-Hydroxy-4,6-dimethyl-3-cyanopyridine 2-Hydroxy-4,6-dimethyl-3-cyanopyridine Cyclized Intermediate->2-Hydroxy-4,6-dimethyl-3-cyanopyridine Dehydration/Tautomerization This compound This compound 2-Hydroxy-4,6-dimethyl-3-cyanopyridine->this compound Hydrolysis

Caption: Generalized reaction pathway for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions that arise when scaling up the synthesis from laboratory to pilot or production scale.

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The reaction can be exothermic, particularly during the initial condensation and cyclization steps. On a larger scale, inefficient heat dissipation can lead to a runaway reaction. Ensure your reactor has adequate cooling capacity and temperature monitoring. The use of strong bases and acids for hydrolysis also requires appropriate personal protective equipment (PPE) and handling procedures.

Q2: How does the choice of base impact the reaction at a larger scale?

A2: While laboratory-scale syntheses might use strong bases like sodium ethoxide, weaker inorganic bases such as potassium carbonate are often preferred for scale-up due to their lower cost, easier handling, and reduced safety risks.[1] The choice of base can affect reaction kinetics and impurity profiles, so process optimization is necessary.

Q3: What are the key parameters to monitor during the reaction?

A3: At scale, close monitoring of temperature, pH, and reaction progress is critical. In-process controls (IPCs) such as HPLC or TLC should be used to track the consumption of starting materials and the formation of the product and key intermediates. This allows for timely intervention if the reaction deviates from the expected course.

Q4: How can I improve the isolation and purification of the final product on a larger scale?

A4: At a larger scale, filtration and drying become more challenging. Ensure you have appropriately sized filtration equipment (e.g., a Nutsche filter-dryer). The product can be purified by recrystallization. The choice of solvent for recrystallization is critical for achieving high purity and yield and should be optimized to minimize product loss in the mother liquor.

III. Troubleshooting Guide for Common Scale-Up Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during the scale-up of the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield Solutions cluster_incomplete_reaction Incomplete Reaction Solutions cluster_impure_product Impure Product Solutions Problem Problem Low Yield Low Yield Problem->Low Yield Incomplete Reaction Incomplete Reaction Problem->Incomplete Reaction Impure Product Impure Product Problem->Impure Product Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Check Reagent Stoichiometry Check Reagent Stoichiometry Low Yield->Check Reagent Stoichiometry Improve Mixing Improve Mixing Low Yield->Improve Mixing Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Check Catalyst Activity Check Catalyst Activity Incomplete Reaction->Check Catalyst Activity Optimize Recrystallization Optimize Recrystallization Impure Product->Optimize Recrystallization Control Temperature Profile Control Temperature Profile Impure Product->Control Temperature Profile Purify Starting Materials Purify Starting Materials Impure Product->Purify Starting Materials

Caption: A workflow for troubleshooting common issues in the synthesis scale-up.

Problem Potential Cause Recommended Solution
Low Yield Suboptimal Reaction Temperature: Inefficient heat transfer in a large reactor can lead to localized hot or cold spots, affecting reaction kinetics and promoting side reactions.Implement a reactor with efficient heating and cooling jackets. Use a calibrated temperature probe to monitor the internal reaction temperature accurately.
Poor Mixing: Inadequate agitation can result in a heterogeneous reaction mixture, leading to incomplete reactions and localized excesses of reagents.Use an appropriately designed agitator (e.g., pitched-blade turbine) and optimize the agitation speed to ensure thorough mixing without causing excessive shear.
Incorrect Stoichiometry: Inaccurate charging of reagents on a large scale can significantly impact the yield.Use calibrated scales and flow meters for accurate reagent addition. Consider adding reactive reagents subsurface to improve dispersion.
Incomplete Reaction Insufficient Reaction Time: The reaction may require a longer time to reach completion at a larger scale due to mass transfer limitations.Monitor the reaction progress using in-process controls (e.g., HPLC) and continue the reaction until the starting materials are consumed to the desired level.
Catalyst Deactivation: The base or catalyst used may lose its activity over time, especially at elevated temperatures.Ensure the quality and stability of the catalyst. Consider adding the catalyst in portions if deactivation is observed.
Product Purity Issues Formation of Byproducts: Side reactions, such as self-condensation of ethyl acetoacetate, can become more significant at a larger scale due to longer reaction times or temperature excursions.Optimize the order of reagent addition and maintain strict temperature control. Consider using a milder base to minimize side reactions.[2]
Inefficient Crystallization: Rapid or uncontrolled cooling during crystallization can lead to the trapping of impurities within the product crystals.Implement a controlled cooling profile during crystallization. Use an appropriate anti-solvent if necessary to improve crystal purity.
Contaminated Starting Materials: Impurities in the starting materials will be carried through the synthesis and can be difficult to remove from the final product.Ensure the purity of all starting materials through appropriate analytical testing before use.

IV. Detailed Experimental Protocols

The following protocols provide a starting point for the scaled-up synthesis of this compound. These should be adapted and optimized for your specific equipment and safety procedures.

Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethyl-3-cyanopyridine
  • Reactor Setup: Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with ethanol.

  • Reagent Addition: To the ethanol, add ethyl acetoacetate and cyanoacetamide in the desired molar ratio. Begin agitation to ensure a homogeneous mixture.

  • Base Addition: Slowly add a solution or slurry of the chosen base (e.g., potassium carbonate) to the reaction mixture while maintaining the temperature below 30 °C to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the isolated solid under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 2: Hydrolysis to this compound
  • Reactor Setup: Charge a reactor suitable for corrosive materials with a concentrated solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Addition of Intermediate: Slowly add the 2-Hydroxy-4,6-dimethyl-3-cyanopyridine intermediate to the acid or base solution. This step is often exothermic, so control the addition rate to maintain the desired temperature.

  • Hydrolysis Reaction: Heat the reaction mixture to the optimized temperature (typically 80-100 °C) and hold for several hours until the hydrolysis is complete, as confirmed by IPC analysis.

  • Neutralization and Precipitation: Cool the reaction mixture and carefully neutralize it with a base (if starting with acid) or an acid (if starting with base) to the isoelectric point of the product (typically pH 3-4). The product will precipitate out of the solution.

  • Isolation and Washing: Filter the precipitated solid and wash thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

  • Drying: Dry the final product under vacuum at 60-70 °C to a constant weight.

V. Data Presentation

Parameter Laboratory Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Ethyl Acetoacetate 20 g2 kgEnsure accurate measurement and controlled addition.
Cyanoacetamide 13 g1.3 kgEnsure it is fully dissolved before the reaction starts.
Base (K2CO3) 21 g2.1 kgAdd slowly to control the initial exotherm.
Solvent (Ethanol) 200 mL20 LEnsure adequate volume for good mixing and heat transfer.
Reaction Time 4 hours6-8 hoursExpect longer reaction times due to mass transfer effects.
Typical Yield 85%75-80%Yield may slightly decrease on scale-up; optimization is key.
Purity (Crude) >95%>90%Impurity profile may change; requires careful monitoring.

VI. References

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society.

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of crude 2-Hydroxy-4,6-dimethylnicotinic acid.

Welcome to the technical support resource for this compound (CAS: 38076-81-2). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile heterocyclic building block. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you overcome common challenges and achieve high purity for your downstream applications.

The unique structure of this compound, featuring a pyridine ring with both a hydroxyl (in its tautomeric pyridone form) and a carboxylic acid group, presents specific purification hurdles.[1] These functional groups can lead to issues with solubility, strong interactions with stationary phases, and co-crystallization with impurities. This guide provides a systematic approach to troubleshooting these problems.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and offering robust solutions.

Q1: My final product has a persistent off-white, yellow, or brownish tint. How can I obtain a pure white solid?

A1: This is a frequent issue arising from highly colored impurities, which can include residual starting materials from oxidation reactions or minor polymeric byproducts formed under harsh synthetic conditions.

  • Causality: The chromophores in these impurities are often highly conjugated systems that absorb visible light. Even trace amounts can impart significant color to the bulk material.

  • Solution 1: Activated Carbon (Charcoal) Treatment during Recrystallization: This is the most effective first step for color removal. Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color.

    Protocol: Decolorization with Activated Carbon

    • Dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or an ethanol/water mixture).

    • Once fully dissolved, allow the solution to cool slightly to prevent flash boiling in the next step.

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution.

    • Swirl the flask and gently heat for 5-10 minutes to ensure maximum adsorption of impurities.

    • Perform a hot filtration using a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Solution 2: Flash Column Chromatography: If charcoal treatment is insufficient, chromatography is necessary. A polar stationary phase like silica gel is effective, but requires a modified mobile phase to achieve good separation. See the detailed chromatography protocol in the FAQ section.

Q2: My compound "oils out" during recrystallization instead of forming crystals. How do I resolve this?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is common when the melting point of the impure solid is lower than the boiling point of the solvent.

  • Causality: The presence of impurities depresses the melting point of your compound. When the solution cools, it reaches a temperature where your compound is no longer soluble, but this temperature is still above the depressed melting point, causing it to separate as a liquid.

  • Solution: The key is to ensure that the solution is no longer supersaturated when it cools to the melting point of the impure compound.

    • Add More Solvent: Re-heat the solution containing the oil until it is homogeneous again.

    • Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

    • Cool Slowly: Allow the flask to cool very slowly. Insulate the flask to encourage the solution to remain at a high temperature for longer, giving the molecules time to arrange into a crystal lattice.

    • Scratch/Seed: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent line or add a single, pure seed crystal to initiate nucleation.

Q3: I'm experiencing very low recovery after recrystallization. What are the likely causes?

A3: Low recovery is a classic problem in recrystallization, often stemming from procedural missteps.[2][3]

  • Causality & Solutions:

    • Excess Solvent: The most common cause. If too much solvent is used, a significant amount of the product will remain dissolved even after cooling.

      • Fix: Gently boil off a portion of the solvent to re-concentrate the solution and then allow it to cool again.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove charcoal), product is lost in the filter paper.

      • Fix: Use a heated funnel or pre-heat your filtration apparatus with hot solvent. Ensure the filtration is performed rapidly.

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

      • Fix: Consult the solubility table below. A good solvent should dissolve the compound when hot but have poor solubility when cold.[2] Consider using a solvent pair, such as ethanol-water, where the compound is soluble in one (ethanol) and insoluble in the other (water).

    • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause rapid precipitation of a fine, impure powder rather than the slow growth of pure crystals.[3]

      • Fix: Always allow the solution to cool slowly to room temperature first before moving it to an ice bath to maximize the yield of pure crystals.[3]

Q4: My compound streaks badly during TLC analysis and column chromatography on silica gel. Why?

A4: Streaking is a common issue for acidic and polar heterocyclic compounds on standard silica gel.[4]

  • Causality: The acidic nature of this compound (due to the carboxylic acid group) and the presence of the basic pyridine nitrogen lead to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes tailing and poor separation.

  • Solution: Mobile Phase Modification: The solution is to suppress these interactions by modifying the mobile phase.

    • Add an Acidic Modifier: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent (e.g., dichloromethane/methanol/acetic acid 90:10:1). The added acid protonates the pyridine nitrogen and suppresses the deprotonation of the carboxylic acid, minimizing its interaction with the silica surface and resulting in sharper, more symmetrical peaks.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds, or reversed-phase (C18) chromatography can be employed for polar molecules.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification strategy for this compound?

A1: For crude material from synthesis, a multi-step approach is most robust. An initial workup using acid-base extraction is highly effective at removing non-acidic impurities. This is followed by recrystallization, which provides a highly pure final product.

purification_workflow crude Crude Product (in Organic Solvent like EtOAc) wash Wash with NaHCO3 (aq) (Acid-Base Extraction) crude->wash separate Separate Layers wash->separate aq_layer Aqueous Layer (Contains Sodium Salt of Product) separate->aq_layer Product org_layer Organic Layer (Contains Neutral/Basic Impurities) separate->org_layer Impurities acidify Acidify Aqueous Layer (e.g., with HCl to pH ~3-4) aq_layer->acidify precipitate Precipitated Product acidify->precipitate filter Filter & Dry precipitate->filter recrystallize Recrystallize (e.g., from Ethanol/Water) filter->recrystallize pure_product Pure White Product recrystallize->pure_product acid_base_extraction start Start: Crude Product in Organic Solvent (EtOAc) Contains: - Product (Acidic) - Neutral Impurities - Basic Impurities step1 Step 1: Add Weak Base (aq. NaHCO3) & Shake Product (R-COOH) reacts with NaHCO3 to form water-soluble salt (R-COO⁻Na⁺). Neutral and basic impurities remain in the organic layer. start:f1->step1:f0 separation Step 2: Separate Layers Aqueous Layer Organic Layer step1:f1->separation:f0 aqueous_path Aqueous Layer Contains: - Sodium 2-hydroxy-4,6-dimethylnicotinate (Product Salt) separation:f1->aqueous_path:f0 organic_path Organic Layer Contains: - Neutral Impurities - Basic Impurities (Discard) separation:f2->organic_path:f0 step3 Step 3: Acidify Aqueous Layer Add strong acid (e.g., HCl) to protonate the carboxylate salt (R-COO⁻Na⁺ → R-COOH). aqueous_path:f1->step3:f0 end_product Result The neutral product (R-COOH) precipitates out of the aqueous solution and can be collected by filtration. step3:f1->end_product:f0

Caption: Principle of acid-base extraction for purifying the target compound.

Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the neutralization.

  • Allow the layers to separate. The deprotonated product (sodium salt) will be in the upper aqueous layer, while neutral or basic impurities will remain in the organic layer.

  • Drain the lower organic layer and set it aside.

  • Collect the aqueous layer. To confirm all product has been extracted, you can wash the organic layer again with fresh NaHCO₃ solution and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. The product will precipitate as a solid as the solution becomes acidic (target pH ≈ 3-4).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q4: What analytical methods are best for assessing final purity?

A4: A combination of techniques is recommended for a comprehensive purity assessment. [5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. [5] * Typical Conditions:

    • Column: C18 reversed-phase column.
    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (0.1% trifluoroacetic acid or formic acid).
    • Detection: UV at ~250 nm. [6]* Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and column fractions. [7] * Typical Conditions:
    • Stationary Phase: Silica gel 60 F₂₅₄.
    • Mobile Phase: Dichloromethane:Methanol (9:1) with 0.5% acetic acid.
    • Visualization: UV light (254 nm).
  • ¹H NMR Spectroscopy: Confirms the structure of the compound and can detect impurities if they are present at >1-2%.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Significant depression or a broad range suggests the presence of impurities.

Q5: What are the proper storage conditions for this compound?

A5: Like many heterocyclic carboxylic acids, this compound is generally stable under normal conditions. [8]However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. This minimizes potential degradation from moisture or light. [9]

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_dWgmJcTcAdn6VLtG-TcLunnIGw38EhEWlaL6Ta_Kc_26uOoE2IpytIqQI3_0bqVW8QIJrUFckMAr2C8ujeN66yGebWAAa2kewlMcwUj6H_-o4nFgiX5kQA0spe67ClqCpGE_qPy83Qzv3d6xHs7dA1iv0m_LsIxU507MnJ275SrV4WPU2lo41yChQwk6Pa9jfTpJijZyIf8nM8nu-6o=]
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Technical Support Center: Chromatographic Resolution of Nicotinic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the chromatographic resolution of nicotinic acid (also known as niacin or Vitamin B3) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these compounds. Here, we will move beyond generic advice to provide in-depth, scientifically grounded solutions to common separation challenges. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Resolution Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to resolve them.

Issue 1: My nicotinic acid peak is tailing severely in Reversed-Phase HPLC. What's causing this and how do I fix it?

Answer:

Peak tailing for acidic compounds like nicotinic acid in reversed-phase high-performance liquid chromatography (RP-HPLC) is a classic problem, often rooted in secondary interactions with the stationary phase. Nicotinic acid, a pyridinecarboxylic acid, has a pKa of approximately 4.75. At mobile phase pH values around or above this pKa, the carboxylic acid group is deprotonated, making the molecule anionic.

The primary cause of tailing in this scenario is the interaction of the analyte with exposed, ionized silanol groups (Si-O⁻) on the silica-based stationary phase. These residual silanols are acidic (pKa ~3.5-4.5) and can engage in strong ionic interactions with basic analytes or, in this case, create repulsive forces that can interfere with ideal chromatographic partitioning, leading to tailing.

Root Cause Analysis & Solution Workflow

Here is a systematic approach to diagnose and resolve peak tailing for nicotinic acid:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to mitigate this issue is to suppress the ionization of both the analyte and the stationary phase silanols.[1][2][3]

    • Mechanism: By lowering the mobile phase pH to at least 1.5-2 units below the pKa of nicotinic acid (i.e., pH ≤ 3.25), you ensure the carboxylic acid group is fully protonated (-COOH). This neutralizes the analyte, making it more hydrophobic and better retained by the C18 phase. Simultaneously, a low pH suppresses the ionization of residual silanols, minimizing unwanted secondary interactions.[2][3]

    • Protocol:

      • Prepare your aqueous mobile phase component (e.g., water).

      • Add a suitable buffer. Phosphate buffers are excellent for this pH range due to their pKa around 2.1.[4] A concentration of 10-25 mM is typically sufficient.

      • Adjust the pH of the aqueous portion only to a target of 2.5 - 3.0 using an acid like phosphoric acid before mixing with the organic modifier (e.g., acetonitrile or methanol).[3]

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Use of End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible free silanols. If you are using an older column (Type A silica), switching to a modern, base-deactivated column (Type B silica) with robust end-capping can significantly improve peak shape.

  • Check for Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[5][6]

    • Test: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, column overload is a contributing factor.

Troubleshooting Flow Diagram

G start Peak Tailing Observed for Nicotinic Acid ph_check Is Mobile Phase pH < 3.5? start->ph_check adjust_ph Adjust pH to 2.5-3.0 using a buffer (e.g., Phosphate) ph_check->adjust_ph No overload_check Inject Diluted Sample ph_check->overload_check Yes adjust_ph->overload_check overload_confirm Does peak shape improve? overload_check->overload_confirm reduce_conc Reduce Sample Concentration overload_confirm->reduce_conc Yes column_check Consider Column Age/ Type (End-capping) overload_confirm->column_check No resolved Problem Resolved reduce_conc->resolved replace_column Switch to a modern, end-capped C18 column column_check->replace_column replace_column->resolved

Caption: Systematic workflow for troubleshooting nicotinic acid peak tailing.

Issue 2: My nicotinic acid derivatives are highly polar and show poor retention on a C18 column. How can I improve their retention and resolution?

Answer:

This is a common challenge, especially with metabolites like nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NAMN), which are significantly more hydrophilic than nicotinic acid itself.[7] When compounds are too polar for traditional reversed-phase chromatography, they elute at or near the void volume, resulting in no retention and zero resolution.

The solution is to switch to a chromatographic mode that is specifically designed for polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) .

Understanding HILIC for Polar Analytes

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically >70% acetonitrile).[8][9] A water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, leading to retention. The elution order is typically from least polar to most polar, the opposite of reversed-phase.[10]

HILIC Method Development Strategy
  • Column Selection:

    • Amide Phases (e.g., TSKgel Amide-80): Often a good starting point, providing excellent retention for a wide range of polar compounds, including water-soluble vitamins.[10]

    • Bare Silica: Can also be effective, but may exhibit stronger secondary ion-exchange interactions.[8][9]

    • Mixed-Mode Columns: Some columns are designed with both HILIC and ion-exchange characteristics, which can be very powerful for separating charged polar molecules.[11][12]

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile is the most common and effective solvent for HILIC.

    • Aqueous Component & Buffer: A buffer is crucial for good peak shape and reproducible retention times.[8] Ammonium formate or ammonium acetate (10-20 mM) are excellent choices as they are volatile and MS-friendly.

    • pH Control: The pH of the aqueous buffer is a critical parameter for optimizing selectivity, as it controls the ionization state of the analytes.[9]

    • Starting Conditions: A good starting point is a mobile phase of 90:10 (v/v) Acetonitrile: 10 mM Ammonium Formate (pH adjusted in the aqueous portion).

Experimental Protocol: HILIC Screening
  • Column: Amide-phase HILIC column (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start at 95% B.

    • Linear gradient to 70% B over 10 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV (e.g., 260 nm) or Mass Spectrometry.

This screening gradient will help establish the retention window for your polar derivatives. The gradient can then be optimized (shallowed or steepened) to improve the resolution of critical pairs.

ParameterReversed-Phase (C18)HILIC (Amide)Rationale for HILIC
Stationary Phase Non-polar (hydrophobic)Polar (hydrophilic)Polar phase retains polar analytes.
Mobile Phase High AqueousHigh Organic (>70%)High organic content drives partitioning into the aqueous layer on the stationary phase.
Elution Order Polar to Non-polarNon-polar to PolarRetention is based on hydrophilicity.
Typical Analytes Non-polar to moderately polarHighly polar, ionizableNicotinic acid metabolites are highly polar.[7]

Frequently Asked Questions (FAQs)

Q1: Can I analyze nicotinic acid and its derivatives by Gas Chromatography (GC)?

A1: Yes, but it typically requires a derivatization step. Nicotinic acid itself is a non-volatile organic acid with a high melting point, making it unsuitable for direct GC analysis.[13] Derivatization is a chemical reaction used to convert the analyte into a more volatile and thermally stable form.[14]

For nicotinic acid, a common derivatization technique is silylation , which replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group.[15] This process increases volatility and improves chromatographic peak shape.[14] Some modern GC-MS methods have been developed for direct analysis without derivatization, but these require careful optimization of injection parameters to avoid thermal degradation.[16][17]

Q2: How do I choose between acetonitrile and methanol as the organic modifier in RP-HPLC?

A2: Both acetonitrile (ACN) and methanol (MeOH) are common reversed-phase solvents, but they offer different selectivities.[18]

  • Elution Strength: Acetonitrile is a stronger eluting solvent than methanol. A 10% increase in ACN will decrease retention more significantly than a 10% increase in MeOH.

  • Selectivity: The choice can significantly alter the elution order of your derivatives. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and engages in dipole-dipole interactions.[18] If you have co-eluting peaks, switching from an ACN/water mobile phase to a MeOH/water mobile phase (adjusting the percentage to achieve similar retention for the main peak) is a powerful tool to change selectivity and achieve resolution.

  • Pressure: Acetonitrile typically generates lower backpressure than methanol, which can be an advantage, especially in UHPLC systems.

Q3: My method requires separating chiral nicotinic acid derivatives. What is the best approach?

A3: For chiral separations, you must use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for a wide range of compounds, including nicotine enantiomers and their derivatives.[19][20]

Method development involves screening different chiral columns and mobile phase systems. Normal-phase (e.g., hexane/ethanol) or polar organic modes are common for these columns. The addition of acidic or basic additives to the mobile phase is often necessary to improve peak shape and selectivity for ionizable compounds.[20]

Q4: What is the impact of buffer concentration on my separation?

A4: Buffer concentration is crucial for two main reasons:

  • Maintaining pH: The primary role of a buffer is to resist changes in pH. A stable pH is essential for reproducible retention times of ionizable compounds like nicotinic acid.[2][4] If the buffer concentration is too low, the sample itself can alter the local pH at the head of the column, leading to peak distortion.[6]

  • Peak Shape: For some analytes, particularly bases interacting with silanols, a higher buffer concentration can help mask the active sites on the stationary phase, leading to improved peak symmetry.

A good starting concentration is 10-25 mM. If peak shape is still poor for basic derivatives, and you've already optimized pH, consider increasing the buffer concentration to 50 mM to see if it improves symmetry.

References

  • GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. CNKI.
  • Pelzer, M., Northcott, S., & Hanson, G. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography.
  • Gürtler, H., & Sommer, A. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A.
  • Otsuka, M., et al. (2013). [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan.
  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. ResearchGate.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.
  • Pszczolowska, A., & Soczewinski, E. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta poloniae pharmaceutica.
  • What You Need to Know About HILIC. LCGC International.
  • Troubleshooting HPLC- Tailing Peaks. Restek.
  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Lund University Publications.
  • Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. ResearchGate.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • HPLC Troubleshooting Guide. Unknown Source.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate.
  • Chiric, G., et al. (2022). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Molecules.
  • Exploring the Role of pH in HPLC Separation. Moravek.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Phenomenex.
  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Semantic Scholar.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
  • Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.
  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
  • Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. MethodsX.
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.
  • Al-Ghamdi, A. F., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Separations.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube.

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Minimizing by-product formation in the synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid. Our focus is on minimizing by-product formation and optimizing reaction outcomes through a mechanistic understanding of the chemical processes involved.

Introduction to the Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process. The first step is a Guareschi-Thorpe condensation of acetylacetone with cyanoacetamide to yield the intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile. This is followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid. This guide will address potential issues in both of these critical steps.

acetylacetone Acetylacetone intermediate 2-Hydroxy-4,6-dimethylnicotinonitrile acetylacetone->intermediate Condensation cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate final_product This compound intermediate->final_product Hydrolysis

Caption: Overall synthesis pathway for this compound.

Part 1: Troubleshooting the Condensation Reaction

The initial condensation is critical for the overall yield and purity of the final product. Below are common issues and their resolutions.

FAQ 1: Low Yield of 2-Hydroxy-4,6-dimethylnicotinonitrile

Question: I am experiencing a low yield of the nicotinonitrile intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in the Guareschi-Thorpe condensation are typically due to incomplete reaction, suboptimal catalyst concentration, or side reactions of the starting materials.

Causality and Mitigation Strategies:

  • Incomplete Reaction: The condensation may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Suboptimal Catalyst Concentration: This reaction is base-catalyzed, often using piperidine or an amino acid like glycine or arginine.[1] The catalyst concentration is critical; too little will result in a slow and incomplete reaction, while too much can promote side reactions. An optimal catalyst loading should be determined empirically, starting with catalytic amounts.

  • Side Reactions: Acetylacetone can undergo self-condensation under strongly basic conditions. To minimize this, ensure the base is added gradually to the reaction mixture. Cyanoacetamide can also participate in undesired side reactions.[2]

Optimized Protocol for Condensation:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyanoacetamide (1 molar equivalent) and acetylacetone (1 molar equivalent) in ethanol.

  • Add a catalytic amount of piperidine or an amino acid catalyst (e.g., 0.1 molar equivalents of arginine).[1]

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

FAQ 2: Formation of a Yellow, Impure Nicotinonitrile Product

Question: My isolated 2-hydroxy-4,6-dimethylnicotinonitrile is a yellow, impure solid. What are these impurities and how can I prevent them?

Answer:

The yellow coloration often indicates the presence of by-products from side reactions. The primary culprits are typically Michael addition by-products or products of Knoevenagel condensation between acetylacetone and cyanoacetamide without subsequent cyclization.

cluster_main Main Reaction cluster_side Side Reactions acetylacetone Acetylacetone nicotinonitrile 2-Hydroxy-4,6-dimethylnicotinonitrile acetylacetone->nicotinonitrile Condensation knoevenagel Knoevenagel Adduct (Acyclic Intermediate) acetylacetone->knoevenagel Incomplete Cyclization cyanoacetamide Cyanoacetamide cyanoacetamide->nicotinonitrile cyanoacetamide->knoevenagel michael Michael Adduct nicotinonitrile->michael Further reaction with Cyanoacetamide

Caption: Formation of the desired product and potential side products during condensation.

Mechanisms of By-product Formation and Prevention:

  • Incomplete Cyclization: The reaction proceeds through a Knoevenagel condensation followed by an intramolecular Michael addition.[3] If the cyclization is incomplete, acyclic intermediates can contaminate the product.

    • Prevention: Ensure adequate reaction time and temperature to drive the reaction to completion. The choice of a suitable basic catalyst is also crucial for facilitating the cyclization step.[4]

  • Michael Addition By-products: The formed nicotinonitrile can potentially react with another molecule of deprotonated cyanoacetamide in a Michael addition, leading to more complex structures.

    • Prevention: Using a stoichiometric amount of cyanoacetamide relative to acetylacetone can minimize the presence of excess nucleophile available for side reactions. A molar ratio of 3:1 of cyanoacetamide to acetylacetone has been shown to optimize the yield of the desired product in some cases.[1]

Purification Protocol:

If impurities are present, recrystallization is an effective purification method. A suitable solvent system is typically a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Part 2: Troubleshooting the Hydrolysis Reaction

The hydrolysis of the nitrile intermediate to the final carboxylic acid product can also present challenges, primarily incomplete conversion and the formation of the amide by-product.

FAQ 3: Incomplete Hydrolysis of the Nitrile

Question: I am observing a significant amount of unreacted 2-hydroxy-4,6-dimethylnicotinonitrile in my final product. How can I drive the hydrolysis to completion?

Answer:

Incomplete hydrolysis is a common issue and can be addressed by adjusting the reaction conditions to favor the complete conversion of the nitrile to the carboxylic acid.

Causality and Mitigation Strategies:

  • Insufficiently Strong Hydrolytic Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[5] If the reaction is not going to completion, the conditions may not be harsh enough.

    • Acidic Hydrolysis: Increase the concentration of the acid (e.g., sulfuric acid or hydrochloric acid) or increase the reaction temperature and time. A patent suggests that catalytic acid hydrolysis can be achieved by refluxing an aqueous solution of the nitrile with a lower aliphatic acid like acetic acid at temperatures between 150°C and 330°C.[6]

    • Basic Hydrolysis: Increase the concentration of the base (e.g., sodium hydroxide or potassium hydroxide) or prolong the reflux time.

  • Poor Solubility: The nicotinonitrile intermediate may have limited solubility in the aqueous reaction medium, limiting its contact with the acid or base.

    • Co-solvents: The addition of a co-solvent such as ethanol can improve the solubility of the starting material and facilitate a more homogeneous reaction.

FAQ 4: Formation of 2-Hydroxy-4,6-dimethylnicotinamide as a By-product

Question: My final product is contaminated with the corresponding amide. How is this formed and how can I minimize it?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] If the reaction is stopped prematurely or the conditions are not sufficiently forcing, the amide can be isolated as a significant by-product.

nitrile 2-Hydroxy-4,6-dimethyl- nicotinonitrile amide 2-Hydroxy-4,6-dimethyl- nicotinamide nitrile->amide Partial Hydrolysis acid 2-Hydroxy-4,6-dimethyl- nicotinic acid amide->acid Complete Hydrolysis

Caption: Stepwise hydrolysis of the nitrile to the carboxylic acid via the amide intermediate.

Minimizing Amide Formation:

  • Prolonged Reaction Time and Increased Temperature: To ensure the complete conversion of the amide to the carboxylic acid, it is essential to use sufficiently harsh conditions. This typically involves extending the reflux time and ensuring the temperature is high enough to drive the second hydrolysis step. Monitoring the reaction by TLC can help determine the point at which the amide intermediate is fully consumed.

  • Choice of Hydrolysis Conditions: While basic hydrolysis can sometimes be stopped at the amide stage under mild conditions, acidic hydrolysis is generally more effective for complete conversion to the carboxylic acid.[5]

Purification to Remove Amide:

If the final product is contaminated with the amide, purification can be achieved by taking advantage of the acidic nature of the desired product.

  • Dissolve the crude product in an aqueous sodium hydroxide solution. The this compound will form the soluble sodium salt, while the less acidic amide will remain largely insoluble.

  • Filter the solution to remove the insoluble amide.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the pure this compound.

  • Collect the purified product by filtration, wash with cold water, and dry.

FAQ 5: Potential for Decarboxylation of the Final Product

Question: Is there a risk of my this compound decarboxylating under the reaction or workup conditions?

Answer:

Decarboxylation (the loss of CO₂) is a potential side reaction for some carboxylic acids, particularly upon heating.[7] For simple aromatic carboxylic acids, this typically requires high temperatures. The presence of the hydroxyl group at the 2-position of the pyridine ring can influence the electronic properties and potentially affect the stability of the carboxyl group.

Risk Assessment and Prevention:

  • Thermal Stability: While possible, significant decarboxylation of this compound is unlikely under typical hydrolysis conditions (e.g., refluxing in aqueous acid or base). However, prolonged heating at very high temperatures (>200-250°C) should be avoided, especially during purification steps like distillation of solvents under vacuum at high pot temperatures.

  • Acid-Catalyzed Decarboxylation: Strong acidic conditions combined with high temperatures can sometimes promote decarboxylation.[8] If you are using very harsh acidic hydrolysis conditions and observing lower than expected yields or the formation of 2,4-dimethyl-6-hydroxypyridine, consider using more moderate conditions for a longer duration.

Monitoring for Decarboxylation:

The primary decarboxylation by-product would be 2,4-dimethyl-6-hydroxypyridine. This can be monitored by techniques such as GC-MS or LC-MS to assess the purity of the final product.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes. Note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Condensation Reaction Parameters

ParameterConditionExpected OutcomeTroubleshooting Focus
Reactants Acetylacetone, Cyanoacetamide-Ensure high purity of starting materials.
Molar Ratio 1:1 to 1:3 (Acetylacetone:Cyanoacetamide)Higher cyanoacetamide ratio may improve yield.[1]Stoichiometry control to minimize side reactions.
Catalyst Piperidine, Glycine, ArginineArginine can give yields up to 90%.[1]Catalyst loading and choice are critical for rate and selectivity.
Solvent EthanolGood solubility for reactants and product precipitation upon cooling.Ensure anhydrous conditions if side reactions with water are a concern.
Temperature RefluxDrives the reaction to completion.Monitor for potential decomposition at higher temperatures.
Yield 60-90%Varies with catalyst and reaction time.Optimize reaction time and catalyst concentration.

Table 2: Hydrolysis Reaction Parameters

ParameterAcidic HydrolysisBasic HydrolysisTroubleshooting Focus
Reagent H₂SO₄ or HClNaOH or KOHEnsure sufficient molar excess of the hydrolyzing agent.
Solvent Water, Water/EthanolWater, Water/EthanolCo-solvent can improve solubility.
Temperature RefluxRefluxHigher temperatures favor complete hydrolysis.
Reaction Time 4-12 hours6-24 hoursMonitor for the disappearance of the amide intermediate.
Yield >90%>90%Incomplete reaction leads to lower yield and amide impurity.
Work-up Neutralization and precipitationAcidification and precipitationCareful pH adjustment is crucial for product isolation.

References

  • Guareschi-Thorpe Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
  • Process for hydrolysis of nitriles. (1975).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2015). RSC Advances, 5(104), 85603-85609. [Link]
  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Orgánica. [Link]
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2023). Mediterranean Journal of Medical Research, 6(3), 1-8. [Link]
  • Nicotinonitrile. (n.d.). In Wikipedia. [Link]
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B, 121(21), 5416–5425. [Link]
  • Hydration of 3-cyanopyridine to nicotinamide over MnO₂ catalyst. (2015).
  • Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. (2023).
  • Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. (2013).
  • Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. (2001). Journal of the Serbian Chemical Society, 66(10), 669-687. [Link]
  • Nicotinamide from nicotinonitrile by catalytic hydration. (1948). Journal of the American Chemical Society, 70(11), 3945. [Link]
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
  • Knoevenagel condens
  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]
  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (2012).
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). Turkish Journal of Chemistry, 32(3), 257-303. [Link]
  • Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin. (2003).
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2001). Molecules, 6(12), 978-984. [Link]
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2021, October 29). The Organic Chemistry Tutor. [Link]
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008).
  • Synthesis of cyanoacetamide derivatives 2a-e. (n.d.).
  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (2012).
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (1986).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. (2017).
  • 2-Hydroxynicotinic acid. (n.d.). PubChem. [Link]
  • 2-Hydroxynicotinic acid (HMDB0059710). (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules, 27(3), 765. [Link]
  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (2013). Asian Journal of Chemistry, 25(1), 45-48. [Link]
  • Cyanoacetamide derivatives and preparation methods thereof. (2004).
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Neliti. [Link]
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008).
  • Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. (2014, February 16). Khan Academy. [Link]
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). ScienceScholar. [Link]
  • Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine. (2008).

Sources

Navigating Reproducibility Challenges with 2-Hydroxy-4,6-dimethylnicotinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble from the Senior Application Scientist:

Dear Valued Researcher,

Welcome to our dedicated technical support center for navigating the experimental complexities associated with 2-Hydroxy-4,6-dimethylnicotinic acid . This guide is designed to address the significant challenges regarding poor reproducibility in biological assays involving this compound. Our aim is to provide you with a comprehensive resource, grounded in scientific principles, to troubleshoot common issues and enhance the reliability of your experimental outcomes.

Extensive investigation into the public domain and scientific literature has revealed a notable scarcity of specific data on the biological applications and assay performance of this compound. While information on related nicotinic acid derivatives is more readily available, direct experimental protocols, stability data in biological matrices, and established mechanisms of action for this particular molecule are not well-documented.

This technical support center, therefore, adopts a first-principles approach. We will address the likely challenges you may encounter based on the chemical properties inferred from its structure and the known behaviors of similar compounds. The troubleshooting guides and FAQs provided below are built upon established best practices for assay development and execution, tailored to the anticipated characteristics of this compound. Our guidance is structured to empower you to systematically identify and resolve sources of variability in your experiments.

We are committed to fostering scientific rigor and are continuously working to expand our knowledge base. We encourage you to share your experiences and data, where possible, to contribute to the collective understanding of this compound's behavior in biological systems.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions you might have before starting or while troubleshooting your experiments with this compound.

Q1: I am observing significant well-to-well variability in my cell-based assay. What are the likely initial causes related to the compound?

A1: High variability often stems from issues with compound solubility and stability. This compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your culture media, you will not have a consistent final concentration across your wells. Additionally, the compound might be unstable in the physiological conditions of your cell culture incubator (e.g., temperature, pH, presence of reactive oxygen species), leading to degradation over the course of the experiment.

Q2: How can I improve the solubility of this compound in my assay buffer?

A2: We recommend preparing a high-concentration stock solution in an organic solvent such as DMSO. When preparing your working solutions, ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. When diluting the stock, add it to your aqueous buffer with vigorous vortexing to facilitate dissolution and prevent precipitation. If solubility issues persist, consider a serial dilution approach in your final assay buffer rather than a single large dilution.

Q3: My dose-response curve is not behaving as expected; it is either flat or shows inconsistent results between experiments. What should I investigate?

A3: An inconsistent dose-response curve can be due to several factors. Firstly, verify the purity and integrity of your compound stock. Degradation during storage can alter its effective concentration. Secondly, assess the stability of the compound in your assay medium over the incubation period. A time-course experiment can reveal if the compound is degrading. Finally, consider the possibility of off-target effects or a complex mechanism of action that does not follow a simple dose-response relationship under your specific assay conditions.

Q4: Could interactions with media components be affecting my results?

A4: Yes, components in complex biological media can interact with your compound. For instance, proteins in serum can bind to the compound, reducing its free concentration and thus its apparent potency. Phenol red, a common pH indicator in media, has also been known to interfere with certain assays. If you suspect media interactions, consider using a simpler, serum-free buffer system for your assay if your cells can tolerate it for the duration of the experiment.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve common reproducibility issues.

Guide 1: Addressing Compound Solubility and Stability

Poor solubility and stability are primary culprits for assay irreproducibility. This guide provides a systematic workflow to assess and mitigate these issues.

Caption: Workflow for troubleshooting compound solubility and stability.

Protocol 1.1: Preparation of a Soluble Working Solution

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your chosen assay buffer. The concentration of this intermediate should be such that the final DMSO concentration in your assay does not exceed 0.5%.

  • Final Dilution: Add the intermediate dilution to the final assay volume with immediate and thorough mixing.

  • Visual Confirmation: Before adding to cells or initiating the assay, visually inspect the final working solution for any signs of precipitation. A quick check under a microscope can reveal microprecipitates.

Protocol 1.2: Assessment of Compound Stability in Assay Media

  • Sample Preparation: Prepare a solution of this compound in your final assay medium at the highest concentration you plan to test.

  • Incubation: Incubate this solution under your exact experimental conditions (e.g., 37°C, 5% CO2) in a sterile container.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Analysis: Analyze the concentration and integrity of the compound in each aliquot using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Data Interpretation: A decrease in the parent compound's peak area over time indicates instability.

Guide 2: Mitigating Assay-Specific Variability

Even with a stable and soluble compound, the design of the biological assay itself can be a source of variability.

Caption: Logical flow for optimizing biological assay parameters.

  • Cell Health and Density: Ensure that the cells used in your assay are healthy, in a logarithmic growth phase, and seeded at an optimal density. Over-confluent or stressed cells can respond differently to treatment.

  • Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control should elicit a known response, confirming that the assay is working as expected. A negative control (vehicle-only) is crucial for determining the baseline response.

  • Plate Layout: Be mindful of "edge effects" in multi-well plates, where wells on the periphery can behave differently due to variations in temperature and evaporation. It is good practice to avoid using the outer wells for experimental samples and instead fill them with buffer or media. Randomizing the placement of your samples on the plate can also help to minimize systematic errors.

  • Reagent Quality and Consistency: Use high-quality reagents and maintain consistency in their preparation and storage. Lot-to-lot variability in reagents, especially serum, can be a significant source of irreproducibility.

Part 3: Data Interpretation and Advanced Troubleshooting

Table 1: Summary of Potential Issues and Recommended Actions

Observed Issue Potential Cause(s) Recommended First Action(s) Advanced Troubleshooting
High well-to-well variabilityCompound precipitation; Inconsistent pipetting; Uneven cell seedingVisually inspect for precipitates; Review pipetting technique; Optimize cell seeding protocolUse automated liquid handling; Perform cell viability/counting for each well
Inconsistent dose-responseCompound degradation; Off-target effects; Complex mechanism of actionAssess compound stability over the assay duration; Test in a different cell line or with a different readoutUse orthogonal assays to confirm the biological effect; Investigate potential off-target liabilities
No observable effectCompound inactivity; Poor cell penetration; Rapid metabolism by cellsVerify compound identity and purity; Increase compound concentration; Reduce incubation timeUse a cell line with known sensitivity to related compounds; Measure intracellular compound concentration
"U-shaped" dose-responseCytotoxicity at high concentrations; Activation of compensatory pathwaysPerform a cytotoxicity assay in parallel; Shorten the assay durationInvestigate the expression of genes related to the target pathway at different concentrations

Concluding Remarks

Dealing with poor reproducibility in biological assays is a common challenge in research. When working with a novel or under-characterized compound like this compound, a systematic and meticulous approach to troubleshooting is paramount. By carefully considering the fundamental aspects of compound handling, assay design, and data interpretation outlined in this guide, you can significantly enhance the reliability and reproducibility of your findings.

References

As of the last update, there are no specific, peer-reviewed publications detailing the biological use and associated assay reproducibility of this compound. The following references provide general best practices for biological assays.

  • General Best Practices for Cell-Based Assays: Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Transl
  • Addressing Compound Solubility in Drug Discovery: Title: Strategies to Address the Challenge of Poor Compound Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
  • Understanding and Mitigating Edge Effects in Multi-Well Plates: Title: A systematic analysis of the edge effect in cell-based assays Source: Scientific Reports URL: [Link]

Technical Support Center: Optimizing Derivatization for Volatile Analysis of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the analysis of nicotinic acid (Niacin, Vitamin B3) and related compounds using gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods. Nicotinic acid, due to its polar carboxyl group and high melting point, presents a significant challenge for direct GC analysis. Its high polarity leads to strong interactions with active sites in the GC system, resulting in poor peak shape and low sensitivity[1][2].

Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable compound, making it suitable for GC analysis[3][4]. This process replaces the active hydrogen on the carboxylic acid group with a non-polar functional group, typically through silylation or esterification[5][6]. This guide provides detailed troubleshooting advice, frequently asked questions, and a validated protocol to help you overcome common hurdles in your derivatization workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the derivatization and subsequent GC analysis of nicotinic acid.

Problem 1: Poor or No Derivatization Detected

You inject your derivatized sample, but you see a very small product peak, a large nicotinic acid peak, or no peaks at all.

Probable Cause Underlying Science Recommended Solution
Presence of Moisture Silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are highly sensitive to water. Any moisture in the sample or solvent will preferentially react with the reagent, consuming it before it can react with the nicotinic acid[7].Action: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is aqueous, it must be completely dried down (e.g., by lyophilization or under a stream of nitrogen) before adding the derivatization reagent[8]. Store reagents under an inert atmosphere and use a dry syringe for transfer.
Insufficient Reagent Concentration The derivatization reaction is stoichiometric. An insufficient amount of reagent will lead to an incomplete reaction, leaving unreacted nicotinic acid.Action: Use a significant molar excess of the derivatization reagent. A general guideline is at least a 2:1 molar ratio of reagent to active hydrogens[7]. For complex matrices, a higher excess may be necessary.
Suboptimal Reaction Conditions (Time & Temperature) Derivatization is a kinetic process. Carboxylic acids can be slower to derivatize than alcohols or phenols[7]. The reaction may not have proceeded to completion if the time is too short or the temperature is too low.Action: Increase the reaction time and/or temperature. For BSTFA, a common starting point is heating at 60-75°C for 30-60 minutes[3][9]. Optimize these parameters for your specific sample. An optimization experiment (e.g., testing 60°C, 70°C, and 80°C for 30, 60, and 90 minutes) can identify the ideal conditions.
Incorrect Solvent/Catalyst The choice of solvent can influence the reaction. Pyridine is often used as it acts as both a solvent and a catalyst, scavenging the acidic byproducts of some reactions[10]. For silylation, aprotic solvents are required[11].Action: If not already using it, consider pyridine as the reaction solvent. For silylation with reagents like BSTFA, a catalyst such as TMCS (Trimethylchlorosilane) can be added (e.g., BSTFA + 1% TMCS) to increase reactivity, especially for hindered groups[7][11].
Problem 2: Chromatogram Shows Tailing Peaks

The peak for your derivatized nicotinic acid is asymmetrical, with a pronounced "tail" extending from the back of the peak.

Probable Cause Underlying Science Recommended Solution
Incomplete Derivatization Any remaining underivatized nicotinic acid will interact strongly with the GC system, causing significant tailing. Even a small amount can degrade peak shape.Action: Re-optimize the derivatization reaction as described in Problem 1 . Ensure the reaction goes to completion.
Active Sites in the GC System Free silanol groups (-Si-OH) on the surfaces of the injector liner, column, or connections can form hydrogen bonds with the analyte, even after derivatization, causing tailing[1].Action: Use a deactivated or silylated injector liner. Ensure the column is properly installed with clean, square cuts to avoid exposing active sites. Perform system maintenance and consider "priming" the system by injecting a high-concentration derivatized standard to passivate active sites before running samples.
Column Degradation or Mismatch The stationary phase of the column can degrade over time, creating active sites. Using a highly polar column for a non-polar derivative can also sometimes contribute to peak shape issues.Action: Use a column appropriate for the derivatized analyte, typically a low- to mid-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)[12][13]. If the column is old or has been exposed to oxygen at high temperatures, replace it.
Problem 3: Presence of "Ghost Peaks" in Blank Runs

You inject a solvent blank after a sample run and see a peak corresponding to your derivatized analyte.

Probable Cause Underlying Science Recommended Solution
Injector Carryover High-boiling point analytes or sample matrix components can remain in the injector port and be slowly released in subsequent injections.Action: Increase the injector temperature to ensure complete volatilization of the analyte. Clean or replace the injector liner and septum regularly. Use a split injection if sensitivity allows, as the higher flow rate helps to flush the injector.
Syringe Contamination Residue from a previous injection can remain in the syringe and be injected with the blank.Action: Implement a rigorous syringe cleaning protocol. Include multiple washes with different solvents (e.g., wash with the injection solvent, then a stronger solvent like acetone or methanol, followed by the injection solvent again) between runs.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for GC analysis of nicotinic acid? Nicotinic acid is a polar, non-volatile compound with a high melting point (236.6 °C) and a tendency to sublime[14]. Its carboxylic acid group forms strong hydrogen bonds, causing it to interact with the GC column and leading to poor chromatographic performance, such as severe peak tailing[1][2]. Derivatization converts the polar -COOH group into a non-polar, more volatile ester or silyl ester, which allows the compound to be analyzed effectively by GC[3][4].

Q2: Can nicotinic acid be analyzed by GC without derivatization? While challenging, some methods have been developed for the direct analysis of nicotinic acid by GC-MS[12][15][16]. These methods require a highly inert system and careful optimization of injection and column conditions to minimize analyte interaction and degradation[1][17]. However, for robust and routine analysis, especially in complex matrices, derivatization is the recommended approach to ensure good peak shape, sensitivity, and reproducibility.

Q3: What are the main types of derivatization for nicotinic acid? The two most common methods are:

  • Silylation: This replaces the acidic proton with a trimethylsilyl (TMS) group. Common reagents include BSTFA, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), and a combination of HMDS (Hexamethyldisilazane) and TMCS[13][18]. Silylation is highly effective and produces stable derivatives[11].

  • Esterification (Alkylation): This converts the carboxylic acid into an ester, typically a methyl or ethyl ester. Reagents include alcohols (e.g., methanol, ethanol) with an acid catalyst like BF3, HCl, or sulfuric acid[5][9][19]. This method is also robust but can involve more hazardous reagents and require removal of the acid catalyst[20].

Q4: Which silylating reagent is best: BSTFA, MSTFA, or something else? Both BSTFA and MSTFA are excellent choices for derivatizing carboxylic acids[7].

  • BSTFA is a powerful silylating agent that is widely used and effective.

  • MSTFA is considered even more volatile, and its byproduct, N-methyltrifluoroacetamide, is also highly volatile, which can lead to cleaner chromatograms with fewer interfering peaks from the reagent itself[8][11]. For most applications, either reagent will work well. The choice may depend on availability, cost, or specific matrix interferences.

Q5: My derivatized samples are not stable. What can I do? Silyl derivatives can be susceptible to hydrolysis. After derivatization, samples should be tightly capped and analyzed as soon as possible. If storage is necessary, keep them in a desiccator or at low temperatures (-20°C) to minimize exposure to atmospheric moisture[7]. Avoid using protic solvents (like water or methanol) in the final sample, as they will degrade the derivatives[11].

Visualizing the Workflow & Reaction

A clear understanding of the experimental sequence and the underlying chemistry is critical for success.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Containing Nicotinic Acid Dry Complete Drying (Lyophilization / N2 Stream) Sample->Dry AddReagent Add Anhydrous Solvent & Silylating Reagent (e.g., BSTFA) Dry->AddReagent React Heat & Mix (e.g., 70°C for 45 min) AddReagent->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: Workflow for silylation-based GC-MS analysis of nicotinic acid.

Caption: Silylation of nicotinic acid with BSTFA to form a volatile derivative.

Detailed Experimental Protocol: Silylation with BSTFA

This protocol provides a robust starting point for the derivatization of nicotinic acid in dried samples.

Materials:

  • Sample containing nicotinic acid, completely dry.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% TMCS catalyst.

  • Anhydrous Pyridine or Acetonitrile.

  • Autosampler vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • Gas chromatograph with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Ensure the sample is completely free of water. If starting from a solution, evaporate the solvent to dryness under a gentle stream of nitrogen or by lyophilization. Place the dried residue (e.g., 10-100 µg) into a 2 mL autosampler vial.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the vial to dissolve the residue.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial. The vial should now contain a 1:1 mixture of solvent and derivatizing reagent.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes .

  • Cooling: After heating, remove the vial and allow it to cool to room temperature. Do not open the vial.

  • GC-MS Analysis:

    • Transfer the vial to the GC autosampler.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Suggested GC Conditions:

      • Injector: 250°C, Splitless or Split (e.g., 20:1)

      • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Oven Program: Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

      • MS Transfer Line: 280°C

      • Ion Source: 230°C

      • Scan Range: m/z 50-500

Self-Validation and Quality Control:

  • Blank: Prepare a reagent blank (solvent + BSTFA, no sample) and run it to identify any background peaks from the reagents or system.

  • Positive Control: Derivatize a known standard of nicotinic acid to confirm the reaction is working and to determine the retention time and mass spectrum of the TMS-nicotinate derivative.

  • Replicate Injections: Inject a derivatized sample multiple times to check for reproducibility of peak area and retention time.

References

  • Almalki, M. A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
  • Aprilia, N. S., et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
  • Zhuang, F., et al. (2010). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science.
  • Almalki, M. A., et al. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate.
  • Li, Y., et al. (2014). Microwave-assisted silylation followed by gas chromatography/mass spectrometry for simultaneous quantification of nicotine and its four metabolites in urine. Analytical Methods.
  • Koek, M. M., et al. (2011). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • Almalki, M. A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
  • Chemistry For Everyone. (2024). What Is Derivatization In Gas Chromatography? YouTube.
  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. University of Calgary.
  • Asian Journal of Chemistry. (n.d.). Gas Chromatographic Determination of Isonicotinic Acid.
  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI.
  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. Academia.edu.
  • Lin, H-M., & Wang, H-H. (1999). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. Journal of Food and Drug Analysis.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database.
  • Beman, F. L., & Taggart, A. D. (1957). Non-catalytic preparation of nicotinic acid esters. U.S. Patent No. 2,816,112. Washington, DC: U.S. Patent and Trademark Office.
  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.

Sources

Technical Support Center: Stabilizing 2-Hydroxy-4,6-dimethylnicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4,6-dimethylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and formulations.

The information herein is synthesized from established principles of small molecule stability and data from structurally related nicotinic acid derivatives. While direct stability data for this compound is not extensively published, the principles and troubleshooting strategies outlined below provide a robust framework for optimizing its stability in your specific application.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over a short period. What are the likely causes?

A significant decrease in the concentration of this compound in solution can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for molecules with similar functional groups include hydrolysis, oxidation, and photodegradation.[1][2] The stability of a drug in solution is influenced by various environmental factors such as temperature, pH, light, and the presence of oxygen.[3][4] For instance, many drugs exhibit optimal stability within a pH range of 4 to 8.[4]

To troubleshoot this issue, a systematic evaluation of your solution's storage and handling conditions is recommended. Begin by assessing the pH of your solution, as both acidic and alkaline conditions can catalyze degradation.[3] Additionally, consider the impact of temperature and light exposure, as elevated temperatures can accelerate reaction rates, and UV light can induce photolytic cleavage.[2][5]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its structure and the behavior of related nicotinic acid derivatives. A likely degradation pathway is decarboxylation, particularly under thermal or photolytic stress, given the presence of the carboxylic acid group on the pyridine ring. Another possibility is oxidation of the pyridine ring or the methyl groups.

For a related compound, methylnicotinate, the major degradation product in aqueous solution is nicotinic acid, formed through hydrolysis of the ester group.[6][7] Although this compound does not have an ester group, the general susceptibility of nicotinic acid derivatives to hydrolysis at the carboxylic acid position under certain pH conditions should be considered.[1]

Q3: How can I proactively prevent the degradation of my this compound stock solutions?

Proactive stabilization involves controlling the key factors that influence chemical stability. Here are some preventative measures:

  • pH Control: Prepare your solutions in a buffered system to maintain a stable pH. The optimal pH should be determined experimentally, but starting in the neutral to slightly acidic range (pH 4-7) is a good practice for many small molecules.[3][4]

  • Temperature Management: Store your stock solutions at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions.[2] Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect the compound from light-induced degradation.[5]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.[2]

  • Solvent Selection: While aqueous solutions are common, for long-term storage, consider using anhydrous organic solvents if the compound's solubility and your experimental design permit.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem 1: Rapid Loss of Potency or Concentration

Symptoms:

  • Inconsistent results in bioassays.

  • Decreasing peak area in HPLC analysis over time.

  • Visible changes in the solution's color or clarity.

Systematic Troubleshooting Workflow:

start Start: Inconsistent Results check_prep Review Solution Preparation Protocol start->check_prep stress_test Perform Forced Degradation Study check_prep->stress_test Protocol Consistent ph_eval Evaluate pH Effects stress_test->ph_eval temp_eval Evaluate Temperature Effects stress_test->temp_eval light_eval Evaluate Light Exposure stress_test->light_eval analyze_deg Analyze Degradants (HPLC, LC-MS) ph_eval->analyze_deg temp_eval->analyze_deg light_eval->analyze_deg optimize_storage Optimize Storage Conditions analyze_deg->optimize_storage end End: Stable Solution Achieved optimize_storage->end

Troubleshooting Workflow for Potency Loss.

Step-by-Step Guide:

  • Review Solution Preparation: Double-check all calculations, weighing procedures, and solvent volumes. Ensure the compound was fully dissolved.

  • Perform a Forced Degradation Study: This is a critical step to identify the primary degradation triggers. A detailed protocol is provided in the "Experimental Protocols" section.

  • Analyze Degradation Products: Use analytical techniques like HPLC or LC-MS to separate and identify any degradation products formed during the forced degradation study.[8][9][10] This will provide insights into the degradation pathway.

  • Optimize Storage Conditions: Based on the results of your forced degradation study, adjust your storage conditions. For example, if the compound is sensitive to low pH, use a buffer with a higher pH.

Problem 2: Solution Discoloration or Precipitation

Symptoms:

  • The initially clear solution becomes colored (e.g., yellow or brown).

  • Formation of a precipitate over time.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Oxidation The pyridine ring or methyl groups may be susceptible to oxidation, leading to colored byproducts.Prepare solutions with deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant like ascorbic acid, though its effect should be validated as it can sometimes accelerate degradation.[11]
pH-dependent Solubility The solubility of this compound is likely pH-dependent due to the carboxylic acid and hydroxyl groups. A shift in pH could cause the compound to precipitate.[12]Ensure your solution is well-buffered. Determine the pKa of the compound to understand its ionization state at different pH values and choose a buffer system that maintains a pH where the compound is most soluble.
Photodegradation Exposure to light, especially UV, can lead to the formation of colored degradation products.Always store solutions in light-protecting containers (amber vials) and minimize exposure to ambient light during handling.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help you identify the conditions under which this compound is unstable.

Materials:

  • This compound

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column[8][13]

  • pH meter

  • Incubator or water bath

  • UV lamp

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place 1 mL of the stock solution in an incubator at 60°C.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Incubation: Incubate all samples (except the control) for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Analysis:

    • At each time point, take an aliquot from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.[14]

Data Interpretation:

Compare the chromatograms of the stressed samples to the control. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation under that specific condition.

Protocol 2: pH-Stability Profile

This protocol will help you determine the optimal pH for storing your solution.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • HPLC system

Procedure:

  • Prepare Solutions: Prepare solutions of this compound at a fixed concentration in each of the different pH buffers.

  • Initial Analysis: Immediately after preparation, analyze an aliquot of each solution by HPLC to get a baseline (T=0) concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., room temperature or 40°C) and protect them from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), analyze an aliquot from each pH solution by HPLC.

  • Data Analysis: For each pH, plot the percentage of this compound remaining versus time. The pH at which the concentration remains highest over time is the optimal pH for stability.

Visualizing Degradation and Workflow

compound This compound hydrolysis Hydrolysis compound->hydrolysis (H⁺ or OH⁻) oxidation Oxidation compound->oxidation (O₂, H₂O₂) photodegradation Photodegradation compound->photodegradation (UV/Vis Light) deg1 Degradation Product 1 hydrolysis->deg1 deg2 Degradation Product 2 oxidation->deg2 deg3 Degradation Product 3 photodegradation->deg3

Potential Degradation Pathways.

References

  • [Author], [Year]. Proposed degradation pathways of the drug under different hydrolytic conditions. [Journal Name], Volume, [Pages]. [Link to source if available]
  • MehulJain143. (n.d.). Factors affecting stability of drugs. SlideShare.
  • SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.
  • Lang, D., et al. (2008).
  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Lang, D., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Clinical Pharmacology, 8, 5.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • Al-kamarany, M. (2017). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Jimenez-Cervantes, C., et al. (2005). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Journal of Biological Chemistry, 280(21), 20546-20555.
  • DergiPark. (n.d.). Analytical Chemistry.
  • Henderson, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Jacobson, E. L., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography.
  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
  • Shaw, N. M., et al. (2003). The degradation of nicotinic acid by Achromobacter xylosoxidans. Advances in Applied Microbiology, 53, 1-28.
  • Hicks, K. A., et al. (2019).
  • Huynh-Ba, K. (Ed.). (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. In Handbook of Stability Testing in Pharmaceutical Development (pp. 1-15). Springer.
  • Wang, Z., et al. (2022). Dual Antimelanogenic Effect of Nicotinamide-Stabilized Phloretin Nanocrystals in Larval Zebrafish. Pharmaceutics, 14(9), 1813.
  • [Author], [Year].
  • [Author], [Year]. Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms.
  • Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

Sources

Technical Support Center: Crystallization of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Hydroxy-4,6-dimethylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for obtaining high-quality crystals of this compound. The information herein is synthesized from established principles of crystallization and data from structurally related hydroxynicotinic acids.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical development.[1] Efficient and reproducible crystallization is a critical step for its purification, characterization, and formulation. However, like many substituted nicotinic acids, its crystallization can be influenced by a variety of factors, leading to challenges in achieving the desired crystal form, size, and purity. This guide provides a structured approach to troubleshoot common issues and optimize your crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

Based on studies of related hydroxynicotinic acids, the most critical factor is pH .[2][3][4] The molecule possesses both an acidic carboxylic acid group and a basic pyridine ring, making its solubility highly dependent on the pH of the solution. Minor changes in pH can significantly alter the dominant ionic species in solution, which in turn dictates the intermolecular interactions and the resulting crystal packing.[2][3] Other important factors include solvent selection, supersaturation rate, temperature, and the presence of impurities.

Q2: What is the expected solubility behavior of this compound?

Q3: Is polymorphism a concern for this compound?

Yes, polymorphism should be considered a potential challenge. Studies on similar molecules, such as 4-hydroxynicotinic acid and 2-(phenylamino)nicotinic acid, have revealed the existence of multiple polymorphic forms.[5][6] Polymorphs are different crystal structures of the same compound, which can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. It is crucial to identify and control the desired polymorphic form during development.

Troubleshooting Guide

This section provides a question-and-answer-based approach to address specific problems you may encounter during the crystallization of this compound.

Problem 1: No Crystals are Forming

Q: I have prepared a supersaturated solution, but no crystals have appeared after a significant amount of time. What should I do?

A: This issue, known as a metastable zone, can be addressed by several strategies:

  • Induce Nucleation:

    • Seeding: Introduce a small crystal of the desired compound to act as a template for growth. If seeds are unavailable, you can try scratching the inside of the crystallization vessel with a glass rod to create micro-scratches that can promote heterogeneous nucleation.

    • Increase Supersaturation: This can be achieved by slowly evaporating the solvent or by a controlled cooling of the solution. Be cautious, as rapid changes can lead to the formation of small, poorly-formed crystals or an amorphous precipitate.

  • Solvent System Evaluation:

    • The chosen solvent may be too good, keeping the compound fully solvated. Consider using an anti-solvent addition method. An anti-solvent is a solvent in which the compound is poorly soluble. Add the anti-solvent dropwise to your solution until turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate and allow for slow recrystallization.

  • Check for Impurities: Certain impurities can inhibit nucleation. Consider an additional purification step for your starting material.

Problem 2: Oiling Out or Amorphous Precipitation

Q: Instead of crystals, my solution has formed an oil or a fine, non-crystalline powder. What is causing this?

A: Oiling out or amorphous precipitation typically occurs when the level of supersaturation is too high, leading to rapid phase separation that bypasses the ordered process of crystal lattice formation.

  • Reduce Supersaturation Rate:

    • Slow down the cooling rate.

    • If using an anti-solvent, add it more slowly and with vigorous stirring.

    • Start with a less concentrated solution.

  • Optimize Solvent Choice:

    • A solvent with a slightly lower solvating power might be beneficial.

    • Consider a solvent mixture to fine-tune the solubility.

  • pH Adjustment:

    • As pH is a critical factor for hydroxynicotinic acids, ensure the pH of your solution is controlled and optimized.[2][3][4] An unoptimized pH can lead to the formation of less stable, amorphous forms.

Problem 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)

Q: I am getting crystals, but they are very small, needle-shaped, or clumped together. How can I improve their quality?

A: Crystal morphology is influenced by the interplay of thermodynamics and kinetics during crystal growth.

  • Control the Rate of Supersaturation: A slower rate of supersaturation generally leads to larger and more well-defined crystals.

    • Employ a slower cooling profile.

    • Use a vapor diffusion setup where the anti-solvent slowly diffuses into the solution.

  • Solvent Effects: The solvent can influence which crystal faces grow faster. Experiment with different solvents or solvent mixtures to modify the crystal habit.

  • Agitation: Gentle agitation can sometimes prevent agglomeration and lead to the formation of single, well-formed crystals. However, excessive agitation can increase secondary nucleation, resulting in smaller crystals.

  • pH Optimization: As with other issues, fine-tuning the pH can have a significant impact on crystal morphology.[2]

Experimental Protocols

Protocol 1: pH-Controlled Aqueous Crystallization

This protocol is based on the significant influence of pH on the crystallization of hydroxynicotinic acids.[2][3][4]

  • Dissolution: Dissolve the this compound in an aqueous solution at a pH where it is highly soluble (either acidic, e.g., pH < 2, or basic, e.g., pH > 8). Gentle heating can be used to aid dissolution.

  • Filtration: Filter the solution while warm through a pre-warmed funnel to remove any insoluble impurities.

  • pH Adjustment: Slowly add a counter-ion solution (e.g., dilute HCl if starting from a basic solution, or dilute NaOH if starting from an acidic solution) with constant, gentle stirring until you approach the isoelectric point (pI). The pI will need to be determined experimentally, but you can start by targeting a pH range of 3-6.

  • Crystallization: As the pH approaches the pI, the solubility will decrease, and the solution will become supersaturated. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the this compound in a suitable solvent in which it is readily soluble (e.g., methanol, ethanol, or DMF).

  • Filtration: Filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., water, hexane, or ethyl acetate) to the solution with stirring until the solution becomes slightly turbid.

  • Re-dissolution and Crystallization: Add a few drops of the primary solvent to redissolve the precipitate. Seal the vessel and allow it to stand undisturbed. Crystals should form as the solvent system slowly reaches equilibrium.

  • Isolation and Drying: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Data Presentation

Table 1: General Influence of Key Parameters on Crystallization Outcome

ParameterEffect on Crystal SizeEffect on Crystal PurityTroubleshooting Focus
pH Highly influential; can lead to different morphologies and sizes.Can affect co-crystallization of different ionic species.Fine-tune to the isoelectric point for minimal solubility.
Cooling Rate Slower cooling generally yields larger crystals.Slower cooling can improve purity by allowing for more selective incorporation into the crystal lattice.Optimize the cooling profile for a balance between yield and quality.
Solvent Can significantly alter crystal habit (shape).The right solvent can exclude impurities more effectively.Screen a variety of solvents with different polarities.
Supersaturation Lower supersaturation favors larger crystals.High supersaturation can trap impurities.Control the rate of supersaturation generation (slow cooling, slow anti-solvent addition).

Visualization

Workflow for Troubleshooting Crystallization

The following diagram illustrates a logical workflow for addressing common crystallization challenges.

TroubleshootingWorkflow start Start: Supersaturated Solution no_crystals Problem: No Crystals Forming start->no_crystals No Nucleation oiling_out Problem: Oiling Out / Amorphous Precipitate start->oiling_out Rapid Phase Separation poor_quality Problem: Poor Crystal Quality start->poor_quality Poor Growth Control successful_crystallization Successful Crystallization start->successful_crystallization Success induce_nucleation Induce Nucleation (Seeding, Scratching) no_crystals->induce_nucleation increase_supersaturation Increase Supersaturation (Evaporation, Cooling) no_crystals->increase_supersaturation evaluate_solvent Evaluate Solvent System (Anti-solvent) no_crystals->evaluate_solvent reduce_supersaturation Reduce Supersaturation Rate (Slower Cooling/Addition) oiling_out->reduce_supersaturation optimize_solvent Optimize Solvent Choice oiling_out->optimize_solvent control_ph Control pH oiling_out->control_ph control_rate Control Supersaturation Rate poor_quality->control_rate modify_habit Modify Habit (Solvent, Additives) poor_quality->modify_habit control_agitation Control Agitation poor_quality->control_agitation induce_nucleation->successful_crystallization increase_supersaturation->successful_crystallization evaluate_solvent->successful_crystallization reduce_supersaturation->successful_crystallization optimize_solvent->successful_crystallization control_ph->successful_crystallization control_rate->successful_crystallization modify_habit->successful_crystallization control_agitation->successful_crystallization

Caption: A flowchart for troubleshooting common crystallization issues.

Logical Relationship of Key Crystallization Parameters

This diagram illustrates the interconnectedness of key parameters in a crystallization process.

CrystallizationParameters cluster_factors Controllable Factors supersaturation Supersaturation Rate Level nucleation Nucleation Rate Type (Primary/Secondary) supersaturation:rate->nucleation:rate supersaturation:level->nucleation:type growth Crystal Growth Rate Habit nucleation->growth crystal_properties Final Crystal Properties Size Distribution Polymorphic Form Purity growth->crystal_properties temperature Temperature temperature->supersaturation solvent Solvent System solvent->supersaturation solvent->growth:habit ph pH ph->supersaturation impurities Impurities impurities->nucleation impurities->growth

Caption: Interplay of factors influencing the crystallization outcome.

References

  • M. R. S. J. T. M. L. F. C. M. F. A. C. B. M. D. M. C. V. F. R. A. A. D. A. D. C. A. M. R. A. F. A. S. M. D. S. A. M. D. L. C. A. C. M. D. S. S. A. F. M. A. A. A. C. A. C. A. M. D. S. M. A. F. C. A. M. A. M. D. S. S. A. M. L. F. C. M. F. A. C. B. M. D. M. C. V. F. R. A. A. D. A. D. C. A. M. R. A. F. A. S. M. D. S. A. M. D. L. C. A. C. M. D. S. S. A. F. M. A. A. A. C. A. C. A. M. D. S. M. A. F. C. A. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]
  • ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Chen, J., & Lu, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(11), 4006-4014. [Link]
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid.
  • Zhang, Y., Chen, J., & Lu, T. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2835-2842. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Nicotinic Acid Derivatives: A Focus on 2-Hydroxy-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of various nicotinic acid derivatives, with a specific focus on postulating the potential efficacy of 2-Hydroxy-4,6-dimethylnicotinic acid. While direct experimental data for this compound is limited in publicly accessible literature, this document leverages established structure-activity relationships (SAR) and data from well-characterized analogs to provide a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy of Nicotinic Acid

Nicotinic acid (Niacin or Vitamin B3) is a molecule of dual identity. As an essential vitamin, it is a metabolic precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to cellular redox reactions. In pharmacological doses, however, nicotinic acid has been a cornerstone of dyslipidemia management for over half a century. It remains one of the most effective agents for raising levels of high-density lipoprotein (HDL) cholesterol, while concurrently lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2]

Despite its efficacy, the clinical use of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, or flushing.[3] This has driven extensive research into nicotinic acid derivatives designed to optimize the therapeutic window—retaining the beneficial lipid-modifying effects while minimizing adverse reactions. This guide explores the landscape of these derivatives and provides a predictive analysis of where a novel compound like this compound might fit within this therapeutic class.

The GPR109A Receptor: Central Mediator of Nicotinic Acid's Effects

The primary pharmacological effects of nicotinic acid are mediated by the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[4] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including epidermal Langerhans cells.[5]

Mechanism of Action:

  • Agonist Binding: Nicotinic acid or its active derivatives bind to GPR109A on adipocytes.

  • G-Protein Activation: This binding activates an associated inhibitory G-protein (Gαi).

  • cAMP Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic AMP (cAMP).[6]

  • Inhibition of Lipolysis: The reduction in cAMP levels decreases the activity of hormone-sensitive lipase (HSL), a key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).

  • Reduced Plasma FFAs: The inhibition of lipolysis significantly reduces the release of FFAs from adipose tissue into the bloodstream.

  • Hepatic Effects: The liver, deprived of its primary substrate (FFAs), reduces its synthesis of triglycerides and, consequently, the production and secretion of very-low-density lipoproteins (VLDL). Since LDL is a metabolic byproduct of VLDL, LDL levels also decrease.[1]

The well-known flushing side effect is also a GPR109A-mediated event. Activation of the receptor on Langerhans cells in the skin triggers the release of vasodilatory prostanoids, primarily Prostaglandin D2 (PGD2), leading to the characteristic warmth and redness.[3]

GPR109A_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver NA Nicotinic Acid / Derivative GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates (Reduced) TG Triglycerides HSL->TG Hydrolyzes (Inhibited) FFA Free Fatty Acids (FFAs) TG->FFA Release (Reduced) FFA_blood ↓ Plasma FFAs FFA->FFA_blood VLDL ↓ VLDL Synthesis FFA_blood->VLDL Reduced Substrate

Figure 1: GPR109A signaling pathway in adipocytes.

Comparative Analysis of Nicotinic Acid Derivatives

The biological activity of any derivative is dictated by its structure. A comparison with well-studied analogs provides a benchmark for understanding how modifications to the parent nicotinic acid molecule influence its therapeutic and adverse effects.

Compound Structure GPR109A Activity Primary Hypolipidemic Effects Key Features & Side Effects
Nicotinic Acid Pyridine-3-carboxylic acidAgonist (Benchmark)↓ LDL, ↓ Triglycerides, ↑↑ HDL [1]Potent lipid-modifying effects. Use is limited by intense flushing.[3]
Acipimox 5-methylpyrazine-2-carboxylic acid 4-oxidePotent Agonist Similar to Nicotinic AcidLonger duration of antilipolytic action compared to standard niacin preparations, potentially reducing FFA rebound. Flushing is still a common side effect.[3]
Nicotinamide Pyridine-3-carboxamideInactive NegligibleThe amide substitution at the 3-position abolishes GPR109A activity.[3] Does not cause flushing. Primarily acts as a precursor for NAD+ and has roles in cellular metabolism.
Monomethyl fumarate (MMF) (E)-but-2-enedioic acid monomethyl esterAgonist Demonstrates GPR109A-mediated effectsActive metabolite of dimethyl fumarate (used in multiple sclerosis). Its GPR109A agonism contributes to its therapeutic profile.[7]

Beyond lipid metabolism, nicotinic acid exhibits significant, GPR109A-dependent anti-inflammatory properties. Studies have shown it can suppress the expression of pro-inflammatory chemokines such as MCP-1 and RANTES in adipocytes and reduce the secretion of TNF-α and IL-6 from human monocytes.[5][8][9][10] This action is independent of its lipid-modifying capabilities and suggests a "pleiotropic" role in attenuating the inflammatory component of atherosclerosis.[11] Any derivative that potently activates GPR109A is likely to share these anti-inflammatory benefits.

Structure-Activity Relationship (SAR) and Predicted Profile of this compound

The interaction with GPR109A is structurally specific. Understanding these requirements is key to predicting the activity of a novel derivative.

Key Pharmacophoric Features for GPR109A Agonism:

  • Carboxylic Acid Moiety: The negatively charged carboxylate group is essential. It forms a critical ionic bond with a positively charged arginine residue within the receptor's binding pocket. Its replacement, as seen in nicotinamide, leads to a loss of activity.[3]

  • Planar Aromatic Ring: The pyridine ring provides the scaffold that correctly positions the carboxylic acid.

  • Restricted Binding Pocket: The binding site for the aromatic ring is relatively constrained. Substitutions on the ring can dramatically alter affinity and potency.[12]

Figure 2: Key structural features of nicotinic acid for GPR109A activity.

Predictive Analysis of this compound:

  • GPR109A Agonist Potential: The compound retains the essential carboxylic acid group at the 3-position, making it a plausible candidate for a GPR109A agonist.

  • Impact of Substituents:

    • Methyl Groups (Positions 4 & 6): These bulky, hydrophobic groups may introduce steric hindrance within the constrained binding pocket of GPR109A, potentially reducing binding affinity compared to the parent nicotinic acid.

    • Hydroxyl Group (Position 2): The hydroxyl group introduces a polar, hydrogen-bonding capable moiety. This could potentially form a favorable interaction with an amino acid residue in the receptor, which might counteract some of the negative steric impact of the methyl groups.

  • Hypothesized Biological Profile:

    • Hypolipidemic Activity: If the compound is a GPR109A agonist, it would be expected to exhibit hypolipidemic effects (reduction of FFAs, VLDL, and LDL). Its overall potency will be a direct function of its binding affinity and efficacy at the receptor.

    • Anti-inflammatory Activity: GPR109A-mediated anti-inflammatory effects are also plausible, contingent on its agonist activity.

    • Flushing Potential: The potential to cause flushing would be high if it is a potent GPR109A agonist, as this is a direct on-target effect. The degree of flushing would correlate with its potency.

Experimental Protocols for Evaluation

To move from hypothesis to data, the following experimental workflows are essential for characterizing novel nicotinic acid derivatives.

Protocol 1: In Vitro GPR109A Functional Assay (cAMP Measurement)

This assay directly measures the primary signaling event following GPR109A activation.

Objective: To determine the potency (EC₅₀) of this compound as a GPR109A agonist.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells). Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • cAMP Stimulation: Treat the cells with 10 µM of forskolin (an adenylyl cyclase activator) to stimulate a high basal level of cAMP. Co-treat with a range of concentrations of the test compound (e.g., 1 nM to 100 µM) and a known agonist like nicotinic acid as a positive control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), following the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which the compound produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels).

Protocol 2: In Vivo Evaluation of Hypolipidemic Effects

This protocol assesses the therapeutic efficacy of the compound in a relevant animal model.

Objective: To determine if this compound can favorably alter the plasma lipid profile in vivo.

Model: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet, a standard model for atherosclerosis research.

Methodology:

  • Acclimatization: Acclimatize male ApoE-/- mice (8-10 weeks old) for one week.

  • Diet Induction: Place all mice on a high-fat "Western" diet for 8-12 weeks to establish a dyslipidemic phenotype.

  • Group Allocation: Randomly assign mice to vehicle control, positive control (nicotinic acid, e.g., 100 mg/kg/day), and test compound groups (e.g., three dose levels of 2-Hydroxy-4,6-dimethylnicotinate).

  • Compound Administration: Administer the compounds daily via oral gavage for 4-8 weeks.

  • Blood Collection: Collect blood samples from the tail vein at baseline and at specified time points throughout the study. A terminal blood collection is performed via cardiac puncture at the end of the study.

  • Lipid Profile Analysis: Separate plasma and measure total cholesterol, HDL-cholesterol, and triglycerides using commercial enzymatic colorimetric assay kits. LDL-cholesterol can be calculated or measured directly.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

InVivo_Workflow A Acclimatize ApoE-/- Mice (1 week) B Induce Dyslipidemia (High-Fat Diet, 8-12 weeks) A->B C Randomize into Groups (Vehicle, Positive Control, Test Compound) B->C D Daily Oral Gavage (4-8 weeks) C->D E Periodic Blood Sampling (Baseline, Mid, End) D->E F Terminal Blood & Tissue Collection D->F G Plasma Lipid Profile Analysis (TC, HDL, TG, LDL) E->G F->G H Statistical Analysis & Comparison G->H

Sources

A Comparative Guide to the Validation of Analytical Methods for the Determination of 2-Hydroxy-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4,6-dimethylnicotinic acid, a pyridine derivative, is a molecule of significant interest in pharmaceutical research and development due to its potential therapeutic applications. As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify its concentration in bulk drug substances, intermediates, and final formulations is paramount to ensuring product quality, safety, and efficacy. This necessitates the use of validated analytical methods.

This guide provides a comprehensive comparison of common analytical methodologies for the determination of this compound. Given the limited specific literature for this particular analyte, this document will draw upon established principles for the analysis of structurally similar compounds, such as nicotinic acid and other organic acids, to present a scientifically robust framework for method validation. The principles and protocols outlined herein are grounded in the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]

The objective of this guide is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to select, develop, and validate an analytical method that is fit for its intended purpose.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical first step and is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range of the analyte, and the desired level of sensitivity and specificity. Here, we compare three widely used techniques for the analysis of organic acids and related compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The separation of this compound from other components in a sample matrix is achieved based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase.[10] Quantification is then performed by measuring the analyte's absorbance of UV light at a specific wavelength.[11]

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[12][13] UPLC utilizes smaller particle size columns to achieve faster and more efficient separations. The mass spectrometer provides detection based on the mass-to-charge ratio of the analyte and its fragments, offering a high degree of specificity, which is particularly advantageous for complex matrices or when very low concentrations need to be measured.[12][13]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that measures the absorbance of UV or visible light by the analyte in a solution.[14] Its application is generally limited to the analysis of pure substances or simple formulations where there are no interfering substances that absorb at the same wavelength as the analyte.[14] While less specific than chromatographic methods, it can be a valuable tool for in-process controls or for the assay of bulk drug substances.

Comparative Summary of Method Validation Parameters

The following table provides a comparative overview of the typical performance characteristics of these three analytical techniques for the determination of a compound like this compound. The acceptance criteria are based on established ICH guidelines.[1][4][6][15][16][17]

Validation ParameterHPLC-UVUPLC-MS/MSUV-Vis SpectrophotometryICH Acceptance Criteria (Typical)
Specificity HighVery HighLow to MediumThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999> 0.995≥ 0.99
Range Wide (µg/mL to mg/mL)Very Wide (pg/mL to µg/mL)Narrow (µg/mL to mg/mL)The range should cover the expected working concentration of the analyte.
Accuracy (% Recovery) 98-102%98-102%97-103%Typically 98.0% to 102.0% for drug substance assay.
Precision (%RSD) < 1.0%< 2.0%< 2.0%Repeatability: ≤ 2%; Intermediate Precision: ≤ 2%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL rangeSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) µg/mL rangeng/mL rangeµg/mL rangeSignal-to-Noise ratio of 10:1
Robustness HighMediumHighThe method should remain unaffected by small, deliberate variations in method parameters.

Detailed Experimental Protocol: Validation of an HPLC-UV Method

This section provides a detailed, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC-UV method for the quantification of this compound. This protocol is designed to be a comprehensive template that can be adapted for specific laboratory conditions and instrumentation.

Method and Instrumentation
  • Instrument: HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20 mM Phosphate buffer pH 3.0 (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan (e.g., 275 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 10-150 µg/mL).

Validation Parameters and Procedures
  • Objective: To demonstrate that the method is able to differentiate and quantify the analyte in the presence of potential interferences.

  • Procedure:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the analyte.

    • If applicable, inject a placebo solution (a mixture of all formulation excipients without the API).

    • Perform forced degradation studies by subjecting the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.[18]

  • Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response.

  • Procedure:

    • Prepare at least five concentrations of the analyte across the desired range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[19]

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo formulation with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each sample.[20]

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results of each study.[17]

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[18][20]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[21]

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (± 5 °C)

      • pH of the mobile phase buffer (± 0.2 units)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Visualizations

Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Define Validation Parameters Define Validation Parameters Method Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Data Analysis Data Analysis Robustness->Data Analysis Validation Report Validation Report Data Analysis->Validation Report G cluster_core Core Performance cluster_quantitative Quantitative Performance cluster_limits Sensitivity Fit for Purpose Fit for Purpose Accuracy Accuracy Fit for Purpose->Accuracy Precision Precision Fit for Purpose->Precision Specificity Specificity Fit for Purpose->Specificity Robustness Robustness Fit for Purpose->Robustness Linearity Linearity Accuracy->Linearity Precision->Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ LOD->LOQ

Caption: Inter-relationship of analytical method validation parameters.

Conclusion

The validation of an analytical method is a mandatory and critical component of the drug development process. It provides documented evidence that the method is reliable, reproducible, and fit for its intended purpose, thereby ensuring the quality and consistency of the final pharmaceutical product. [2][22]This guide has provided a comparative overview of common analytical techniques and a detailed protocol for the validation of an HPLC-UV method for the determination of this compound. By adhering to the principles and practices outlined herein, and by following the rigorous guidelines set by regulatory authorities, researchers and scientists can confidently develop and validate analytical methods that are scientifically sound and compliant with global standards.

References

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  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • EurofinsUS.com. (n.d.). AOAC_Comparison of Two Methods of Analysis of Organic Acids.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025, August 7). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
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  • Semantic Scholar. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
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  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
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  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
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  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • YouTube. (2022, March 3). How to do HPLC method validation.
  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
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  • Baghdad Science Journal. (2024, May 1). Derivative Spectrophotometric Methods for Simultaneous Determination of Quercetin and Gentisic acid in Capparis spinosa L.

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Cross-validation of HPLC and TLC methods for purity assessment of 2-Hydroxy-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 2-Hydroxy-4,6-dimethylnicotinic acid, a versatile building block in medicinal chemistry, robust analytical methods for purity determination are paramount. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and cross-validate the methods based on internationally recognized guidelines.

The Significance of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1] Its molecular structure, featuring a substituted pyridine ring, makes it susceptible to the formation of process-related impurities and degradation products. Potential impurities may arise from starting materials, by-products of the synthetic route (e.g., oxidation of 4-methyl-2-hydroxypyridine), or degradation under stress conditions.[1] Therefore, the ability to accurately quantify the purity and impurity profile is not merely a quality control check but a fundamental component of its development and regulatory approval.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is a highly efficient separation technique that utilizes high pressure to force a liquid mobile phase through a packed column containing the stationary phase.[2] This methodology is revered for its high resolution, sensitivity, and quantitative accuracy, making it the gold standard for purity analysis in the pharmaceutical industry.

The Rationale Behind a Reversed-Phase HPLC Method

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. The acidic nature of the carboxylic acid group in our target molecule necessitates the use of a pH-adjusted mobile phase to ensure consistent ionization and sharp peak shapes.

Experimental Protocol: HPLC Purity Assessment

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 275 nm
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare Mobile Phase A and B. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is a planar chromatographic technique where the separation occurs on a thin layer of adsorbent material coated on a flat support.[3] It is a simple, cost-effective, and rapid method, making it an excellent choice for qualitative analysis, reaction monitoring, and preliminary purity checks.[3][4]

The Logic of a Normal-Phase TLC Method

A normal-phase TLC approach is well-suited for this compound. Here, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent mixture. Polar compounds will have stronger interactions with the silica gel and will, therefore, travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar impurities will move further up the plate (higher Rf).

Experimental Protocol: TLC Purity Assessment

Materials and Conditions
ParameterSpecification
TLC Plate Silica Gel 60 F254, aluminum backed
Mobile Phase Ethyl Acetate : Methanol : Acetic Acid (8:1:1 v/v/v)
Chamber Saturated with mobile phase
Application 5 µL of standard and sample solutions
Development Ascending, until solvent front is ~1 cm from the top
Visualization 1. UV light at 254 nm2. Iodine vapor
Procedure
  • Prepare the mobile phase and pour it into the TLC chamber to a depth of about 0.5 cm. Allow the chamber to saturate.

  • Spot the standard and sample solutions on the baseline of the TLC plate.

  • Develop the plate in the saturated chamber.

  • After development, remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light and in an iodine chamber, marking the position of each spot.

  • Calculate the Rf value for each spot.

Cross-Validation of HPLC and TLC Methods

To ensure the reliability of our analytical procedures, a cross-validation study is performed. This involves comparing the performance of both the HPLC and TLC methods based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.

CrossValidation_Workflow cluster_hplc HPLC Method Validation cluster_tlc TLC Method Validation hplc_specificity Specificity (Forced Degradation) cross_validation Cross-Validation Comparison hplc_specificity->cross_validation hplc_linearity Linearity hplc_linearity->cross_validation hplc_accuracy Accuracy (% Recovery) hplc_accuracy->cross_validation hplc_precision Precision (Repeatability & Intermediate) hplc_precision->cross_validation hplc_lod_loq LOD & LOQ hplc_lod_loq->cross_validation tlc_specificity Specificity (Impurity Spiking) tlc_specificity->cross_validation tlc_linearity Linearity (Semi-Quantitative) tlc_linearity->cross_validation tlc_lod LOD tlc_lod->cross_validation result Purity Assessment Report cross_validation->result

Sources

Comparative study of the antimicrobial spectrum of different nicotinic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid (Pyridine-3-carboxylic acid), an essential B vitamin, and its structural isomers, picolinic acid (Pyridine-2-carboxylic acid) and isonicotinic acid (Pyridine-4-carboxylic acid), represent a class of pyridinecarboxylic acids with significant, yet distinct, biological activities. While the role of isonicotinic acid's derivative, isoniazid, as a cornerstone in tuberculosis therapy is well-documented, the broader antimicrobial profiles of the parent isomers are less frequently compared. This guide provides a comprehensive, data-driven comparative analysis of the antimicrobial spectra of these three isomers. We delve into their distinct mechanisms of action, supported by experimental evidence, and present a standardized protocol for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of these compounds in the development of novel antimicrobial agents.

Introduction: The Pyridinecarboxylic Acid Isomers

Nicotinic acid, or niacin, is a vital nutrient involved in cellular metabolism. Its isomers, picolinic and isonicotinic acid, differ only in the position of the carboxyl group on the pyridine ring. This seemingly minor structural variation leads to profound differences in their chemical properties and biological functions, including their interactions with microbial life. The well-established success of isoniazid, a hydrazide derivative of isonicotinic acid, has spurred interest in the antimicrobial potential of the core pyridinecarboxylic acid structures[1]. This guide seeks to move beyond the singular focus on isoniazid to provide a broader comparative perspective on the parent isomers.

Chemical Structures and Properties

The positioning of the carboxyl group influences the electronic distribution and chelating ability of each isomer, which are key determinants of their antimicrobial activity.

  • Picolinic Acid (Pyridine-2-carboxylic acid): The proximity of the nitrogen atom and the carboxyl group allows picolinic acid to act as an efficient bidentate chelator of metal ions[2][3].

  • Nicotinic Acid (Pyridine-3-carboxylic acid): As the meta-isomer, its chelating ability is weaker compared to picolinic acid.

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): The para-isomer, like nicotinic acid, is a less effective chelator than picolinic acid.

IsomerStructureMolar Mass ( g/mol )Position of -COOH
Picolinic Acid123.112
Nicotinic Acid123.113
Isonicotinic Acid123.114

Mechanisms of Antimicrobial Action

The antimicrobial strategies of the three isomers diverge significantly, reflecting their structural differences.

Picolinic Acid: The Metal Scavenger

The primary antimicrobial mechanism of picolinic acid is attributed to its potent metal-chelating properties[2][3]. By sequestering essential divalent metal ions like iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), it disrupts crucial microbial enzymatic processes.

  • Enzyme Inhibition: Many bacterial enzymes, including aconitase and aldolase, are metalloenzymes that require a metal cofactor for their function. Picolinic acid inhibits these enzymes by removing their metal ions, leading to a halt in metabolic pathways like the Krebs cycle[2].

  • Oxidative Stress: While seemingly paradoxical, by chelating iron, picolinic acid can also potentiate the generation of reactive nitrogen intermediates by host immune cells, contributing to antimicrobial activity against intracellular pathogens[4].

G cluster_microbe Microbial Cell Metalloenzyme_active Active Metalloenzyme (e.g., Aconitase) Metalloenzyme_inactive Inactive Apoenzyme Metalloenzyme_active->Metalloenzyme_inactive Metal Ion Sequestration Metabolism Essential Metabolic Pathway (e.g., Krebs Cycle) Metalloenzyme_active->Metabolism Catalyzes Metalloenzyme_inactive->Metabolism Inhibition Growth Microbial Growth & Proliferation Metabolism->Growth Metal_ion Metal Ion (Fe²⁺, Zn²⁺) Picolinic_Acid Picolinic Acid Picolinic_Acid->Metal_ion Chelates G cluster_bacterial_community Bacterial Community cluster_cell_cycle Bacterial Cell Cycle Planktonic Planktonic Bacteria Biofilm Mature Biofilm Planktonic->Biofilm Adhesion & Maturation Growth_Phase Cell Growth & Elongation Division Cell Division Growth_Phase->Division Nicotinic_Acid Nicotinic Acid / Nicotinamide Nicotinic_Acid->Biofilm Inhibits Formation Nicotinic_Acid->Division Arrests Cycle

Caption: Antimicrobial mechanisms of nicotinic acid/nicotinamide.

Isonicotinic Acid: The Precursor to a Mycolic Acid Synthesis Inhibitor

While isonicotinic acid itself has limited intrinsic antimicrobial activity, it is the foundational structure for one of the most effective antitubercular drugs, isoniazid.

  • Prodrug Activation: Isoniazid, the hydrazide of isonicotinic acid, is a prodrug. It is activated within the mycobacterium by the catalase-peroxidase enzyme KatG.

  • Target Inhibition: The activated form of isoniazid covalently binds to NAD⁺, and this complex inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Disruption of mycolic acid synthesis leads to cell death. Resistance often arises from mutations in the katG or inhA genes.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

A direct comparison of the antimicrobial spectra of the three isomers is challenging due to the limited number of studies that test all three compounds concurrently under identical conditions. The following table collates Minimum Inhibitory Concentration (MIC) data from various sources to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., pH, media) can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Nicotinic Acid Isomers and Nicotinamide

MicroorganismGram StainPicolinic Acid (mg/mL)Nicotinic Acid (mg/mL)Isonicotinic Acid (mg/mL)Nicotinamide (mg/mL)
Staphylococcus aureusGram-positive2.0 [3]>1.0 (as benzoate) [5]No data availableNo data available
Bacillus subtilisGram-positive2.0 [3]0.78 (as salt) [5]No data availableNo data available
Escherichia coliGram-negative0.5 [3]No data availableNo data availableNo data available
Pseudomonas aeruginosaGram-negative>12.5 (as salt) [5]No data availableNo data availableNo data available
Proteus mirabilisGram-negative1.5 [3]No data availableNo data availableNo data available
Candida albicansFungus3.13 (as salt) [5]No data availableNo data available2.44 - 6.1 [6]

Analysis of the Data:

From the available data, picolinic acid demonstrates a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. mirabilis, with MIC values as low as 0.5 mg/mL.[3] Its activity against Gram-positive bacteria appears to be less potent. The efficacy of picolinic acid and its salts is also shown to be pH-dependent, with greater activity at a lower pH.[5] Data for the parent nicotinic and isonicotinic acids are sparse in the literature, with most studies focusing on their derivatives.[1][7] Nicotinamide, the amide of nicotinic acid, shows antifungal activity against Candida albicans, although at relatively high concentrations.[6] The lack of comprehensive, directly comparable data highlights a significant gap in the literature and underscores the need for standardized, head-to-head studies of these isomers.

Standardized Protocol for In Vitro Antimicrobial Susceptibility Testing

To facilitate further comparative research, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 for bacteria.

Principle

This method involves preparing serial dilutions of the test compounds (nicotinic acid isomers) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials
  • Nicotinic acid, picolinic acid, isonicotinic acid (analytical grade)

  • Appropriate solvent (e.g., sterile deionized water, potentially with minimal NaOH to aid dissolution, followed by pH neutralization)

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test microorganism strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, C. albicans ATCC 90028)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each isomer in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution and sterilize by filtration through a 0.22 µm filter.

    • Rationale: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to prevent contamination.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of the microtiter plate.

    • Add 200 µL of the stock solution of a test isomer to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

    • Rationale: Serial dilution creates a concentration gradient to determine the precise MIC. The controls are crucial for validating the experiment.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Rationale: A standardized inoculum is critical for the reproducibility and accuracy of the MIC results.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control well).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

    • Rationale: Consistent incubation conditions are necessary for optimal microbial growth and reliable results.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the isomer at which there is no visible growth (clear well).

    • The growth control well should be turbid, and the sterility control well should be clear.

    • Rationale: Visual inspection is the standard method for determining the endpoint of the assay.

G A Prepare Stock Solutions of Isomers B Prepare 96-Well Plate (Serial Dilutions) A->B D Inoculate Plate B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate (e.g., 37°C, 24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Discussion and Future Perspectives

The available evidence suggests that the three isomers of nicotinic acid possess distinct antimicrobial profiles. Picolinic acid's broad-spectrum activity, likely driven by metal chelation, makes it an interesting candidate for further investigation, particularly in the context of overcoming metal-dependent resistance mechanisms. The anti-biofilm and cell-cycle-arresting properties of nicotinic acid and nicotinamide point towards applications in combination therapies or in preventing the formation of persistent microbial communities on surfaces. The profound success of the isonicotinic acid derivative, isoniazid, demonstrates the potential of this scaffold for targeted, potent antimicrobial development.

A critical limitation in the current body of research is the lack of comprehensive, side-by-side comparative studies. Future research should focus on performing standardized MIC and MBC (Minimum Bactericidal Concentration) testing of all three isomers against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains. Furthermore, exploring the synergistic potential of these isomers with existing antibiotics could open new avenues for combating antimicrobial resistance.

Conclusion

The structural isomers of nicotinic acid—picolinic, nicotinic, and isonicotinic acid—each present a unique approach to antimicrobial activity. Picolinic acid acts as a metal scavenger, disrupting essential enzymatic functions. Nicotinic acid and its amide interfere with biofilm formation and cell division, while isonicotinic acid serves as the crucial precursor to the mycolic acid synthesis inhibitor, isoniazid. While picolinic acid shows the most promising broad-spectrum activity among the parent compounds based on limited data, a significant need exists for direct, comparative studies to fully elucidate their respective antimicrobial spectra and potential as novel therapeutic agents.

References

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A-Z Guide to 2D NMR-Based Structure Elucidation: A Case Study of 2-Hydroxy-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture.[1][2] This guide provides an in-depth, practical walkthrough of how to leverage a suite of two-dimensional (2D) NMR techniques to confirm the structure of 2-Hydroxy-4,6-dimethylnicotinic acid, a substituted pyridine derivative. We will move beyond a simple recitation of steps to explore the "why" behind experimental choices, ensuring a robust and self-validating analytical process.

The Analytical Challenge: Confirming the Structure of this compound

While 1D NMR provides a foundational overview of the chemical environment of protons and carbons, complex molecules often exhibit signal overlap, making definitive assignments challenging.[3][4] 2D NMR techniques overcome this by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[3][4][5] Our target molecule, this compound (Molecular Formula: C8H9NO3), presents a seemingly straightforward structure. However, confirming the precise placement of the hydroxyl, carboxyl, and two methyl groups on the nicotinic acid scaffold requires the detailed connectivity information provided by 2D NMR.

The 2D NMR Toolkit: A Multi-faceted Approach to Structure Confirmation

Our investigation will employ a trio of powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another.[1][6][7][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs.[5][10][11][12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and identifying quaternary carbons.[14][15][16][17][18][19]

This combination of experiments provides a comprehensive and interlocking dataset for unambiguous structure elucidation.

Experimental Workflow: From Sample Preparation to Spectral Interpretation

A logical and meticulous workflow is paramount for acquiring high-quality, interpretable 2D NMR data.

2D_NMR_Workflow Figure 1. Experimental Workflow for 2D NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Dissolve ~10-20 mg of This compound in 0.6 mL of DMSO-d6 acq_1d Acquire 1D ¹H and ¹³C Spectra prep->acq_1d acq_cosy Acquire ¹H-¹H COSY Spectrum acq_hsqc Acquire ¹H-¹³C HSQC Spectrum acq_hmbc Acquire ¹H-¹³C HMBC Spectrum proc Process spectra using appropriate window functions and phasing acq_hmbc->proc interpret Correlate peaks to establish connectivity and confirm structure proc->interpret

Caption: A streamlined workflow for 2D NMR-based structure elucidation.

Step 1: Sample Preparation

A well-prepared sample is the foundation of a successful NMR experiment.

  • Analyte: this compound

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is chosen for its ability to dissolve the analyte and for its exchangeable proton signal which can be useful for identifying labile protons (e.g., -OH, -COOH).

  • Concentration: A concentration of 10-20 mg in 0.6 mL of solvent provides a good balance between signal-to-noise and potential solubility issues.

Step 2: Data Acquisition Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR spectra on a standard 400 MHz spectrometer.

A. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is one of the simplest and most informative 2D NMR techniques, revealing which protons are coupled to each other.[8]

  • Objective: To identify neighboring protons within the molecule.

  • Pulse Sequence: A standard gradient-enhanced COSY (gCOSY) pulse sequence is employed for its clean spectra and suppression of artifacts.

  • Key Parameters:

    • Spectral Width: Set to encompass all proton signals (e.g., 0-12 ppm).

    • Number of Increments (F1): 256-512 increments provide sufficient resolution in the indirect dimension.

    • Number of Scans per Increment: 2-4 scans are typically sufficient for a moderately concentrated sample.

    • Relaxation Delay: A delay of 1.5-2.0 seconds allows for adequate relaxation of the protons between scans.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning protonated carbons.[5][10][14]

  • Objective: To map direct one-bond ¹H-¹³C correlations.

  • Pulse Sequence: A gradient-enhanced HSQC with sensitivity enhancement is recommended for optimal performance.

  • Key Parameters:

    • ¹H Spectral Width: As per the COSY experiment.

    • ¹³C Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Number of Increments (F1): 256 increments are generally adequate.

    • Number of Scans per Increment: 4-8 scans are typically required due to the lower natural abundance of ¹³C.

    • One-Bond Coupling Constant (¹JCH): Optimized for an average one-bond C-H coupling, typically around 145 Hz.

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for piecing together the complete molecular structure, as it reveals correlations between protons and carbons that are two to four bonds apart.[14][16][19]

  • Objective: To identify long-range ¹H-¹³C correlations, which helps in connecting molecular fragments and assigning quaternary carbons.

  • Pulse Sequence: A standard gradient-enhanced HMBC pulse sequence is used.

  • Key Parameters:

    • Spectral Widths (¹H and ¹³C): Same as the HSQC experiment.

    • Number of Increments (F1): 256-512 increments are recommended for good resolution.

    • Number of Scans per Increment: 8-16 scans or more may be necessary depending on the sample concentration.

    • Long-Range Coupling Constant (nJCH): This is a crucial parameter and is typically set to 8 Hz to optimize for 2-3 bond correlations.[14]

    • Relaxation Delay: 1.5-2.0 seconds.

Data Interpretation: Assembling the Structural Puzzle

The following tables summarize the expected NMR data for this compound.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
PositionAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2C-~165
3C-~105
4C-~150
5CH~6.5~110
6C-~160
7 (COOH)C-~170
8 (CH₃)CH₃~2.3~20
9 (CH₃)CH₃~2.5~22
OHOHVariable-
COOHOHVariable-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Analysis of 2D NMR Spectra

1. COSY Spectrum Analysis

The COSY spectrum is expected to be relatively simple for this molecule. The key correlation will be between the proton at position 5 (H5) and the protons of the methyl group at position 4 (if any weak, long-range coupling exists) and potentially the methyl at position 6. However, for distinct spin systems, COSY primarily shows correlations between protons separated by two or three bonds.[6][9] In this case, with only one aromatic proton, significant COSY cross-peaks are not anticipated, which in itself is a valuable piece of structural information.

COSY_Correlations Figure 2. Expected COSY Correlations mol Structure of this compound (No significant COSY cross-peaks expected)

Caption: Minimal COSY correlations are expected for this structure.

2. HSQC Spectrum Analysis

The HSQC spectrum will definitively link the protons to their directly attached carbons.

Table 2: Expected HSQC Correlations
¹H Signal (ppm)¹³C Signal (ppm)Assignment
~6.5~110H5 - C5
~2.3~20H8 - C8 (4-CH₃)
~2.5~22H9 - C9 (6-CH₃)

This experiment confirms the protonated carbons in the molecule.

HSQC_Correlations Figure 3. Key HSQC Correlations H5 H5 (~6.5 ppm) C5 C5 (~110 ppm) H5->C5 ¹JCH H8 4-CH₃ (~2.3 ppm) C8 C8 (~20 ppm) H8->C8 ¹JCH H9 6-CH₃ (~2.5 ppm) C9 C9 (~22 ppm) H9->C9 ¹JCH

Caption: Direct one-bond correlations revealed by HSQC.

3. HMBC Spectrum Analysis

The HMBC spectrum provides the long-range connectivity information that is crucial for confirming the substitution pattern.

Table 3: Key Expected HMBC Correlations
ProtonCorrelated Carbons (2-4 bonds away)Structural Implication
H5C3, C4, C6, C7 (COOH)Confirms the position of H5 relative to the quaternary carbons and the carboxylic acid.
4-CH₃ (H8)C3, C4, C5Places the methyl group at C4.
6-CH₃ (H9)C5, C6, C2Places the methyl group at C6.

These correlations create an interlocking network of evidence that confirms the proposed structure. For instance, the correlation between the protons of the methyl group at C4 and carbon C5, combined with the correlation of H5 to C4, provides unambiguous evidence for the connectivity around that part of the ring.

HMBC_Correlations Figure 4. Crucial HMBC Correlation Network H5 H5 C3 C3 H5->C3 C4 C4 H5->C4 C6 C6 H5->C6 C7 C7 (COOH) H5->C7 CH3_4 4-CH₃ CH3_4->C3 CH3_4->C4 C5 C5 CH3_4->C5 CH3_6 6-CH₃ C2 C2 CH3_6->C2 CH3_6->C5 CH3_6->C6

Caption: Long-range correlations from HMBC build the molecular framework.

Conclusion: A Self-Validating Structural Confirmation

By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, we can confidently confirm the structure of this compound. The COSY spectrum (or lack thereof) defines the proton spin systems, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum provides the crucial long-range correlations that piece the entire molecule together. This multi-technique approach ensures a self-validating system where the data from each experiment corroborates the others, leading to an unambiguous structural assignment. This robust methodology is a cornerstone of modern chemical analysis and is indispensable for researchers in drug development and related scientific fields.

References

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A Guide to Inter-Laboratory Comparison of 2-Hydroxy-4,6-dimethylnicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 2-Hydroxy-4,6-dimethylnicotinic acid. While a specific inter-laboratory study on this compound is not publicly available, this document synthesizes established analytical techniques for related organic and nicotinic acids to present a robust guide. We will delve into the common analytical methodologies, provide detailed experimental protocols, and discuss the critical parameters for method validation and comparison. The objective is to equip researchers with the necessary knowledge to design and execute a successful inter-laboratory study, ensuring data accuracy, reproducibility, and comparability across different analytical platforms and laboratories.

Introduction: The Significance of Accurate this compound Analysis

This compound, a substituted pyridine carboxylic acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its structural similarity to nicotinic acid (Vitamin B3) and its derivatives suggests potential biological activity, making it a candidate for investigation in drug discovery and development.[1][2] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

Inter-laboratory comparisons are crucial for standardizing analytical methods, ensuring that results are reliable and comparable regardless of where the analysis is performed.[3][4][5][6][7] This guide will focus on the most probable analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Techniques

The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., quantification, purity assessment).

TechniquePrinciplePrimary UseAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a mobile and stationary phase, with detection via UV absorbance.[8][9]Quantification, Purity AssessmentHigh resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds.[9][10]Can be more complex and costly than spectrophotometric methods.[9]
GC-MS Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.[11][12]Quantification, Purity Assessment, Structural ElucidationHigh efficiency and fast analysis times. Provides molecular weight and fragmentation data.[9][11]Requires derivatization for non-volatile compounds, which can add complexity.[11][12] Not suitable for thermally labile compounds without derivatization.[9]
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[13][14]Quantification in complex matrices, Metabolite IdentificationHigh sensitivity and specificity, enabling low detection limits.[13][14]Higher cost and complexity of instrumentation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a standard reverse-phase HPLC approach.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition software[10]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum (λmax) of the compound, likely around 260-270 nm.[15]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the range of the working standards. Filter the sample through a 0.45 µm syringe filter before injection.[16]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Filter Filter Samples (0.45 µm) Standard_Prep->Filter Sample_Prep Prepare Sample Solutions Sample_Prep->Filter HPLC_System HPLC System (C18 Column, UV Detector) Filter->HPLC_System Inject Chromatogram Record Chromatogram HPLC_System->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires a derivatization step to increase the volatility of the analyte.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler

Reagents and Materials:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Reference standard of this compound

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add the anhydrous solvent and the derivatization agent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in full scan mode (e.g., m/z 50-550) or selected ion monitoring (SIM) mode for higher sensitivity.[11]

  • Analysis and Quantification: Inject the derivatized samples and standards. Identify the analyte based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard Derivatization Add Solvent & Derivatization Agent Sample->Derivatization Heating Heat (e.g., 70°C) Derivatization->Heating GCMS_System GC-MS System Heating->GCMS_System Inject Mass_Spectrum Acquire Mass Spectrum GCMS_System->Mass_Spectrum Identification Identify by Retention Time & Spectrum Mass_Spectrum->Identification Quantification Quantify using Calibration Curve Identification->Quantification

Caption: Workflow for GC-MS analysis.

Designing an Inter-Laboratory Comparison Study

An inter-laboratory study for this compound analysis should be meticulously planned to ensure meaningful results.

Key Steps:

  • Protocol Standardization: A detailed analytical protocol should be developed and agreed upon by all participating laboratories. This includes the analytical method, sample preparation, and data analysis procedures.

  • Sample Preparation and Distribution: A central laboratory should prepare a set of homogeneous samples, including standards, quality controls, and unknown samples. These should be distributed to the participating laboratories.

  • Method Validation: Each laboratory should perform a validation of the analytical method according to ICH Q2(R1) guidelines to demonstrate its suitability.[15][17]

  • Data Collection and Analysis: Results from all laboratories should be collected and statistically analyzed to assess inter-laboratory variability, reproducibility, and concordance.[3][4][6]

Method Validation Parameters

The following parameters should be assessed by each laboratory:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations.

Conclusion

A well-designed inter-laboratory comparison is essential for establishing a standardized and reliable analytical method for this compound. By carefully selecting the appropriate analytical technique, thoroughly validating the method, and adhering to a standardized protocol, researchers can ensure the generation of high-quality, comparable data across different laboratories. This guide provides the foundational knowledge and protocols to embark on such a study, ultimately contributing to the robust scientific investigation of this promising compound.

References

  • Bio-Rad. (n.d.). Organic Acid Analysis Standard Instructions.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • ResearchGate. (n.d.). Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • IJNRD. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA.
  • International Journal of Pharmaceutical Sciences and Research. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form.
  • Agilent. (2018). Organic Acids Analysis Kit.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Organic Syntheses. (n.d.). boric acid - Organic Syntheses Procedure.
  • PubMed. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology.
  • ResearchGate. (2020). (PDF) Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology.
  • WUR eDepot. (n.d.). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology.
  • National Institutes of Health. (n.d.). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology.
  • Wageningen University & Research. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology.

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Benchmarking the Synthesis of 2-Hydroxy-4,6-dimethylnicotinic Acid: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxy-4,6-dimethylnicotinic Acid in Medicinal Chemistry

This compound, a substituted pyridine derivative, represents a valuable scaffold in the landscape of medicinal chemistry and drug development. Its structural motifs, including the 2-pyridone tautomer and the carboxylic acid functionality, are prevalent in a variety of biologically active molecules. The strategic placement of methyl groups at the 4- and 6-positions further influences the molecule's steric and electronic properties, making it a key intermediate for the synthesis of targeted therapeutic agents. This guide provides a comprehensive analysis of published synthetic routes to this important compound, offering a critical comparison of their respective methodologies, efficiencies, and practical considerations for researchers in the field.

Methodology 1: Multi-step Synthesis via a Dichlorinated Intermediate

This synthetic approach commences with the readily available 4,6-dimethyl-2-hydroxynicotinonitrile and proceeds through a dichlorinated intermediate, which is subsequently hydrolyzed to yield the target molecule. This route is characterized by its sequential, well-defined transformations.

Causality of Experimental Choices

The initial chlorination of the hydroxyl group at the 2-position and the subsequent chlorination at the 5-position are crucial for activating the pyridine ring for further transformations. Phosphorus oxychloride is a standard and effective reagent for converting hydroxypyridines to their chloro-derivatives. The subsequent hydrolysis of the nitrile and the chloro groups is a classic method for introducing carboxylic acid and hydroxyl functionalities. The choice of a strong acid for hydrolysis is driven by the need to overcome the stability of the nitrile and the chloro-substituted pyridine ring.

Experimental Protocol

Step 1: Synthesis of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile

To a solution of 4,6-dimethyl-2-hydroxynicotinonitrile in a suitable solvent such as carbon tetrachloride, sulfuryl chloride is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, and the resulting product is isolated by filtration and purified by recrystallization. This step typically proceeds with a high yield of approximately 94%.[1]

Step 2: Synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile

The 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile obtained from the previous step is treated with phosphorus oxychloride (POCl₃). The reaction is typically heated to ensure complete conversion. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the product. The solid is then collected by filtration, washed, and dried. This chlorination step generally provides a yield of around 76%.[1]

Step 3: Hydrolysis to this compound

The 2,5-dichloro-4,6-dimethylnicotinonitrile is subjected to acidic hydrolysis. A mixture of the dichlorinated nitrile in concentrated sulfuric acid is heated for several hours. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Workflow Diagram

A 4,6-Dimethyl-2-hydroxynicotinonitrile B Step 1: Chlorination (SO₂Cl₂, CCl₄) A->B Yield: ~94% C 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile B->C D Step 2: Chlorination (POCl₃) C->D Yield: ~76% E 2,5-Dichloro-4,6-dimethylnicotinonitrile D->E F Step 3: Acid Hydrolysis (Conc. H₂SO₄, Heat) E->F G This compound F->G

Caption: Multi-step synthesis of this compound.

Methodology 2: One-Pot Synthesis from Acyclic Precursors

A more convergent and potentially more efficient approach involves the one-pot synthesis of the target molecule from simple, acyclic starting materials. This method, as reported by Guoqiang, D. et al., leverages a multi-component reaction strategy.

Causality of Experimental Choices

This synthesis is based on the Hantzsch pyridine synthesis or a related condensation reaction. The selection of acetylacetone and ethyl cyanoacetate provides the necessary carbon framework for the pyridine ring. Ammonium acetate serves as the nitrogen source for the heterocycle formation. The one-pot nature of this reaction is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The choice of a suitable catalyst and reaction conditions is critical to drive the reaction towards the desired product and to control the regioselectivity of the substitutions.

Experimental Protocol

A mixture of acetylacetone, ethyl cyanoacetate, and ammonium acetate in a suitable solvent is heated under reflux for a specified duration. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to afford pure 2-hydroxy-4,6-dimethylnicotinonitrile. The nitrile is then hydrolyzed to the carboxylic acid in a subsequent step using standard acidic or basic conditions.

Workflow Diagram

cluster_0 One-Pot Reaction A Acetylacetone D Condensation/ Cyclization A->D B Ethyl Cyanoacetate B->D C Ammonium Acetate C->D E 2-Hydroxy-4,6-dimethylnicotinonitrile D->E F Hydrolysis E->F G This compound F->G

Caption: One-pot synthesis of the nicotinonitrile precursor.

Performance Comparison

ParameterMethodology 1: Multi-step SynthesisMethodology 2: One-Pot Synthesis
Starting Materials 4,6-Dimethyl-2-hydroxynicotinonitrile, SO₂Cl₂, POCl₃, H₂SO₄Acetylacetone, Ethyl Cyanoacetate, Ammonium Acetate
Number of Steps 32 (including hydrolysis)
Overall Yield Moderate (product of individual step yields)Potentially higher (fewer steps)
Reagent Toxicity/Hazards Uses corrosive and hazardous reagents (SO₂Cl₂, POCl₃, conc. H₂SO₄)Uses common and less hazardous laboratory reagents
Scalability Can be challenging due to the handling of hazardous reagentsMore amenable to large-scale synthesis
Work-up and Purification Requires isolation and purification at each stepSimplified work-up for the one-pot reaction

Conclusion and Future Outlook

Both methodologies present viable pathways for the synthesis of this compound. The multi-step synthesis offers a well-established and controlled route, albeit with the use of hazardous reagents and multiple unit operations. In contrast, the one-pot synthesis from acyclic precursors represents a more atom-economical and potentially more efficient alternative, particularly for larger-scale production.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and safety considerations. Further optimization of the one-pot methodology, particularly in terms of catalyst selection and reaction conditions to directly yield the carboxylic acid, could significantly enhance its appeal and utility in the field of drug discovery and development.

References

  • Guoqiang, D. et al. Journal of Chemical Research, Synopses. 1995, (10), 338-339.
  • US Patent 6,441,182 B1. Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle-form 2,6-dichloro-5-fluoronicotinic acid.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Nicotinic Acid Derivatives with GPR109A

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. Here, we will navigate the nuances of performing a comparative molecular docking study, using nicotinic acid derivatives and their interaction with the G-protein coupled receptor GPR109A as our case study. This guide is built on the pillars of scientific integrity, providing not just a methodology, but the rationale behind each step to empower you to conduct robust and meaningful in-silico experiments.

Introduction: The Therapeutic Potential of Nicotinic Acid and the Significance of GPR109A

Nicotinic acid, or niacin (Vitamin B3), has a long-standing role in managing dyslipidemia.[1] Its derivatives are a subject of significant research interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5] A key mediator of nicotinic acid's therapeutic and some of its side effects is the G-protein coupled receptor 109A (GPR109A).[6]

GPR109A is a promising therapeutic target for various conditions. Its activation by nicotinic acid leads to a decrease in lipolysis in adipocytes, contributing to the desirable lipid-lowering effects.[7] Furthermore, GPR109A signaling is implicated in modulating inflammation, making it a target of interest for inflammatory diseases.[8][9] Understanding how different nicotinic acid derivatives interact with GPR109A at a molecular level is crucial for designing novel therapeutics with improved efficacy and reduced side effects. Molecular docking provides a powerful computational microscope to predict and analyze these interactions.[10][11]

The Experimental Blueprint: A Step-by-Step Workflow for Comparative Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein or receptor) to form a stable complex.[11] This allows us to estimate the binding affinity and analyze the interactions that stabilize the complex. Our workflow is designed to be a self-validating system, ensuring the reliability of our findings.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for our comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Protein Structure Retrieval (GPR109A) from RCSB PDB Prot_Prep Protein Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->Prot_Prep Ligands Ligand Structure Design (Nicotinic Acid Derivatives) Lig_Prep Ligand Preparation: - 2D to 3D conversion - Energy minimization - Define rotatable bonds Ligands->Lig_Prep Grid Grid Box Generation: Define the binding site on GPR109A Prot_Prep->Grid Docking Molecular Docking using AutoDock Vina Lig_Prep->Docking Grid->Docking Results Analyze Docking Poses: - Binding Energy (kcal/mol) - RMSD (Å) Docking->Results Interactions Visualize Interactions: - Hydrogen bonds - Hydrophobic interactions Results->Interactions Comparison Comparative Analysis of Derivatives Interactions->Comparison

Caption: A comprehensive workflow for the comparative molecular docking study.

Detailed Protocol

The fidelity of your docking results is critically dependent on the quality of your input structures.[12]

Protein Preparation (GPR109A):

  • Structure Retrieval: Download the 3D structure of the GPR109A receptor. As no crystal structure is available, we will use a high-quality homology model. For this study, we will reference the model used in the work by Sahu et al., which was generated using the GPCR-I-TASSER server.[13][14]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[15][16] Remove all water molecules and any heteroatoms that are not part of the protein or essential cofactors.[17]

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure. This is crucial for accurately modeling hydrogen bonds.[18] Assign partial charges to each atom. For this, the Gasteiger charge calculation method is commonly used.[19]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[19] This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation (Nicotinic Acid Derivatives):

  • Structure Generation: Draw the 2D structures of nicotinic acid and its derivatives using chemical drawing software like ChemDraw or MarvinSketch. For this guide, we will consider Nicotinic Acid (parent compound), Nicotinamide, 6-Chloronicotinic Acid, and Isonicotinic Acid.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D. It is imperative to perform an energy minimization of each ligand to obtain a stable, low-energy conformation.[4] This can be done using software like Open Babel.[20]

  • Defining Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[21]

  • File Format Conversion: Save the prepared ligands in the PDBQT format.[22]

AutoDock Vina is a widely used and validated open-source program for molecular docking.[20][23]

  • Grid Box Definition: The grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.[19] This box should encompass the entire binding pocket of interest. Based on mutagenesis studies, key residues for nicotinic acid binding to GPR109A include Arg111, Ser178, Phe276, and Tyr284.[6] Center the grid box around these residues.

  • Configuration File: Create a configuration file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[23][24]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[24][25] Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

A critical aspect of any docking study is the careful analysis and interpretation of the results.[26]

  • Binding Affinity: The primary metric for evaluating the docking results is the binding affinity, reported in kcal/mol.[27] A more negative value indicates a stronger predicted binding interaction.[27]

  • Root Mean Square Deviation (RMSD): RMSD is used to compare the docked pose of a ligand to a reference conformation (e.g., a co-crystallized ligand). In the absence of a crystal structure, it can be used to assess the clustering of different docking poses. A lower RMSD value (typically < 2.0 Å) between poses suggests a more stable and reliable binding prediction.[26][27]

  • Interaction Analysis: Visualize the top-ranked docking poses for each ligand within the GPR109A binding site using software like PyMOL or Discovery Studio.[28] Analyze the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[27] Identifying these interactions provides insights into the molecular basis of binding.

Comparative Analysis of Nicotinic Acid Derivatives

The primary goal of this study is to compare the binding of different nicotinic acid derivatives to GPR109A. The following table summarizes hypothetical, yet plausible, docking results for our selected compounds.

CompoundStructureBinding Affinity (kcal/mol)Number of H-BondsInteracting Residues
Nicotinic Acid -6.53Arg111, Ser178, Tyr284
Nicotinamide -5.82Ser178, Tyr284
6-Chloronicotinic Acid -7.23Arg111, Ser178, Tyr284
Isonicotinic Acid -5.22Arg111, Tyr284

Interpretation of Results:

  • Nicotinic Acid: The parent compound shows a strong binding affinity, forming key hydrogen bonds with Arg111, Ser178, and Tyr284, which is consistent with experimental mutagenesis data.[6]

  • Nicotinamide: The replacement of the carboxylic acid with an amide group results in a weaker binding affinity and the loss of the crucial hydrogen bond with Arg111. This highlights the importance of the carboxylate group for anchoring the ligand in the binding pocket.

  • 6-Chloronicotinic Acid: The addition of a chlorine atom at the 6th position leads to a more favorable binding affinity. This could be due to additional hydrophobic interactions within the binding site, enhancing the overall stability of the complex.

  • Isonicotinic Acid: The change in the position of the nitrogen atom in the pyridine ring and the carboxylate group leads to a significant decrease in binding affinity and a less optimal interaction profile. This suggests that the specific arrangement of functional groups in nicotinic acid is critical for its recognition by GPR109A.

The Biological Context: GPR109A Signaling Pathway

Understanding the downstream signaling pathway of GPR109A is essential for contextualizing the potential biological effects of these derivatives.

G Ligand Nicotinic Acid Derivative GPR109A GPR109A Ligand->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Caption: The GPR109A signaling pathway leading to the inhibition of lipolysis.

Upon binding of an agonist like a nicotinic acid derivative, GPR109A activates an inhibitory G-protein (Gi).[9] This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which subsequently leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). The inhibition of HSL is the key mechanism behind the anti-lipolytic effect observed in adipocytes.[7]

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of nicotinic acid derivatives with the GPR109A receptor. By following this structured approach, researchers can gain valuable insights into the structure-activity relationships of their compounds and make data-driven decisions in the drug discovery process. The hypothetical results presented herein demonstrate how variations in chemical structure can significantly impact binding affinity and interactions with the target protein.

Future work should involve synthesizing the most promising derivatives identified through docking and validating their biological activity through in vitro and in vivo assays. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-receptor complex and obtain more accurate binding free energy calculations.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
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  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Abdel-Aziz, M., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105095.
  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
  • Lokhande, K. B., et al. (2020). Docking analysis of nicotinic acid and screened compounds with GPCR109A. ResearchGate.
  • Al-Robayan, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4001.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
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  • Turska-Szewczuk, A., et al. (2021). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Molecules, 26(16), 4983.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Tighadouini, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1423–1453.
  • Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube.
  • UA Campus Repository. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism.
  • ChemTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube.
  • Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience, 15, 1042006.
  • DergiPark. (2020). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking.
  • AutoDock Vina Documentation. (n.d.). Basic docking.
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  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • Al-Majd, L. A., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6265.
  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(10), 603-609.
  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280.
  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
  • Semantic Scholar. (2021). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • AutoDock Tutorial. (2021). Part 4. Preparing Ligand for Docking. YouTube.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
  • Sahu, S. S., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure and Dynamics, 39(17), 6598-6611.
  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
  • Reddit. (2024). Need help with molecular docking results interpretation.
  • Bio-Resource. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube.
  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure.
  • ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?
  • ResearchGate. (n.d.). Residues interacting with niacin in GPR109A-niacin complex.
  • Sahu, S. S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14819.
  • Meli, M., et al. (2021). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 8, 732683.

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A Head-to-Head Comparative Analysis of 2-Hydroxy-4,6-dimethylnicotinic Acid and Indomethacin in a Carrageenan-Induced Acute Inflammatory Animal Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 2-Hydroxy-4,6-dimethylnicotinic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a preclinical animal model of acute inflammation. The objective is to furnish researchers, scientists, and drug development professionals with a detailed experimental framework and comparative data to evaluate the potential of this nicotinic acid derivative as a novel anti-inflammatory agent.

The rationale for this investigation is grounded in the growing body of evidence suggesting that nicotinic acid and its derivatives possess significant anti-inflammatory properties.[1][2][3] These compounds have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] This guide will delve into a robust, side-by-side evaluation, offering insights into the experimental design, data interpretation, and potential mechanistic implications.

Experimental Design and Rationale

The selection of the carrageenan-induced paw edema model in rats is a cornerstone of this comparative study. This model is a well-characterized and widely accepted method for evaluating the efficacy of acute anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the assessment of drug effects on different phases of inflammation. The initial phase is mediated by histamine and serotonin, while the later phase is predominantly driven by prostaglandins and cytokines, which are key targets for NSAIDs like Indomethacin.

Animal Model and Groups

Healthy male Wistar rats (180-220g) will be used for this study. The animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water. All experimental procedures will be conducted in accordance with the ethical guidelines for animal research.

The animals will be randomly assigned to the following groups (n=6 per group):

  • Group 1: Control (Vehicle) - Receives the vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Group 2: this compound (Low Dose) - Receives a low dose of the test compound.

  • Group 3: this compound (High Dose) - Receives a high dose of the test compound.

  • Group 4: Indomethacin (Standard Drug) - Receives a standard dose of Indomethacin (e.g., 10 mg/kg).

The dosage for this compound would ideally be determined from prior dose-ranging studies. For the purpose of this guide, we will assume a low dose of 25 mg/kg and a high dose of 50 mg/kg, administered orally.

Experimental Workflow

The following diagram illustrates the key steps of the experimental workflow:

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment & Induction Phase cluster_assessment Assessment Phase acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups (n=6) acclimatization->grouping drug_admin Oral Administration of Test/Standard Compounds grouping->drug_admin carrageenan_injection Subplantar Injection of 1% Carrageenan (0.1 ml) drug_admin->carrageenan_injection 1 hour post-administration paw_volume Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan_injection->paw_volume euthanasia Euthanasia & Tissue Collection (at 5 hours) paw_volume->euthanasia biochemical_analysis Biochemical Analysis (TNF-α, IL-6, PGE2) euthanasia->biochemical_analysis histopathology Histopathological Examination of Paw Tissue euthanasia->histopathology

Caption: Experimental workflow for the comparative study.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema
  • Baseline Measurement: Prior to any treatment, the initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective treatments (vehicle, this compound, or Indomethacin) are administered orally via gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 ml of a 1% (w/v) sterile solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The percentage increase in paw volume (edema) is calculated using the formula: % Edema = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t and V0 is the initial paw volume.

    • The percentage inhibition of edema is calculated as: % Inhibition = ((% Edema in Control - % Edema in Treated) / % Edema in Control) * 100

Biochemical Analysis

At the end of the 5-hour observation period, the animals are euthanized, and blood samples are collected via cardiac puncture. The inflamed paw tissue is also excised.

  • Serum Cytokine Levels: Serum is separated from the blood samples, and the levels of pro-inflammatory cytokines, TNF-α and IL-6, are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Tissue Prostaglandin E2 (PGE2) Levels: The paw tissue is homogenized in a suitable buffer. The homogenate is then centrifuged, and the supernatant is used to measure the concentration of PGE2, a key mediator of inflammation, using an ELISA kit.

Histopathological Examination

The excised paw tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections of 5 µm thickness are cut and stained with hematoxylin and eosin (H&E). The stained sections are then examined under a light microscope for signs of inflammation, such as edema, neutrophil infiltration, and tissue damage.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3 hours (%)Paw Volume Increase at 5 hours (%)% Inhibition of Edema at 5 hours
Control (Vehicle) -65.2 ± 4.878.5 ± 5.1-
This compound 2548.9 ± 3.555.3 ± 4.229.6%
This compound 5035.1 ± 2.9 41.7 ± 3.846.9%
Indomethacin 1028.7 ± 2.5 35.1 ± 3.155.3%

Data are expressed as mean ± SEM. *p<0.05, **p<0.01 compared to the control group.

Table 2: Effect on Serum Cytokine and Tissue PGE2 Levels

Treatment GroupDose (mg/kg)TNF-α (pg/ml)IL-6 (pg/ml)Paw Tissue PGE2 (pg/mg protein)
Control (Vehicle) -312.5 ± 25.4450.8 ± 32.1185.6 ± 15.2
This compound 25245.1 ± 18.9358.2 ± 28.7142.3 ± 11.8*
This compound 50188.7 ± 15.3 275.4 ± 22.5105.9 ± 9.7
Indomethacin 10155.3 ± 12.8220.1 ± 19.6 82.4 ± 7.5

Data are expressed as mean ± SEM. *p<0.05, **p<0.01 compared to the control group.

Discussion of Potential Mechanisms of Action

The hypothetical data suggest that this compound exhibits a dose-dependent anti-inflammatory effect, as evidenced by the reduction in paw edema and the levels of key inflammatory mediators. While Indomethacin, a potent cyclooxygenase (COX) inhibitor, shows superior efficacy in this acute model, the significant activity of the nicotinic acid derivative warrants further investigation.

The reduction in TNF-α and IL-6 levels by this compound points towards a mechanism that involves the modulation of pro-inflammatory cytokine production. This is consistent with findings for other nicotinic acid derivatives.[1][2] The decrease in PGE2 levels suggests a potential interaction with the arachidonic acid cascade, although it may not be as direct or potent as that of Indomethacin.

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of this compound, based on the known effects of nicotinic acid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibits NFkB NF-κB NFkB_pathway->NFkB Activates Gene_expression Pro-inflammatory Gene (TNF-α, IL-6) Expression NFkB->Gene_expression Promotes Transcription Pro_inflammatory_cytokines TNF-α, IL-6 Gene_expression->Pro_inflammatory_cytokines Leads to production of Test_compound 2-Hydroxy-4,6- dimethylnicotinic acid Test_compound->GPR109A Activates Inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) Inflammatory_stimulus->NFkB_pathway Activates COX2 COX-2 Inflammatory_stimulus->COX2 Induces PGE2 PGE2 COX2->PGE2 Produces

Caption: Plausible anti-inflammatory signaling pathway.

Conclusion

This comparative guide outlines a robust preclinical framework for evaluating the anti-inflammatory potential of this compound against a standard NSAID. The proposed experiments, encompassing in vivo, biochemical, and histopathological analyses, provide a multi-faceted approach to understanding the compound's efficacy and potential mechanism of action. The hypothetical data suggest that this compound is a promising candidate for further development as a novel anti-inflammatory agent, potentially with a different mode of action and safety profile compared to traditional NSAIDs. Further studies are warranted to explore its chronic anti-inflammatory effects, safety profile, and precise molecular targets.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. [Link]

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Validating the Mechanism of Action of 2-Hydroxy-4,6-dimethylnicotinic Acid: A Comparative Guide for Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action of novel small molecules, using 2-Hydroxy-4,6-dimethylnicotinic acid as a case study. For the purposes of this illustrative guide, we will hypothesize that its primary mechanism is the inhibition of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] Dysregulation of the kynurenine pathway is implicated in a range of neurodegenerative and inflammatory diseases, making KMO an attractive therapeutic target.[3]

We will compare the experimental performance of this compound (referred to as 'Test Compound') with a well-characterized, potent KMO inhibitor, Ro 61-8048 (referred to as 'Reference Compound').[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a multi-tiered validation approach that ensures scientific rigor and trustworthiness.

The Strategic Validation Workflow: From Target Engagement to Kinetic Profiling

A robust validation of a small molecule's mechanism of action requires a logical progression of experiments. Our approach is designed to be a self-validating system, where each step provides a piece of evidence that, when combined, builds a compelling and coherent mechanistic story. We will progress from confirming target engagement in a complex biological environment to detailed biophysical characterization of the inhibitor-enzyme interaction.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: In Vitro Functional Inhibition cluster_2 Phase 3: Biophysical Characterization CETSA Cellular Thermal Shift Assay (CETSA) Confirms binding in a cellular milieu EnzymeKinetics Enzyme Kinetics Assay Determines IC50 and Mode of Inhibition CETSA->EnzymeKinetics Proceed if target engagement is confirmed SPR Surface Plasmon Resonance (SPR) Measures direct binding affinity and kinetics EnzymeKinetics->SPR Proceed if functional inhibition is observed

Caption: A three-phase workflow for validating enzyme inhibitors.

Phase 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before investing in detailed in vitro studies, it is crucial to confirm that the test compound interacts with its intended target within the complex and physiologically relevant environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[5] The principle of CETSA is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[6] This allows us to detect target engagement without the need for labels or modifications to the compound or the target protein.[7]

Experimental Protocol: CETSA for KMO Target Engagement
  • Cell Culture: Culture a human cell line known to express KMO (e.g., microglia cell line HMC3) to 80-90% confluency.

  • Compound Treatment: Treat the cells with the Test Compound (e.g., at 10 µM and 50 µM), the Reference Compound (1 µM), and a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Analyze the amount of soluble KMO in the supernatant by Western Blot using a specific anti-KMO antibody. Quantify the band intensities.

  • Data Analysis: Plot the percentage of soluble KMO against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Expected Data and Interpretation
CompoundConcentrationApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)0.1%54.2°C-
Test Compound 10 µM56.8°C+2.6°C
Test Compound 50 µM59.1°C+4.9°C
Reference Compound 1 µM60.5°C+6.3°C

A dose-dependent increase in the thermal stability of KMO in the presence of the Test Compound provides strong evidence of target engagement in a cellular context. The significant shift observed with the Reference Compound validates the assay itself.

G cluster_0 Kynurenine Pathway cluster_1 Inhibitor Action Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic_Acid Kynureninase Test_Compound This compound KMO KMO Test_Compound->KMO Inhibition

Caption: Inhibition of KMO in the Kynurenine Pathway.

Phase 2: Characterizing Functional Inhibition via Enzyme Kinetics

Trustworthiness: Having confirmed target engagement, the next logical step is to quantify the compound's inhibitory effect on the enzyme's catalytic activity. Enzyme kinetic studies are the gold standard for determining an inhibitor's potency (IC50) and its mode of action (e.g., competitive, non-competitive).[8] This provides functional validation of the interaction observed in the CETSA experiment.

Experimental Protocol: KMO Inhibition Assay
  • Reagents: Recombinant human KMO enzyme, L-kynurenine (substrate), NADPH (cofactor), and a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • IC50 Determination:

    • Prepare a series of dilutions of the Test Compound and Reference Compound.

    • In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and the cofactor.

    • Initiate the reaction by adding the substrate, L-kynurenine (at a concentration equal to its Km).

    • Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocities and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mode of Inhibition Study (Lineweaver-Burk Analysis):

    • Perform the kinetic assay with varying concentrations of the substrate (L-kynurenine) in the absence and presence of fixed concentrations of the Test Compound (e.g., 0.5x, 1x, and 2x its IC50).

    • Plot the inverse of the initial velocity (1/V) against the inverse of the substrate concentration (1/[S]).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.

Expected Data and Interpretation

Table 2: Comparative Inhibitory Potency

CompoundIC50 (nM)
Test Compound 125 nM
Reference Compound 30 nM

The sub-micromolar IC50 value for the Test Compound confirms it as a potent inhibitor of KMO. While not as potent as the Reference Compound, it demonstrates significant activity.

Lineweaver-Burk Plot Analysis:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

If the plots for the Test Compound show lines intersecting on the y-axis, this would indicate a competitive mode of inhibition, suggesting the compound binds to the active site and competes with the natural substrate, L-kynurenine.

Phase 3: Definitive Biophysical Characterization with Surface Plasmon Resonance (SPR)

Authoritative Grounding: To provide a definitive and quantitative measure of the direct interaction between the inhibitor and the enzyme, we employ Surface Plasmon Resonance (SPR).[2] SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).[1] This biophysical data complements the functional data from the enzyme assays and provides a deeper understanding of the molecular interaction.

Experimental Protocol: SPR Analysis of Inhibitor-KMO Interaction
  • Chip Preparation: Covalently immobilize recombinant human KMO onto a sensor chip surface via amine coupling.

  • Analyte Injection: Prepare a series of dilutions of the Test Compound and Reference Compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compounds over the KMO-functionalized surface and a reference surface (for background subtraction). The binding is measured in real-time as a change in resonance units (RU).

  • Kinetic Analysis: Monitor both the association phase (during injection) and the dissociation phase (during buffer flow).

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Expected Data and Interpretation

Table 3: Comparative Binding Kinetics and Affinity

Compoundka (1/Ms)kd (1/s)KD (nM)
Test Compound 1.5 x 1052.0 x 10-2133
Reference Compound 3.0 x 1059.0 x 10-330

The KD value obtained from SPR should be in close agreement with the IC50 value from the enzyme kinetics assay, providing a strong, self-validating loop of evidence. The kinetic parameters (ka and kd) offer further insight into the binding mechanism. For instance, a fast ka and a slow kd, as seen with the Reference Compound, indicate a rapid binding and a stable complex, which is often a desirable characteristic for a drug candidate.

G cluster_0 SPR Workflow Immobilize Immobilize KMO on Sensor Chip Inject Inject Test Compound (Analyte) Immobilize->Inject Measure Measure Association (ka) and Dissociation (kd) Inject->Measure Calculate Calculate Affinity (KD = kd/ka) Measure->Calculate

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of a novel small molecule, using this compound as a hypothetical KMO inhibitor. By systematically progressing from cellular target engagement (CETSA) to functional inhibition (enzyme kinetics) and finally to direct biophysical interaction analysis (SPR), we can build a robust and trustworthy body of evidence. The comparative data against a known reference compound, Ro 61-8048, provides essential context for evaluating the performance and potential of the test compound. This structured, evidence-based workflow is fundamental to making informed decisions in modern drug discovery and development.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]
  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]
  • What are KMO inhibitors and how do they work?. (2024).
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed. [Link]
  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
  • CETSA. Pelago Bioscience. [Link]

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A Comparative Analysis of the In Vitro and In Vivo Anti-Inflammatory Efficacy of 2-Hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "2-Hydroxy-4,6-dimethylnicotinic acid" specified in the topic is not well-documented in publicly available scientific literature. This guide will therefore focus on a closely related and studied analogue, 2-Hydroxy-4-methylnicotinic acid (2-HMNA) , as a representative of hydroxynicotinic acid derivatives to provide a robust comparative framework for its in vitro and in vivo efficacy.

Introduction

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a class of compounds with a broad range of biological activities. Beyond its established role in lipid metabolism, there is growing interest in the anti-inflammatory properties of nicotinic acid analogues.[1] These effects are thought to be mediated, in part, through the GPR109A receptor and by modulating inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the secretion of pro-inflammatory mediators like TNF-α and interleukin-6.[1] This guide provides a detailed comparison of the anti-inflammatory efficacy of 2-Hydroxy-4-methylnicotinic acid (2-HMNA) with the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, through established in vitro and in vivo experimental models.[2]

Mechanism of Action: The Rationale for Anti-Inflammatory Activity

The anti-inflammatory effects of nicotinic acid derivatives are attributed to their ability to interfere with key inflammatory pathways. In macrophages, activation by stimuli such as lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of inflammatory mediators. 2-HMNA is hypothesized to suppress this response.[3] The diagram below illustrates the putative mechanism of action.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway Initiates COX2_Pathway COX-2 Pathway TLR4->COX2_Pathway ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB_Pathway->ProInflammatory Induces Transcription HMNA 2-HMNA HMNA->NFkB_Pathway Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2_Pathway Inhibits Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Produces

Caption: Putative anti-inflammatory mechanism of 2-HMNA and Ibuprofen.

In Vitro Efficacy Assessment

In vitro assays are foundational in drug discovery, offering a controlled environment to elucidate a compound's biological activity at the cellular and molecular level.[4] For assessing anti-inflammatory potential, the murine macrophage cell line RAW 264.7 is a widely accepted model.[2][5]

Experimental Workflow: In Vitro Anti-Inflammatory Assay

The following workflow outlines the key steps to compare the efficacy of 2-HMNA and Ibuprofen in a cellular model of inflammation.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 Macrophages Plating 2. Seed cells in 96-well plates Cell_Culture->Plating Pretreatment 3. Pre-treat with 2-HMNA or Ibuprofen Plating->Pretreatment MTT_Assay 6c. Cell Viability (MTT Assay) Plating->MTT_Assay Stimulation 4. Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Supernatant 5. Collect Supernatant Stimulation->Supernatant Griess_Assay 6a. Nitric Oxide Assay (Griess Reagent) Supernatant->Griess_Assay ELISA 6b. Cytokine Assay (ELISA for TNF-α, IL-6) Supernatant->ELISA

Caption: Workflow for in vitro comparison of anti-inflammatory agents.

Detailed Protocol: Nitric Oxide and Cytokine Production in RAW 264.7 Cells
  • Cell Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of 2-HMNA or Ibuprofen (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the NO produced.[6]

  • Cytokine (TNF-α, IL-6) Assay:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions to quantify the cytokine concentrations in the cell culture supernatant.

  • Cell Viability (MTT) Assay:

    • After removing the supernatant for the assays above, add MTT solution to the cells and incubate.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability, ensuring the observed effects are not due to cytotoxicity.[2]

Comparative In Vitro Efficacy Data

The following table presents hypothetical data from the in vitro assays, comparing the inhibitory effects of 2-HMNA and Ibuprofen.

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
2-HMNA 1025.3 ± 2.122.8 ± 1.919.5 ± 2.5>98
5058.7 ± 3.555.1 ± 4.251.9 ± 3.8>95
10085.2 ± 4.181.6 ± 3.978.4 ± 4.5>95
Ibuprofen 1030.1 ± 2.528.4 ± 3.125.6 ± 2.9>98
5065.4 ± 3.862.9 ± 4.560.1 ± 4.1>95
10092.5 ± 4.589.7 ± 4.885.3 ± 5.2>95
IC₅₀ (µM) 2-HMNA 42.545.148.2-
Ibuprofen 38.940.242.1-

Data are presented as mean ± standard deviation and are for illustrative purposes.

In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating a drug candidate's efficacy and safety in a whole living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[7] The carrageenan-induced paw edema model in rats is a classic and widely used assay for screening acute anti-inflammatory activity.[2][8][9]

Experimental Workflow: In Vivo Anti-Inflammatory Assay

This workflow details the procedure for the carrageenan-induced paw edema model.

In_Vivo_Workflow Animal_Acclimatization 1. Acclimatize Wistar rats (7 days) Grouping 2. Group animals (n=6) - Vehicle Control - 2-HMNA (e.g., 50 mg/kg) - Ibuprofen (e.g., 50 mg/kg) Animal_Acclimatization->Grouping Baseline_Measurement 3. Measure initial paw volume Grouping->Baseline_Measurement Dosing 4. Administer compounds orally (p.o.) Baseline_Measurement->Dosing Inflammation_Induction 5. Inject Carrageenan (1%) into sub-plantar region of the right hind paw (1 hr post-dosing) Dosing->Inflammation_Induction Paw_Volume_Measurement 6. Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan Inflammation_Induction->Paw_Volume_Measurement Data_Analysis 7. Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Divide the animals into three groups (n=6 per group):

    • Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group 2 (2-HMNA): Receives 2-HMNA suspended in the vehicle at a dose of 50 mg/kg, orally.

    • Group 3 (Ibuprofen): Receives Ibuprofen suspended in the vehicle at a dose of 50 mg/kg, orally.

  • Procedure:

    • One hour after oral administration of the respective treatments, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

    • Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours after the injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Comparative In Vivo Efficacy Data

The following table shows hypothetical results from the carrageenan-induced paw edema model.

Treatment Group (50 mg/kg)Paw Edema Inhibition (%) at 1 hrPaw Edema Inhibition (%) at 2 hrPaw Edema Inhibition (%) at 3 hrPaw Edema Inhibition (%) at 4 hr
2-HMNA 28.5 ± 3.140.2 ± 3.855.7 ± 4.548.3 ± 4.1
Ibuprofen 35.1 ± 3.548.6 ± 4.265.2 ± 5.158.9 ± 4.8

Data are presented as mean ± standard deviation and are for illustrative purposes.

Synthesis and Conclusion

This guide outlines a systematic approach to comparing the in vitro and in vivo anti-inflammatory efficacy of 2-Hydroxy-4-methylnicotinic acid against a standard NSAID, Ibuprofen. The in vitro data suggest that 2-HMNA effectively reduces the production of key inflammatory mediators in a dose-dependent manner, with a potency comparable to, though slightly less than, Ibuprofen. The in vivo results corroborate these findings, demonstrating significant anti-inflammatory activity in an acute model of inflammation.

The slightly lower efficacy of 2-HMNA compared to Ibuprofen in these models may be offset by other factors not explored here, such as a potentially different safety profile, particularly concerning gastrointestinal effects, which are a known side effect of traditional NSAIDs.[2] Further investigation into the chronic anti-inflammatory effects, detailed mechanism of action, and toxicological profile of 2-HMNA is warranted to fully understand its therapeutic potential. The methodologies presented here provide a robust framework for such future research.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Journal of the Japan Society for Analytical Chemistry.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Al-Ostath, R. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate.
  • Request PDF. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO.
  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
  • International Research Journal of Pharmacy. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Khan, K. M., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.
  • PubMed. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
  • Osman, E. S. R., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry.
  • L-Mesnager, Z., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Martínez-Bascón, G., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central.
  • Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. National Center for Biotechnology Information.
  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology.

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A Researcher's Guide to Verifying the Biological Effects of 2-Hydroxy-4,6-dimethylnicotinic acid: A Framework for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously and reproducibly evaluate the reported biological effects of 2-Hydroxy-4,6-dimethylnicotinic acid. Given the limited specific literature on this compound, we will operate under the structurally-informed hypothesis that it may function as an inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, such as Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).

This document is not a mere collection of protocols; it is a strategic guide to experimental design, emphasizing self-validating systems and robust controls to ensure the trustworthiness of your findings. We will compare the potential activity of this compound against well-characterized alternatives to establish a benchmark for its biological activity and, most critically, its reproducibility.

Part 1: The Hypothesized Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Nicotinic acid derivatives have been explored for a variety of biological activities. The structure of this compound, featuring a carboxyl group and a hydroxylated pyridine ring, bears resemblance to 2-oxoglutarate, the key co-substrate for a large family of dioxygenase enzymes. A prominent and therapeutically relevant subfamily are the HIF prolyl hydroxylases (PHD1, PHD2, and PHD3), which are the master regulators of cellular response to oxygen.

Under normal oxygen conditions (normoxia), PHDs utilize oxygen and 2-OG to hydroxylate specific proline residues on the HIF-1α subunit. This modification tags HIF-1α for recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1] Small molecule inhibitors that act as 2-OG analogs can competitively inhibit PHD activity, preventing HIF-1α hydroxylation.[1] This mimics a state of hypoxia, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a host of hypoxia-responsive genes involved in erythropoiesis, angiogenesis, and metabolism.[1][2]

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition / Hypoxia HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD (Active) PHD->HIF1a_OH O2_2OG O₂, 2-OG O2_2OG->PHD VHL pVHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable HIF-1α (Stable) HIF1a_hypoxia->HIF1a_stable PHD_inhibited PHD (Inhibited) PHD_inhibited->HIF1a_stable Inhibitor 2-Hydroxy-4,6- dimethylnicotinic acid (Hypothesized) Inhibitor->PHD_inhibited Inhibition Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF_dimer HIF-1α/β Dimer HRE HRE HIF_dimer->HRE Gene_Tx Gene Transcription HRE->Gene_Tx

Caption: Hypothesized HIF signaling pathway modulation.

Part 2: A Rigorous Protocol for In Vitro Reproducibility Assessment

To move from hypothesis to validated fact, a multi-tiered experimental approach is essential. Each step is designed to build upon the last, creating a self-validating workflow that minimizes ambiguity and enhances reproducibility.

Step 1: Foundational Requirement - Compound Identity and Purity

Protocol: Compound Verification

  • Procurement: Source this compound (CAS 38076-81-2) from a reputable chemical vendor.[3]

  • Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure matches the expected pattern for this compound.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine the purity of the compound. Aim for >98% purity to avoid confounding effects from contaminants.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Step 2: Establishing Benchmarks - The Positive Controls

To interpret any effect of your test compound, its activity must be compared against well-established modulators of the target pathway. These positive controls serve as a critical benchmark for assay performance and relative potency.

Selected Comparative Compounds: Validated HIF-PHD Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat 15.3611.837.63[2]
Daprodustat 3.522.25.5[2]
Roxadustat -591-[2]
Molidustat 480280450[2]
This compound To Be Determined To Be Determined To Be Determined N/A
Note: IC₅₀ values can vary based on specific assay conditions.[2]
Step 3: Primary Biochemical Validation - HIF-1α Stabilization Assay

The most direct and widely accepted method to confirm PHD inhibition is to measure the accumulation of the HIF-1α protein. Western blotting provides a semi-quantitative readout of protein levels.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HeLa, Hep3B) - Test Compound - Positive Control (Roxadustat) - Vehicle Control (DMSO) B 2. Cell Lysis (RIPA buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (PVDF or Nitrocellulose membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (Anti-HIF-1α, Anti-β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis (Normalize HIF-1α to loading control) I->J

Caption: Workflow for Western Blot analysis of HIF-1α.

Detailed Protocol: Western Blot for HIF-1α

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, U2OS, or Hep3B) in the appropriate medium (e.g., DMEM with 10% FBS). Seed cells in 6-well plates and allow them to adhere overnight.[2]

  • Treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100 µM). Treat cells with the test compound, a positive control (e.g., 50 µM Roxadustat), and a vehicle control (e.g., 0.1% DMSO) for 4-8 hours.[1]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly in the well using RIPA buffer supplemented with protease and proteasome inhibitors. The inclusion of proteasome inhibitors is critical, as HIF-1α has a very short half-life.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Concurrently, probe for a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands. Quantify band intensities and normalize the HIF-1α signal to the loading control. A reproducible effect should show a clear, dose-dependent increase in HIF-1α levels.[2]

Step 4: Functional Consequence Validation - HRE-Luciferase Reporter Assay

Demonstrating HIF-1α protein stabilization is the first step. The critical follow-up is to show that this stabilized protein is transcriptionally active. This functional assay directly measures the activation of the downstream signaling pathway.[2]

Luciferase_Assay_Workflow A 1. Cell Transfection (Transfect cells with HRE-Luciferase and Renilla control plasmids) B 2. Plating (Seed transfected cells into 96-well plates) A->B C 3. Compound Treatment (Incubate with test compounds, positive/vehicle controls for 16-24h) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Add Luciferase substrate, measure Firefly luminescence) D->E F 6. Normalization (Add Stop & Glo® reagent, measure Renilla luminescence) E->F G 7. Data Analysis (Calculate Ratio: Firefly / Renilla. Compare treated vs. vehicle) F->G

Caption: Workflow for HRE Luciferase Reporter Assay.

Detailed Protocol: HRE-Luciferase Reporter Assay

  • Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with a reporter plasmid containing multiple Hypoxia Response Elements (HREs) upstream of a firefly luciferase gene and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Plating and Treatment: After 24 hours, plate the transfected cells into 96-well plates. Allow them to adhere, then treat with the same concentration range of this compound, positive controls, and vehicle control as in the Western blot experiment. Incubate for 16-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. A reproducible, positive result will be a dose-dependent increase in the normalized luciferase activity, confirming functional activation of the HIF pathway.

Part 3: Interpreting Results and Troubleshooting for Reproducibility

Reproducibility issues often arise from subtle experimental variations or inherent properties of the compound. A systematic approach to data analysis and troubleshooting is key.

Comparative Data Interpretation Framework

AssayExpected Outcome (Positive Controls)Possible Outcomes (this compound)Interpretation of Possible Outcomes
HIF-1α Western Blot Robust, dose-dependent increase in HIF-1α protein.A) Dose-dependent increase in HIF-1α.Suggests PHD inhibition. Proceed to functional assay.
B) No change in HIF-1α levels.Suggests no effect on the HIF pathway at the tested doses.
C) Inconsistent/slight increase at high doses.Possible weak inhibitor or off-target effects. Requires further validation.
HRE-Luciferase Assay Strong, dose-dependent increase in luciferase activity.A) Dose-dependent increase in luciferase activity.Confirms functional activation of the HIF pathway. High confidence result.
B) No change in luciferase activity.Confirms lack of functional effect, even if some protein stabilization was seen.
C) Cytotoxicity observed (low Renilla signal).Compound may be toxic, confounding the results. Re-test at lower doses.

Troubleshooting Common Reproducibility Issues

ProblemPotential CauseRecommended Solution
Inconsistent HIF-1α Stabilization Inhibitor Degradation: Compound is unstable in solution or sensitive to light/temperature.Ensure proper storage. Prepare fresh stock solutions and working dilutions for each experiment.[1]
Cell Culture Conditions: High cell density can create localized hypoxia, elevating baseline HIF-1α and masking the inhibitor's effect.Maintain consistent, sub-confluent cell plating densities.[1]
Rapid HIF-1α Turnover: Lysis or sample handling is too slow, allowing HIF-1α to degrade post-treatment.Work quickly on ice. Ensure potent proteasome inhibitors are included in the lysis buffer.[1]
High Well-to-Well Variability in Luciferase Assay Inconsistent Transfection: Transfection efficiency varies across the plate.Optimize transfection protocol. Ensure homogenous mixing of cells and reagents before plating. Rely on Renilla normalization.
Edge Effects: Wells on the edge of the plate are prone to evaporation, altering compound concentration.Avoid using the outer wells of the 96-well plate for data collection. Fill them with sterile PBS or media.
Discrepancy Between Western and Luciferase Data Off-Target Effects: Compound stabilizes HIF-1α but also inhibits a downstream component required for transcription.The functional luciferase assay is the more biologically relevant readout. The effect is likely not a true mimetic of hypoxia.
Assay Sensitivity: The luciferase assay may be more sensitive than the Western blot, detecting functional activation at concentrations that do not show a strong protein band.Trust the functional data and consider it the primary result, supported by the trend seen in the Western blot.

Conclusion

The biological effects of any compound, particularly one with limited characterization like this compound, cannot be taken at face value. Reproducibility must be earned through rigorous, systematic investigation. By hypothesizing a mechanism of action based on chemical structure, employing validated assays with benchmark positive controls, and meticulously troubleshooting inconsistencies, researchers can build a robust and trustworthy dataset. This guide provides the framework to determine not only if this compound has a biological effect, but to do so with the high degree of scientific integrity required for progression in any research or drug development pipeline.

References

  • Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. Benchchem.
  • Refining experimental protocols for studying long-term effects of HIF stabilization. Benchchem.
  • 2-Hydroxy-4-methylnicotinic Acid | High-Purity CAS 38076-81-2. Benchchem.
  • Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis. PLOS One.
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health (NIH).
  • 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738. PubChem.

Sources

Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predictive Modeling in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the journey from a lead compound to a clinical candidate is fraught with challenges. The nicotinic acid scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of derivatives with diverse biological activities, from antihyperlipidemic and antimicrobial to anti-inflammatory and antitubercular effects.[1][2][3][4] Optimizing the potency and specificity of these derivatives, however, requires a deep understanding of their quantitative structure-activity relationships (QSAR). This guide provides an in-depth, objective comparison of various QSAR modeling techniques as applied to nicotinic acid derivatives, grounded in experimental data and field-proven insights.

The Rationale Behind QSAR in Nicotinic Acid Derivative Development

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[5] By establishing a mathematical relationship between structural descriptors and biological activity, QSAR models enable the prediction of the activity of novel, un-synthesized compounds.[6] This predictive power is invaluable in prioritizing synthetic efforts, reducing the reliance on extensive and costly experimental screening, and accelerating the drug discovery pipeline.[5][6]

The general workflow of a QSAR study is a systematic process that begins with data curation and culminates in a validated, predictive model.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation Data_Curation Dataset Curation (Structures & Activities) Structure_Optimization 3D Structure Generation & Optimization Data_Curation->Structure_Optimization Descriptor_Calculation Molecular Descriptor Calculation Structure_Optimization->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., PLS, ML) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Predictive_Model Predictive_Model External_Validation->Predictive_Model Final Predictive Model

Caption: A generalized workflow for developing a predictive QSAR model.

Comparative Analysis of QSAR Methodologies for Nicotinic Acid Derivatives

The choice of QSAR methodology is critical and depends on the nature of the dataset and the research objectives. Here, we compare several prominent techniques that have been applied to nicotinic acid derivatives.

2D-QSAR: The Foundational Approach

2D-QSAR models correlate biological activity with 2D molecular descriptors such as topological indices, physicochemical properties (e.g., logP, molar refractivity), and electronic parameters.[7] While simpler than their 3D counterparts, well-constructed 2D-QSAR models can provide valuable insights.

A study on 6-substituted nicotine derivatives as cholinergic ligands demonstrated that a combination of the lipophilicity parameter (π) and the change in molecular volume (ΔMOL VOL) could effectively predict the binding affinity at nicotinic acetylcholine receptors (nAChRs).[7] The resulting model showed a strong correlation (r = 0.970), indicating that both lipophilicity and the steric bulk of the substituent at the 6-position are crucial for receptor binding.[7]

3D-QSAR: Unveiling the Three-Dimensional Landscape

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic interactions between a ligand and its receptor.[8][9] These methods are particularly powerful when the three-dimensional structure of the target receptor is unknown.[8]

CoMFA (Comparative Molecular Field Analysis)

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules.[8] The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) analysis. A comprehensive study on a large set of nicotinic agonists, including nicotine derivatives, successfully employed CoMFA to build a robust and predictive model (n = 206, q² = 0.749, r² = 0.847).[3][8][10] The CoMFA contour maps from this study highlighted specific regions where steric bulk is either favorable or unfavorable for high receptor affinity, providing a 3D roadmap for structural modifications.[3][8][10]

CoMSIA (Comparative Molecular Similarity Indices Analysis)

CoMSIA extends the principles of CoMFA by incorporating additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[9] This often leads to more intuitive and interpretable contour maps. For a series of thiazolone derivatives acting as allosteric inhibitors, a CoMSIA model demonstrated superior predictive ability (q² = 0.685, predictive r² = 0.822) compared to the corresponding CoMFA model (q² = 0.621, predictive r² = 0.685).[11] This suggests that for certain classes of nicotinic acid derivatives, hydrophobic and hydrogen bonding interactions play a pivotal role in their biological activity.

Comparative Performance of CoMFA and CoMSIA

The choice between CoMFA and CoMSIA is not always straightforward and can be dataset-dependent. The table below summarizes the statistical parameters from various 3D-QSAR studies on nicotinic acid derivatives and related compounds, offering a comparative overview.

Study Focus QSAR Method No. of Compounds q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r² (Test Set) Reference
Nicotinic AgonistsCoMFA2060.7490.8470.961[3][8][10]
Thiazolone DerivativesCoMFA67 (51 training, 16 test)0.6210.9500.685[11]
Thiazolone DerivativesCoMSIA67 (51 training, 16 test)0.6850.9400.822[11]
α1A-Adrenergic Receptor AntagonistsCoMFA44 (32 training, 12 test)0.840-0.694[9]
α1A-Adrenergic Receptor AntagonistsCoMSIA44 (32 training, 12 test)0.840-0.671[9]

Note: q² (leave-one-out cross-validated correlation coefficient) is a measure of the internal predictive ability of the model, while the predictive r² for an external test set assesses its external predictive power. Higher values indicate a more robust model.

Machine Learning in QSAR: The Next Frontier

The advent of machine learning has introduced a new dimension to QSAR modeling.[12] Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and various types of neural networks can capture complex, non-linear relationships between molecular descriptors and biological activity.[13]

A QSAR study on nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors employed a combination of genetic function approximation and partial least squares regression to develop a predictive model (r² = 0.743).[6] While this study used a more traditional statistical method, it highlights the potential for applying more advanced machine learning techniques to similar datasets of nicotinic acid derivatives.

Key Advantages of Machine Learning in QSAR:

  • Handling of Large and Complex Datasets: Machine learning models can effectively analyze datasets with a large number of compounds and descriptors.

  • Capturing Non-Linear Relationships: Unlike linear methods like PLS, machine learning algorithms can model complex, non-linear structure-activity relationships.[13]

  • Feature Importance: Many machine learning models can provide insights into which molecular descriptors are most important for predicting activity, aiding in the interpretation of the model.[12]

G cluster_2D 2D-QSAR cluster_3D 3D-QSAR (CoMFA/CoMSIA) cluster_ML Machine Learning QSAR_Methods QSAR Methodologies 2D-QSAR 3D-QSAR Machine Learning Desc_2D Topological, Physicochemical & Electronic Descriptors Desc_3D Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields Desc_ML Diverse Molecular Fingerprints & Descriptors Pros_2D Pros: Simplicity, Interpretability Desc_2D->Pros_2D Cons_2D Cons: Lacks 3D spatial information Desc_2D->Cons_2D Pros_3D Pros: Detailed 3D insights, Visually interpretable contour maps Desc_3D->Pros_3D Cons_3D Cons: Alignment-dependent, Computationally intensive Desc_3D->Cons_3D Pros_ML Pros: Captures non-linearity, Handles large datasets Desc_ML->Pros_ML Cons_ML Cons: Can be a 'black box', Requires large datasets for training Desc_ML->Cons_ML

Caption: Comparison of key features of different QSAR methodologies.

Experimental Protocols for Biological Activity Determination

The foundation of any robust QSAR model is high-quality, consistently measured biological data. Below are detailed, step-by-step methodologies for assessing common biological activities of nicotinic acid derivatives.

Protocol 1: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[4][14]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds (nicotinic acid derivatives) and standard drugs (e.g., Isoniazid)

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Serial Dilution of Compounds: Prepare serial dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth directly in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a drug-free control well (positive control) and a well with media only (negative control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Reading Results: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[14]

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[15]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compounds and a standard anti-inflammatory drug (e.g., Dexamethasone)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.[15]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only treated control group.[15]

Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][16]

Conclusion and Future Outlook

QSAR modeling is an indispensable tool in the rational design and optimization of nicotinic acid derivatives. While 2D-QSAR provides a foundational understanding, 3D-QSAR methods like CoMFA and CoMSIA offer a more nuanced, three-dimensional perspective on the structural requirements for biological activity. The emergence of machine learning promises to further enhance the predictive power and scope of QSAR studies by capturing complex, non-linear relationships.

The comparative data and experimental protocols presented in this guide are intended to equip researchers with the knowledge to critically evaluate and apply these powerful computational tools. By integrating robust QSAR modeling with high-quality experimental data, the scientific community can accelerate the discovery of novel nicotinic acid derivatives with improved therapeutic profiles, ultimately contributing to the advancement of medicine.

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Comparison of the safety profiles of different substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of pharmacologically active compounds is paramount. Nicotinic acid (niacin), a well-established lipid-lowering agent, is often limited in its clinical utility by a distinct set of adverse effects. This has spurred the development of various substituted nicotinic acid derivatives aimed at improving tolerability while retaining therapeutic efficacy. This guide provides an in-depth, objective comparison of the safety profiles of prominent substituted nicotinic acids, supported by experimental data and detailed methodologies for preclinical safety assessment.

Introduction: The Rationale for Nicotinic Acid Substitution

Nicotinic acid effectively modulates lipid profiles, but its use is frequently hampered by adverse effects, most notably cutaneous flushing and dose-dependent hepatotoxicity.[1] The development of substituted nicotinic acids has been driven by the goal of mitigating these undesirable effects.[1] By modifying the chemical structure, researchers have sought to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, thereby creating derivatives with improved safety and tolerability. This guide will focus on a comparative analysis of nicotinic acid and its key derivatives: acipimox, niceritrol, xanthinol nicotinate, and inositol hexanicotinate.

Comparative Safety Profiles: A Data-Driven Analysis

The primary adverse effects associated with nicotinic acid and its derivatives include cutaneous flushing, gastrointestinal disturbances, hepatotoxicity, and myopathy. The incidence and severity of these effects vary among the different compounds, largely due to differences in their rates of absorption, metabolism, and interaction with the GPR109A receptor.

Cutaneous Flushing

Flushing, characterized by warmth, redness, and itching of the skin, is the most common side effect of nicotinic acid and is a primary reason for non-adherence to therapy.[2] This reaction is mediated by the activation of the GPR109A receptor on epidermal Langerhans cells and keratinocytes, leading to the release of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), potent vasodilators.[3][4]

Substituted nicotinic acids have been developed to reduce this effect. For instance, acipimox has been shown to cause a lower incidence and severity of flushing compared to standard nicotinic acid.[5] Inositol hexanicotinate , often marketed as "no-flush niacin," is designed to be hydrolyzed slowly in the body, releasing nicotinic acid gradually and thus avoiding the rapid spike in plasma concentration that triggers flushing.[6] However, the extent of its hydrolysis and its lipid-lowering efficacy are debated.[6] Xanthinol nicotinate is also associated with flushing, which can be severe and prolonged in some patients.[7]

Compound Incidence of Flushing Severity Key Mechanistic Aspect
Nicotinic Acid (Immediate-Release) High (up to 88%)Can be severeRapid absorption and GPR109A activation[8]
Nicotinic Acid (Sustained-Release) Lower than IRGenerally milderSlower release, but still significant GPR109A activation
Acipimox Lower than Nicotinic Acid[5]Generally milder[5]Potentially less potent GPR109A agonism[9]
Niceritrol CommonVariableHydrolyzes to nicotinic acid
Xanthinol Nicotinate Common[7]Can be severe and prolonged[7]Vasodilatory properties of both nicotinic acid and xanthinol
Inositol Hexanicotinate Low to negligible[6]MildSlow and incomplete hydrolysis to free nicotinic acid[6]
Hepatotoxicity

Drug-induced liver injury is a serious concern with high-dose nicotinic acid therapy, particularly with sustained-release formulations.[10][11] The proposed mechanism involves a shift in nicotinic acid metabolism at high doses, leading to the formation of metabolites that can cause cellular stress and damage.[12]

Acipimox appears to have a more favorable hepatic safety profile, with studies showing no significant effects on liver enzymes.[5] The risk of hepatotoxicity with inositol hexanicotinate is considered possible, similar to other niacin products, but clinical data are limited.[13] For xanthinol nicotinate , liver issues are a rare but possible side effect.[5]

Compound Risk of Hepatotoxicity Common Clinical Findings Notes
Nicotinic Acid (Sustained-Release) Higher risk[11]Elevated transaminases, jaundice[10]Dose-dependent and more frequent than with immediate-release formulations[11]
Nicotinic Acid (Immediate-Release) Lower risk than SRElevated transaminases at very high doses
Acipimox Low risk[5]Generally no significant changes in liver enzymes[5]Considered a safer alternative regarding liver function
Niceritrol PossibleJaundice, elevated liver enzymesCaution in patients with pre-existing liver conditions
Xanthinol Nicotinate Rare but possible[5]Jaundice, dark urine, abdominal pain[5]Monitoring of liver function may be necessary
Inositol Hexanicotinate Possible, but data is limited[13]Similar to other niacin products[13]Often used as a dietary supplement with less rigorous monitoring
Gastrointestinal Effects

Nausea, vomiting, and abdominal pain are common gastrointestinal side effects of nicotinic acid and its derivatives.[14] These effects are generally dose-related and can often be mitigated by taking the medication with food. Acipimox has been associated with gastrointestinal side effects leading to discontinuation in some patients.[15]

Myopathy

Muscle pain and, in rare cases, rhabdomyolysis, are potential side effects, particularly when nicotinic acid derivatives are used in combination with statins.[9] This is a class effect that warrants caution and monitoring of muscle-related symptoms.

Mechanistic Insights into Adverse Effects

A deeper understanding of the molecular pathways underlying the adverse effects of nicotinic acids is crucial for the development of safer alternatives.

GPR109A Signaling in Flushing and Therapeutic Action

The G protein-coupled receptor GPR109A is central to both the therapeutic effects and the flushing side effect of nicotinic acid.

GPR109A_Signaling cluster_therapeutic Therapeutic Effect (Adipocyte) cluster_flushing Adverse Effect (Langerhans Cell) Nicotinic Acid Nicotinic Acid GPR109A_Adipocyte GPR109A Nicotinic Acid->GPR109A_Adipocyte Binds Gi Gi Protein Activation GPR109A_Adipocyte->Gi AC_Inhibition Adenylyl Cyclase Inhibition Gi->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease HSL_Inhibition HSL Inhibition cAMP_Decrease->HSL_Inhibition Lipolysis_Decrease ↓ Lipolysis HSL_Inhibition->Lipolysis_Decrease FFA_Decrease ↓ Free Fatty Acids Lipolysis_Decrease->FFA_Decrease Nicotinic_Acid_Flush Nicotinic Acid GPR109A_Langerhans GPR109A Nicotinic_Acid_Flush->GPR109A_Langerhans Binds Beta_Arrestin β-Arrestin Pathway GPR109A_Langerhans->Beta_Arrestin PLA2_Activation PLA2 Activation Beta_Arrestin->PLA2_Activation AA_Release Arachidonic Acid Release PLA2_Activation->AA_Release COX_Activation COX-1/COX-2 Activation AA_Release->COX_Activation PGD2_PGE2 ↑ PGD2 / PGE2 COX_Activation->PGD2_PGE2 Vasodilation Vasodilation (Flushing) PGD2_PGE2->Vasodilation

Caption: Divergent GPR109A signaling pathways for therapeutic and adverse effects.

Experimental Protocols for Safety Assessment

To objectively compare the safety profiles of novel substituted nicotinic acids, robust and validated experimental protocols are essential.

In Vitro Hepatotoxicity Assessment using HepG2 Cells (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of substituted nicotinic acids on the human hepatoma cell line, HepG2.

MTT_Assay_Workflow start Start seed_cells Seed HepG2 cells in 96-well plates start->seed_cells incubate_24h_1 Incubate for 24h (cell attachment) seed_cells->incubate_24h_1 treat_compounds Treat cells with varying concentrations of nicotinic acid derivatives incubate_24h_1->treat_compounds incubate_72h Incubate for 72h treat_compounds->incubate_72h add_mtt Add MTT solution to each well incubate_72h->add_mtt incubate_4h Incubate for 4h (formazan crystal formation) add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based in vitro hepatotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted nicotinic acids) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 72 hours.[14]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

    • Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Myotoxicity Assessment (Creatine Kinase Release Assay)

This assay evaluates the potential of substituted nicotinic acids to cause muscle cell damage by measuring the release of creatine kinase (CK) from C2C12 myotubes.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 20% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach confluence.[18]

  • Compound Treatment: After 5-7 days of differentiation, treat the myotubes with various concentrations of the test compounds for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant for CK measurement. Lyse the cells to determine the total intracellular CK activity.

  • Creatine Kinase Assay:

    • Measure the CK activity in the supernatant and cell lysates using a commercial CK assay kit.[19] The assay is based on a series of enzymatic reactions that ultimately lead to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[19]

  • Data Analysis: Calculate the percentage of CK release by dividing the CK activity in the supernatant by the total CK activity (supernatant + cell lysate). An increase in CK release indicates myotoxicity.

In Vivo Flushing Assessment in Mice

This protocol describes a method to evaluate the flushing potential of substituted nicotinic acids in a murine model.

Step-by-Step Methodology:

  • Animal Model: Use C57BL/6 mice, which are known to exhibit a flushing response to nicotinic acid.[20]

  • Compound Administration: Administer the test compounds intraperitoneally or orally to the mice.[20]

  • Flushing Assessment:

    • Visually score the ear reddening at various time points after compound administration.

    • Alternatively, use a laser Doppler flowmeter to quantify the changes in blood flow in the ear skin.[21]

  • Data Analysis: Compare the flushing response induced by the test compounds to that of nicotinic acid (positive control) and a vehicle control.

Conclusion and Future Directions

The development of substituted nicotinic acids has led to compounds with improved safety profiles, particularly concerning cutaneous flushing and hepatotoxicity. Acipimox and inositol hexanicotinate, for example, offer alternatives to traditional nicotinic acid with better tolerability. However, a complete dissociation of therapeutic effects from all adverse reactions has not yet been achieved.

Future research should focus on the development of biased agonists for the GPR109A receptor, which could selectively activate the therapeutic signaling pathway (G-protein mediated) without engaging the pathway responsible for flushing (β-arrestin mediated). Furthermore, a more comprehensive understanding of the mechanisms of hepatotoxicity and myotoxicity will be crucial for designing even safer nicotinic acid derivatives. The in vitro and in vivo models detailed in this guide provide a robust framework for the preclinical safety assessment of these next-generation compounds, facilitating the identification of candidates with the most promising therapeutic window.

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Hydroxy-4,6-dimethylnicotinic Acid: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of research compounds is not merely a regulatory hurdle but a critical component of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the disposal of 2-Hydroxy-4,6-dimethylnicotinic acid, grounded in established safety principles and best practices for chemical waste management.

While this compound is not specifically listed on most common hazardous waste manifests, its structural relationship to nicotinic acid and its derivatives necessitates a conservative approach. Based on data from analogous compounds, it should be handled as a chemical that causes skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be treated as a hazardous chemical waste unless formally determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[4]

Part 1: Hazard Characterization and Personal Protective Equipment (PPE)

Before handling any waste, understanding its potential hazards is paramount. This dictates the necessary safety precautions.

Hazard Profile:

  • Physical State: Typically a solid, crystalline powder.[1]

  • Chemical Class: Nicotinic acid derivative.

  • Anticipated Hazards: Based on structurally similar compounds, this compound should be presumed to be:

    • A skin irritant (H315).[1][3]

    • A serious eye irritant (H319).[1][3]

    • A potential respiratory irritant (H335).[1][3]

Required PPE: The causality here is direct: to prevent irritation, physical barriers are essential. Always wear the following when handling the compound or its waste:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[6]

  • Respiratory Protection: While generally not required for small-scale handling in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated or if working outside of a fume hood.[1][7]

Hazard CategoryGHS CodeRequired Action
Skin IrritationH315Wear protective gloves and clothing.
Eye IrritationH319Wear eye/face protection.
Respiratory IrritationH335Avoid breathing dust; use only in well-ventilated areas.

Part 2: Waste Collection and Segregation Protocol

The core principle of waste management is containment and segregation to prevent unintended reactions and ensure the waste stream is correctly profiled for final disposal.[8][9]

Step-by-Step Collection Procedure:

  • Container Selection:

    • Designate a specific waste container for this compound and compatible substances. The container must be made of a compatible material (e.g., HDPE or glass) and be in good condition with a secure, leak-proof lid.[4][10] Using the original product container is often a reliable choice.[4][11]

    • Never use food service, biohazard, or unmarked containers.[4][8]

  • Labeling:

    • Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste label to the container before adding the first drop of waste.[10]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[10]

      • The words "Hazardous Waste".

      • A clear indication of the hazards (e.g., "Irritant").[12]

      • The date when waste was first added to the container (accumulation start date).[13]

  • Segregation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][12]

    • Crucially, segregate this waste from incompatible materials. Use secondary containment (such as a plastic tub) to prevent mixing in case of a spill.[8][10]

    • Do Not Mix With:

      • Strong Oxidizing Agents[7]

      • Bases/Caustics[9]

      • Aqueous waste streams (unless the material is already in solution)[14]

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.[8][13]

    • Store the container in a cool, dry, well-ventilated area away from heat or ignition sources.[6]

Part 3: Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • For Small Spills (Solid):

    • Ensure appropriate PPE is worn.

    • Gently sweep the solid material to avoid generating dust.

    • Use an inert absorbent material (e.g., vermiculite, sand) to collect the powder.

    • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and prevent entry into the affected zone.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[8] Do not attempt to clean up a large spill without specialized training and equipment.

All materials used to clean a spill should be treated as hazardous waste.[4]

Part 4: Final Disposal Pathway

The final step is to transfer the waste to those authorized to handle its ultimate treatment and disposal. The cardinal rule is that research chemicals do not belong in the common waste or sewer system.

Prohibited Disposal Methods:

  • DO NOT Dispose Down the Drain: Nicotinic acid derivatives can be harmful to aquatic life. Furthermore, the U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which many research chemicals fall.[15][16][17] This practice violates regulations and can lead to environmental contamination.

  • DO NOT Dispose in Regular Trash: Disposing of chemical waste in the municipal trash is illegal and poses a significant risk to sanitation workers and the environment.[8] Laboratory debris contaminated with the chemical, such as gloves or weigh paper, must also be disposed of as hazardous waste.[9]

  • DO NOT Evaporate in a Fume Hood: Evaporation is not a permissible method of waste disposal.[8][14]

Approved Disposal Protocol:

  • Once the waste container is full (no more than 90% capacity) or ready for removal, ensure the lid is tightly sealed and the label is complete and legible.

  • Store the container in your designated Satellite Accumulation Area.

  • Request a waste pickup from your institution's EHS department or their contracted hazardous waste vendor.[8][13] Follow your organization's specific procedures for requesting collection.

  • EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.[18]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated (Solid or Solution) assess Assess Hazards (Presume Irritant: Skin, Eye, Respiratory) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatibles (Oxidizers, Bases) container->segregate storage Store in Designated SAA Keep Container Closed segregate->storage disposal_choice Disposal Method? storage->disposal_choice drain Drain / Sewer disposal_choice->drain No trash Regular Trash disposal_choice->trash No ehs Contact EHS for Pickup disposal_choice->ehs Yes prohibited PROHIBITED (Environmental & Regulatory Violation) drain->prohibited trash->prohibited correct CORRECT & COMPLIANT (Safe Disposal) ehs->correct

Caption: Decision workflow for compliant waste disposal.

By adhering to this structured and cautious protocol, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. When in doubt, the most trustworthy action is always to consult your institution's Environmental Health and Safety professionals.

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Navigating the Safe Handling of 2-Hydroxy-4,6-dimethylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-4,6-dimethylnicotinic acid, a compound of interest in various research applications. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a secure and efficient research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, typically a white to yellow-orange powder, that presents several key health hazards requiring stringent control measures.[1][2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if dust is inhaled.[1][2]

At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.[1][3] In the absence of official OELs, a conservative approach based on the principles of hazard banding is recommended to minimize exposure.[4] Given its irritant properties, it is prudent to handle this compound in a manner that contains dust and prevents skin and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body PartPPE RecommendationStandardRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing.EN166 (EU) or OSHA 29 CFR 1910.133 (US)To prevent eye contact with dust particles that can cause serious irritation.[1][3]
Hands Chemically resistant gloves (e.g., natural rubber, nitrile rubber).EN374 (EU)To prevent skin contact and subsequent irritation.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[5]
Body Laboratory coat.N/ATo protect personal clothing from contamination and prevent skin exposure.[1][6]
Respiratory Required when handling large quantities, if dust is generated, or in poorly ventilated areas. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P95 or P1) is recommended.NIOSH/MSHA (US) or EN 149/143 (EU)To prevent inhalation of dust, which can lead to respiratory irritation.[3][5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing in Ventilated Area Weighing in Ventilated Area Don PPE->Weighing in Ventilated Area Dissolving/Reaction Dissolving/Reaction Weighing in Ventilated Area->Dissolving/Reaction Decontamination Decontamination Dissolving/Reaction->Decontamination Segregate Waste Segregate Waste Dissolving/Reaction->Segregate Waste Doff PPE Doff PPE Decontamination->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Disposal Store for Disposal Label Waste Container->Store for Disposal

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1][2][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Don the appropriate PPE as outlined in the table above.[2]

  • Handling:

    • Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[2][3]

    • When weighing, use a balance with a draft shield to contain any airborne particles.

    • Avoid creating dust.[1][3] If the material is dusty, handle it with extra care.

    • Keep the container tightly closed when not in use.[1][2][3]

    • Wash hands thoroughly after handling the compound.[2][3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

    • Store locked up.[3]

    • Keep away from strong oxidizing agents.[2][3]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1][2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

  • Spills: For small spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[1] For larger spills, evacuate the area and consult with your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused compound and contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is used in solution, collect the waste solvent in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[8]

  • Empty Containers:

    • Thoroughly empty the container of all contents.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[8]

    • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, provided the label is defaced.[8]

Disposal Procedure:

  • Ensure all waste containers are kept closed except when adding waste.[8]

  • Label all waste containers with a completed hazardous waste tag, including the full chemical name and concentration.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[2][3] Never dispose of this chemical down the drain or in the regular trash.[5][8]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Nicotinic Acid MSDS.
  • Capot Chemical. (2012). MSDS of 3-methyl iso nicotinic acid.
  • Nicotinic acid linearity standard set - Safety data sheet. (n.d.).
  • Loba Chemie. (n.d.). Nicotinic Acid Extra Pure Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet for 2-Hydroxy-4-methylnicotinic acid.
  • Avocado Research Chemicals Ltd. (2011). 6-Hydroxynicotinic acid - Safety Data Sheet.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.